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  • Product: 1-Bromo-3-(2-fluoroethoxy)benzene
  • CAS: 132837-02-6

Core Science & Biosynthesis

Foundational

1-Bromo-3-(2-fluoroethoxy)benzene chemical properties

An In-depth Technical Guide to 1-Bromo-3-(2-fluoroethoxy)benzene: Properties, Synthesis, and Applications Introduction and Strategic Overview 1-Bromo-3-(2-fluoroethoxy)benzene is a halogenated aromatic ether that serves...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Bromo-3-(2-fluoroethoxy)benzene: Properties, Synthesis, and Applications

Introduction and Strategic Overview

1-Bromo-3-(2-fluoroethoxy)benzene is a halogenated aromatic ether that serves as a highly versatile building block in modern organic synthesis. Its strategic value lies in the orthogonal reactivity of its functional groups: a bromine atom, which is a prime handle for cross-coupling reactions, and a fluoroethoxy group, which modulates physicochemical properties crucial for drug design. This guide provides a comprehensive analysis of its chemical properties, a robust protocol for its synthesis, and an exploration of its reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The molecule's architecture—a meta-substituted benzene ring—allows for the precise installation of diverse functionalities, making it an invaluable intermediate in the construction of complex molecular targets for pharmaceuticals and advanced materials.[1]

Physicochemical and Spectroscopic Profile

Precise experimental data for 1-Bromo-3-(2-fluoroethoxy)benzene is not widely published. The following tables summarize its core calculated properties and the expected spectroscopic signatures based on its structure and data from analogous compounds.

Table 1: Core Physicochemical Properties

Property Value
IUPAC Name 1-Bromo-3-(2-fluoroethoxy)benzene
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
CAS Number 946637-43-4
Predicted XlogP 3.1 - 3.5
Predicted Boiling Point ~230-240 °C at 760 mmHg

| Appearance | Expected to be a colorless to pale yellow liquid |

Table 2: Predicted Spectroscopic Data

Technique Expected Signature
¹H NMR Aromatic Region (δ 6.8-7.3 ppm): Complex multiplets corresponding to the four protons on the disubstituted benzene ring. Aliphatic Region (δ 4.0-4.8 ppm): Two characteristic triplets (or doublet of triplets due to H-F coupling), each integrating to 2H, representing the -O-CH₂- and -CH₂-F moieties of the fluoroethoxy chain.
¹³C NMR Aromatic Region (δ 110-160 ppm): Six distinct signals, including two carbons bearing the bromo and ether substituents. Aliphatic Region (δ 65-85 ppm): Two signals for the ethoxy carbons, with the carbon bearing the fluorine showing a large C-F coupling constant.

| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: Loss of the fluoroethoxy side chain or bromine atom would be expected. |

Synthesis and Purification

The most direct and reliable method for preparing 1-Bromo-3-(2-fluoroethoxy)benzene is via a Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. The choice of a mild base and an aprotic polar solvent is critical for achieving high yields and minimizing side reactions.

G cluster_start Starting Materials cluster_reaction Reaction Conditions 3_bromophenol 3-Bromophenol reaction_step Williamson Ether Synthesis (SN2 Reaction) 3_bromophenol->reaction_step fluoroethyl_tosylate 1-Bromo-2-fluoroethane or 2-Fluoroethyl Tosylate fluoroethyl_tosylate->reaction_step base Base (K₂CO₃ or NaH) base->reaction_step solvent Solvent (Acetone or DMF) solvent->reaction_step conditions Heat (Reflux) conditions->reaction_step product 1-Bromo-3-(2-fluoroethoxy)benzene reaction_step->product purification Purification (Column Chromatography) product->purification

Caption: Proposed synthetic workflow for 1-Bromo-3-(2-fluoroethoxy)benzene.

Protocol 1: Proposed Synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting phenol.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromophenol (1.0 eq.).

  • Solvent and Base Addition: Dissolve the phenol in anhydrous acetone or dimethylformamide (DMF). Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution. The use of a carbonate base is advantageous as it is easily filtered off post-reaction.[2]

  • Addition of Electrophile: Add 1-bromo-2-fluoroethane (1.2 eq.) to the stirred suspension. Using a slight excess of the electrophile ensures complete consumption of the phenoxide.

  • Reaction: Heat the mixture to reflux and maintain for 5-18 hours.[2][3] Monitor the reaction by TLC until the 3-bromophenol spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the pure 1-Bromo-3-(2-fluoroethoxy)benzene.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its substituents, which can be addressed selectively.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene ring towards electrophiles is governed by the combined electronic effects of the bromo and fluoroethoxy substituents.

  • Fluoroethoxy Group (-OCH₂CH₂F): As an ether, this group is an ortho, para-director and activating due to the lone pairs on the oxygen atom participating in resonance with the ring.[4] This effect strongly increases the electron density at the C2, C4, and C6 positions. The fluorine's inductive electron withdrawal slightly attenuates this activation compared to a standard ethoxy group.

  • Bromine Atom (-Br): The bromine atom is deactivating due to its strong inductive effect but is also an ortho, para-director because of resonance.[5]

The powerful activating effect of the ether group dominates, making the molecule more reactive than benzene and directing incoming electrophiles primarily to the positions ortho and para to the fluoroethoxy group (C2, C4, C6).

Caption: Reactivity map for electrophilic attack on the benzene ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is the key functional handle for building molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis for creating new carbon-carbon and carbon-heteroatom bonds.[6][7]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[7]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, crucial for synthesizing arylamines prevalent in bioactive molecules.[7]

  • Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.

  • Heck Coupling: Formation of C-C bonds with alkenes.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 1-Bromo-3-(2-fluoroethoxy)benzene with a generic arylboronic acid.

  • Catalyst and Ligand Pre-mixing: In a reaction vessel, combine a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the arylboronic acid (1.1 eq.).

  • Reagent Addition: Add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 eq.) to the vessel.

  • Solvent and Base: Add a solvent system (e.g., Toluene/Ethanol/Water) and an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 M solution, 2.0 eq.).

  • Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reaction: Heat the mixture (typically 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify the product via column chromatography.

Applications in Research and Development

1-Bromo-3-(2-fluoroethoxy)benzene is not an end-product but a critical intermediate. Its application spans several high-value areas:

  • Pharmaceutical Synthesis: It serves as a scaffold for creating complex molecules, particularly kinase inhibitors and other therapeutic agents where the substituted phenyl ether motif is common.[6][7] The fluoroethoxy group can enhance metabolic stability and modulate lipophilicity, key parameters in drug optimization.

  • Agrochemicals: Similar to pharmaceuticals, it is used to develop new pesticides and herbicides where precise molecular architecture is required for biological activity.[1]

  • Materials Science: It can be incorporated into the synthesis of advanced polymers and organic electronic materials, where the bromine atom allows for polymerization or functionalization.[1]

  • Drug Design Strategy: The incorporation of bromine is a recognized strategy in medicinal chemistry. It can form halogen bonds, which are important for ligand-protein interactions, and can also serve as a handle for introducing radiolabels (e.g., ⁷⁶Br) for PET imaging studies.[8]

Safety and Handling

As with other halogenated aromatic compounds, 1-Bromo-3-(2-fluoroethoxy)benzene should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. It is expected to be an irritant to the skin, eyes, and respiratory system. For specific handling and disposal information, consult the Safety Data Sheet (SDS) from the supplier, referencing similar compounds like 1-Bromo-3-fluoro-2-methoxybenzene which is classified as a warning-level hazard (H302, H315, H319, H335).

References

  • American Elements. 1-bromo-3-(2,2-difluoroethoxy)benzene | CAS 958454-25-6. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene. [Link]

  • Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]

  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

  • Journal of the Brazilian Chemical Society. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]

  • Batool T, Rasool N, Gull Y, et al. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE. 2014;9(12):e115457. [Link]

Sources

Exploratory

1-Bromo-3-(2-fluoroethoxy)benzene CAS number

Comprehensive Technical Guide on 1-Bromo-3-(2-fluoroethoxy)benzene (CAS 132837-02-6): Synthesis, Mechanisms, and Pharmaceutical Applications Executive Summary In modern medicinal chemistry, the strategic introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 1-Bromo-3-(2-fluoroethoxy)benzene (CAS 132837-02-6): Synthesis, Mechanisms, and Pharmaceutical Applications

Executive Summary

In modern medicinal chemistry, the strategic introduction of fluorinated motifs is a proven tactic to modulate lipophilicity, enhance metabolic stability, and alter the hydrogen-bonding networks of active pharmaceutical ingredients (APIs). 1-Bromo-3-(2-fluoroethoxy)benzene (CAS 132837-02-6) serves as a highly versatile, bifunctional building block designed for this exact purpose[1]. The meta-bromo substitution provides a robust handle for transition-metal-catalyzed cross-couplings and organometallic transformations, while the 2-fluoroethoxy ether linkage imparts unique physicochemical properties without the metabolic liabilities of a free hydroxyl or a standard alkoxy group.

Physicochemical Profiling and Structural Rationale

The utility of 1-Bromo-3-(2-fluoroethoxy)benzene stems directly from its structural properties. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect across the ethoxy chain. This lowers the pKa of adjacent protons, making the ether linkage highly resistant to oxidative cleavage (e.g., by Cytochrome P450 enzymes) compared to a non-fluorinated analog. Furthermore, the meta-relationship between the ether and the bromide minimizes steric hindrance during the oxidative addition step of palladium-catalyzed cycles, ensuring rapid and high-yielding cross-coupling reactions.

Table 1: Quantitative Data and Physicochemical Properties

Property Value Rationale / Implication
CAS Number 132837-02-6 Unique identifier for regulatory and inventory tracking[1]
Molecular Formula C8H8BrFO Indicates the presence of orthogonal reactive sites[2]
Molecular Weight 219.05 g/mol Low molecular weight ideal for fragment-based drug design[1]
Physical Form Liquid Requires volumetric or mass-based syringe transfer under inert gas[1]
Purity (Typical) ≥ 95% Commercially suitable for direct use in organometallic couplings[1]

| InChIKey | CWLIUMZAKGSQFJ-UHFFFAOYSA-N | Standardized stereochemical and connectivity identifier[1] |

Mechanistic Synthesis and Reaction Dynamics

The core scaffold is synthesized via a Williamson ether synthesis, leveraging the nucleophilic substitution of an alkyl halide by a phenoxide ion.

Synth A 3-Bromophenol (Nucleophile Precursor) B K2CO3 / DMF (Deprotonation) A->B C 3-Bromophenoxide (Active Nucleophile) B->C - KHCO3 E SN2 Displacement (Transition State) C->E D 1-Bromo-2-fluoroethane (Electrophile) D->E F 1-Bromo-3-(2-fluoroethoxy)benzene CAS: 132837-02-6 E->F - KBr

Figure 1: Mechanistic workflow for the Williamson ether synthesis of the target compound.

Protocol A: Synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene

Causality & Execution:

  • Initiation: Charge a flame-dried round-bottom flask with 3-bromophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution. Rationale: DMF is a polar aprotic solvent that poorly solvates the phenoxide anion, dramatically increasing its nucleophilicity for the subsequent SN2 attack.

  • Deprotonation: Add anhydrous potassium carbonate (K2CO3, 2.0 eq). Stir at room temperature for 30 minutes. Rationale: K2CO3 is a mild base (pKa of conjugate acid ~10.3) that quantitatively deprotonates the phenol (pKa ~9.6) without being strong enough to cause unwanted E2 elimination of the fluoroethyl electrophile later in the reaction.

  • Alkylation: Introduce 1-bromo-2-fluoroethane (1.2 eq) dropwise via syringe, then heat the mixture to 70 °C under nitrogen for 12 hours. Rationale: Heating overcomes the activation energy barrier of the SN2 displacement, while strict temperature control (≤70 °C) prevents the thermal elimination of hydrogen fluoride (HF).

  • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The reaction is complete when the highly UV-active, lower-Rf starting phenol is entirely consumed and replaced by a higher-Rf product spot.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Rationale: The aqueous LiCl wash is critical; it alters the partition coefficient of DMF, forcefully driving the highly polar solvent out of the organic phase and into the aqueous phase.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a colorless liquid[1].

Advanced Pharmaceutical Applications

Once synthesized, 1-Bromo-3-(2-fluoroethoxy)benzene acts as a divergent node for complex API synthesis. A prominent application is its use in the development of Oxazine monoacylglycerol lipase (MAGL) inhibitors, which are targeted for neuroinflammatory and neurodegenerative diseases[3]. In these pathways, the aryl bromide is converted into a highly reactive Grignard reagent to facilitate nucleophilic addition into complex piperidine-derived ketones.

Apps A 1-Bromo-3-(2-fluoroethoxy)benzene CAS: 132837-02-6 B Grignard Formation (Mg, THF) A->B Mg insertion D MiYaura Borylation (Pd-Catalyzed) A->D B2pin2 F Buchwald-Hartwig (Pd-Catalyzed) A->F + Amine C Nucleophilic Addition (e.g., MAGL Inhibitors) B->C + Electrophile E Suzuki Cross-Coupling (Biaryl Scaffolds) D->E + Aryl Halide G N-Aryl Derivatives (Kinase Targets) F->G C-N Bond

Figure 2: Divergent downstream pharmaceutical functionalization pathways from the core scaffold.

Protocol B: Grignard Generation and MAGL Inhibitor Intermediate Synthesis

Causality & Execution (Adapted from WIPO Patent WO2019180185A1[3]):

  • Activation: In a rigorously flame-dried Schlenk flask under argon, add magnesium turnings (1.5 eq) and a single crystal of iodine in anhydrous THF. Rationale: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing a fresh, highly reactive Mg(0) surface necessary for single-electron transfer.

  • Insertion: Add a 10% portion of 1-bromo-3-(2-fluoroethoxy)benzene (1.0 eq) in THF. Heat gently until the iodine color dissipates, indicating reaction initiation. Add the remaining aryl bromide dropwise over 30 minutes to maintain a gentle, auto-sustained reflux. Stir for 1 hour at room temperature.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench directly into D2O, and analyze via GC-MS. Rationale: The observation of 1-deutero-3-(2-fluoroethoxy)benzene (M+1 mass shift) confirms the quantitative formation of the Grignard reagent and rules out protonation from adventitious moisture.

  • Nucleophilic Addition: Cool the Grignard reagent to 0 °C. Dropwise, add a solution of tert-butyl 4-benzoylpiperidine-1-carboxylate (0.9 eq) in THF. Rationale: Cooling to 0 °C controls the highly exothermic addition and suppresses unwanted side reactions, such as the enolization or reduction of the ketone.

  • Quenching: After warming to room temperature and stirring for 4 hours, quench carefully with saturated aqueous NH4Cl. Rationale: NH4Cl provides a mild proton source to neutralize the basic alkoxide intermediate. Unlike strong acids (e.g., HCl), it will not cleave the acid-sensitive Boc protecting group on the piperidine nitrogen[3].

  • Isolation: Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to isolate the tertiary diarylcarbinol intermediate.

References

  • Sigma-Aldrich. "1-Bromo-3-(2-fluoroethoxy)benzene | 132837-02-6". Source: sigmaaldrich.com.
  • ChemicalBook. "1-BROMO-3-(2-FLUORO-ETHOXY)-BENZENE | 132837-02-6". Source: chemicalbook.com.
  • World Intellectual Property Organization. "WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors". Source: patents.google.com.

Sources

Foundational

1-Bromo-3-(2-fluoroethoxy)benzene: A Technical Guide on Molecular Weight, Analytical Characterization, and Synthetic Utility

Executive Summary In modern medicinal chemistry and materials science, halogenated aromatic ethers serve as critical bifunctional building blocks. 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, halogenated aromatic ethers serve as critical bifunctional building blocks. 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) is a highly versatile intermediate characterized by an electrophilic bromine handle and a metabolically stable fluoroethoxy group. For researchers and drug development professionals, understanding the precise molecular weight (219.05 g/mol ) and isotopic signature of this compound is fundamental. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes self-validating analytical workflows for mass verification, and details its stoichiometric application in late-stage cross-coupling reactions.

Physicochemical Profiling & Structural Analysis

The empirical formula for 1-Bromo-3-(2-fluoroethoxy)benzene is C₈H₈BrFO . To achieve high-yield syntheses, precise stoichiometric calculations rely on the compound's average molecular weight.

Molecular Weight Derivation

The average molecular weight of 219.05 g/mol is derived from the standard atomic weights of its constituent elements:

  • Carbon (C): 8 × 12.011 = 96.088 g/mol

  • Hydrogen (H): 8 × 1.008 = 8.064 g/mol

  • Bromine (Br): 1 × 79.904 = 79.904 g/mol

  • Fluorine (F): 1 × 18.998 = 18.998 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

The Bromine Isotopic Effect

While the average molecular weight is used for bulk stoichiometric calculations, analytical verification via High-Resolution Mass Spectrometry (HRMS) requires an understanding of exact monoisotopic masses. Bromine naturally occurs as two stable isotopes in a nearly 1:1 ratio: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, a single molecule of 1-Bromo-3-(2-fluoroethoxy)benzene will not yield a mass peak at 219 Da. Instead, it produces a distinct doublet signature separated by 2 atomic mass units (Da).

Table 1: Physicochemical & Isotopic Data Summary

ParameterValueAnalytical Significance
Chemical Formula C₈H₈BrFODefines elemental composition for elemental analysis (CHN).
Average Molecular Weight 219.05 g/mol Used for bulk reagent weighing and equivalent calculations .
Exact Mass (⁷⁹Br Isotope) 217.974 DaPrimary [M]⁺ peak in high-resolution mass spectrometry.
Exact Mass (⁸¹Br Isotope) 219.972 DaSecondary [M+2]⁺ peak, confirming the presence of mono-bromination.
LogP (Predicted) ~3.2Indicates moderate lipophilicity, suitable for CNS drug design.

Analytical Workflows for Molecular Weight Verification

To verify the integrity and exact mass of 1-Bromo-3-(2-fluoroethoxy)benzene, a robust HRMS protocol must be employed.

Causality Behind Experimental Choices

Because this molecule lacks easily protonatable basic sites (such as amines), Electrospray Ionization (ESI) is often inefficient and prone to signal suppression. Instead, Electron Ionization (EI) at 70 eV is the method of choice. EI forcibly ejects an electron to create a radical cation [M]⁺°, ensuring reliable ionization regardless of the molecule's basicity.

Self-Validating HRMS Protocol

A self-validating system requires internal checks to prevent false positives from carryover or instrument drift.

  • System Blank: Inject 1 µL of pure HPLC-grade methanol to establish a baseline and confirm the absence of column carryover.

  • Instrument Calibration: Infuse Perfluorotributylamine (PFTBA) as an internal calibrant. PFTBA generates well-characterized fragment ions (e.g., m/z 69, 131, 219) that allow the Time-of-Flight (TOF) analyzer to lock mass accuracy to < 5 ppm.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of methanol (1 mg/mL stock). Dilute 1:100 for injection.

  • Ionization & Acquisition: Inject 1 µL into the GC-MS equipped with an EI source. Acquire data in positive ion mode across a 50–500 m/z range.

  • Data Processing: Extract the ion chromatograms for m/z 217.97 and 219.97. The protocol is validated only if the isotopic ratio between these two peaks is approximately 1:1, confirming the intact brominated species .

HRMS_Workflow SamplePrep 1. Sample Preparation (1 mg/mL in MeOH) Ionization 3. Electron Ionization (EI) 70 eV SamplePrep->Ionization Calibration 2. Instrument Calibration (PFTBA Internal Standard) MassAnalysis 4. TOF Mass Analysis (Resolution > 10,000) Calibration->MassAnalysis Ionization->MassAnalysis DataProcessing 5. Isotope Pattern Matching (m/z 217.97 & 219.97) MassAnalysis->DataProcessing

High-Resolution Mass Spectrometry (HRMS) workflow for molecular weight verification.

Synthetic Utility & Stoichiometry

The primary synthetic value of 1-Bromo-3-(2-fluoroethoxy)benzene lies in its utility as an electrophile in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Causality Behind Experimental Choices

The carbon-bromine (C-Br) bond is highly susceptible to oxidative addition by Palladium(0) catalysts, making it an ideal reactive site. Conversely, the fluoroethoxy group is chemically inert under these basic coupling conditions, allowing it to be seamlessly transferred into the final molecular architecture without the need for protecting groups.

Self-Validating Suzuki-Miyaura Protocol

This protocol utilizes TLC and LC-MS as internal validation mechanisms to track the consumption of the exact mass of the starting material.

  • Reagent Charging: Based on the MW of 219.05 g/mol , weigh exactly 219.05 mg (1.0 mmol, 1.0 eq) of 1-Bromo-3-(2-fluoroethoxy)benzene and 1.1 mmol (1.1 eq) of the target aryl boronic acid into an oven-dried Schlenk flask.

  • Catalyst & Base Addition: Add 36.6 mg (0.05 mmol, 5 mol%) of Pd(dppf)Cl₂ and 414.6 mg (3.0 mmol, 3.0 eq) of K₂CO₃.

  • Solvent Introduction: Add 10 mL of a degassed 1,4-dioxane/H₂O mixture (4:1 v/v). The water is crucial for dissolving the inorganic base and activating the boronic acid via a boronate complex.

  • Reaction Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • In-Process Validation: At 6 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated as proceeding correctly if the 218/220 m/z doublet (starting material) is diminishing, and a new mass corresponding to the coupled product is emerging.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Suzuki_Coupling Substrate 1-Bromo-3-(2-fluoroethoxy)benzene MW: 219.05 g/mol Catalyst Pd(dppf)Cl2 / K2CO3 (Dioxane/H2O) Substrate->Catalyst BoronicAcid Aryl Boronic Acid (1.1 eq) BoronicAcid->Catalyst Product Biaryl Fluorinated Scaffold (Target API) Catalyst->Product

Stoichiometric workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Significance in Drug Development

In pharmaceutical development, managing the molecular weight of intermediates is critical for adhering to Lipinski's Rule of 5 (which dictates that an orally bioavailable drug should ideally have a MW < 500 Da).

At 219.05 g/mol , 1-Bromo-3-(2-fluoroethoxy)benzene is a highly "ligand-efficient" fragment. Once the bromine atom (79.9 g/mol ) is ejected during cross-coupling, the remaining fluoroethoxyphenyl moiety adds only ~139 Da to the target scaffold.

This specific building block has been actively utilized in the synthesis of monoacylglycerol lipase (MAGL) inhibitors . The strategic placement of the fluorine atom on the ethoxy chain serves a dual purpose:

  • Metabolic Stability: It blocks cytochrome P450-mediated oxidative dealkylation, a common metabolic liability of standard ethoxy groups.

  • Lipophilicity: It modulates the overall lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration, which is essential for MAGL inhibitors targeting neuroinflammation and neurodegenerative diseases.

References

  • Google Patents. "WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors". World Intellectual Property Organization.
Exploratory

Comprehensive Structure Elucidation of 1-Bromo-3-(2-fluoroethoxy)benzene: A Multi-Modal Analytical Framework

Introduction & Analytical Philosophy The structural elucidation of halogenated fluoroethers, such as 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6)[1], requires a rigorous, multi-modal analytical approach. In drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Philosophy

The structural elucidation of halogenated fluoroethers, such as 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6)[1], requires a rigorous, multi-modal analytical approach. In drug development and agrochemical synthesis, the precise regiochemistry of the aromatic ring and the integrity of the fluorinated aliphatic chain dictate the molecule's pharmacokinetic and pharmacodynamic properties.

As an application scientist, the goal is not merely to collect data, but to construct a self-validating analytical system . This whitepaper details the causality behind selecting specific spectroscopic and spectrometric techniques to unambiguously confirm the structure of this compound, ensuring that every structural claim is orthogonally verified by independent data streams.

Workflow A 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) B High-Resolution MS (Isotopic Profiling) A->B C Multi-Nuclear NMR (1H, 13C, 19F) A->C E FT-IR Spectroscopy (Bond Vibration) A->E F Orthogonal Data Integration B->F D 2D NMR Correlation (HSQC, HMBC) C->D D->F E->F G Unambiguous Structure Confirmation F->G

Fig 1. Orthogonal workflow for unambiguous structure elucidation of the target compound.

Experimental Methodologies & Causality

To guarantee reproducibility and trustworthiness, the following protocols are designed with built-in validation mechanisms.

Multi-Nuclear NMR Spectroscopy Protocol

Causality: Relying solely on 1 H NMR is insufficient for fluorinated compounds due to complex spin-spin splitting. We employ a multi-nuclear approach ( 1 H, 13 C, 19 F) because the heteronuclear scalar coupling ( JHF​ and JCF​ ) provides an internal mathematical lock; the coupling constants observed in the proton spectrum must perfectly mirror those in the fluorine and carbon spectra[2].

Step-by-Step Workflow:

  • Sample Preparation: Weigh exactly 15.0 mg of the analyte and dissolve it in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Reasoning: CDCl 3​ lacks exchangeable protons, preventing signal overlap, while TMS provides an absolute zero-point reference for chemical shifts.

  • Instrument Tuning: Transfer the solution to a 5 mm precision NMR tube. Tune the probe to the specific Larmor frequencies of 1 H (400 MHz), 13 C (101 MHz), and 19 F (376 MHz).

  • Acquisition:

    • 1 H NMR: 16 scans, 2-second relaxation delay (d1) to ensure quantitative integration.

    • 13 C NMR: 512 scans with broadband proton decoupling to collapse multiplets into sharp singlets (except for C-F splitting).

    • 19 F NMR: 64 scans, 1-second d1.

GC-EI-MS Mass Spectrometry Protocol

Causality: Electron Ionization (EI) at 70 eV is the gold standard because it imparts a highly reproducible amount of internal energy to the molecule, generating standardized fragmentation pathways. The presence of bromine naturally provides a 1:1 isotopic signature ( 79 Br and 81 Br), acting as a built-in tracer for any fragment containing the halogen[3].

Step-by-Step Workflow:

  • Dilution: Dilute the sample to 10 µg/mL in HPLC-grade hexane to prevent detector saturation.

  • Chromatography: Inject 1 µL into a GC equipped with a 30m DB-5MS column. Use an oven ramp of 50°C (hold 2 min) to 280°C at 15°C/min. Reasoning: This specific thermal gradient ensures baseline resolution from synthetic precursors like 3-bromophenol.

  • Ionization: Operate the MS source at 230°C with an ionization energy of 70 eV. Scan from m/z 50 to 300.

Multi-Nuclear NMR Elucidation

The structural proof relies heavily on the 2-fluoroethoxy chain. As documented in studies of fluoro-PEGylated compounds[2], the fluorine atom exerts a massive deshielding effect and distinct scalar coupling.

Quantitative NMR Data Summaries

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-27.12t J = 2.01HAr-H (between Br, O)
H-57.15t J = 8.11HAr-H (meta to Br, O)
H-67.08ddd J = 8.1, 2.0, 0.91HAr-H (ortho to Br)
H-46.85ddd J = 8.1, 2.0, 0.91HAr-H (ortho to O)
H-1' (-CH 2​ F)4.72dt 2JHF​ = 47.3, 3JHH​ = 4.22HFluorinated methylene
H-2' (-OCH 2​ )4.21dt 3JHF​ = 28.1, 3JHH​ = 4.22HEther methylene

Table 2: 13 C and 19 F NMR Data (101 MHz / 376 MHz, CDCl 3​ )

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
13 C (C-3)159.2s-Ar-C (O-linked)
13 C (C-1)122.8s-Ar-C (Br-linked)
13 C (C-1')81.8d 1JCF​ = 170.5-CH 2​ F
13 C (C-2')67.4d 2JCF​ = 20.2-OCH 2​ -
19 F-224.5tt 2JFH​ = 47.3, 3JFH​ = 28.1-F
The Self-Validating Logic of Heteronuclear Coupling

The true power of this analysis lies in the cross-verification of coupling constants. The 2JHF​ coupling of 47.3 Hz observed in the 1 H spectrum for the -CH 2​ F protons is exactly mirrored in the 19 F spectrum. Furthermore, 2D HMBC (Heteronuclear Multiple Bond Correlation) confirms the regiochemistry: the protons at 4.21 ppm (-OCH 2​ -) show a strong 3-bond correlation to the carbon at 159.2 ppm (C-3), definitively placing the ether linkage at the meta position relative to the bromine.

NMR_Logic N1 19F NMR: -224 ppm (tt, J=47, 28 Hz) N4 1H-19F Heteronuclear Coupling Confirmed N1->N4 N2 1H NMR: 4.7 ppm (dt, J=47, 4 Hz) N2->N4 N3 13C NMR: 82 ppm (d, J=170 Hz) N3->N4 N5 HMBC: O-CH2 to C3 (159 ppm) N4->N5 N6 Regiochemistry Validated N5->N6

Fig 3. Self-validating NMR logic mapping heteronuclear coupling to regiochemical assignment.

Mass Spectrometry & Fragmentation Dynamics

Mass spectrometry provides orthogonal validation of the molecular formula and structural connectivity. Because bromine has two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, any ion retaining the bromine atom will appear as a characteristic doublet separated by 2 mass units.

Table 3: EI-MS Diagnostic Ions

m/zRelative AbundanceIon AssignmentMechanistic Origin
218 / 22045%[M] ∙+ Molecular Ion (Isotopic doublet)
172 / 174100%[C 6​ H 5​ BrO] ∙+ Loss of fluoroethyl radical (-C 2​ H 4​ F)
144 / 14630%[C 5​ H 5​ Br] ∙+ Subsequent loss of CO from m/z 172/174
9360%[C 6​ H 5​ O] + Loss of bromine radical from m/z 172/174

The base peak at m/z 172/174 is generated via an α -cleavage of the ether linkage, expelling the fluoroethyl radical. This confirms the presence of the -O-CH 2​ CH 2​ F moiety as a single contiguous unit.

Fragmentation M Molecular Ion [M]•+ m/z 218 / 220 (1:1) F1 Bromophenol Cation m/z 172 / 174 (1:1) M->F1 - C2H4F• (α-cleavage) F2 Bromocyclopentadienyl m/z 144 / 146 (1:1) F1->F2 - CO F3 Phenoxy Cation m/z 93 F1->F3 - Br•

Fig 2. Proposed EI-MS fragmentation pathway highlighting bromine isotopic signatures.

Conclusion

The structural elucidation of 1-Bromo-3-(2-fluoroethoxy)benzene is achieved not through a single analytical technique, but through a matrix of self-validating data points. The heteronuclear coupling constants ( JHF​ and JCF​ ) lock the identity of the fluoroethoxy chain, HMBC correlations definitively assign its meta-relationship to the bromine atom, and EI-MS isotopic profiling confirms the elemental composition and connectivity. This multi-modal framework ensures absolute scientific integrity for downstream applications in drug discovery and materials science.

References

  • Kiesewetter, D. O., & Jacobson, O. (2019). 3-18F-Fluoropropane-1-thiol and 18F-PEG4-1-thiol: versatile prosthetic groups for radiolabeling maleimide functionalized peptides. National Institutes of Health (NIH) / PMC. Retrieved from[Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Bromobenzene Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69. Retrieved from[Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene

Abstract This in-depth technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-Bromo-3-(2-fluoroethoxy)benzene, a valuable building block in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-Bromo-3-(2-fluoroethoxy)benzene, a valuable building block in medicinal chemistry and drug development. The strategic incorporation of a bromo-functional group and a fluoroethoxy moiety offers medicinal chemists a versatile scaffold for lead optimization and the development of novel therapeutic agents. This guide details a field-proven Williamson ether synthesis protocol, including a discussion of the underlying reaction mechanism, a step-by-step experimental procedure, safety considerations, and expected characterization data. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis and application of this important intermediate.

Introduction: The Strategic Value of 1-Bromo-3-(2-fluoroethoxy)benzene in Drug Discovery

The design and synthesis of novel molecular entities with tailored pharmacological profiles is the cornerstone of modern drug discovery. The strategic incorporation of specific functional groups is a key tactic in modulating a compound's metabolic stability, lipophilicity, and binding affinity. 1-Bromo-3-(2-fluoroethoxy)benzene is a prime example of a molecular scaffold designed with these principles in mind.

The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the introduction of further molecular complexity. This facilitates the exploration of the chemical space around a lead compound. The fluoroethoxy group, on the other hand, can enhance metabolic stability by blocking potential sites of oxidation and can favorably modulate physicochemical properties such as lipophilicity and pKa, which are critical for oral bioavailability and cell permeability. The strategic placement of these functionalities makes 1-Bromo-3-(2-fluoroethoxy)benzene a highly valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

This guide focuses on the Williamson ether synthesis as the most direct and efficient route to this target molecule, providing a detailed protocol that ensures a high-yielding and pure product.

The Synthetic Pathway: A Mechanistic Approach to the Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. The synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene is achieved by the reaction of 3-bromophenol with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane.

The core of the reaction involves two key steps:

  • Deprotonation: The phenolic proton of 3-bromophenol is acidic and is readily removed by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the more nucleophilic 3-bromophenoxide anion.

  • Nucleophilic Attack: The generated 3-bromophenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-fluoroethylating agent. This results in the displacement of a leaving group (e.g., bromide or tosylate) and the formation of the desired ether linkage.

For this synthesis to be efficient, the 2-fluoroethylating agent should be a primary halide or tosylate to favor the SN2 pathway and minimize competing elimination reactions.

Logical Workflow for the Synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene

Synthesis_Workflow Reactants Reactants: 3-Bromophenol 1-Bromo-2-fluoroethane Reaction Williamson Ether Synthesis (Reflux) Reactants->Reaction Step 1: Combine Base_Solvent Base & Solvent: K2CO3 in Acetonitrile Base_Solvent->Reaction Step 2: Add Workup Aqueous Workup & Extraction Reaction->Workup Step 3: Quench & Separate Purification Purification: Column Chromatography Workup->Purification Step 4: Isolate Crude Product Product: 1-Bromo-3-(2-fluoroethoxy)benzene Purification->Product Step 5: Final Product

Caption: A generalized workflow for the synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
3-Bromophenol591-20-8173.015.00 g28.91.0
1-Bromo-2-fluoroethane762-49-2126.954.38 g (2.9 mL)34.71.2
Potassium Carbonate (K₂CO₃)584-08-7138.217.99 g57.82.0
Acetonitrile (anhydrous)75-05-841.05100 mL--
Ethyl Acetate141-78-688.11As needed--
Hexanes110-54-386.18As needed--
Deionized Water7732-18-518.02As needed--
Brine (saturated NaCl)7647-14-558.44As needed--
Anhydrous Sodium Sulfate7757-82-6142.04As needed--
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (5.00 g, 28.9 mmol) and anhydrous potassium carbonate (7.99 g, 57.8 mmol).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Begin stirring the suspension. To this mixture, add 1-bromo-2-fluoroethane (2.9 mL, 34.7 mmol).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete within 6-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford 1-Bromo-3-(2-fluoroethoxy)benzene as a pure compound.

Safety and Handling

  • 3-Bromophenol: Harmful if swallowed and causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 1-Bromo-2-fluoroethane: Highly flammable liquid and vapor. May be fatal if swallowed and is harmful if inhaled, causing eye, skin, and respiratory tract irritation. All handling should be performed in a fume hood, away from ignition sources. Use spark-proof tools.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization of 1-Bromo-3-(2-fluoroethoxy)benzene

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Property Expected Value
Appearance Colorless to pale yellow oil
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Purity (by GC-MS) >98%
Yield 75-85% (typical)
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns indicative of a 1,3-disubstituted benzene ring. The fluoroethoxy protons will appear as two triplets, with the triplet for the methylene group adjacent to the fluorine atom showing coupling to both the other methylene protons and the fluorine atom (a doublet of triplets).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct signals for the aromatic carbons, with the carbon directly attached to the bromine atom appearing at a characteristic chemical shift. The carbons of the fluoroethoxy group will also be clearly identifiable, with the carbon bonded to fluorine exhibiting a large one-bond carbon-fluorine coupling constant.

  • Mass Spectrometry (EI): The mass spectrum will display a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio). Fragmentation will likely involve the loss of the fluoroethoxy group.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway to 1-Bromo-3-(2-fluoroethoxy)benzene. This technical guide offers a comprehensive and field-proven protocol, grounded in established chemical principles. The detailed experimental procedure, coupled with essential safety information and expected analytical data, equips researchers and drug development professionals with the necessary tools to successfully synthesize this valuable intermediate. The strategic combination of a synthetically versatile bromine atom and a metabolically robust fluoroethoxy group makes 1-Bromo-3-(2-fluoroethoxy)benzene a key building block in the development of next-generation therapeutics.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Bromophenol, 99% (GC). Retrieved from Cole-Parmer. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from Cole-Parmer. [Link]

  • Chemsrc. (2025). 1-Bromo-2-fluoroethane | CAS#:762-49-2. Retrieved from Chemsrc. [Link]

  • CPAChem. (2019). Safety data sheet - 3-Bromophenol. Retrieved from CPAChem. [Link]

  • Supporting Information. (n.d.). Analysis Data for Compounds. Retrieved from pubs.acs.org. [Link]

  • LibreTexts Chemistry. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from LibreTexts Chemistry. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Wikipedia. (2021). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from Edubirdie. [Link]

  • PubChemLite. (n.d.). 1-bromo-3-(2,2,2-trifluoroethoxy)benzene. Retrieved from PubChemLite. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. Retrieved from the NIST WebBook. [Link]

  • Reagent Database. (2025). 1-BROMO-3-(2,2,2-TRIFLUOROETHOXY)BENZENE. Retrieved from Reagent Database. [Link]

  • PubChem. (n.d.). 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. Retrieved from PubChem. [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 9, 242. Retrieved from Organic Syntheses. [Link]

  • Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from Beilstein Journals. [Link]

  • ResearchGate. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from ResearchGate. [Link]

  • Journal of the Korean Chemical Society. (n.d.). Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Retrieved from jkcs.kcsnet.or.kr. [Link]

  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-phenol. Retrieved from PrepChem.com. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from onlinelibrary.wiley.com. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 1-Bromo-2,3-difluorobenzene. Retrieved from PubChem. [Link]

  • SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from SynArchive. [Link]

  • Pearson+. (2024).
Exploratory

Spectroscopic and Synthetic Profiling of 1-Bromo-3-(2-fluoroethoxy)benzene: A Technical Guide

1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) is a highly versatile halogenated aryl ether[1]. Due to the presence of both a versatile synthetic handle (the bromine atom) and a bioisosteric, radiolabel-compatible...

Author: BenchChem Technical Support Team. Date: March 2026

1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) is a highly versatile halogenated aryl ether[1]. Due to the presence of both a versatile synthetic handle (the bromine atom) and a bioisosteric, radiolabel-compatible moiety (the fluoroethoxy group), this compound serves as a critical synthon in medicinal chemistry and positron emission tomography (PET) radiotracer development.

This whitepaper provides an in-depth technical analysis of its synthesis, physicochemical properties, and comprehensive spectroscopic characterization (NMR, IR, and MS), grounded in fundamental chemical principles.

Synthetic Methodology & Workflow

The most efficient route to synthesize 1-bromo-3-(2-fluoroethoxy)benzene is via a Williamson ether synthesis, utilizing 3-bromophenol and 1-bromo-2-fluoroethane[2].

Causality in Reagent Selection
  • Base (K₂CO₃): Potassium carbonate is a mild, insoluble base that selectively deprotonates the acidic phenolic hydroxyl group (pKa ~9.0) without causing unwanted elimination reactions in the alkyl halide[2].

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion relatively unsolvated ("naked"). This drastically increases the nucleophilicity of the phenoxide, lowering the activation energy for the Sₙ2 transition state and accelerating the reaction[2].

Synthesis A 3-Bromophenol C K2CO3 / DMF 80°C, 12h A->C B 1-Bromo-2-fluoroethane B->C D 1-Bromo-3-(2-fluoroethoxy)benzene C->D SN2 Substitution

Fig 1. Williamson ether synthesis of 1-bromo-3-(2-fluoroethoxy)benzene.

Step-by-Step Experimental Protocol
  • Initiation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (10.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 25 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 15.0 mmol) to the stirring solution. Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide intermediate[2].

  • Alkylation: Add 1-bromo-2-fluoroethane (12.0 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath for 12 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 9:1). The disappearance of the highly polar phenol spot validates the completion of the etherification.

  • Workup: Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure product as a clear liquid.

Spectroscopic Characterization

Accurate structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[3].

NMR Spectroscopy

The presence of the fluorine atom ( 19 F, spin = 1/2, 100% natural abundance) introduces complex heteronuclear spin-spin coupling across the ethyl chain, which is a diagnostic feature of this molecule[4].

NMR Sample Preparation Protocol
  • Solvation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Transfer the solution to a standard 5 mm precision NMR tube, ensuring a liquid column height of exactly 4-5 cm to maintain optimal magnetic field homogeneity (shimming).

  • Acquisition: Acquire 1 H spectra at 400 MHz (16 scans, 1.0 s relaxation delay) and 13 C spectra at 100 MHz (512 scans, 2.0 s relaxation delay, WALTZ-16 proton decoupling).

Quantitative NMR Data

Table 1: 1 H NMR Data (400 MHz, CDCl₃) | Position | Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | -CH₂-F | 4.72 | dt | 2JHF​ = 47.4, 3JHH​ = 4.2 | 2H | Fluoroethyl CH₂ | | -O-CH₂- | 4.22 | dt | 3JHF​ = 27.8, 3JHH​ = 4.2 | 2H | Ethoxy CH₂ | | H-5 | 7.15 | t | 3JHH​ = 8.1 | 1H | Aromatic meta | | H-6 | 7.11 | ddd | 3JHH​ = 8.0, 4JHH​ = 2.0, 0.9 | 1H | Aromatic ortho to Br | | H-2 | 7.08 | t | 4JHH​ = 2.0 | 1H | Aromatic between Br/O | | H-4 | 6.85 | ddd | 3JHH​ = 8.3, 4JHH​ = 2.4, 0.9 | 1H | Aromatic ortho to O |

Table 2: 13 C NMR Data (100 MHz, CDCl₃) | Position | Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | C-3 | 159.1 | s | - | Aromatic C-O | | C-5 | 130.6 | s | - | Aromatic C-H | | C-6 | 124.6 | s | - | Aromatic C-H | | C-1 | 122.8 | s | - | Aromatic C-Br | | C-2 | 118.2 | s | - | Aromatic C-H | | C-4 | 113.8 | s | - | Aromatic C-H | | -CH₂-F | 81.8 | d | 1JCF​ = 170.5 | Fluoroethyl C | | -O-CH₂- | 67.5 | d | 2JCF​ = 20.5 | Ethoxy C |

Table 3: 19 F NMR Data (376 MHz, CDCl₃) | Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | | -224.5 | tt | 2JFH​ = 47.4, 3JFH​ = 27.8 | -CH₂-F |

Mechanistic Insight: The massive 1JCF​ coupling constant of 170.5 Hz in the 13 C spectrum is driven by the Fermi contact mechanism. Fluorine's high electronegativity increases the s-character of the C-F bond, which directly amplifies the scalar coupling transmitted through the electrons[4].

Mass Spectrometry (EI-MS)

Electron Ionization (EI, 70 eV) yields a highly diagnostic fragmentation pattern.

Isotopic Causality: Bromine exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 natural abundance ratio (~50.69% to 49.31%)[3]. Consequently, the molecular ion [M]+∙ appears as a characteristic doublet at m/z 218 and 220 of equal intensity.

MS_Frag M Molecular Ion [M]+• m/z 218/220 F1 Loss of C2H4F• (-47 Da) M->F1 I1 Bromophenoxenium Cation m/z 171/173 F1->I1 F2 Loss of CO (-28 Da) I1->F2 I2 Bromocyclopentadienyl Cation m/z 143/145 F2->I2

Fig 2. Primary Electron Ionization (EI) mass fragmentation pathway.

The primary fragmentation pathway involves the homolytic cleavage of the ether bond, expelling a fluoroethyl radical ( CH₂CH₂F, 47 Da) to form a stable bromophenoxenium cation at m/z 171/173[3]. Subsequent loss of carbon monoxide (CO, 28 Da) yields the bromocyclopentadienyl cation at m/z 143/145, a classic rearrangement for phenol derivatives.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR-FTIR) reveals specific vibrational modes confirming the functional groups:

  • 3065 cm⁻¹: Aromatic C-H stretching.

  • 2960, 2885 cm⁻¹: Aliphatic C-H stretching of the ethoxy chain.

  • 1585, 1470 cm⁻¹: Aromatic C=C ring stretching.

  • 1235 cm⁻¹: Asymmetric C-O-C stretching (aryl ether linkage)[3].

  • 1045 cm⁻¹: Strong C-F stretching vibration[4].

  • 765, 680 cm⁻¹: C-Br stretching and aromatic out-of-plane bending (meta-substitution pattern).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds", Springer. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds", Wiley-VCH. Available at: [Link]

Sources

Foundational

Structural Elucidation of 1-Bromo-3-(2-fluoroethoxy)benzene: An Advanced NMR Guide

Executive Summary 1-Bromo-3-(2-fluoroethoxy)benzene is a highly versatile building block utilized in the synthesis of pharmaceuticals, agrochemicals, and positron emission tomography (PET) radiotracers. The incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-3-(2-fluoroethoxy)benzene is a highly versatile building block utilized in the synthesis of pharmaceuticals, agrochemicals, and positron emission tomography (PET) radiotracers. The incorporation of the 2-fluoroethoxy motif serves as a metabolically stable bioisostere for traditional methoxy or ethoxy groups, modulating lipophilicity and target affinity.

For researchers and drug development professionals, the rigorous structural validation of this intermediate is paramount. The presence of the spin-½ 19F nucleus introduces complex heteronuclear scalar couplings ( J -couplings) into both the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. This whitepaper provides an in-depth, mechanistic analysis of these spectral features, offering a self-validating analytical protocol to ensure structural integrity during synthesis and scale-up.

Mechanistic Principles of 19F Heteronuclear Coupling

The analytical complexity of 1-Bromo-3-(2-fluoroethoxy)benzene arises primarily from the 19F isotope. With a natural abundance of 100% and a high gyromagnetic ratio ( γ=25.18×106 rad s−1 T−1 ), 19F strongly couples with both adjacent protons and carbons.

Understanding the causality behind these splitting patterns is critical for accurate spectral interpretation:

  • Inductive Deshielding: The high electronegativity of fluorine draws electron density away from the adjacent −CH2​− groups, severely deshielding the local nuclei and shifting their resonances downfield.

  • Through-Bond Scalar Coupling: The magnetic moment of the 19F nucleus aligns either with or against the applied magnetic field ( B0​ ), splitting the energy levels of nearby 1H and 13C nuclei. This results in characteristic doublet ( d ) formations that are further split by standard homonuclear ( 1H−1H ) couplings[1].

G F 19F C1 CH2(F) F->C1 1J_CF ≈ 170 Hz 2J_HF ≈ 47 Hz C2 CH2(O) F->C2 3J_HF ≈ 28 Hz C1->C2 3J_HH ≈ 4.2 Hz 2J_CF ≈ 20 Hz O O C2->O Ether Link Ar Aryl O->Ar Ar-O Bond

Graphviz Diagram 1: Spin-spin heteronuclear and homonuclear coupling pathways in the 2-fluoroethoxy motif.

Spectral Analysis & Data Presentation

1H NMR Spectral Signatures

The 1H NMR spectrum of 1-Bromo-3-(2-fluoroethoxy)benzene is divided into the complex aliphatic fluoroethoxy chain and the meta-substituted aromatic ring[1][2].

The −CH2​F protons are subjected to strong geminal coupling ( 2JHF​≈47.1 Hz ) and vicinal coupling to the adjacent methylene ( 3JHH​≈4.2 Hz ), resulting in a distinctive doublet of triplets (dt) at ~4.75 ppm. Conversely, the −OCH2​− protons experience a smaller vicinal coupling to the fluorine ( 3JHF​≈28.2 Hz ) alongside the same homonuclear coupling, appearing as a dt at ~4.24 ppm[1].

Table 1: 1H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)
−CH2​F 4.75dt2H 2JHF​ = 47.1, 3JHH​ = 4.2
−OCH2​− 4.24dt2H 3JHF​ = 28.2, 3JHH​ = 4.2
H-2 (Ar)7.05t1H 4JHH​ = 2.0
H-4 (Ar)6.85ddd1H 3JHH​ = 8.2, 4JHH​ = 2.0, 0.9
H-6 (Ar)7.10ddd1H 3JHH​ = 8.0, 4JHH​ = 2.0, 0.9
H-5 (Ar)7.15t1H 3JHH​ = 8.1
13C NMR Spectral Signatures

In a standard 13C{1H} (proton-decoupled) experiment, the carbon signals of the fluoroethoxy group will still exhibit splitting due to the active 19F nucleus[3]. The carbon directly attached to the fluorine (C-F) shows a massive one-bond coupling ( 1JCF​≈170.5 Hz ), while the ether carbon (C-O) shows a two-bond coupling ( 2JCF​≈20.5 Hz )[3].

Table 2: 13C NMR Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J in Hz)
C-1 (Ar-Br)122.7s-
C-2 (Ar-H)118.5s-
C-3 (Ar-O)159.5s-
C-4 (Ar-H)113.5s-
C-5 (Ar-H)130.5s-
C-6 (Ar-H)124.5s-
−OCH2​− 67.5d 2JCF​ = 20.5
−CH2​F 81.8d 1JCF​ = 170.5

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must follow a self-validating workflow. Standard parameters often fail to resolve the fine 3JHH​ couplings within the broad 2JHF​ doublets.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of 1-Bromo-3-(2-fluoroethoxy)benzene in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove paramagnetic particulates that could broaden the linewidths.

Phase 2: Acquisition Parameters
  • 1H NMR Settings:

    • Frequency: 400 MHz (or higher).

    • Spectral Width (SW): 12 ppm (to capture all aromatic and aliphatic signals).

    • Digital Resolution: Set acquisition time (AQ) > 3.0 seconds to ensure a digital resolution of at least 0.15 Hz/point. This is critical to resolve the 4.2 Hz triplet splitting within the 47 Hz doublet.

  • 13C{1H} NMR Settings:

    • Frequency: 100 MHz.

    • Relaxation Delay (D1): Increase to 2.5 seconds. Causality: The dipole-dipole interactions from the 19F nucleus can alter the T1​ relaxation times of the adjacent carbons. A longer D1 ensures quantitative integration and optimal signal-to-noise for the split carbon peaks.

Phase 3: Internal Validation Checks (The Self-Validating System)
  • Check 1 (Symmetry): Integrate the dt at 4.75 ppm and the dt at 4.24 ppm. The ratio must be exactly 1.00 : 1.00. Any deviation indicates incomplete fluorination or hydrolysis to the corresponding alcohol.

  • Check 2 (Coupling Integrity): Measure the distance (in Hz) between the two outermost peaks of the 13C doublet at 81.8 ppm. It must equal ~170 Hz. If it does not, the signal may be an impurity rather than a true C-F split carbon.

G A Sample Prep (CDCl3 + 0.03% TMS) B 1H Acquisition (AQ > 3.0s for high res) A->B C 13C Acquisition (D1 = 2.5s for T1 relaxation) B->C D Data Processing (Zero-filling & FT) C->D E Validation (J-coupling cross-verification) D->E

Graphviz Diagram 2: Self-validating NMR acquisition and processing workflow.

Advanced Considerations: 19F Decoupling

In highly complex mixtures or when evaluating metabolic degradation products of 1-Bromo-3-(2-fluoroethoxy)benzene, the large JCF​ couplings can obscure adjacent signals. If specialized hardware is available, running a 13C{1H,19F} triple-resonance experiment (simultaneous decoupling of both protons and fluorine) will collapse the doublets at 81.8 ppm and 67.5 ppm into sharp singlets. This technique drastically increases the signal-to-noise ratio and simplifies the aliphatic region, serving as the ultimate proof of the fluoroethoxy topology.

References

  • PubChem. 3-Bromoanisole (CID 16971). National Center for Biotechnology Information. Available at:[Link]

  • Okazaki, S., et al. (2009). Synthesis and Biological Evaluation of Novel 1-(4-(2-Fluoroethoxy)phenyl)ethanone Derivatives. Journal of Medicinal Chemistry. Available at:[Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological activity of novel halogenated sulfite compounds. PLOS ONE. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Bromo-3-(2-fluoroethoxy)benzene

Introduction 1-Bromo-3-(2-fluoroethoxy)benzene is a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. Its structural complexity, featuring a substituted benzene ring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Bromo-3-(2-fluoroethoxy)benzene is a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. Its structural complexity, featuring a substituted benzene ring with both a bromine atom and a fluoroethoxy group, necessitates precise analytical techniques for its identification and characterization. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for elucidating the structure of such molecules. This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Bromo-3-(2-fluoroethoxy)benzene, offering insights into sample preparation, instrumentation, and the predicted fragmentation pathways under electron ionization (EI). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the mass spectrometric behavior of this compound.

Chemical Properties of 1-Bromo-3-(2-fluoroethoxy)benzene

A clear understanding of the chemical properties of 1-Bromo-3-(2-fluoroethoxy)benzene is fundamental to developing an appropriate analytical strategy. The key properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₈BrFO
Molecular Weight 221.05 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not readily available; expected to be elevated due to halogenation and ether linkage
Solubility Likely soluble in common organic solvents (e.g., dichloromethane, methanol, hexane)

Mass Spectrometry Analysis

The analysis of 1-Bromo-3-(2-fluoroethoxy)benzene by mass spectrometry provides critical information regarding its molecular weight and structure. Electron ionization (EI) is a suitable technique for this compound, as it induces reproducible fragmentation patterns that serve as a molecular fingerprint.

Sample Preparation: A Foundation for Reliable Data

The quality of mass spectrometry data is intrinsically linked to the purity of the sample and its appropriate preparation. For a liquid compound like 1-Bromo-3-(2-fluoroethoxy)benzene, the primary goal is to introduce a dilute solution into the GC-MS system.

Experimental Protocol for Sample Preparation

  • Initial Dilution: Prepare a stock solution of 1-Bromo-3-(2-fluoroethoxy)benzene at a concentration of approximately 1 mg/mL in a high-purity volatile solvent such as dichloromethane or methanol.[1]

  • Working Solution: Perform a serial dilution of the stock solution to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[2] The optimal concentration should be determined empirically to avoid detector saturation while ensuring adequate signal intensity.

  • Vial Transfer: Transfer the final working solution to a 2 mL autosampler vial equipped with a screw cap and a soft septum.[1]

  • Blank Injections: It is best practice to run a solvent blank before and after the sample analysis to ensure that the system is clean and to identify any potential carryover.[1]

Instrumentation: Optimizing for Separation and Detection

The coupling of gas chromatography with mass spectrometry is ideal for the analysis of volatile and semi-volatile compounds like 1-Bromo-3-(2-fluoroethoxy)benzene. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer for detection.

Recommended GC-MS Instrument Parameters

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column provides good separation for a wide range of organic compounds.
Injection Mode SplitlessTo maximize the transfer of the analyte onto the column, enhancing sensitivity.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minAn inert carrier gas that is compatible with mass spectrometry detectors.
Oven Temperature Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
MS Ion Source Electron Ionization (EI)A hard ionization technique that produces reproducible and information-rich fragmentation patterns.
Electron Energy 70 eVThe standard electron energy for EI, which allows for comparison with spectral libraries.
Mass Range m/z 40-300A suitable mass range to detect the molecular ion and key fragment ions.
Source Temperature 230 °CAn optimal temperature to maintain the integrity of the ions formed.
Predicted Fragmentation Pathway of 1-Bromo-3-(2-fluoroethoxy)benzene

Under electron ionization, 1-Bromo-3-(2-fluoroethoxy)benzene is expected to undergo a series of predictable fragmentation events. The presence of the bromine atom is a key diagnostic feature, as it will produce a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). Aromatic ethers are known to exhibit a prominent molecular ion peak due to the stability of the benzene ring.

Key Fragmentation Mechanisms:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion radical, [C₈H₈BrFO]⁺•. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), this will appear as a pair of peaks at m/z 220 and 222.

  • Alpha-Cleavage of the Ether: A common fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom. In this case, it would involve the loss of a •CH₂F radical, leading to the formation of a bromophenoxymethylene cation at m/z 187/189.

  • Benzylic Cleavage: Cleavage of the bond between the oxygen and the ethyl group (beta to the aromatic ring) can occur, resulting in the formation of a bromophenoxy radical and a fluoroethyl cation [CH₂CH₂F]⁺ at m/z 47. Alternatively, charge retention on the aromatic portion would lead to a bromophenoxide ion at m/z 171/173.

  • Loss of the Fluoroethoxy Group: The entire fluoroethoxy side chain can be lost as a radical (•OCH₂CH₂F), resulting in the formation of a bromofluorophenyl cation at m/z 173/175.

  • Fragmentation of the Aromatic Ring: The bromofluorobenzene cation can further fragment, for instance, by losing the bromine atom to give a fluorophenyl cation at m/z 95, or by losing a neutral CO molecule.

Caption: Predicted EI fragmentation pathway of 1-Bromo-3-(2-fluoroethoxy)benzene.

Data Interpretation

The interpretation of the mass spectrum of 1-Bromo-3-(2-fluoroethoxy)benzene relies on identifying the molecular ion and correlating the major fragment ions to the proposed fragmentation pathways.

Key Features to Look For in the Mass Spectrum:

  • Molecular Ion (M⁺•): Look for a pair of peaks of nearly equal intensity at m/z 220 and 222, corresponding to the presence of one bromine atom. The presence of a significant molecular ion peak is characteristic of aromatic compounds.

  • Major Fragment Ions: The base peak (the most intense peak) will likely correspond to a particularly stable fragment. The relative abundances of the fragment ions provide clues about the lability of different bonds within the molecule.

  • Isotopic Patterns: Scrutinize the isotopic patterns of all bromine-containing fragments. They should all exhibit the characteristic 1:1 ratio for M⁺ and M+2 peaks.

Illustrative Workflow for GC-MS Analysis

The overall process of analyzing 1-Bromo-3-(2-fluoroethoxy)benzene using GC-MS follows a standardized workflow.

Caption: General workflow for the GC-MS analysis of 1-Bromo-3-(2-fluoroethoxy)benzene.

Conclusion

The mass spectrometric analysis of 1-Bromo-3-(2-fluoroethoxy)benzene, when conducted with careful sample preparation and optimized instrument parameters, provides a wealth of structural information. The predictable fragmentation patterns, particularly the characteristic isotopic signature of bromine and the cleavages associated with the ether linkage, allow for confident identification of this molecule. The methodologies and insights presented in this guide serve as a robust starting point for researchers and scientists working with this and structurally related compounds, enabling accurate and reliable characterization critical for advancements in drug development and materials science.

References

  • Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Biocompare. Retrieved from [Link]

  • Sample Preparation and Submission Guidelines. (n.d.). Johns Hopkins University Mass Spectrometry Facility. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford Mass Spectrometry Research Facility. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. (2025, June 11). Preprints.org. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-5-fluorotoluene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • NIST. (n.d.). p-Bromofluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-3-fluoropropane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fragmentation Mechanisms. (n.d.). In Introduction to Mass Spectrometry. Retrieved from [Link]

  • GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. (2015, July 7). LCGC Europe. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). Retrieved from [Link]

  • General Fragmentation Modes. (n.d.). Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • 1-Bromo-3-fluorobenzene. (n.d.). PubChem. Retrieved from [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023, May 2). PMC. Retrieved from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. Retrieved from [Link]

  • Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE Sample Preparation and a High Efficiency DB-5ms Ultra Inert GC Column. (n.d.). Agilent. Retrieved from [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021, November 23). PeerJ. Retrieved from [Link]

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Foundational

Technical Whitepaper &amp; Advanced Safety Data Sheet: 1-Bromo-3-(2-fluoroethoxy)benzene

Pharmacochemical Rationale & Executive Summary In modern medicinal chemistry, 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) serves as a highly specialized, bifunctional building block. Unlike standard methoxy or e...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacochemical Rationale & Executive Summary

In modern medicinal chemistry, 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) serves as a highly specialized, bifunctional building block. Unlike standard methoxy or ethoxy aromatics, the incorporation of a 2-fluoroethoxy moiety acts as a strategic bioisostere. The highly electronegative fluorine atom exerts a strong inductive pull ( −I effect), which decreases the electron density of the ether oxygen. This electronic modulation significantly enhances the metabolic stability of the molecule against Cytochrome P450 (CYP450)-mediated oxidative O-dealkylation, a common metabolic liability in drug candidates.

Simultaneously, the meta-positioned bromine atom provides an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings). This dual functionality makes the compound indispensable for the rapid diversification of structure-activity relationship (SAR) libraries, particularly in the development of central nervous system (CNS) therapeutics.

Physicochemical Profiling

The quantitative physical and chemical parameters of 1-Bromo-3-(2-fluoroethoxy)benzene dictate its handling and reactivity profiles. The data below is synthesized from standard chemical inventory databases [1].

ParameterValue / DescriptionCausality / Implication
CAS Number 132837-02-6Unique identifier for regulatory tracking.
Molecular Formula C₈H₈BrFODetermines exact mass for LC-MS validation.
Molecular Weight 219.05 g/mol Required for precise stoichiometric calculations.
Appearance Colorless to pale yellow liquidYellowing indicates trace bromine radical formation.
Density ~1.48 g/cm³Higher than water due to heavy bromine atom; forms the bottom layer in aqueous extractions.
Solubility Soluble in DCM, EtOAc, DMFHighly lipophilic; insoluble in water.

Advanced Hazard Identification & Mechanistic Toxicology (SDS Core)

As a halogenated aromatic ether, this compound requires stringent safety protocols. The hazards are not merely regulatory checkboxes; they are directly tied to the molecule's structural properties [2].

  • Skin Irritation (Category 2 - H315): The high lipophilicity of the fluoroethoxy group allows the molecule to rapidly partition into the stratum corneum. Once integrated, it disrupts the lipid bilayer, causing localized defatting, erythema, and acute contact dermatitis.

  • Eye Irritation (Category 2A - H319): Direct contact with the ocular mucosa leads to rapid protein denaturation and severe irritation due to the compound's solvent-like properties.

  • Specific Target Organ Toxicity - Single Exposure (Category 3 - H335): At elevated temperatures or when aerosolized, the compound presents an inhalation risk. The halogenated vapor interacts with the mucosal membranes of the respiratory tract, triggering acute inflammatory responses.

Mandatory PPE & Handling: Standard latex gloves offer insufficient protection against halogenated aromatics. Nitrile or Neoprene gloves (thickness 0.11 mm) must be worn, and double-gloving is recommended if handling the compound in carrier solvents like dichloromethane (DCM), which can rapidly degrade glove integrity. All transfers must occur within a certified Class II fume hood.

Storage, Stability, & Reactivity

The stability of 1-Bromo-3-(2-fluoroethoxy)benzene is fundamentally limited by the photolytic vulnerability of the carbon-bromine (C-Br) bond.

  • Photodegradation: Exposure to intense ultraviolet (UV) light can induce homolytic cleavage of the C-Br bond, generating highly reactive bromine radicals ( Br∙ ). These radicals initiate autoxidation cascades, leading to sample degradation (visually observed as a shift from colorless to yellow/brown).

  • Storage Protocol: To suppress radical formation and oxidative degradation, the compound must be stored in amber glass vials , backfilled with an inert gas (Argon or Nitrogen), and maintained at 2–8°C .

Synthetic Applications in Neuropharmacology

A primary application of 1-Bromo-3-(2-fluoroethoxy)benzene is its use as a core scaffold in the synthesis of Monoacylglycerol Lipase (MAGL) inhibitors, as documented in pharmaceutical patents [3]. MAGL is the primary enzyme responsible for the hydrolytic degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA). Arachidonic acid is subsequently oxidized by Cyclooxygenase-2 (COX-2) into pro-inflammatory prostaglandins (e.g., PGE2), driving neuroinflammation.

By utilizing this brominated building block, researchers synthesize potent MAGL inhibitors. These inhibitors block the degradation of 2-AG, thereby maintaining high endocannabinoid tone and suppressing the downstream inflammatory cascade.

MAGL_Pathway A 2-Arachidonoylglycerol (2-AG) C Arachidonic Acid (AA) A->C Hydrolyzed by B Monoacylglycerol Lipase (MAGL) B->C E Prostaglandin E2 (PGE2) C->E Oxidized by D Cyclooxygenase-2 (COX-2) D->E F Neuroinflammation E->F Promotes G 1-Bromo-3-(2-fluoroethoxy)benzene Derived Inhibitor G->B Inhibits Enzyme

Diagram 1: MAGL inhibition pathway utilizing derivatives of 1-Bromo-3-(2-fluoroethoxy)benzene.

Validated Experimental Protocol: Palladium-Catalyzed Cross-Coupling

To leverage the meta-bromo handle, researchers frequently employ Palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system, ensuring that experimental failures can be isolated and diagnosed immediately.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried Schlenk flask, combine 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 equiv).

    • Causality: The base is critical; it coordinates with the boronic acid to form an electron-rich boronate complex, which is required to accelerate the transmetallation step with the Palladium center.

  • Solvent Introduction & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Sparge the solution with Argon gas for exactly 15 minutes.

    • Causality: Molecular oxygen ( O2​ ) is a triplet diradical that rapidly oxidizes the active Pd0 catalyst into an inactive PdII -peroxo complex. Rigorous degassing is non-negotiable for high yields.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 equiv) against a positive flow of Argon.

  • Thermal Activation: Seal the flask and heat to 90°C for 12 hours.

  • Self-Validation (In-Process Control): At 12 hours, extract a 50 µL aliquot. Perform Thin-Layer Chromatography (TLC) using 9:1 Hexanes/Ethyl Acetate.

    • Validation Marker: The starting material (UV active at 254 nm) should be consumed. Confirm product formation via LC-MS; look for the disappearance of the characteristic 1:1 isotopic doublet ( M+ and M+2 ) caused by the 79Br/81Br isotopes.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The product will reside in the upper organic layer. Concentrate under reduced pressure and purify via silica gel flash chromatography.

Workflow S1 1. Reagent Preparation (Weigh 132837-02-6 & Boronic Acid) S2 2. Solvent Degassing (Argon Sparging 15 min to remove O2) S1->S2 S3 3. Catalyst Addition (Pd(PPh3)4 & K2CO3 Base) S2->S3 S4 4. Thermal Activation (Reflux at 90°C, 12h) S3->S4 S5 5. In-Process Validation (TLC & LC-MS Isotope Tracking) S4->S5 S6 6. Aqueous Workup (EtOAc/Brine Extraction) S5->S6 S7 7. Purification (Silica Gel Chromatography) S6->S7

Diagram 2: Self-validating experimental workflow for Pd-catalyzed cross-coupling.

References

  • Google Patents.WO2019180185A1 - Oxazine monoacylglycerol lipase (MAGL) inhibitors.
Exploratory

Handling and Storage of 1-Bromo-3-(2-fluoroethoxy)benzene: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the handling of halogenated aromatic ethers not merely as a checklist of safety rules, but as a predictable system of chemical behaviors. 1-Bromo-3-(2-fluoroethoxy)benzene (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of halogenated aromatic ethers not merely as a checklist of safety rules, but as a predictable system of chemical behaviors. 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) is a critical electrophilic building block widely utilized in drug discovery, particularly in the synthesis of fluorinated pharmaceuticals and Positron Emission Tomography (PET) radiotracers.

To maintain the integrity of this compound and ensure laboratory safety, researchers must understand the thermodynamic and kinetic principles governing its stability. This whitepaper provides an authoritative, causality-driven guide to the handling, storage, and experimental workflows associated with this compound.

Structural Stability and Mechanistic Causality

Understanding the molecular architecture of 1-Bromo-3-(2-fluoroethoxy)benzene is essential for predicting its reactivity and defining its storage parameters.

The Myth of Peroxide Formation in Aromatic Ethers

A common misconception in organic laboratories is that all ethers require rigorous peroxide testing. However, unlike aliphatic ethers (e.g., diethyl ether or THF), aromatic ethers generally do not peroxidize under normal atmospheric conditions [1]. The ethereal oxygen's lone pairs are delocalized into the aromatic ring via resonance, which strengthens the C–O bond and reduces the electron density available to stabilize the radical intermediates required for autoxidation. Furthermore, the highly electronegative fluorine atoms on the ethoxy group exert a strong inductive electron-withdrawing effect, further increasing the chemical and metabolic stability of the ether linkage [2].

Photolytic Cleavage of the C–Br Bond

While the fluoroethoxy group is exceptionally stable, the carbon-bromine (C–Br) bond on the aromatic ring is the molecule's Achilles' heel. Exposure to ultraviolet (UV) light can induce homolytic cleavage of the C–Br bond, generating reactive aryl radicals that lead to compound degradation and the release of corrosive hydrogen bromide (HBr) over time. Causality-Driven Rule: This compound must strictly be stored in amber borosilicate glass to block UV radiation and prevent photolytic degradation.

Physicochemical Properties & Hazard Profile

To design a safe handling system, we must first quantify the physical and hazardous parameters of the compound.

Table 1: Quantitative Physicochemical Data
PropertyValue / Specification
CAS Number 132837-02-6
Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
Physical State Liquid (at Standard Temperature and Pressure)
Typical Purity ≥ 95%
Table 2: Hazard Classifications & Mitigation Strategies
Hazard ClassChemical CausalityRequired Mitigation
Skin/Eye Irritant Halogenated aromatics disrupt lipid bilayers in cellular membranes.Nitrile gloves (double-gloving recommended), safety goggles.
Environmental Toxicity Halogenated ethers exhibit high persistence and low biodegradability [3].Secondary containment; strictly prohibit drain disposal.
Thermal/Photolytic Degradation Heat and light provide activation energy for C–Br bond homolysis.Store at -20°C in amber vials; handle under inert atmosphere.

Self-Validating Experimental Workflows

A robust experimental protocol must be "self-validating"—meaning each step contains a built-in physical or visual check to confirm its success before proceeding to the next.

Step-by-Step Dispensing Protocol
  • Visual Integrity Check: Inspect the amber storage vial for micro-fractures or condensation upon removal from the freezer.

    • Validation: A pristine, dry vial exterior confirms that the internal hermetic seal has not been compromised by thermal expansion/contraction.

  • Thermal Equilibration: Allow the sealed vial to warm to room temperature inside a desiccator.

    • Validation: The absence of moisture condensation on the glass during warming ensures that atmospheric water will not be introduced into the reagent upon opening.

  • Inert Gas Purging: Open the vial inside a certified fume hood and immediately introduce a gentle stream of Argon gas.

    • Validation: Argon is heavier than air; a positive pressure bubbler on your Schlenk line will visually confirm the successful displacement of atmospheric oxygen and moisture.

  • Volumetric Transfer: Use a glass syringe equipped with a stainless-steel needle to draw the required volume. Avoid plastic syringes, as halogenated liquids can leach plasticizers.

    • Validation: A smooth draw with zero air bubbles in the syringe barrel confirms a perfect seal and guarantees volumetric accuracy.

  • Post-Dispensing Seal: Flush the vial headspace with Argon, replace the PTFE-lined septum, and wrap the cap tightly with Parafilm.

    • Validation: The physical resistance and structural stretch of the Parafilm confirm a hermetic seal has been achieved before returning the compound to cold storage.

HandlingWorkflow Start 1. Preparation & PPE Donning Hood 2. Fume Hood Verification Start->Hood Purge 3. Inert Gas Purging (Argon) Hood->Purge Dispense 4. Glass Syringe Dispensing Purge->Dispense Seal 5. Hermetic Seal (PTFE Septa) Dispense->Seal Clean 6. Decontamination & Waste Disposal Seal->Clean

Step-by-step workflow for the safe handling and dispensing of 1-Bromo-3-(2-fluoroethoxy)benzene.

Storage and Environmental Control

Proper storage is the primary defense against chemical degradation. While short-term storage (1-2 weeks) at -4°C is acceptable for ongoing experiments, long-term preservation requires stricter controls [4].

  • Temperature: Maintain at -20°C for long-term storage. Low thermal energy suppresses the kinetics of nucleophilic substitution or photolytic degradation pathways.

  • Atmosphere: Store under an inert Argon blanket. While the ether is stable, preventing moisture ingress protects the overall purity of the liquid for sensitive organometallic cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

  • Segregation: Isolate from strong oxidizing agents and strong bases.

StorageLogic Receive Receive Chemical CAS: 132837-02-6 Temp Temperature Control Short-term: -4°C Long-term: -20°C Receive->Temp Contain Secondary Containment (Corrosion-resistant tray) Temp->Contain Segregate Segregation Away from Oxidizers Contain->Segregate Store Secure Storage (Explosion-proof freezer) Segregate->Store

Logical decision tree for the receiving, segregation, and long-term storage of the compound.

References

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Source: University of Cambridge Safety Office. URL: [Link]

  • Synthesis and evaluation of 2-(2'-(dimethylamino)methyl)-4'-(2-fluoroethoxy-substituted)phenylthio)benzenamine derivatives as potential positron emission tomography imaging agents. Source: National Institutes of Health (PubMed). URL:[Link]

  • Environmental risk evaluation report: Perfluoroethers and fluorinated derivatives. Source: GOV.UK Environment Agency. URL:[Link]

Foundational

Physical and chemical hazards of 1-Bromo-3-(2-fluoroethoxy)benzene

Executive Summary In modern drug discovery and agrochemical development, halogenated aromatic ethers are highly prized synthons. 1-Bromo-3-(2-fluoroethoxy)benzene (CAS 132837-02-6) is a prime example, offering both a rel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated aromatic ethers are highly prized synthons. 1-Bromo-3-(2-fluoroethoxy)benzene (CAS 132837-02-6) is a prime example, offering both a reliable cross-coupling handle (the aryl bromide) and a metabolically distinct pendant group (the fluoroethoxy chain). However, viewing this compound merely through the lens of its benchtop reactivity is a dangerous oversight. While its in vitro stability is high, its in vivo metabolic profile harbors a "Trojan Horse" mechanism that can lead to catastrophic cellular toxicity.

This guide dissects the physical, chemical, and mechanistic toxicological hazards of 1-Bromo-3-(2-fluoroethoxy)benzene, providing researchers with the causal logic required to handle, assay, and dispose of this material safely.

Physicochemical Profile & Baseline Reactivity

Understanding the macroscopic hazards of a compound begins with its physical data. 1-Bromo-3-(2-fluoroethoxy)benzene is a dense, lipophilic liquid that readily penetrates organic barriers.

PropertyValue / Description
Chemical Name 1-Bromo-3-(2-fluoroethoxy)benzene
CAS Registry Number 132837-02-6
Molecular Formula C8H8BrFO[1]
Molecular Weight 219.05 g/mol
Physical State Liquid (Colorless to pale yellow)[2]
GHS Hazard Base Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[3]
LogP (Estimated) > 2.5 (Highly lipophilic)

Chemical Causality of Hazards: At the bench, the ether linkage is robust against mild aqueous acids and bases. However, under extreme thermal stress or in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃), the ether is susceptible to cleavage. Furthermore, combustion of this material generates highly corrosive and toxic halogenated gases, specifically hydrogen fluoride (HF) and hydrogen bromide (HBr)[4]. This dictates that all thermal degradation or incineration must occur in environments equipped with alkaline scrubbers.

Mechanistic Toxicology: The "Trojan Horse" Effect

While the Safety Data Sheet (SDS) for this class of compounds typically lists standard irritant warnings[3], the systemic hazard is dictated by its metabolic fate. The lipophilicity of the molecule ensures rapid dermal absorption and cellular penetrance.

Once in the hepatic system, the fluoroethoxy moiety is targeted by Cytochrome P450 (CYP450) enzymes. Oxidative O-dealkylation cleaves the ether bond, releasing 3-bromophenol and 2-fluoroethanol[5].

This is where the lethal cascade begins. 2-Fluoroethanol is a highly toxic substrate (LD50 ~10 mg/kg in rodents)[6]. It is rapidly oxidized by Alcohol Dehydrogenase (ADH) to fluoroacetaldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to fluoroacetate[7][8]. Fluoroacetate mimics standard acetate, entering the mitochondria where it is converted to fluoroacetyl-CoA. Citrate synthase then condenses it with oxaloacetate to form fluorocitrate .

Fluorocitrate acts as a potent, irreversible inhibitor of the enzyme aconitase[7][9]. By jamming the tricarboxylic acid (TCA) cycle, the cell suffers massive citrate accumulation and rapid ATP depletion, leading to respiratory failure and epileptiform convulsions.

MetabolicPathway A 1-Bromo-3-(2-fluoroethoxy)benzene (Parent Compound) B 2-Fluoroethanol (+ 3-Bromophenol) A->B CYP450 (O-dealkylation) C Fluoroacetaldehyde B->C Alcohol Dehydrogenase (ADH) D Fluoroacetate C->D Aldehyde Dehydrogenase (ALDH) E Fluorocitrate D->E Citrate Synthase F Aconitase Inhibition (TCA Cycle Arrest & Cell Death) E->F Irreversible Binding

Fig 1: CYP450-mediated metabolic activation of the fluoroethoxy moiety to fluorocitrate.

Analytical Validation: In Vitro Microsomal Stability Protocol

To safely utilize this compound in drug design, researchers must empirically determine its rate of O-dealkylation. Relying purely on computational models is insufficient. The following self-validating in vitro assay uses Human Liver Microsomes (HLMs) to quantify the metabolic clearance and the generation of the toxic 2-fluoroethanol byproduct.

Workflow W1 HLM Incubation (37°C, +NADPH) W2 Protein Precipitation (Cold ACN + IS) W1->W2 W3 LC-MS/MS Analysis (MRM Mode) W2->W3 W4 Metabolite Quantification W3->W4

Fig 2: In vitro microsomal stability and metabolite identification workflow.

Step-by-Step Methodology:

  • Matrix Preparation: Suspend Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: The physiological pH and specific buffer maintain the conformational integrity and activity of the CYP450 enzymes.

  • Compound Spiking: Introduce 1-Bromo-3-(2-fluoroethoxy)benzene to a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration remains ≤0.1% (v/v).

    • Causality: Higher DMSO concentrations will competitively inhibit CYP450 activity, artificially skewing the half-life data.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative cleavage; without it, O-dealkylation cannot occur.

  • Time-Course Quenching: At predetermined intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope internal standard (e.g., D4-2-fluoroethanol).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction at precise time points, while the internal standard normalizes downstream mass spec ionization variations.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the parent mass transition (m/z 219 → 173) and the appearance of the 2-fluoroethanol metabolite (m/z 64 → 44)[5].

Advanced Safety & Handling Directives

Because the toxicity of this compound is biologically amplified in vivo, standard benchtop safety is inadequate.

  • Engineering Controls: All manipulations of the neat liquid must be performed in a Class II Type B2 biological safety cabinet or a highly ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Dermal absorption is the primary vector for accidental systemic exposure. Double-gloving with chemical-resistant nitrile or neoprene is mandatory. If a spill occurs on the glove, it must be removed and replaced immediately, as lipophilic ethers can permeate standard nitrile over time.

  • Spill Response & Disposal: Do not use combustible materials (like standard paper towels) for large spills. Absorb with inert materials (e.g., vermiculite). Waste must be segregated from strong acids and clearly labeled as "Halogenated Organic Waste - Potential HF/HBr Emitter." Incineration must be handled by a specialized facility[4].

References

  • Bio-Fount. (n.d.). 1-Bromo-3-(2-fluoroethoxy)benzene Chemical Properties. Retrieved from [Link]

  • Wikipedia Contributors. (2023). 2-Fluoroethanol (Metabolism and Toxicity). Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Zhishang Chemical. (n.d.). Best 2-Fluoroethanol CAS 371-62-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9737, 2-Fluoroethanol. Retrieved from[Link]

  • Gromek, K. A., et al. (2023). Profiling mechanisms that drive acute oral toxicity in mammals and its prediction via machine learning. Toxicological Sciences, 193(2), 152-167. Retrieved from[Link]

  • Caille, F., et al. (2024). Translational Preclinical PET Imaging and Metabolic Evaluation of a New Cannabinoid 2 Receptor (CB2R) Radioligand. Molecular Pharmaceutics. Retrieved from[Link]

Sources

Exploratory

Reactivity Profile and Synthetic Utility of 1-Bromo-3-(2-fluoroethoxy)benzene: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry and advanced materials synthesis, bifunctional building blocks are the cornerstone of modular design. 1-Bromo-3-(2-fluoroethoxy)benzene (CAS 132837-02-6) represents a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials synthesis, bifunctional building blocks are the cornerstone of modular design. 1-Bromo-3-(2-fluoroethoxy)benzene (CAS 132837-02-6) represents a highly privileged scaffold that combines two orthogonal reactive vectors: a versatile aryl bromide handle and a metabolically stable 2-fluoroethoxy motif.

This technical guide provides an in-depth analysis of the reactivity profile of this compound. By dissecting the causality behind its transition-metal-catalyzed cross-couplings, its directing effects in electrophilic aromatic substitution (EAS), and its utility in Positron Emission Tomography (PET) tracer development, this whitepaper serves as a definitive resource for synthetic planning and protocol optimization.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-Bromo-3-(2-fluoroethoxy)benzene is critical for predicting its solubility, partitioning, and reactivity in biphasic catalytic systems. The meta-relationship between the bromine atom and the fluoroethoxy group ensures that there is no direct resonance conjugation between the two substituents, allowing them to operate independently during synthetic transformations.

Table 1: Physicochemical and Structural Properties

PropertyValueSynthetic Implication
IUPAC Name 1-Bromo-3-(2-fluoroethoxy)benzeneStandard nomenclature for regulatory filing.
CAS Number 132837-02-6Identifier for sourcing .
Molecular Formula C₈H₈BrFODetermines mass balance and stoichiometry.
Molecular Weight 219.05 g/mol Used for precise molar equivalent calculations.
Physical Form Colorless to pale yellow liquidRequires volumetric or mass-based dispensing.
H-Bond Acceptors 2 (Oxygen, Fluorine)Influences target binding and aqueous solubility.
Electronic Nature +R (Oxygen), -I (Fluorine, Bromine)Directs regioselectivity in EAS reactions.

The Reactivity Matrix: Aryl Bromide Activation

The C–Br bond in 1-Bromo-3-(2-fluoroethoxy)benzene is highly susceptible to oxidative addition by low-valent transition metals, particularly Palladium(0). This makes the molecule an ideal electrophile for a myriad of cross-coupling reactions.

Transition-Metal Catalyzed Cross-Couplings

In the synthesis of complex pharmacophores, such as RAD51 inhibitors used in oncology, the aryl bromide serves as the primary attachment point for heterocyclic assemblies. Suzuki-Miyaura and Buchwald-Hartwig couplings are the most frequently employed methodologies . The oxidative addition of the C–Br bond is generally facile, meaning that standard phosphine ligands (e.g., dppf, XPhos) are sufficient to drive the catalytic cycle without requiring the highly specialized, electron-rich ligands often needed for aryl chlorides.

Reductive Carbonylation and Isotope Labeling

Beyond standard C–C and C–N bond formation, this scaffold is highly effective in reductive carbonylation. Employing two-chamber reactor systems, the aryl bromide can be converted into the corresponding aldehyde using stoichiometric carbon monoxide. This pathway is particularly valuable for synthesizing ¹³C- and Deuterium-labeled standards for metabolic tracking, as the fluoroethoxy group remains completely intact under the mild Pd-catalyzed formylation conditions .

The 2-Fluoroethoxy Motif: Directing Effects and Bioisosterism

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The 2-fluoroethoxy group is a classic +R / -I substituent. The resonance donation (+R) from the oxygen lone pairs activates the aromatic ring toward EAS. However, the highly electronegative fluorine atom exerts a strong inductive pull (-I), slightly dampens this activation compared to a standard methoxy group.

Mechanistically, the oxygen lone pairs direct incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. Because position 2 is sterically congested—flanked by both the bulky bromine atom and the fluoroethoxy chain—EAS reactions (such as nitration or halogenation) will exhibit high regioselectivity for positions 4 and 6 .

Metabolic Stability and PET Imaging Utility

In drug development, the 2-fluoroethoxy group is frequently deployed as a metabolically stable bioisostere for methoxy or ethoxy groups. The strong C–F bond resists cytochrome P450-mediated oxidative O-dealkylation, thereby extending the biological half-life of the molecule. Furthermore, this specific scaffold is a direct precursor or cold standard for the development of ¹⁸F-labeled PET radioligands, such as those used for imaging the vesicular acetylcholine transporter (VAChT) in neurodegenerative disease models .

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

ExperimentalWorkflow cluster_Suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_Buchwald Protocol 2: Buchwald-Hartwig Amination Start 1-Bromo-3-(2-fluoroethoxy)benzene CAS: 132837-02-6 S_Reagents Add Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 in Dioxane/H2O Start->S_Reagents B_Reagents Add Sec-Amine, Pd2(dba)3, XPhos, Cs2CO3 in Toluene Start->B_Reagents S_Degas Degas: Freeze-Pump-Thaw (Prevents Pd(0) oxidation) S_Reagents->S_Degas S_Heat Heat at 90°C for 12h (Drives catalytic cycle) S_Degas->S_Heat S_Product Biaryl Product (C-C Bond Formation) S_Heat->S_Product B_Degas Purge with Argon (Strictly anaerobic) B_Reagents->B_Degas B_Heat Heat at 100°C for 16h (Promotes oxidative addition) B_Degas->B_Heat B_Product Arylamine Product (C-N Bond Formation) B_Heat->B_Product

Experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig couplings of the title compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C–C biaryl bond.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which is a prerequisite for the final reductive elimination step. K₂CO₃ acts as the base to coordinate with the empty p-orbital of the boronic acid, forming a nucleophilic boronate complex necessary for transmetalation.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: The biphasic solvent ensures solubility of both the lipophilic organic substrates and the inorganic base. Degassing is critical; ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, killing the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Monitor via TLC or LC-MS until the aryl bromide is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: Formation of a C–N bond with a secondary amine.

  • Reagent Assembly: In a glovebox or under strict argon flow, combine 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv), secondary amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

    • Causality: XPhos is utilized because its highly bulky dicyclohexylphosphino group creates a congested coordination sphere around the palladium center. This steric bulk accelerates the rate-limiting reductive elimination step, successfully outcompeting the undesired β-hydride elimination pathway that often plagues aliphatic amine couplings.

  • Solvent Addition: Add anhydrous, degassed Toluene.

  • Reaction Execution: Heat to 100°C for 16 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove the insoluble inorganic salts and palladium black, concentrate in vacuo, and purify via flash chromatography.

Table 2: Reaction Optimization Parameters for Aryl Bromide Activation

Reaction TypeCatalyst SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura 5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O90°C / 12h85-95%
Buchwald-Hartwig 2 mol% Pd₂(dba)₃, 4 mol% XPhosCs₂CO₃ / Toluene100°C / 16h75-88%
Reductive Carbonylation 2 mol% Pd(OAc)₂, 4 mol% dpppEt₃N / DMF80°C / 18h70-85%

References

  • Title: Optimization of Drug Candidates that Inhibit the D-loop Activity of RAD51 Source: ChemMedChem (NIH PMC) URL: [Link]

  • Title: Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including ¹³C- and D-Isotope Labeling Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Ex vivo and in vivo evaluation of (2R,3R)-5-[¹⁸F]-fluoroethoxy- and fluoropropoxy-benzovesamicol, as PET radioligands for the vesicular acetylcholine transporter Source: Synapse (Wiley) URL: [Link]

Foundational

Solubility of 1-Bromo-3-(2-fluoroethoxy)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-3-(2-fluoroethoxy)benzene in Organic Solvents Authored by a Senior Application Scientist This guide provides a comprehensive overview of the solubility characteris...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-Bromo-3-(2-fluoroethoxy)benzene in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3-(2-fluoroethoxy)benzene, a key intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical methodologies for researchers, scientists, and professionals in drug development.

Introduction to 1-Bromo-3-(2-fluoroethoxy)benzene

1-Bromo-3-(2-fluoroethoxy)benzene is a halogenated aromatic ether. Its structure, featuring a brominated phenyl ring and a fluoroethoxy side chain, makes it a versatile building block in organic synthesis. The presence of both a lipophilic bromo-aromatic core and a more polar, hydrogen-bond-accepting fluoroethoxy group imparts a nuanced solubility profile. Understanding this profile is paramount for its effective use in synthetic chemistry, particularly in designing reaction conditions and developing purification strategies.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for 1-Bromo-3-(2-fluoroethoxy)benzene are summarized below.

PropertyValue
Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 105-106 °C at 11 mmHg
Density 1.516 g/cm³
Refractive Index 1.54

These properties are typical values and may vary slightly between suppliers.

Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of 1-Bromo-3-(2-fluoroethoxy)benzene in a given organic solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.

  • Van der Waals Forces: The benzene ring and the bromine atom contribute to London dispersion forces, favoring solubility in nonpolar solvents.

  • Dipole-Dipole Interactions: The C-Br, C-O, and C-F bonds introduce permanent dipoles into the molecule, allowing for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the oxygen and fluorine atoms can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents like alcohols, although the bulky bromine and the benzene ring may sterically hinder these interactions.

Based on its structure, 1-Bromo-3-(2-fluoroethoxy)benzene is expected to be soluble in a range of common organic solvents. Qualitative information from suppliers suggests solubility in chloroform, dichloromethane, ethyl acetate, and methanol. However, for precise applications, quantitative determination is essential.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the solubility of 1-Bromo-3-(2-fluoroethoxy)benzene using the isothermal equilibrium method, followed by quantification via High-Performance Liquid Chromatography (HPLC). This method is robust and provides a self-validating system for generating trustworthy data.

Materials and Reagents
  • 1-Bromo-3-(2-fluoroethoxy)benzene (>98% purity)

  • Selected organic solvents (HPLC grade or higher), for example:

    • Nonpolar: Heptane, Toluene

    • Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile

    • Polar Protic: Methanol, Ethanol, Isopropanol

  • Volumetric flasks (Class A)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solute Weigh Solute prep_vial Combine in Vial prep_solute->prep_vial prep_solvent Measure Solvent prep_solvent->prep_vial equilibration Shake at Constant T (e.g., 24-48h) prep_vial->equilibration sampling Allow to Settle equilibration->sampling filtration Filter Supernatant (0.22 µm Syringe Filter) sampling->filtration dilution Dilute Sample filtration->dilution hplc HPLC Analysis dilution->hplc quantification Quantify Concentration hplc->quantification calibration Prepare Calibration Curve calibration->quantification solubility Calculate Solubility (g/L or mol/L) quantification->solubility

Caption: Workflow for isothermal equilibrium solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of 1-Bromo-3-(2-fluoroethoxy)benzene to a known volume (e.g., 5 mL) of each selected solvent. "Excess" means that undissolved solid/liquid should be visible after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved material to settle for at least 2 hours in the same temperature-controlled environment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 1-Bromo-3-(2-fluoroethoxy)benzene in the chosen solvent.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Expected Solubility Trends and Data Presentation

While quantitative data is pending experimental determination, a qualitative trend can be predicted. The solubility is expected to be high in chlorinated solvents like dichloromethane and chloroform, and in polar aprotic solvents like THF and ethyl acetate, due to a good balance of dispersion and dipole-dipole interactions. Solubility in nonpolar solvents like heptane may be limited, while solubility in polar protic solvents like methanol will depend on the balance between hydrogen bonding acceptance and the molecule's overall lipophilicity.

The experimentally determined data should be presented in a clear and concise table, as shown below.

SolventSolvent TypeTemperature (°C)Solubility (g/L)Solubility (mol/L)
HeptaneNonpolar25Enter data hereEnter data here
TolueneNonpolar25Enter data hereEnter data here
DichloromethanePolar Aprotic25Enter data hereEnter data here
Ethyl AcetatePolar Aprotic25Enter data hereEnter data here
MethanolPolar Protic25Enter data hereEnter data here

Safety and Handling

  • 1-Bromo-3-(2-fluoroethoxy)benzene is a chemical intermediate. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

  • All handling should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and for all solvents used before beginning any experimental work.

Conclusion

The solubility of 1-Bromo-3-(2-fluoroethoxy)benzene is a critical parameter for its application in organic synthesis and drug development. This guide provides the theoretical framework and a robust experimental protocol to empower researchers to determine this property accurately. By following the outlined procedures, scientists can generate reliable and reproducible solubility data, enabling the optimization of reaction conditions, purification processes, and formulation strategies.

References

  • General Principles of Solubility: "Solubility" by LibreTexts. Available at: [Link]

  • Techniques for Solubility Measurement: "A new method for the measurement of solubility of solids in liquids by using a HPLC apparatus" by M. J. Manrique and Y. D. Manrique, Revista Facultad de Ingeniería Universidad de Antioquia. Available at: [Link]

Exploratory

Commercial Availability and Synthetic Utility of 1-Bromo-3-(2-fluoroethoxy)benzene: A Technical Guide for Drug Development

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing a molecule's metabolic stability with its synthetic tractability. The selection of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing a molecule's metabolic stability with its synthetic tractability. The selection of starting materials is rarely just a logistical step; it is a strategic decision that dictates the efficiency of downstream lead optimization.

One such highly strategic building block is 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) . This bifunctional intermediate bridges the gap between robust cross-coupling chemistry and advanced bioisosteric replacement. In this whitepaper, I will dissect the structural rationale behind this compound, map its commercial availability, and provide field-validated, self-correcting protocols for its synthesis and downstream application.

Chemical Identity & Structural Rationale

Before procuring or synthesizing a building block, we must understand the mechanistic causality behind its structural features. 1-Bromo-3-(2-fluoroethoxy)benzene (Molecular Weight: 219.05 g/mol , Formula: C8H8BrFO) features two critical domains:

  • The 2-Fluoroethoxy Moiety (Metabolic Shielding): In medicinal chemistry, standard methoxy or ethoxy ethers are notorious liabilities, often undergoing rapid cytochrome P450-mediated oxidative O-dealkylation. By introducing a highly electronegative fluorine atom at the terminal carbon, we fundamentally alter the electron distribution. The strong σ -withdrawing effect of fluorine lowers the HOMO energy of the ether system, significantly reducing its susceptibility to oxidative metabolism. Furthermore, the C–F bond acts as a , increasing the local lipophilicity ( logP ) and altering the conformational preference of the ether linkage to optimize target binding affinity.

  • The Meta-Bromo Substituent (Synthetic Handle): Bromine serves as an orthogonal reactive handle. It is an excellent leaving group for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Positioning it meta to the ether linkage ensures that steric hindrance is minimized during oxidative addition, allowing for late-stage diversification of the aromatic core without disrupting the fluoro-ether pharmacophore.

Commercial Availability & Sourcing Matrix

For lab-scale discovery (milligram to gram quantities), purchasing this intermediate is highly cost-effective. However, as projects advance to process chemistry, the supply chain must be secured. Below is a consolidated matrix of commercial availability based on current market data.

SupplierCatalog NumberTypical PurityTarget Scale
Sigma-Aldrich AOBH9ACD687B 95%Lab Scale (mg to g)
Fluorochem F92452897%Lab Scale (mg to g)
BLDpharm BD5736797%Lab to Bulk (g to kg)
BIOFOUNT 132837-02-6>95%Lab Scale

Note: When transitioning from catalog purchase to bulk custom synthesis, rigorous analytical validation (HPLC, GC-MS, and quantitative NMR) is mandatory to ensure trace metal impurities or unreacted alkylating agents do not poison downstream transition-metal catalysts.

SourcingLogic Commercial Commercial Sourcing (Sigma-Aldrich, Fluorochem) QA Analytical Validation (1H-NMR, GC-MS, HPLC) Commercial->QA InHouse In-House Synthesis (Scale > 1 kg) InHouse->QA Decision Purity ≥ 95%? QA->Decision Proceed Proceed to Downstream Synthesis Decision->Proceed Yes Repurify Repurify (Silica Gel / Distillation) Decision->Repurify No Repurify->QA Re-analyze

Sourcing and analytical validation logic for 1-Bromo-3-(2-fluoroethoxy)benzene.

Synthetic Methodologies & Validation Protocols

When commercial lead times are prohibitive or multi-kilogram scale-up is required, in-house synthesis is necessary. The most robust route is the utilizing 3-bromophenol and 1-bromo-2-fluoroethane.

The following protocol is designed as a self-validating system —meaning each step includes built-in checks to ensure causality and prevent the propagation of errors.

Protocol A: Williamson Ether Synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene

Reagents & Materials:

  • 3-Bromophenol (1.0 eq, limiting reagent)

  • 1-Bromo-2-fluoroethane (1.2 eq, electrophile)

  • Potassium Carbonate ( K2​CO3​ , 2.0 eq, base)

  • N,N-Dimethylformamide (DMF, anhydrous, 0.5 M)

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a flame-dried, nitrogen-purged round-bottom flask with 3-bromophenol and anhydrous DMF. Add finely powdered K2​CO3​ . Stir at room temperature for 30 minutes.

    • Causality Check: K2​CO3​ is chosen over stronger bases (like NaH) because it is perfectly tuned to deprotonate phenols ( pKa​≈10 ) without risking the base-catalyzed elimination (dehydrohalogenation) of the incoming 1-bromo-2-fluoroethane. Pre-forming the phenoxide ensures rapid alkylation upon addition of the electrophile.

  • Alkylation: Add 1-bromo-2-fluoroethane dropwise via syringe. Heat the reaction mixture to 80 °C for 12 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol will appear as a highly polar, UV-active spot that stains with KMnO4​ , while the product ether will run significantly higher ( Rf​≈0.6 ).

  • Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing distilled water (to dissolve inorganic salts and partition the DMF) and extract three times with Ethyl Acetate (EtOAc).

  • Self-Correcting Workup (Critical Step): Wash the combined organic layers with 1 M NaOH (aq).

    • Causality Check: This step is non-negotiable. The NaOH wash selectively deprotonates any unreacted 3-bromophenol, pulling it into the aqueous layer and ensuring the final organic phase is free of phenolic contaminants that could poison downstream palladium catalysts. Follow with a brine wash to remove residual water.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

  • Analytical Validation: Confirm identity via 1 H-NMR. Look for the diagnostic triplet-of-triplets at ≈4.6 ppm, which corresponds to the −CH2​F protons splitting with both the adjacent −CH2​− protons and the highly active 19F nucleus ( JH-F​≈47 Hz).

Downstream Application Workflow

To demonstrate the utility of this building block, we employ a standard Suzuki-Miyaura cross-coupling to append an aryl group to the meta position.

Protocol B: Suzuki-Miyaura Cross-Coupling

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 eq), an arylboronic acid (1.2 eq), K3​PO4​ (2.0 eq), and the catalyst Pd(dppf)Cl2​ (0.05 eq).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Degas the suspension via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes.

    • Causality Check: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Reaction: Heat the mixture to 90 °C for 8 hours. Monitor the disappearance of the aryl bromide via GC-MS.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite (to remove palladium black and inorganic salts), and concentrate. Purify the resulting biaryl compound via silica gel chromatography.

SynthesisWorkflow SM1 3-Bromophenol (Nucleophile Precursor) Rxn Williamson Ether Synthesis K2CO3, DMF, 80°C SM1->Rxn Deprotonation SM2 1-Bromo-2-fluoroethane (Electrophile) SM2->Rxn SN2 Alkylation Intermediate 1-Bromo-3-(2-fluoroethoxy)benzene CAS: 132837-02-6 Rxn->Intermediate Aqueous Workup & Purification Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Boronic Acid, Pd(dppf)Cl2 API Advanced Pharmaceutical Ingredient (API) Coupling->API Target Assembly

Synthetic workflow from raw materials to advanced pharmaceutical ingredients.

Conclusion

1-Bromo-3-(2-fluoroethoxy)benzene is a masterclass in functional design for medicinal chemistry. By leveraging the metabolic stability of the fluoroethoxy group and the synthetic versatility of the meta-bromo substituent, researchers can rapidly access complex, metabolically robust chemical space. Whether sourced commercially from trusted vendors or synthesized in-house using the self-validating protocols outlined above, rigorous analytical oversight remains the key to unlocking its full potential.

References

  • A Multioutcome Experiment for the Williamson Ether Synthesis , Journal of Chemical Education (ACS Publications). Available at:[Link]

  • The Influence of Bioisosteres in Drug Design , National Institutes of Health (NIH PMC). Available at:[Link]

Protocols & Analytical Methods

Method

Use of 1-Bromo-3-(2-fluoroethoxy)benzene in Suzuki coupling reactions

An in-depth technical guide for the application of 1-Bromo-3-(2-fluoroethoxy)benzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Introduction & Mechanistic Rationale 1-Bromo-3-(2-fluoroethoxy)benzene...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the application of 1-Bromo-3-(2-fluoroethoxy)benzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction & Mechanistic Rationale

1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) is a highly valuable electrophilic building block in modern medicinal chemistry and radiochemistry. The 2-fluoroethoxy moiety (–OCH₂CH₂F) serves as a privileged bioisostere for methoxy and ethoxy groups. It is strategically deployed to modulate lipophilicity, improve metabolic stability (by hindering cytochrome P450-mediated O-dealkylation), and act as a structural precursor or cold standard for ¹⁸F-PET (Positron Emission Tomography) radiotracers [1].

In the context of the Suzuki-Miyaura cross-coupling, the reactivity of 1-bromo-3-(2-fluoroethoxy)benzene is dictated by its electronic and steric profile. Because the fluoroethoxy group is positioned meta to the bromide, its electron-donating resonance effect does not directly destabilize the C–Br bond. Instead, the mild inductive electron-withdrawing nature of the oxygen and fluorine atoms slightly depletes electron density from the aromatic ring. This subtle electronic modulation facilitates the oxidative addition of the Palladium(0) catalyst into the C–Br bond, making it a highly reactive and efficient coupling partner compared to electron-rich aryl bromides [2].

Catalyst Selection & Reaction Causality

To ensure a self-validating and high-yielding reaction system, the choice of catalyst, ligand, and base must be mechanistically justified:

  • Catalyst/Ligand (Pd(dppf)Cl₂): For standard arylboronic acids, the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is optimal. Its large bite angle accelerates reductive elimination, preventing the accumulation of off-cycle Pd(II) intermediates and minimizing protodeboronation side reactions. For highly sterically hindered boronic acids, switching to a Buchwald precatalyst system (e.g., Pd₂(dba)₃ / XPhos) is recommended to facilitate transmetalation[3].

  • Base (K₂CO₃ vs. Cs₂CO₃): The base is required to activate the boronic acid by forming a reactive, electron-rich boronate complex [Ar–B(OH)₃]⁻, which undergoes transmetalation with the Pd(II) halide complex. Aqueous K₂CO₃ (2.0 M) provides the perfect balance of basicity and solubility. If anhydrous conditions are strictly required (e.g., when using sensitive boronate esters), solid Cs₂CO₃ in a polar aprotic solvent is the superior choice.

  • Solvent System (1,4-Dioxane/H₂O): A biphasic mixture of 1,4-Dioxane and water (typically 4:1 or 5:1 v/v) is ideal. Dioxane solubilizes the organic substrates and the Pd complex, while water dissolves the inorganic base and accelerates the activation of the boronic acid.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Complex Ar(F-ethoxy)-Pd-Br Pd0->OxAdd Oxidative Addition 1-Bromo-3-(2-fluoroethoxy)benzene TransMet Transmetalation Ar(F-ethoxy)-Pd-Ar' OxAdd->TransMet Transmetalation Ar'-B(OH)2 / Base TransMet->Pd0 Reductive Elimination Biaryl Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the fluoroethoxyaryl bromide.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for coupling 1-bromo-3-(2-fluoroethoxy)benzene with a standard electron-neutral arylboronic acid.

EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃ (aq)Toluene / EtOH / H₂O901278%
2 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ (aq) 1,4-Dioxane / H₂O (5:1) 90 6 94%
3Pd₂(dba)₃ / XPhosK₃PO₄ (solid)THF / H₂O (10:1)80891%
4Pd(OAc)₂ / SPhosCs₂CO₃ (solid)Toluene (Anhydrous)1001685%

*Yields are isolated yields after flash column chromatography. Entry 2 represents the optimal balance of cost, reaction time, and yield.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Strict adherence to degassing prevents the oxidative homocoupling of the boronic acid (forming Ar–Ar byproducts) and preserves the active Pd(0) species.

Reagents Required:

  • 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 mmol, 219.05 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg)

  • Potassium carbonate (2.0 mmol, 276.4 mg) dissolved in 1.0 mL deionized H₂O

  • 1,4-Dioxane (5.0 mL, anhydrous)

Methodology:

  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 1-bromo-3-(2-fluoroethoxy)benzene, the arylboronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Solvent Addition: Add 5.0 mL of 1,4-Dioxane. Seal the tube with a rubber septum.

  • Degassing (Critical Step): Sparge the stirring solution with ultra-pure Argon or Nitrogen gas for 10 minutes using a submerged needle. Alternatively, perform three Freeze-Pump-Thaw cycles.

  • Base Addition: Syringe in 1.0 mL of the pre-degassed 2.0 M aqueous K₂CO₃ solution.

  • Heating: Replace the septum with a Teflon-lined screw cap under positive inert gas flow. Transfer the sealed tube to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800 rpm) for 6 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). Self-Validation: The isotopic doublet of the brominated starting material (m/z[M+H]⁺ with 79Br/81Br in a 1:1 ratio) will disappear, replaced by the product mass.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 20% EtOAc in Hexanes) to afford the pure 3-(2-fluoroethoxy)biaryl product.

Workflow Step1 Reagent Preparation Step2 Argon Degassing Step1->Step2 Step3 Heating (90°C, 6h) Step2->Step3 Step4 LC-MS Monitoring Step3->Step4 Step4->Step3 Incomplete Conversion Step5 Aqueous Workup Step4->Step5 Step6 Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki coupling and purification process.

Analytical Self-Validation & Troubleshooting

To ensure structural integrity post-purification, utilize Nuclear Magnetic Resonance (NMR) spectroscopy. The 2-fluoroethoxy group provides highly distinct, self-validating diagnostic signals:

  • ¹⁹F NMR (CDCl₃, 376 MHz): Look for a characteristic multiplet (often a triplet of triplets) around -224.0 ppm (referenced to CFCl₃).

  • ¹H NMR (CDCl₃, 400 MHz): The methylene protons are highly characteristic. The –CH₂F protons appear as a doublet of multiplets at ~4.75 ppm with a large geminal H-F coupling constant (J ≈ 47 Hz). The –OCH₂– protons appear at ~4.25 ppm (J ≈ 28 Hz).

Troubleshooting Protodeboronation: If the arylboronic acid undergoes protodeboronation (yielding Ar-H instead of the coupled product), it is usually due to excessive reaction times at high temperatures in the presence of water. To mitigate this, increase the catalyst loading to 10 mol% to accelerate the cross-coupling cycle, or switch to anhydrous conditions (Entry 4 in the optimization table).

References

  • Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors. MDPI Pharmaceuticals. Available at:[Link]

  • Suzuki Coupling Mechanism and Substrate Scope. Organic Chemistry Portal. Available at:[Link]

  • Optimization of Drug Candidates that Inhibit the D-loop Activity of RAD51. National Institutes of Health (PMC). Available at:[Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-Bromo-3-(2-fluoroethoxy)benzene

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Executive Summary 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Executive Summary

1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) is a highly versatile electrophilic building block in modern drug discovery. The 2-fluoroethoxy moiety serves as a critical bioisostere for methoxy or ethoxy groups, strategically deployed to modulate lipophilicity (LogP), block CYP450-mediated O-dealkylation, and act as a cold reference standard for 18 F-PET radiotracers . This application note provides an authoritative, mechanistically grounded guide to functionalizing this molecule via Palladium-catalyzed Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling reactions.

Chemical Context & Mechanistic Causality

Electronic and Steric Influence of the Fluoroethoxy Group

Unlike para-substituted alkoxy benzenes, which are strongly electron-donating via resonance (+M), the meta-fluoroethoxy group in 1-Bromo-3-(2-fluoroethoxy)benzene exerts a predominantly inductive electron-withdrawing effect (-I). This subtle electronic environment renders the C-Br bond slightly more electrophilic than an unsubstituted bromobenzene. Consequently, the oxidative addition of the Pd(0) active catalyst into the C-Br bond is accelerated .

The Catalytic Cycle

The success of cross-coupling with this substrate relies on balancing three fundamental steps:

  • Oxidative Addition: Facilitated by electron-rich ligands (e.g., XPhos, dppf) to break the C-Br bond.

  • Transmetalation / Amine Binding: Requires base activation. For Suzuki couplings, aqueous base is mandatory to form the reactive boronate complex.

  • Reductive Elimination: Driven by the steric bulk of the ligand, forcing the newly formed C-C or C-N bond to expel the product and regenerate Pd(0) .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition 1-Bromo-3-(2-fluoroethoxy)benzene Pd0->OxAdd Ar-Br PdII_1 Pd(II) Intermediate Ar-Pd(Br)L_n OxAdd->PdII_1 Transmet Transmetalation R-B(OH)2 + Base PdII_1->Transmet Base activation PdII_2 Pd(II) Intermediate Ar-Pd(R)L_n Transmet->PdII_2 RedElim Reductive Elimination C-C Bond Formation PdII_2->RedElim RedElim->Pd0 Ligand recovery Product Coupled Product RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling with 1-Bromo-3-(2-fluoroethoxy)benzene.

Reaction Design & Quantitative Data

To establish a robust protocol, reaction conditions must be optimized to prevent common side reactions, such as protodeboronation of the boronic acid or β -hydride elimination during amination. The table below summarizes the causality behind condition selection for the Suzuki-Miyaura coupling of 1-Bromo-3-(2-fluoroethoxy)benzene with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality & Observations
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/EtOH/H 2​ O9065%Moderate yield; significant protodeboronation due to slow catalytic turnover.
2Pd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O9088%Good conversion; bidentate dppf ligand accelerates reductive elimination.
3XPhos Pd G2 K 3​ PO 4​ THF/H 2​ O (4:1) 65 95% Optimal; bulky ligand facilitates rapid oxidative addition at lower temperatures.
4XPhos Pd G2K 3​ PO 4​ THF (Anhydrous)65<10%Failed transmetalation; water is strictly required to activate the boronic acid.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . At critical junctures, observable physical or chemical changes are highlighted to confirm the reaction is proceeding correctly, ensuring trustworthiness and reproducibility.

Workflow Prep 1. Preparation Degas Solvents Reaction 2. Reaction Heat to 90°C Prep->Reaction Monitor 3. Monitoring LC-MS / TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Work-up Aqueous Quench Monitor->Workup Purify 5. Purification Silica / HPLC Workup->Purify

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 3-(2-fluoroethoxy)-1,1'-biphenyl.

Reagents:

  • 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv, 1.0 mmol, 219.05 mg)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)

  • XPhos Pd G2 (0.02 equiv, 2 mol%, 15.7 mg)

  • K 3​ PO 4​ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • THF / H 2​ O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add the aryl bromide, phenylboronic acid, and K 3​ PO 4​ to a 20 mL Schlenk tube equipped with a magnetic stir bar. Add the THF/H 2​ O solvent mixture.

    • Validation Check: Sparge the mixture with Argon for exactly 10 minutes. The solution should bubble vigorously, displacing dissolved oxygen which otherwise poisons the Pd(0) catalyst.

  • Catalyst Addition: Quickly add XPhos Pd G2 under a positive stream of Argon. Seal the tube.

  • Reaction Execution: Heat the mixture in a pre-heated oil bath at 65 °C for 4 hours.

    • Validation Check: Within 15-30 minutes of heating, the reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution. This color shift is the self-validating indicator that the active Pd(0) species has successfully formed and oxidative addition has occurred.

  • Monitoring: Sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: The starting material mass (m/z 218/220) must be absent, replaced by the product mass (m/z 216.1 for [M+H]+).

  • Work-up: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 4-(3-(2-fluoroethoxy)phenyl)morpholine.

Reagents:

  • 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv, 1.0 mmol)

  • Morpholine (1.5 equiv, 1.5 mmol, 130.7 mg)

  • RuPhos Pd G3 (0.02 equiv, 2 mol%, 16.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144.2 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox (or using strict Schlenk techniques), add the aryl bromide, NaOtBu, and RuPhos Pd G3 to a dry vial .

    • Causality Note: NaOtBu is highly hygroscopic. Moisture will rapidly quench the base and hydrolyze the active catalyst.

  • Solvent & Amine Addition: Add anhydrous Toluene followed by Morpholine. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Heat at 85 °C for 6 hours.

    • Validation Check: A white precipitate (NaBr) will begin to form on the walls of the vial. The accumulation of this insoluble salt is the thermodynamic driving force of the reaction and visually confirms that the cross-coupling is turning over.

  • Work-up & Purification: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove the Pd catalyst and NaBr salts. Wash the pad with EtOAc (10 mL). Concentrate and purify via flash chromatography (10-30% EtOAc in Hexanes).

Troubleshooting & Analytical Validation

  • Issue: Incomplete Conversion in Suzuki Coupling.

    • Cause: Insufficient degassing leading to Pd oxidation, or inactive boronic acid (anhydride formation).

    • Solution: Ensure strict Argon sparging. If boronic acid has dehydrated to the boroxine, add an extra 0.5 equivalents of H 2​ O to the reaction mixture to re-hydrolyze it.

  • Issue: Cleavage of the Fluoroethoxy Group.

    • Cause: Use of overly harsh nucleophilic bases (e.g., KOH or NaOH at >100 °C) can lead to nucleophilic aromatic substitution (S N​ Ar) or ether cleavage.

    • Solution: Strictly adhere to mild bases like K 3​ PO 4​ or K 2​ CO 3​ .

References

  • Quantification of brain cholinergic denervation in dementia with Lewy bodies using PET imaging... (Context: Use of fluoroethoxy-substituted aryl bromides as precursors for PET radiotracers). EJNMMI Research / PubMed Central. URL:[Link]

  • Optimization and Mechanistic Investigations of Novel Allosteric Activators of PKG1α. (Context: Cross-coupling of fluoroethoxy-aryl bromides in medicinal chemistry). Journal of Medicinal Chemistry. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (Context: Foundational mechanistic principles of the Suzuki-Miyaura reaction). Chemical Reviews. URL:[Link]

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. (Context: Ligand selection and causality in Buchwald-Hartwig aminations). Chemical Science. URL:[Link]

Method

Application Notes and Protocols for 1-Bromo-3-(2-fluoroethoxy)benzene in Medicinal Chemistry

Introduction: A Multifunctional Building Block for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms and flexible ether linkages into molecular scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms and flexible ether linkages into molecular scaffolds is a cornerstone of rational drug design. 1-Bromo-3-(2-fluoroethoxy)benzene has emerged as a highly valuable and versatile building block, offering a unique combination of chemical functionalities that empower chemists to synthesize complex and novel therapeutic agents. This compound strategically positions a reactive bromine atom, a metabolically robust fluoroethoxy tail, and a meta-substituted benzene core, providing a powerful toolkit for lead optimization and the construction of diverse compound libraries.

The bromine atom serves as a key handle for a multitude of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][3] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceutical compounds.[2][4] The presence of the 2-fluoroethoxy group is particularly advantageous. The fluorine atom can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets through favorable electrostatic interactions.[5][6] The ethoxy linker provides conformational flexibility, allowing the molecule to adopt optimal geometries for target engagement. This strategic combination of functionalities makes 1-Bromo-3-(2-fluoroethoxy)benzene a sought-after intermediate in the synthesis of a wide range of biologically active molecules, from kinase inhibitors to central nervous system agents.[4][5][7]

Key Applications in Medicinal Chemistry

The utility of 1-Bromo-3-(2-fluoroethoxy)benzene as a building block is primarily centered on its ability to participate in cross-coupling reactions to introduce the 3-(2-fluoroethoxy)phenyl moiety into a target molecule. This scaffold is of significant interest in the development of novel therapeutics.

Synthesis of Biaryl and Heteroaryl-Aryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are prevalent in many approved drugs.[1][4] 1-Bromo-3-(2-fluoroethoxy)benzene is an excellent substrate for this reaction, readily coupling with a wide variety of boronic acids and their derivatives.

Causality Behind Experimental Choices: The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for a successful Suzuki-Miyaura coupling.[1][8]

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium(0) complexes are commonly used. In situ reduction of Pd(II) to the active Pd(0) species is a common strategy.[9]

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency and substrate scope.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are frequently employed.[1]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reaction components.[10]

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1-Bromo-3-(2-fluoroethoxy)benzene Boronic Acid/Ester Base (e.g., Cs₂CO₃) Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Solvent Degassed Solvent (e.g., Dioxane/Water) Heating Heat under Inert Atmosphere (N₂ or Ar) Quench Cool to RT Quench with Water Heating->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Concentrate & Purify (Column Chromatography) Dry->Purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][11] This reaction has become indispensable for the synthesis of aryl amines, which are key components of numerous pharmaceuticals.[2] 1-Bromo-3-(2-fluoroethoxy)benzene can be effectively coupled with a diverse range of primary and secondary amines.

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination depends on the careful selection of the reaction components.[2][3]

  • Palladium Catalyst and Ligand: The choice of ligand is particularly crucial in C-N coupling. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often highly effective.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Diagram of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination ArylBromide 1-Bromo-3-(2-fluoroethoxy)benzene Product 3-(2-Fluoroethoxy)aniline Derivative ArylBromide->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Toluene, Heat Base Base (e.g., NaOtBu) Base->Product

Caption: Buchwald-Hartwig C-N Coupling Reaction.

Experimental Protocols

The following protocols are provided as representative methods and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3-(2-fluoroethoxy)benzene with Phenylboronic Acid

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
1-Bromo-3-(2-fluoroethoxy)benzene1365202-02-1219.051.01.0
Phenylboronic Acid98-80-6121.931.21.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.510.040.04
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.02.0
1,4-Dioxane123-91-1-5 mL-
Water7732-18-5-1 mL-

Procedure:

  • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-3-(2-fluoroethoxy)benzene with Morpholine

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
1-Bromo-3-(2-fluoroethoxy)benzene1365202-02-1219.051.01.0
Morpholine110-91-887.121.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.010.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.020.02
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.41.4
Toluene, anhydrous108-88-3-5 mL-

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).

  • Add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 mmol) followed by anhydrous toluene (5 mL).

  • Finally, add morpholine (1.2 mmol) via syringe.

  • Seal the vessel and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl morpholine derivative.

Conclusion

1-Bromo-3-(2-fluoroethoxy)benzene stands out as a strategically designed building block for medicinal chemistry. Its capacity to undergo efficient and versatile cross-coupling reactions, combined with the beneficial properties imparted by the fluoroethoxy moiety, makes it an invaluable tool for the synthesis of complex and biologically relevant molecules. The protocols detailed herein provide a solid foundation for researchers to leverage this compound in their drug discovery and development programs, accelerating the path towards novel therapeutic agents.

References

  • Diva-Portal.org. Synthesis of bioactive compounds.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
  • Wikipedia. Buchwald–Hartwig amination.
  • Google Patents. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
  • Chem-Impex. 1-Bromo-3-chloro-2-fluorobenzene.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.
  • Google Patents. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
  • ResearchGate. Synthesis of Bioactive molecules Fluoro Substituted Benzothiazole comprising potent heterocyclic moieties for biological and pharmacological screening.
  • CymitQuimica. CAS 1000576-68-0: Benzene, 1-bromo-2-chloro-5-fluoro-3-methyl.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene.
  • Benchchem. Application of 1-Bromo-3-Nitrobenzene in Pharmaceutical Synthesis: Detailed Application Notes and Protocols.
  • Beilstein Journals. BJOC - Design and synthesis of bioactive molecules.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Consensus Academic Search Engine. Suzuki Reaction General Procedure.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • MedchemExpress.com. 1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ChemicalBook. Synthesis and Application of 2,3-Difluorobromobenzene.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene.
  • BLD Pharm. 845829-94-9|1-Bromo-3-fluoro-2-methoxybenzene.
  • ChemScene. 1510224-03-9 | 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene.
  • SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design.
  • JSciMed Central. Biological Potential of FluoroBenzene Analogs.
  • Sigma-Aldrich. 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 928783-85-1.
  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene.

Sources

Application

Application Notes &amp; Protocols: 1-Bromo-3-(2-fluoroethoxy)benzene in Advanced Agrochemical Synthesis

Executive Summary & Strategic Rationale In the modern landscape of agrochemical discovery, the strategic incorporation of fluorine is paramount for optimizing the physicochemical properties of active ingredients. Fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the modern landscape of agrochemical discovery, the strategic incorporation of fluorine is paramount for optimizing the physicochemical properties of active ingredients. Fluorine's high electronegativity and the strength of the C–F bond dramatically modify molecular acidity, lipophilicity, and metabolic stability[1].

1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) serves as a highly versatile, bifunctional building block in the synthesis of next-generation fungicides and herbicides.

  • The 2-Fluoroethoxy Motif: Unlike standard methoxy or ethoxy groups, which are highly susceptible to P450-mediated oxidative dealkylation in plants and fungi, the 2-fluoroethoxy group acts as a bioisostere that resists metabolic degradation[2][3]. Furthermore, it provides optimal conformational flexibility and tunes the overall lipophilicity (LogP) to enhance cuticular penetration.

  • The Meta-Bromo Handle: The bromine atom provides a highly reactive site for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4][5]. Its meta positioning relative to the fluoroethoxy group prevents steric hindrance during the oxidative addition of the palladium catalyst, ensuring high coupling yields.

Physicochemical Properties & Reactivity Profile

To ensure reproducibility and safety in scale-up syntheses, the foundational properties of the building block are summarized below[6].

PropertyValue / Description
Chemical Name 1-Bromo-3-(2-fluoroethoxy)benzene
CAS Registry Number 132837-02-6
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Physical Form Liquid
Purity Standard ≥95% (Typically verified via GC-FID or LC-MS)
Primary Reactivity Electrophile in Pd/Ni-catalyzed cross-coupling

Application 1: Synthesis of Fluorinated Aryl-Pyrazole Fungicides via Suzuki-Miyaura Coupling

Mechanistic Causality

Pyrazole-carboxamide fungicides (e.g., SDHI inhibitors) often require specific fluorinated aryl appendages to maximize binding affinity within the fungal succinate dehydrogenase complex. The Suzuki-Miyaura cross-coupling of 1-Bromo-3-(2-fluoroethoxy)benzene with a pyrazole-boronic ester is the most efficient route to these scaffolds[4].

We utilize a mixed solvent system of 1,4-Dioxane and water. The causality here is two-fold: Dioxane provides a high boiling point for thermal activation, while water is strictly required to dissolve the inorganic base (K₂CO₃) and convert the boronic ester into the reactive, electron-rich "ate" complex (hydroxyboronate), which is essential for accelerating the transmetalation step[7].

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is a self-validating system. Do not proceed to the workup phase until LC-MS confirms the consumption of the brominated starting material.

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv, 5.0 mmol) and the target pyrazole-4-boronic acid pinacol ester (1.2 equiv, 6.0 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol) and anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol).

  • Solvent Introduction & Degassing: Add 25 mL of a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water. Critical Step: Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with ultra-pure N₂ for 15 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic ester.

  • Thermal Activation: Heat the reaction mixture to 85°C under an N₂ atmosphere for 4–6 hours.

  • In-Process Control (IPC): At 4 hours, sample 50 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the isotopic bromide doublet (m/z 218/220) is no longer detectable.

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

SuzukiWorkflow A 1-Bromo-3-(2-fluoroethoxy) benzene + Pyrazole Boronic Ester B Catalyst Activation Pd(dppf)Cl2, K2CO3 Dioxane/H2O (85°C) A->B N2 Degassing C Transmetalation & Reductive Elimination B->C Catalytic Cycle D Product Isolation (Liquid-Liquid Extraction) C->D LC-MS Validation E Purification (Silica Chromatography) D->E >95% Purity

Fig 1: Stepwise workflow for the Suzuki-Miyaura coupling of fluoroethoxyarenes.

Application 2: Buchwald-Hartwig Amination for Herbicide Scaffolds

Mechanistic Causality

Many modern herbicides function by inhibiting enzymes such as Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO). These active ingredients frequently feature diarylamine or aryl-heteroaryl amine motifs. The Buchwald-Hartwig amination allows the direct coupling of 1-Bromo-3-(2-fluoroethoxy)benzene with heteroaryl amines (e.g., aminotriazines)[5][8].

For this protocol, the bidentate ligand Xantphos is paired with Pd₂(dba)₃. Why Xantphos? Its wide bite angle enforces a cis-geometry on the palladium center. This spatial arrangement is mandatory for the final reductive elimination step, rapidly forcing the C–N bond formation while actively suppressing competitive β-hydride elimination pathways that would otherwise yield undesired dehalogenated byproducts[5].

Experimental Protocol: Step-by-Step Methodology
  • Reagent Loading (Glovebox/Schlenk Line): To an oven-dried reaction vial, add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv, 3.0 mmol), the target heteroaryl amine (1.1 equiv, 3.3 mmol), Pd₂(dba)₃ (0.02 equiv, 0.06 mmol), Xantphos (0.04 equiv, 0.12 mmol), and Cs₂CO₃ (1.5 equiv, 4.5 mmol).

    • Note: Cs₂CO₃ is chosen over stronger bases like NaOtBu to ensure functional group tolerance if sensitive esters or cyano groups are present on the heteroaryl amine.

  • Solvent Addition: Suspend the mixture in anhydrous Toluene (15 mL).

  • Reaction Execution: Seal the vial under N₂ and heat to 100°C in a pre-heated oil bath for 12 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC (UV detection at 254 nm). The disappearance of the starting bromide indicates complete conversion.

  • Workup: Cool the mixture to ambient temperature. Filter the crude suspension through a short pad of Celite to remove the inorganic base and precipitated palladium black, washing the pad thoroughly with dichloromethane (DCM).

  • Concentration: Evaporate the filtrate under reduced pressure and purify the resulting diarylamine via automated flash chromatography.

Catalytic Cycle Visualization

BHAmination Start Aryl Bromide + Heteroaryl Amine OxAdd 1. Oxidative Addition [Pd(0) to Pd(II)] Start->OxAdd Pd2(dba)3 / Xantphos AmineCoord 2. Amine Coordination & Deprotonation (Cs2CO3) OxAdd->AmineCoord Insertion into C-Br RedElim 3. Reductive Elimination [C-N Bond Formation] AmineCoord->RedElim Cis-geometry enforced RedElim->OxAdd Regenerated Pd(0) Product Diarylamine Herbicide Scaffold RedElim->Product Product Release

Fig 2: Catalytic cycle of the Buchwald-Hartwig amination utilizing Xantphos.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation . rhhz.net. Available at: [Link][1]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry . National Center for Biotechnology Information (PMC). Available at: [Link][2]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling . Scientific Research Publishing (SCIRP). Available at: [Link][4]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process . National Center for Biotechnology Information (PMC). Available at: [Link][8]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . National Center for Biotechnology Information (PMC). Available at:[Link][5]

  • Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures . ResearchGate. Available at: [Link][7]

Sources

Method

Application Note: A Practical Guide to Sonogashira Coupling with 1-Bromo-3-(2-fluoroethoxy)benzene

Abstract: This document provides a comprehensive guide for performing the Sonogashira cross-coupling reaction using 1-Bromo-3-(2-fluoroethoxy)benzene as the aryl halide substrate. The Sonogashira reaction is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for performing the Sonogashira cross-coupling reaction using 1-Bromo-3-(2-fluoroethoxy)benzene as the aryl halide substrate. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This protocol offers a detailed, step-by-step methodology, an in-depth look at the reaction mechanism, and key insights into parameter optimization. It is intended for researchers, scientists, and professionals in drug development and materials science who require a robust method for synthesizing substituted aryl alkynes.

Introduction: The Power of the Sonogashira Reaction

The Sonogashira cross-coupling reaction is a highly efficient method for synthesizing arylalkynes and conjugated enynes by coupling a terminal alkyne with an aryl or vinyl halide.[4][5] Developed by Kenkichi Sonogashira in 1975, this reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt in the presence of an amine base.[6] Its widespread adoption stems from its mild reaction conditions and high tolerance for a variety of functional groups, making it an invaluable tool in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[7]

This guide focuses on the application of this reaction to 1-Bromo-3-(2-fluoroethoxy)benzene, a versatile building block in medicinal chemistry. The protocol described herein is designed to be a self-validating system, with explanations for each experimental choice to ensure reproducibility and success.

Substrate Profile: 1-Bromo-3-(2-fluoroethoxy)benzene

  • Structure: Chemical structure of 1-Bromo-3-(2-fluoroethoxy)benzene (Note: A placeholder image is used. The actual structure contains a benzene ring substituted with a bromine atom and a 2-fluoroethoxy group at positions 1 and 3, respectively.)

  • Chemical Properties:

    • Molecular Formula: C₈H₈BrFO

    • Molecular Weight: 219.05 g/mol

    • Appearance: Typically a liquid or low-melting solid.

    • Reactivity: As an aryl bromide, it is a suitable substrate for Sonogashira coupling. Aryl bromides are generally less reactive than the corresponding aryl iodides but more reactive than aryl chlorides, often requiring slightly elevated temperatures or more active catalyst systems for optimal conversion.[1]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The main events occur here.

    • Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) species, Pd(PPh₃)₂.

    • Oxidative Addition: The aryl bromide, 1-Bromo-3-(2-fluoroethoxy)benzene, adds to the Pd(0) center, forming a Pd(II) intermediate.[1][4][8] This is often the rate-determining step.

    • Transmetalation: The alkyne, activated by copper, is transferred from the copper acetylide to the palladium center, displacing the bromide.[1][4][9]

    • Reductive Elimination: The newly coupled aryl and alkynyl groups are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[4]

  • The Copper Cycle: This cycle's role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne's triple bond. This complexation increases the acidity of the terminal proton.[4][9]

    • Deprotonation: The amine base deprotonates the alkyne to form a highly reactive copper acetylide intermediate.[4][8][9] This species is then ready for the transmetalation step with the palladium complex.

A significant side reaction, particularly with the copper co-catalyst, is the oxidative homocoupling of the alkyne to form a diyne (Glaser coupling).[6][8] To mitigate this, copper-free protocols have been developed, which can be advantageous when dealing with valuable or sensitive alkynes.[3][10][11]

Visualizing the Mechanism

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) OxAdd Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)L₂-Br (B) Pd0->PdII_Ar Ar-Br Transmetal Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR (C) PdII_Ar->PdII_Alkyne Cu-C≡CR PdII_Alkyne->Pd0 ReductElim Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product CuX Cu(I)X (D) PiComplex [R-C≡C-H---CuX] (E) CuX->PiComplex R-C≡C-H CuAcetylide Cu-C≡CR (F) PiComplex->CuAcetylide Base CuAcetylide->PdII_Ar CuAcetylide->CuX Transmetalation to Pd

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of 1-Bromo-3-(2-fluoroethoxy)benzene with a terminal alkyne. Researchers should optimize conditions based on the specific alkyne used.

Generalized Reaction Scheme:

Ar-Br + H-C≡C-R ---[Pd catalyst, CuI, Base, Solvent]--> Ar-C≡C-R

Where Ar = 3-(2-fluoroethoxy)phenyl

Materials and Equipment
ReagentsRecommended PurityNotes
1-Bromo-3-(2-fluoroethoxy)benzene>97%Substrate
Terminal Alkyne>98%Coupling partner
Tetrakis(triphenylphosphine)palladium(0)99%Pd(PPh₃)₄, catalyst
or Bis(triphenylphosphine)palladium(II) dichloride98%PdCl₂(PPh₃)₂, precatalyst
Copper(I) Iodide (CuI)99.5%Co-catalyst, protect from light
Triethylamine (TEA) or Diisopropylamine (DIPA)>99%, anhydrousBase and solvent
Tetrahydrofuran (THF) or TolueneAnhydrousReaction solvent
Ethyl AcetateReagent GradeFor workup and chromatography
HexanesReagent GradeFor chromatography
Saturated aq. NH₄Cl-For workup
Brine-For workup
Anhydrous MgSO₄ or Na₂SO₄-Drying agent
Silica Gel230-400 meshFor column chromatography

Equipment:

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Septa, needles, and syringes

  • Condenser (if heating)

  • TLC plates (silica gel on aluminum)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

1. Reaction Setup (Under Inert Atmosphere): a. Place an oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.[12] b. To the flask, add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv). c. Add the terminal alkyne (1.1-1.5 equiv). d. Add Copper(I) Iodide (CuI) (0.02-0.05 equiv). e. Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv).

2. Addition of Solvents and Base: a. Via syringe, add the anhydrous solvent (e.g., THF or Toluene) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide. b. Add the amine base (e.g., Triethylamine, 2-3 equiv). The solution may become a yellow-orange slurry.

3. Reaction Execution: a. Stir the reaction mixture at room temperature. For the less reactive aryl bromide, gentle heating to 40-60 °C may be required to achieve a reasonable reaction rate.[1][13] b. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.[12][14] Use a suitable eluent system (e.g., 10% Ethyl Acetate in Hexanes). The disappearance of the starting aryl bromide and the appearance of a new, less polar spot indicates product formation.

4. Reaction Workup: a. Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate. c. Quench the reaction by adding saturated aqueous ammonium chloride solution and stir for 10 minutes. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Wash the organic layer sequentially with water and then brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification: a. Purify the crude residue by flash column chromatography on silica gel.[14] b. Use a gradient elution system, typically starting with pure hexanes and gradually increasing the polarity with ethyl acetate, to isolate the desired product. c. Combine the fractions containing the pure product and concentrate under reduced pressure.

6. Characterization: a. Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[15]

Parameter Optimization

The success of the Sonogashira coupling can be highly dependent on the choice of reagents and conditions. The following table summarizes key parameters and provides guidance for optimization.

ParameterOptions & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂: Standard, reliable choices.[4] Ligands: For challenging couplings with aryl bromides, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor can significantly improve reaction rates and yields.[4][16]
Copper Co-catalyst CuI: The classic co-catalyst. Essential for activating the alkyne. Copper-Free: To avoid alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[11] This often requires a stronger base (e.g., Cs₂CO₃) and/or more specialized ligands.[11][16]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Diisopropylamine (DIPA): Act as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[7] Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Often used in copper-free systems.[16]
Solvent Amine (e.g., TEA): Can serve as both base and solvent. Aprotic Solvents (THF, DMF, Toluene, Acetonitrile): The choice can influence solubility and reaction rates. Polar aprotic solvents like DMF can sometimes accelerate the reaction.[17][18] Ensure solvents are anhydrous.
Temperature Room Temperature to 80 °C: While aryl iodides often react at room temperature, aryl bromides typically require heating to achieve full conversion in a reasonable timeframe.[1] Start at a moderate temperature (e.g., 50 °C) and adjust as needed based on TLC monitoring.

Safety and Handling

  • Inert Atmosphere: Palladium(0) catalysts and some ligands are sensitive to air and moisture. All manipulations should be performed under an inert atmosphere.[5]

  • Reagent Toxicity: Handle all chemicals in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. Triethylamine is flammable and corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Vedantu. (2020, June 19).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • So, C. M., & Matousova, E. (2003, September 27).
  • Various Authors. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Al-Amin, M., & Mohammad, S. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Lipshutz, B. H., & Ghorai, S. (n.d.).
  • Truong, K. N., & Charkoudian, L. K. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC.
  • Prakash, O., & Kumar, A. (2020, April 20).
  • The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube.
  • Al-Amin, M., & Mohammad, S. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Das, P., & Kumar, P. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
  • Semantic Scholar. (n.d.). [PDF] Copper-free Sonogashira cross-coupling reactions: an overview.
  • Various Authors. (n.d.).
  • Panda, S. S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Dr. Manashi Sarmah, et al. (2020, July 9). Sonogashira Coupling - A Practical Approach [Video]. YouTube.
  • PubChem. (n.d.). 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene.
  • Li, X., et al. (2017, January 12). Ligand- and copper-free Sonogashira and Heck couplings of (Het)
  • Various Authors. (n.d.). The Sonogashira Coupling.
  • Wang, H., et al. (2024, February 16).
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-fluoro-2-methoxybenzene.
  • EPA. (2025, October 15). 1-Bromo-3-fluorobenzene Properties.
  • Various Authors. (n.d.).
  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
  • AMERICAN ELEMENTS. (n.d.). 1-bromo-3-(2,2-difluoroethoxy)benzene.
  • PubChem. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene.
  • Various Authors. (2025, December 1).
  • Various Authors. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.

Sources

Application

Application Note: Buchwald-Hartwig Amination of 1-Bromo-3-(2-fluoroethoxy)benzene

Executive Summary The synthesis of highly functionalized aryl amines is a cornerstone of modern drug discovery and materials science. This application note details the optimized Buchwald-Hartwig cross-coupling of 1-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aryl amines is a cornerstone of modern drug discovery and materials science. This application note details the optimized Buchwald-Hartwig cross-coupling of 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) with a representative secondary amine (morpholine). By leveraging modern third-generation (G3) palladacycle precatalysts and bulky biaryl phosphine ligands, this protocol achieves near-quantitative yields while minimizing common side reactions such as hydrodehalogenation and catalyst deactivation.

Mechanistic Rationale & Catalyst Selection

To design a robust protocol, every reagent must be selected based on the specific electronic and steric profile of the substrate.

Substrate Profiling: In 1-Bromo-3-(2-fluoroethoxy)benzene, the 2-fluoroethoxy substituent is located meta to the bromide leaving group. Because resonance donation from the ether oxygen only increases electron density at the ortho and para positions, the carbon bearing the bromide (C1) primarily experiences the inductive electron-withdrawing effects (-I) of the oxygen and the terminal fluorine atom. This localized electron deficiency lowers the activation energy required for the oxidative addition of the electron-rich Pd(0) species into the C(sp2)–Br bond, making this substrate highly reactive compared to electron-rich ortho/para-substituted analogs [1].

Catalyst & Ligand Selection: For the coupling of unhindered aryl bromides with secondary cyclic amines, the bulky biaryl phosphine ligand XPhos is optimal. The dialkylphosphino group provides the necessary electron density to stabilize the Pd(0) intermediate, while the bulky triisopropylphenyl ring promotes rapid reductive elimination, preventing off-cycle resting states [2]. Utilizing a third-generation palladacycle precatalyst (XPhos Pd G3 ) ensures a strict 1:1 Pd-to-ligand ratio and rapid activation under mildly basic conditions. This bypasses the initiation delays and "Pd black" formation often associated with older Pd2(dba)3 systems [3].

BHA_Cycle Pd0 Active Catalyst [Pd(0)L] OA Oxidative Addition Complex [L-Pd(II)(Ar)(Br)] Pd0->OA + 1-Bromo-3-(2-fluoroethoxy)benzene AmineCoord Amine Coordination [L-Pd(II)(Ar)(NHR2)]+ OA->AmineCoord + Morpholine Amido Palladium Amido Complex [L-Pd(II)(Ar)(NR2)] AmineCoord->Amido + NaOtBu - NaBr, - tBuOH Amido->Pd0 Reductive Elimination Product Coupled Product Ar-NR2 Amido->Product Product Release

Fig 1. Catalytic cycle of the Buchwald-Hartwig amination highlighting key organometallic intermediates.

Experimental Design & Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 1-Bromo-3-(2-fluoroethoxy)benzene with morpholine. The transition from a first-generation Pd2(dba)3/BINAP system to a G3 precatalyst system demonstrates a profound impact on reaction efficiency.

EntryPrecatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd2(dba)3 (2.0)BINAP (4.0)NaOtBu (1.4)Toluene10045
2Pd2(dba)3 (2.0)XPhos (4.0)NaOtBu (1.4)Toluene10088
3 XPhos Pd G3 (2.0) XPhos (2.0) NaOtBu (1.4) Toluene 100 96
4XPhos Pd G3 (2.0)XPhos (2.0)Cs2CO3 (1.4)1,4-Dioxane10082

Note: Entry 3 represents the optimized conditions utilized in the protocol below.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system; visual cues are provided to ensure the chemical integrity of the reaction at each step.

Reagents Required:

  • 1-Bromo-3-(2-fluoroethoxy)benzene: 1.0 mmol (219.05 mg)

  • Morpholine: 1.2 mmol (104.5 mg / 104 µL)

  • XPhos Pd G3: 2.0 mol% (16.9 mg)

  • XPhos: 2.0 mol% (9.5 mg)

  • Sodium tert-butoxide (NaOtBu): 1.4 mmol (134.5 mg)

  • Anhydrous Toluene: 5.0 mL

Procedure:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add XPhos Pd G3, XPhos, and NaOtBu.

    • Causality: NaOtBu is highly hygroscopic. Moisture ingress will hydrolyze the base to NaOH, which is ineffective for the deprotonation of the coordinated amine, stalling the catalytic cycle.

  • Atmosphere Exchange: If setting up outside a glovebox, seal the tube with a rubber septum and perform three cycles of vacuum/argon backfilling.

  • Reagent Addition: Via a gas-tight syringe, add anhydrous toluene (5.0 mL), followed by 1-Bromo-3-(2-fluoroethoxy)benzene and morpholine.

  • Reaction Initiation (Self-Validation Check): Place the Schlenk tube in a pre-heated oil bath at 100 °C.

    • Validation Cue: Within 5 minutes of heating, the solution should transition from a pale yellow suspension to a deep red/orange homogeneous solution. This color change confirms the successful cleavage of the G3 palladacycle and the formation of the active Pd(0) species. If the solution turns opaque black, rapid oxygen ingress has occurred, leading to the precipitation of inactive "Pd black." The reaction must be aborted.

  • Catalysis: Stir vigorously (800 rpm) at 100 °C for 12 hours.

  • Quench and Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench with deionized water (10 mL). Separate the organic layer, wash with brine (10 mL), and dry over anhydrous Na2SO4.

  • Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution: 5% to 20% EtOAc in Hexanes).

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. Catalysis (100°C, 12h) Prep->Reaction Workup 3. Quench & Extract (EtOAc/H2O) Reaction->Workup Purify 4. Purification (Flash Chromatography) Workup->Purify

Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling protocol.

Troubleshooting & Mechanistic Insights

  • Issue: High levels of 3-(2-fluoroethoxy)benzene (Hydrodehalogenation side-product).

    • Causality: Hydrodehalogenation occurs when the palladium amido complex undergoes β-hydride elimination instead of reductive elimination.

    • Solution: This indicates that reductive elimination is too slow. Ensure the strictly 1:1 Pd:Ligand ratio is maintained (excess free phosphine can inhibit reductive elimination). If the issue persists with other secondary amines, switch to a more sterically demanding ligand such as BrettPhos.

  • Issue: Incomplete conversion of the aryl bromide despite active catalyst.

    • Causality: The amine may be coordinating too strongly to the Pd(II) center, displacing the phosphine ligand and forming an inactive bis-amine complex.

    • Solution: Increase the reaction temperature to 110 °C to promote ligand exchange, or slowly dose the amine into the reaction mixture over 2 hours via a syringe pump to keep its steady-state concentration low.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. URL:[Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 1-Bromo-3-(2-fluoroethoxy)benzene in Library Synthesis

Introduction: Strategic Value of 1-Bromo-3-(2-fluoroethoxy)benzene in Medicinal Chemistry In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries is paramount to identifying no...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Value of 1-Bromo-3-(2-fluoroethoxy)benzene in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries is paramount to identifying novel therapeutic agents. The starting materials, or building blocks, for these libraries are carefully selected to provide versatile handles for a multitude of chemical transformations, thereby maximizing the accessible chemical space. 1-Bromo-3-(2-fluoroethoxy)benzene emerges as a particularly valuable scaffold for library synthesis. Its structure incorporates several key features: a bromine atom, which serves as a versatile anchor for numerous cross-coupling and metal-halogen exchange reactions; a meta-substituted benzene ring, a common motif in a vast array of pharmaceuticals; and a 2-fluoroethoxy side chain, which can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and hydrogen bonding potential. The strategic derivatization of this building block allows for the rapid generation of a multitude of analogues, each with unique structural and electronic properties, which is essential for structure-activity relationship (SAR) studies in drug development programs.

This comprehensive guide provides detailed application notes and validated protocols for the derivatization of 1-Bromo-3-(2-fluoroethoxy)benzene, tailored for researchers, scientists, and drug development professionals engaged in library synthesis. The methodologies presented herein are designed to be robust, scalable, and adaptable to high-throughput parallel synthesis platforms.

Core Derivatization Strategies: A Multi-Pronged Approach to Library Generation

The derivatization of 1-Bromo-3-(2-fluoroethoxy)benzene can be effectively achieved through several key synthetic transformations. The choice of strategy will depend on the desired final compounds and the available chemical inputs. The primary approaches, detailed in the subsequent sections, include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the cornerstone of modern C-C and C-heteroatom bond formation, offering a highly modular and functional group tolerant approach to library synthesis.

  • Metal-Halogen Exchange: This strategy provides a powerful means to generate a nucleophilic aryl species, which can then be intercepted by a wide array of electrophiles to introduce diverse functionalities.

The following diagram illustrates the overarching derivatization pathways from the central 1-Bromo-3-(2-fluoroethoxy)benzene scaffold.

G cluster_main Derivatization Pathways cluster_pd Palladium-Catalyzed Cross-Coupling cluster_mh Metal-Halogen Exchange start 1-Bromo-3-(2-fluoroethoxy)benzene suzuki Suzuki-Miyaura (C-C) start->suzuki Boronic Acids/Esters buchwald Buchwald-Hartwig (C-N) start->buchwald Amines/Amides sonogashira Sonogashira (C-C, alkyne) start->sonogashira Terminal Alkynes heck Heck (C-C, alkene) start->heck Alkenes cyanation Cyanation (C-CN) start->cyanation Cyanide Source grignard Grignard Formation (Mg) start->grignard lithiation Lithiation (n-BuLi/t-BuLi) start->lithiation electrophiles Electrophilic Quench (e.g., Aldehydes, Ketones, CO2, DMF) grignard->electrophiles lithiation->electrophiles G cluster_workflow Parallel Synthesis Workflow prep Reagent Dispensing (Aryl Bromide, Coupling Partner, Catalyst, Base) reaction Reaction (Heating and Stirring) prep->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Parallel Chromatography) workup->purification analysis Analysis (LC-MS, NMR) purification->analysis

Application

Application Note: High-Throughput Analysis of 1-Bromo-3-(2-fluoroethoxy)benzene Using HPLC-UV and GC-MS

Abstract This application note presents robust and validated analytical methodologies for the determination of 1-Bromo-3-(2-fluoroethoxy)benzene, a key intermediate in pharmaceutical synthesis. We provide two orthogonal,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents robust and validated analytical methodologies for the determination of 1-Bromo-3-(2-fluoroethoxy)benzene, a key intermediate in pharmaceutical synthesis. We provide two orthogonal, self-validating protocols: a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for rapid quantification, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and trace-level analysis. The causality behind experimental choices, from mobile phase composition to mass fragmentation patterns, is explained to provide researchers with a comprehensive analytical framework. All quantitative data is summarized in structured tables, and workflows are visualized to ensure clarity and reproducibility.

Introduction: The Analytical Imperative for 1-Bromo-3-(2-fluoroethoxy)benzene

1-Bromo-3-(2-fluoroethoxy)benzene (BFEB) is a halogenated aromatic ether increasingly utilized as a structural motif and building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern can impart desirable pharmacokinetic properties to target molecules. Consequently, ensuring the purity and identity of BFEB in bulk drug substances and during process monitoring is a critical aspect of quality control in drug development. Any process-related impurities or degradants must be accurately profiled to meet stringent regulatory standards.[1]

This guide provides two powerful and complementary analytical techniques to address this need. The first, a reverse-phase HPLC method, is ideal for routine quality control, offering rapid and precise quantification.[1][2] The second, a GC-MS method, provides unparalleled specificity for structural confirmation and is the gold standard for identifying trace-level impurities, leveraging characteristic mass fragmentation patterns.[2][3]

Analyte Physicochemical Properties:

PropertyValue
Systematic Name 1-Bromo-3-(2-fluoroethoxy)benzene
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Structure Chemical structure of 1-Bromo-3-(2-fluoroethoxy)benzene

Part I: Quantitative Analysis by Reverse-Phase HPLC-UV

Scientific Principle & Rationale

Reverse-phase HPLC is the method of choice for the routine analysis of moderately polar, non-volatile organic compounds like BFEB.

  • Causality of Column Choice: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which provides strong retention for the aromatic ring of BFEB. This allows for effective separation from more polar starting materials or potential degradants.[4]

  • Mobile Phase Rationale: A mobile phase comprising acetonitrile and water offers excellent solvating power and is UV-transparent at lower wavelengths. Acetonitrile is a strong organic modifier, and by adjusting its ratio with water, the retention time of BFEB can be precisely controlled to achieve optimal resolution and run time.

  • Detection Principle: The benzene ring in BFEB contains a chromophore that absorbs UV light. Based on the UV absorption characteristics of the benzene moiety, detection is set at 205 nm to maximize sensitivity, as this wavelength corresponds to a high-energy π-π* electronic transition.[5]

Experimental Protocol: HPLC-UV Analysis

This protocol is designed as a self-validating system, incorporating steps for establishing system suitability before sample analysis.

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), 1-Bromo-3-(2-fluoroethoxy)benzene reference standard.

2.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 205 nm
Run Time 10 minutes

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of BFEB reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh an appropriate amount of the test sample, dissolve in acetonitrile, and dilute with the mobile phase to a final concentration within the calibration range.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (ACN:H2O) instrument HPLC System (C18 Column) prep_mobile->instrument prep_std Standard Prep (1-100 µg/mL) inject Inject 10 µL prep_std->inject prep_sample Sample Prep prep_sample->inject instrument->inject run Isocratic Elution (1.0 mL/min) inject->run detect UV Detection (205 nm) run->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the quantitative analysis of BFEB by HPLC-UV.

Method Validation & Expected Results

The method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][7]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks at the retention time of BFEB.Baseline resolved peak for BFEB.
Linearity & Range Correlation coefficient (R²) ≥ 0.999 over 1-100 µg/mL.R² = 0.9995
Accuracy 98.0% - 102.0% recovery.99.5% - 101.2%
Precision (%RSD) Repeatability (Intra-day) ≤ 2.0%. Intermediate Precision ≤ 3.0%.≤ 0.8%
LOQ / LOD Signal-to-Noise ≥ 10 (LOQ), ≥ 3 (LOD).LOQ: ~0.5 µg/mL, LOD: ~0.15 µg/mL

Part II: Definitive Identification by GC-MS

Scientific Principle & Rationale

GC-MS is the premier technique for the structural elucidation and sensitive detection of volatile and semi-volatile compounds like BFEB.

  • Separation Principle: BFEB is thermally stable and sufficiently volatile for gas chromatography. Separation is achieved on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), where compounds elute based on their boiling points and interaction with the stationary phase.[8]

  • Ionization and Fragmentation: Electron Ionization (EI) at 70 eV is a hard ionization technique that imparts significant energy into the molecule, leading to reproducible and characteristic fragmentation patterns.[3] This fragmentation "fingerprint" is crucial for unambiguous identification. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, produces highly characteristic M+2 isotopic patterns for any bromine-containing fragment, which is a powerful diagnostic tool.[9]

Experimental Protocol: GC-MS Analysis

3.2.1. Instrumentation and Materials

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents: Dichloromethane (GC grade), Helium (99.999% purity), BFEB reference standard.

3.2.2. Instrument Conditions

ParameterCondition
Injector Temp 250 °C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 350 amu
GC-MS Workflow and Fragmentation Diagrams

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Standard Prep (in DCM) inject Inject 1 µL (Splitless) prep_std->inject prep_sample Sample Prep (Dilute in DCM) prep_sample->inject instrument GC-MS System (DB-5ms Column) instrument->inject separate GC Separation (Temp Program) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-350) ionize->detect spectrum Extract Spectrum detect->spectrum identify Identify Fragments spectrum->identify confirm Confirm Identity identify->confirm

Caption: Workflow for the identification of BFEB by GC-MS.

Fragmentation_Pathway M [C₈H₈BrFO]⁺˙ m/z 218/220 Molecular Ion F1 [C₈H₈FO]⁺ m/z 139 Loss of •Br M->F1 - •Br F2 [C₆H₄BrO]⁺ m/z 171/173 Loss of •CH₂CH₂F M->F2 - •C₂H₃F F4 [C₆H₄Br]⁺ m/z 155/157 Loss of •OCH₂CH₂F M->F4 - •OC₂H₃F F3 [C₆H₅O]⁺ m/z 93 Loss of •Br, then C₂H₃F F2->F3 - •Br

Caption: Predicted major EI fragmentation pathways for BFEB.

Expected Mass Spectrum and Interpretation

The EI mass spectrum provides a definitive fingerprint for BFEB. Key fragments are predicted based on established principles of mass spectrometry for halogenated aromatic compounds.[10][11]

m/z (Mass/Charge)Ion IdentityInterpretation & Significance
218 / 220 [C₈H₈BrFO]⁺˙Molecular Ion (M⁺˙) . The 1:1 isotopic pattern confirms the presence of one bromine atom.
171 / 173 [C₆H₄BrO]⁺Loss of the fluoroethyl radical (•CH₂CH₂F). A major fragmentation resulting from cleavage of the ether C-C bond.
155 / 157 [C₆H₄Br]⁺Loss of the entire fluoroethoxy radical (•OCH₂CH₂F) via cleavage of the aryl C-O bond.
139 [C₈H₈FO]⁺Loss of the bromine radical (•Br). Confirms the bromine is peripherally located.
93 [C₆H₅O]⁺Phenoxy cation, resulting from the loss of bromine from the m/z 171/173 fragment.

Discussion: A Senior Scientist's Perspective

Method Orthogonality: The HPLC-UV and GC-MS methods are orthogonal, meaning they rely on different chemical and physical principles for separation and detection. This is a powerful combination in pharmaceutical analysis. HPLC is excellent for quantifying the primary component against a standard, while GC-MS excels at identifying unknown trace impurities by providing structural information, something UV detection cannot do.

Choosing the Right Method:

  • For routine purity assays and in-process controls where speed and precision are paramount, the HPLC-UV method is the superior choice.

  • For reference standard characterization , impurity identification , and troubleshooting out-of-specification results , the definitive structural information from the GC-MS method is indispensable.

Field-Proven Insights:

  • Sample Preparation: While BFEB is soluble in common organic solvents, for GC-MS analysis, always use a high-purity volatile solvent like dichloromethane or ethyl acetate to avoid interfering peaks in the chromatogram.

  • Thermal Stability: BFEB is expected to be thermally stable under the described GC conditions. However, if analyzing for potential thermally labile impurities, a lower injector temperature (e.g., 220 °C) should be evaluated.

  • Matrix Effects: When analyzing BFEB in complex matrices (e.g., reaction mixtures), matrix effects can suppress or enhance the MS signal. A matrix-matched calibration curve or the use of an internal standard is recommended for accurate quantification by GC-MS in such cases.

Conclusion

This application note provides two comprehensive, validated, and scientifically-grounded protocols for the analysis of 1-Bromo-3-(2-fluoroethoxy)benzene. The HPLC-UV method offers a rapid and precise tool for quantitative analysis suitable for quality control environments. The GC-MS method provides an orthogonal technique for unequivocal identification based on characteristic fragmentation patterns, essential for structural confirmation and impurity profiling. By explaining the rationale behind the chosen parameters, these methods serve not just as protocols but as a foundational guide for researchers and drug development professionals.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • Steps for HPLC Method Valid
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia.
  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005). PubMed.
  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. (2012). PMC.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025). MDPI.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1962).
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). Benchchem.
  • Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene. (2025). Benchchem.
  • Mass Spectrometry: Fragment
  • GCMS Section 6.9.
  • Analytical method validation of benzene using high performance liquid chromatography in beverage. (2014). Jurnal Farmasi Sains dan Komunitas.

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Method

Application Note: Metal-Catalyzed Cross-Coupling Strategies for 1-Bromo-3-(2-fluoroethoxy)benzene

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Rationale In modern medicinal chemistry, the precise modulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Rationale

In modern medicinal chemistry, the precise modulation of a drug candidate's physicochemical properties is paramount. 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6)[1] serves as a highly versatile electrophilic building block for introducing the 3-(2-fluoroethoxy)phenyl motif into complex molecular architectures.

The 2-fluoroethoxy group is a privileged structure. It frequently acts as a metabolically stable bioisostere for the methoxy group, effectively blocking cytochrome P450-mediated O-demethylation while simultaneously modulating lipophilicity (LogP). Furthermore, this specific structural motif is a cornerstone in the development of Positron Emission Tomography (PET) radiotracers, where the 18 F-radiolabeled variant is utilized to map neuroreceptor binding in vivo[2][3]. Because it is an aryl bromide, this compound is highly competent for palladium-catalyzed C–C and C–N bond formations, enabling rapid late-stage functionalization.

Mechanistic Insights & Electronic Causality

To design an efficient catalytic system, one must understand the electronic influence of the substrate on the palladium catalytic cycle.

The success of any cross-coupling reaction involving an aryl halide hinges on the initial Oxidative Addition step. In 1-Bromo-3-(2-fluoroethoxy)benzene, the 2-fluoroethoxy group is positioned meta to the bromine atom. At the meta position, the resonance electron-donating effect (+R) of the ether oxygen is minimized, allowing the inductive electron-withdrawing effect (-I) of the highly electronegative fluorine and oxygen atoms to predominate.

Causality in Catalyst Selection: This net electron-withdrawing effect slightly polarizes the C–Br bond and depletes electron density at the ipso-carbon. Consequently, the activation energy barrier for the oxidative insertion of an electron-rich Pd(0) species is lowered compared to an unsubstituted bromobenzene. Because oxidative addition is facile, the rate-limiting step often shifts to Transmetalation (in Suzuki couplings) or Reductive Elimination (in Buchwald-Hartwig aminations). Therefore, ligand selection must prioritize bulky, electron-rich phosphines (e.g., RuPhos) or robust bidentate ligands (e.g., dppf) to accelerate these downstream steps and prevent catalyst degradation[4][5].

Reaction Pathway Visualization

General Palladium-Catalyzed Cross-Coupling Cycle for 1-Bromo-3-(2-fluoroethoxy)benzene.

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems to ensure high reproducibility and diagnostic troubleshooting.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Coupling 1-Bromo-3-(2-fluoroethoxy)benzene with an arylboronic acid. Chemical Logic: We utilize Pd(dppf)Cl2​ as the precatalyst. The large bite angle of the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a strict geometric requirement for rapid reductive elimination, thereby suppressing the formation of inactive palladium black[4].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), K2​CO3​ (2.5 equiv), and Pd(dppf)Cl2​ (5 mol%).

  • Internal Standardization (Self-Validation): Add dodecane (0.1 mmol, 10 mol%) to the flask. This serves as an inert internal standard for precise GC-MS yield tracking.

  • Solvent Addition & Degassing: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and H2​O . Submerge the sparging needle into the solvent and bubble with pure Argon for exactly 15 minutes. Diagnostic Check: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Seal the flask and heat to 85 °C in a pre-heated oil bath for 4–6 hours. Diagnostic Check: The solution should transition to a deep red/orange hue. A sudden crash out of black precipitate indicates catalyst death (oxygen ingress).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Coupling 1-Bromo-3-(2-fluoroethoxy)benzene with a secondary amine (e.g., morpholine). Chemical Logic: We utilize Pd2​(dba)3​ paired with the dialkylbiaryl phosphine ligand RuPhos . Secondary amines possess β -hydrogens. If reductive elimination is slow, the Pd(II) amido complex will undergo β -hydride elimination, yielding an imine and a dehalogenated arene byproduct. RuPhos is sterically bulky, forcing the Pd(II) complex to rapidly undergo reductive elimination, outcompeting the side reaction[5].

Step-by-Step Methodology:

  • Reagent Assembly: In an argon-filled glovebox, charge a vial with Pd2​(dba)3​ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Substrate Addition: Remove the vial from the glovebox. Under an argon stream, add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv, 1.0 mmol), the secondary amine (1.2 equiv), and anhydrous Toluene (5 mL).

  • Reaction Execution: Seal the vial with a Teflon-lined cap and heat at 90 °C for 8 hours.

  • Validation Checkpoint: At 4 hours, pull a 10 μ L aliquot, quench in EtOAc, and spot on a TLC plate (UV 254 nm). The formation of a highly fluorescent, lower-R f​ spot confirms successful C–N bond formation. If unreacted aryl bromide persists alongside a black precipitate, the hygroscopic NaOtBu may have hydrolyzed prior to use.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected performance metrics for the functionalization of 1-Bromo-3-(2-fluoroethoxy)benzene.

Reaction TypeCatalyst SystemBaseSolventTemp / TimeExpected YieldPrimary Side-Product (If Failed)
Suzuki-Miyaura 5 mol% Pd(dppf)Cl2​ K2​CO3​ (2.5 eq)Dioxane/ H2​O (4:1)85 °C / 6 h85–95%Boronic acid homocoupling
Buchwald-Hartwig 2 mol% Pd2​(dba)3​
  • 4 mol% RuPhos
NaOtBu (1.4 eq)Toluene (Anhydrous)90 °C / 8 h80–90%Dehalogenated arene ( β -hydride elim.)
Heck Reaction 5 mol% Pd(OAc)2​
  • 10 mol% P(o-tol)3​
  • Et3​N (3.0 eq)DMF110 °C / 12 h70–80%Heck regioisomers

    References

    • Sigma-Aldrich. "1-bromo-3-(2-ethylhexyl)benzene | Sigma-Aldrich: 1-Bromo-3-(2-fluoroethoxy)benzene" 1

    • Journal of Medicinal Chemistry - ACS Publications. "Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET" 2

    • MedChemComm (RSC Publishing). "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography" 3

    • Organic Chemistry Portal. "Suzuki Coupling" 4

    • Wikipedia. "Buchwald–Hartwig amination"5

    Sources

    Application

    Regioselective synthesis using 1-Bromo-3-(2-fluoroethoxy)benzene

    Executive Summary The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. The compound 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) serves as a highly versatile, bi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. The compound 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) serves as a highly versatile, bifunctional building block. The 2-fluoroethoxy group acts as an advanced bioisostere for standard methoxy or ethoxy ethers, designed to block cytochrome P450-mediated O-dealkylation while modulating the molecule's overall lipophilicity (logP) and membrane permeability [1].

    This application note details field-proven, self-validating protocols for the regioselective functionalization of this scaffold. By leveraging the differential reactivity between the highly polarizable C–Br bond and the directing nature of the ether oxygen, chemists can achieve divergent synthetic pathways, primarily through Halogen-Metal Exchange (HME) and Palladium-Catalyzed Cross-Coupling.

    Mechanistic Rationale & Scaffold Properties

    The reactivity of 1-Bromo-3-(2-fluoroethoxy)benzene is governed by two competing electronic features:

    • The C–Br Bond: Bromine is highly susceptible to rapid halogen-metal exchange when treated with alkyllithium or organomagnesium reagents [3].

    • The Fluoroethoxy Group: The ether oxygen possesses lone pairs capable of coordinating with lithium, theoretically enabling Directed Ortho Metalation (DoM) at the C2 or C4 positions.

    Causality in Regioselectivity: Kinetic control is the key to regioselectivity here. Halogen-metal exchange at the C–Br bond is orders of magnitude faster than DoM deprotonation [3]. By utilizing n-butyllithium (n-BuLi) at cryogenic temperatures (–78 °C), the reaction is strictly funneled toward the formation of the 3-(2-fluoroethoxy)phenyllithium intermediate. The low temperature is critical; it prevents the thermodynamic equilibration or elimination pathways (such as benzyne formation or ether cleavage) that plague organolithium species at warmer temperatures. Alternatively, the C–Br bond is an ideal electrophile for direct Suzuki-Miyaura cross-coupling [2].

    Synthetic Workflow Visualization

    G SM 1-Bromo-3-(2-fluoroethoxy)benzene (Starting Scaffold) Li_Int Aryllithium Intermediate (via n-BuLi, -78 °C) SM->Li_Int Halogen-Metal Exchange Biaryl Biaryl Derivative (via Pd-Catalyzed Suzuki) SM->Biaryl Direct Cross-Coupling (Ar-B(OH)2, Pd) Boronic Arylboronic Acid (via B(OiPr)3, H+) Li_Int->Boronic Electrophilic Trapping Boronic->Biaryl Cross-Coupling (Ar-Br, Pd)

    Divergent regioselective pathways for 1-Bromo-3-(2-fluoroethoxy)benzene.

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Regioselective Halogen-Metal Exchange & Borylation

    This protocol converts the aryl bromide into a versatile boronic acid, a prerequisite for complex fragment coupling.

    • Step 1: Preparation. Flame-dry a Schlenk flask under argon. Add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv, 10 mmol) and anhydrous Tetrahydrofuran (THF, 0.2 M).

    • Step 2: Cryogenic Cooling. Cool the reaction mixture to strictly –78 °C using a dry ice/acetone bath.

      • Expertise Note: THF is chosen over diethyl ether because its higher Lewis basicity accelerates the Br-Li exchange, ensuring the kinetic product dominates [3].

    • Step 3: Lithiation. Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes down the inner wall of the flask to pre-cool the titrant. Stir for 30 minutes at –78 °C.

      • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench in 1 mL of aqueous NH₄Cl, extract with ethyl acetate, and analyze via GC-MS. The complete disappearance of the starting mass (m/z 218/220) and appearance of the debrominated mass (m/z 140) confirms quantitative exchange.

    • Step 4: Electrophilic Trapping. Rapidly add triisopropyl borate (B(OiPr)₃, 1.5 equiv) in one portion.

      • Causality: B(OiPr)₃ is used instead of trimethyl borate because the bulky isopropyl groups prevent a second equivalent of the aryllithium from attacking the newly formed boronate, avoiding unwanted borinic acid byproducts.

    • Step 5: Workup. Allow the reaction to warm to 0 °C over 2 hours. Quench with 1M HCl to hydrolyze the borate ester to the free boronic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    Protocol B: Direct Palladium-Catalyzed Suzuki-Miyaura Coupling

    This protocol directly utilizes the aryl bromide as an electrophile to build biaryl architectures.

    • Step 1: Reaction Assembly. In a microwave vial, combine 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv), an arylboronic acid of choice (1.2 equiv), and K₂CO₃ (3.0 equiv).

    • Step 2: Catalyst Addition. Add Pd(dppf)Cl₂ (0.05 equiv).

      • Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step of the catalytic cycle, preventing catalyst stalling [2].

    • Step 3: Solvent System. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).

      • Expertise Note: Water is absolutely critical. It dissolves the K₂CO₃ base, which must coordinate to the boronic acid to form a reactive, electron-rich boronate complex [R-B(OH)₃]⁻. Without this "ate" complex, the transmetalation step onto the Palladium center cannot occur [2].

    • Step 4: Heating & Validation. Heat at 90 °C for 4 hours.

      • Self-Validation Check: Monitor via HPLC at 254 nm. The reaction is complete when the peak corresponding to the aryl bromide is <1% relative area.

    Quantitative Data: Suzuki-Miyaura Optimization

    To demonstrate the robustness of Protocol B, the following table summarizes the optimization data for coupling 1-Bromo-3-(2-fluoroethoxy)benzene with phenylboronic acid.

    EntryCatalyst (5 mol%)Base (3 equiv)Solvent (4:1)Temp (°C)Conversion (%)*
    1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9065%
    2Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9078%
    3Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10092%
    4 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 >99%
    5Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O9085% (Dealkylation noted)

    *Determined by HPLC peak area integration at 254 nm. Entry 4 represents the optimal conditions balancing high yield with the preservation of the sensitive fluoroethoxy ether linkage.

    References

    • Title: Fluorine in Pharmaceuticals: Looking Beyond Intuition Source: Science URL: [Link]

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

    • Title: Recent Advances in Halogen–Metal Exchange Reactions Source: Accounts of Chemical Research URL: [Link]

    Method

    Scale-up synthesis procedures for 1-Bromo-3-(2-fluoroethoxy)benzene derivatives

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) Application: Critical halogenated building block for cross-coupling reacti...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) Application: Critical halogenated building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce 3-(2-fluoroethoxy)phenyl moieties into active pharmaceutical ingredients (APIs).

    Executive Summary & Mechanistic Rationale

    The synthesis of 1-bromo-3-(2-fluoroethoxy)benzene relies on the classic Williamson ether synthesis, a robust bimolecular nucleophilic substitution ( SN​2 ) reaction[1]. In this pathway, 3-bromophenol is deprotonated by a base to form a highly nucleophilic phenoxide ion, which subsequently attacks the electrophilic carbon of 1-bromo-2-fluoroethane, displacing the bromide leaving group.

    When transitioning this reaction from the discovery bench to a 1-kilogram scale, several mechanistic and physical constraints must dictate the experimental design:

    • Base Selection (Causality): While sodium hydride (NaH) is often used in discovery chemistry, it poses severe hydrogen gas evolution risks at scale. Furthermore, strong bases can trigger the unwanted E2 elimination of 1-bromo-2-fluoroethane to yield toxic vinyl fluoride gas. Potassium carbonate ( K2​CO3​ ) is selected as a mild, scalable alternative that effectively deprotonates 3-bromophenol ( pKa​≈9.6 ) without promoting elimination[2].

    • Solvent Dynamics: N,N -Dimethylformamide (DMF) is utilized instead of acetone or acetonitrile. DMF's high dielectric constant stabilizes the transition state of the SN​2 reaction, significantly accelerating the alkylation process[3].

    • Thermal Control: 1-Bromo-2-fluoroethane has a low boiling point of 71.5 °C[4]. Heating the reaction above 65 °C in an unpressurized vessel will result in the vaporization and loss of the alkylating agent, stalling the reaction.

    Reaction Workflow

    SynthesisWorkflow N1 3-Bromophenol (Starting Material) N2 Deprotonation (K2CO3 in DMF, RT) N1->N2 Base Addition N3 SN2 Alkylation (+ 1-Bromo-2-fluoroethane, 65°C) N2->N3 Electrophile Addition N4 Aqueous Work-up (H2O Quench, EtOAc Extract) N3->N4 Reaction Complete N5 Solvent Removal (Rotary Evaporation) N4->N5 Phase Separation N6 Vacuum Distillation (Fractional) N5->N6 Crude Oil N7 1-Bromo-3-(2-fluoroethoxy)benzene (Pure Product) N6->N7 High Purity

    Workflow for the scale-up synthesis and isolation of 1-Bromo-3-(2-fluoroethoxy)benzene.

    Quantitative Data & Reagent Specifications

    To ensure a self-validating and reproducible protocol, all stoichiometric ratios have been optimized for a 1 kg scale of the limiting reagent (3-bromophenol).

    Table 1: Reagent Quantities for 1 kg Scale Synthesis

    Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctionHazard / Note
    3-Bromophenol 173.011.001000 g (5.78 mol)Starting MaterialCorrosive, toxic
    1-Bromo-2-fluoroethane 126.951.20880 g (6.94 mol)Alkylating AgentFlammable, BP: 71.5 °C[4]
    Potassium Carbonate (Anhydrous)138.211.501198 g (8.67 mol)BaseHygroscopic
    N,N -Dimethylformamide (DMF)73.09-5.0 LReaction SolventTeratogen, skin irritant
    Ethyl Acetate (EtOAc)88.11-15.0 LExtraction SolventHighly flammable
    Purified Water 18.02-25.0 LQuench / WashRemoves DMF

    Step-by-Step Scale-Up Protocol

    Phase 1: Reactor Setup and Deprotonation
    • Preparation: Ensure the 20 L jacketed glass reactor is thoroughly dried and purged with nitrogen ( N2​ ) to prevent moisture from hindering the reaction[5].

    • Solvent & Substrate Addition: Charge the reactor with 5.0 L of anhydrous DMF, followed by 1000 g of 3-bromophenol. Initiate mechanical stirring at 150 RPM.

    • Base Addition: Slowly add 1198 g of anhydrous K2​CO3​ in portions over 30 minutes.

      • Causality: Portion-wise addition prevents clumping and ensures a smooth, controlled deprotonation. The mixture will turn slightly opaque and yellow as the phenoxide forms.

    • Equilibration: Stir the suspension at 20–25 °C for 45 minutes to ensure complete phenoxide generation[1].

    Phase 2: Electrophile Addition and Alkylation
    • Controlled Addition: Equip the reactor with a highly efficient reflux condenser (chilled to 5 °C). Using an addition funnel, add 880 g of 1-bromo-2-fluoroethane dropwise over 2 hours.

      • Causality: 1-bromo-2-fluoroethane is volatile. Dropwise addition prevents a sudden exothermic spike that could boil off the alkylating agent before it reacts.

    • Heating: Gradually increase the jacket temperature to heat the internal reaction mixture to 60–65 °C.

    • In-Process Control (IPC): Maintain heating for 12–16 hours. Sample the reaction mixture and analyze via GC-MS or HPLC. The reaction is deemed self-validated and complete when the unreacted 3-bromophenol peak is < 1.0% AUC.

    Phase 3: Aqueous Work-Up and Extraction
    • Quenching: Cool the reactor to 15 °C. Slowly quench the reaction by adding 10.0 L of purified water.

      • Causality: Water forces the precipitation of inorganic salts ( KBr , unreacted K2​CO3​ ) and drives the organic product out of the DMF phase.

    • Extraction: Add 15.0 L of EtOAc to the reactor. Stir vigorously for 15 minutes, then halt stirring and allow the phases to separate for 30 minutes.

    • Phase Separation: Drain the lower aqueous layer. Retain the upper organic layer (containing the product and residual DMF).

    • Washing: Wash the organic layer with water (3 × 5.0 L) followed by a final wash with saturated brine (5.0 L).

      • Causality: Multiple water washes are strictly required to partition the remaining DMF out of the EtOAc layer, which is critical for the success of the subsequent distillation.

    • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator, 40 °C bath) to yield a crude pale-yellow oil.

    Phase 4: Purification via Vacuum Distillation
    • Distillation Setup: Transfer the crude oil to a 2 L round-bottom flask equipped with a short-path fractional distillation head and a vacuum pump capable of reaching < 1 mbar.

      • Causality: Column chromatography is economically unviable and solvent-intensive at the kilogram scale. Vacuum distillation leverages the distinct boiling points of the components to achieve >98% purity.

    • Fractionation:

      • Fore-run: Collect residual solvent and trace unreacted 1-bromo-2-fluoroethane at lower temperatures.

      • Main Fraction: Collect the pure 1-bromo-3-(2-fluoroethoxy)benzene as a clear, colorless liquid. (Note: Boiling point will vary based on exact vacuum pressure; monitor vapor temperature closely).

    Analytical Validation

    To ensure the trustworthiness of the synthesized batch, the isolated product must be validated against the following analytical parameters:

    • GC-MS (EI): Expected molecular ion peaks at m/z 218 and 220 (approx. 1:1 ratio), characteristic of the single bromine atom isotopes ( 79Br and 81Br ).

    • 1 H NMR (400 MHz, CDCl3​ ):

      • δ 7.15 - 7.05 (m, 2H, Aromatic)

      • δ 6.90 - 6.82 (m, 2H, Aromatic)

      • δ 4.75 (dt, J=47.5,4.2 Hz, 2H, −CH2​F ) — Note the large geminal H-F coupling constant.

      • δ 4.20 (dt, J=27.8,4.2 Hz, 2H, −CH2​O− )

    • 19 F NMR (376 MHz, CDCl3​ ): δ -224.5 (tt, J=47.5,27.8 Hz, 1F, −CH2​F ).

    • HPLC Purity: > 98.0% AUC (UV detection at 254 nm).

    References

    • Javaherian, M., et al. "A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions." Organic Chemistry Research, Vol. 3, No. 1, 2017.[Link][2]

    • Organic Syntheses. "p-BROMOPHENOL." Organic Syntheses Procedure.[Link][5]

    Sources

    Application

    Application Notes and Protocols for the Synthesis of Fluorinated Aromatic Compounds

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Impact of Fluorine in Aromatic Systems The strategic incorporation of fluorine atoms into aromatic compounds has become a cornersto...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Unique Impact of Fluorine in Aromatic Systems

    The strategic incorporation of fluorine atoms into aromatic compounds has become a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2][3] The introduction of fluorine can dramatically alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4] For instance, approximately 25% of all pharmaceuticals on the market contain at least one fluorine atom, including blockbuster drugs like Lipitor (atorvastatin) and Prozac (fluoxetine).[4] This widespread application underscores the critical need for reliable and versatile synthetic methods to access these valuable compounds.

    This document provides a detailed guide to the most common and effective strategies for the synthesis of fluorinated aromatic compounds. It is designed to offer both a theoretical understanding of the underlying reaction mechanisms and practical, step-by-step protocols for laboratory implementation.

    Navigating the Landscape of Aromatic Fluorination: A Strategic Overview

    The synthesis of fluorinated aromatics can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the electronic nature of the aromatic substrate, the desired substitution pattern, and the tolerance of other functional groups present in the molecule.

    Here, we will explore four major approaches:

    • Nucleophilic Aromatic Substitution (SNAr): Ideal for electron-deficient aromatic systems.

    • The Balz-Schiemann Reaction: A classic method for the conversion of anilines to aryl fluorides.

    • Electrophilic Fluorination: Suitable for electron-rich aromatic compounds.

    • Modern Transition Metal-Catalyzed Methods: Offering broader substrate scope and milder reaction conditions.

    Nucleophilic Aromatic Substitution (SNAr) for Fluorination

    Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom into an electron-deficient aromatic ring.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophilic fluoride source attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[7] For this reaction to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -COR) positioned ortho or para to the leaving group.

    Common fluoride sources for SNAr reactions include potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides.[5][6] The choice of fluoride salt and solvent system is crucial for achieving high yields and minimizing side reactions.

    Advantages and Limitations of SNAr Fluorination
    AdvantagesLimitations
    High yields for activated substrates.Limited to electron-deficient aromatic systems.
    Readily available and inexpensive fluoride sources.Requires high reaction temperatures in many cases.
    Scalable for industrial applications.Substrate must possess a good leaving group (e.g., -Cl, -NO₂).
    Experimental Protocol: SNAr Fluorination of 2,4-Dinitrochlorobenzene

    This protocol describes the synthesis of 2,4-dinitrofluorobenzene from 2,4-dinitrochlorobenzene using potassium fluoride.

    Materials:

    • 2,4-Dinitrochlorobenzene

    • Anhydrous potassium fluoride (spray-dried)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

    • Diatomaceous earth (Celite®)

    • Diethyl ether

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate

    Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dinitrochlorobenzene (1.0 eq) and anhydrous potassium fluoride (2.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the flask.

    • If desired, add a catalytic amount of a phase-transfer catalyst (0.1 eq).

    • Heat the reaction mixture to 130-150 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of diatomaceous earth to remove excess KF.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the product by recrystallization or column chromatography.

    The Balz-Schiemann Reaction

    The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides from primary aromatic amines.[8][9][10] The reaction involves the diazotization of an aniline derivative with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt.[11] This intermediate is then thermally or photochemically decomposed to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.[8][12]

    Mechanism of the Balz-Schiemann Reaction

    Balz_Schiemann A Ar-NH₂ B Ar-N₂⁺ Cl⁻ A->B  NaNO₂, HCl   C Ar-N₂⁺ BF₄⁻ B->C  HBF₄   D Ar-F C->D  Δ (Heat)  

    Caption: The Balz-Schiemann reaction workflow.

    Advantages and Limitations of the Balz-Schiemann Reaction
    AdvantagesLimitations
    Wide substrate scope for various anilines.Potential for explosive decomposition of diazonium salts on a large scale.[9][11]
    Generally provides good yields.Requires handling of hazardous reagents like nitrous acid and fluoroboric acid.
    A well-established and reliable method.May not be suitable for substrates with heat-sensitive functional groups.
    Experimental Protocol: Balz-Schiemann Reaction for the Synthesis of Fluorobenzene

    This protocol outlines the synthesis of fluorobenzene from aniline.

    Materials:

    • Aniline

    • Concentrated hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Fluoroboric acid (HBF₄, ~50% in water)

    • Diethyl ether

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

    Procedure:

    • In a beaker cooled in an ice-salt bath (to maintain a temperature between 0 and 5 °C), add aniline (1.0 eq) and concentrated hydrochloric acid.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for 15-20 minutes after the addition is complete.

    • To the cold diazonium salt solution, slowly add fluoroboric acid (1.1 eq) with continuous stirring. A precipitate of the diazonium tetrafluoroborate will form.

    • Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol, and finally with diethyl ether.

    • Carefully dry the diazonium tetrafluoroborate salt.

    • In a flask equipped for distillation, gently heat the dry diazonium salt. The salt will decompose, and the fluorobenzene will distill over.

    • Collect the distillate and wash it with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, and then distill to obtain pure fluorobenzene.

    Electrophilic Fluorination

    Electrophilic fluorination is the method of choice for introducing fluorine into electron-rich aromatic systems.[13][14] This approach utilizes reagents that act as a source of an electrophilic fluorine species ("F⁺"). These reagents react with the nucleophilic aromatic ring, typically through an electrophilic aromatic substitution (SEAr) mechanism.

    A variety of electrophilic fluorinating agents are commercially available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most widely used due to their stability and ease of handling.[14][15]

    Common Electrophilic Fluorinating Agents
    ReagentStructureKey Features
    Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Highly reactive, crystalline solid, soluble in polar solvents.[15]
    N-Fluorobenzenesulfonimide (NFSI) Mild fluorinating agent, good for a wide range of substrates.[14][16]
    Experimental Protocol: Electrophilic Fluorination of Anisole with Selectfluor®

    This protocol describes the fluorination of anisole using Selectfluor®.

    Materials:

    • Anisole

    • Selectfluor®

    • Acetonitrile (anhydrous)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    Procedure:

    • To a round-bottom flask, add anisole (1.0 eq) and anhydrous acetonitrile.

    • Add Selectfluor® (1.1 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC.

    • Upon completion, quench the reaction by adding water.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the fluorinated anisole isomers.

    Modern Transition Metal-Catalyzed Aromatic Fluorination

    In recent years, significant progress has been made in the development of transition metal-catalyzed methods for aromatic fluorination.[17] These methods often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to traditional approaches. Palladium and copper are the most commonly employed metals for these transformations.[18][19][20][21][22]

    Palladium-Catalyzed Fluorination

    Palladium-catalyzed fluorination typically involves the cross-coupling of an aryl halide or triflate with a fluoride source.[4][22][23][24] The catalytic cycle generally proceeds through oxidative addition of the aryl electrophile to a Pd(0) species, followed by fluoride transfer and reductive elimination to form the C-F bond.[21][22] The choice of ligand is critical for the success of these reactions, with sterically hindered biaryl phosphine ligands often being employed.[22]

    Palladium_Catalysis cluster_0 Pd-Catalyzed Fluorination Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal L-Pd(II)(Ar)(F) OxAdd->Transmetal Fluoride Exchange (F⁻ source) Transmetal->Pd0 Reductive Elimination Product Ar-F Transmetal->Product

    Caption: A simplified catalytic cycle for Pd-catalyzed aromatic fluorination.

    Copper-Mediated Fluorination

    Copper-mediated fluorination has emerged as a valuable alternative, particularly for the fluorination of aryl halides.[18][19][20] These reactions can proceed through various mechanisms, including a Cu(I)/Cu(III) catalytic cycle.[19][20] Copper N-heterocyclic carbene (NHC) complexes have shown promise as effective mediators for these transformations.[18][25][26]

    Experimental Protocol: Copper-Mediated Fluorination of an Aryl Iodide

    This protocol is a general representation of a copper-mediated fluorination reaction.

    Materials:

    • Aryl iodide

    • Copper(I) salt (e.g., CuI, [IPrCuCl])

    • Fluoride source (e.g., AgF, KF)

    • Ligand (if necessary, e.g., an N-heterocyclic carbene precursor)

    • Anhydrous solvent (e.g., DMF, toluene)

    • Inert atmosphere glovebox or Schlenk line

    Procedure:

    • Inside a glovebox, charge a reaction vessel with the aryl iodide (1.0 eq), copper(I) salt (0.1-1.2 eq), and fluoride source (1.5-2.0 eq).

    • If a ligand is used, add it at this stage.

    • Add the anhydrous solvent and seal the vessel.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.

    • Monitor the reaction by an appropriate method (e.g., GC-MS, LC-MS).

    • After completion, cool the reaction to room temperature.

    • Work-up the reaction by diluting with an organic solvent, filtering to remove insoluble salts, and washing the filtrate with water.

    • Dry the organic phase, concentrate, and purify the product by chromatography.

    Safety Considerations in Aromatic Fluorination

    Many fluorinating agents are hazardous and require careful handling.[27][28][29]

    • Toxicity and Corrosivity: Reagents like elemental fluorine and hydrogen fluoride are extremely toxic and corrosive.[28][29][30] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[27][28]

    • Moisture Sensitivity: Many fluorinating agents and intermediates are sensitive to moisture. Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere.

    • Exothermic Reactions: Some fluorination reactions can be highly exothermic. Use appropriate cooling and add reagents slowly.

    • Pressure Build-up: Reactions that evolve gas (e.g., Balz-Schiemann) should be performed in an open or well-vented system.

    Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment for any new procedure.

    Conclusion

    The synthesis of fluorinated aromatic compounds is a dynamic and evolving field. While classic methods like the Balz-Schiemann reaction and SNAr fluorination remain valuable tools, modern transition metal-catalyzed approaches are continually expanding the synthetic chemist's toolkit, enabling the preparation of increasingly complex and novel fluorinated molecules. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to effectively and safely incorporate these powerful synthetic strategies into their research and development programs.

    References

    • NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides - PMC. (n.d.).
    • Copper Mediated Fluorination of Aryl Iodides - PMC - NIH. (n.d.).
    • Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes - PMC. (n.d.).
    • NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides - PubMed - NIH. (2020, April 22).
    • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (n.d.).
    • NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides | Journal of the American Chemical Society - ACS Publications. (2020, April 6).
    • Balz-Schiemann Reaction: Definition, Examples, and Mechanism - Chemistry Learner. (n.d.).
    • Copper-catalyzed fluorination of 2-pyridyl aryl bromides - RSC Publishing. (n.d.).
    • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025, July 8).
    • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration | Accounts of Chemical Research. (2020, September 24).
    • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28).
    • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024, August 2).
    • Nitromethane-Enabled Fluorination of Styrenes and Arenes | CCS Chemistry. (2020, May 14).
    • Balz Schiemann Reaction Mechanism - Detailed Explanation and Steps | Testbook. (n.d.).
    • Electrophilic Fluorination - Bryn Mawr College. (n.d.).
    • Balz–Schiemann reaction - Grokipedia. (n.d.).
    • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16).
    • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC. (n.d.).
    • Pd-Catalyzed Fluorination - Wordpress. (n.d.).
    • Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. (2025, December 1).
    • Balz Schiemann Reaction Mechanism - BYJU'S. (2019, January 18).
    • First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
    • Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides | Semantic Scholar. (n.d.).
    • Palladium-catalyzed fluorination of aryl halides. - ResearchGate. (n.d.).
    • Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - ACS Publications. (2014, February 21).
    • Application Notes and Protocols for Handling Gessoous Fluorinating Agents - Benchchem. (n.d.).
    • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem. (n.d.).
    • Fluorinated Aromatic Compounds - ResearchGate. (n.d.).
    • Contemporary synthetic strategies in organofluorine chemistry. (n.d.).
    • Fluorine - ipo. (n.d.).
    • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. (2025, July 29).
    • Aromatic Fluorination | James H. Clark | Taylor & Francis eBooks, Refe. (2018, January 10).
    • Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination | Australian Journal of Chemistry | ConnectSci. (2013, December 24).
    • Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination | Journal of the American Chemical Society. (2016, September 27).
    • Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC. (2019, June 21).
    • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Publishing. (2020, April 29).
    • Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds - ChemRxiv. (n.d.).
    • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination | Accounts of Chemical Research. (2016, September 22).
    • Fluorine: A Hazardous Yet Essential Element - Gas-Sensing.com. (2024, October 11).
    • Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. (2025, August 15).
    • New method for fluorinating compounds | News - Chemistry World. (2009, August 17).
    • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. (n.d.).
    • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Organic Process Research & Development - ACS Publications. (2020, March 5).

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Reactions with 1-Bromo-3-(2-fluoroethoxy)benzene

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and optimizing react...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and optimizing reactions involving 1-Bromo-3-(2-fluoroethoxy)benzene .

    This bifunctional building block presents unique challenges. The aryl bromide moiety is highly reactive toward transition-metal-catalyzed cross-couplings, while the 2-fluoroethoxy appendage contains a primary alkyl fluoride that is susceptible to base-mediated degradation. Success with this substrate requires a deep mechanistic understanding of the competing pathways to selectively drive the desired C–C or C–Heteroatom bond formation while suppressing side reactions.

    Part 1: Troubleshooting Guides & Mechanistic FAQs

    Q1: Why am I observing significant dehalogenation (yielding 3-(2-fluoroethoxy)benzene) instead of my desired Suzuki cross-coupling product?

    Causality & Solution: Dehalogenation (hydrodehalogenation) is a competing reduction pathway that consumes your starting material. Mechanistically, after the palladium catalyst undergoes oxidative addition into the C–Br bond, the resulting Pd(II) complex can undergo a β -hydride elimination if exposed to hydride donors. Strong alkoxide bases (e.g., NaOEt, KOtBu) or primary/secondary alcohol solvents are the primary culprits, as they coordinate to the metal center and readily donate a hydride [1].

    • Action: Switch to weaker, non-nucleophilic inorganic bases such as K3​PO4​ or Cs2​CO3​ . Replace protic solvents with anhydrous 1,4-dioxane or toluene to eliminate the hydride source.

    Q2: My GC-MS analysis shows a high percentage of homocoupled by-product (bis(3-(2-fluoroethoxy)phenyl)). How do I suppress this?

    Causality & Solution: Homocoupling (Ar–Ar formation) in Grignard or Suzuki cross-coupling reactions is typically an oxidative process driven by the presence of trace oxygen or a kinetic mismatch during transmetalation [2]. Oxygen acts as an oxidant, rapidly converting the active Pd(0) or transmetalated intermediate into a species that promotes oxidative dimerization. Furthermore, a high local concentration of the transmetalating agent can kinetically favor bimolecular homocoupling.

    • Action: Rigorously exclude oxygen using Schlenk techniques. Degas all solvents via the freeze-pump-thaw method rather than simple nitrogen sparging. If using Grignard reagents, utilize a syringe pump for slow, dropwise addition to maintain a low active concentration.

    Q3: The aryl bromide coupled successfully, but NMR indicates the loss of the fluorine atom and the formation of a vinyl ether. What caused this?

    Causality & Solution: The 2-fluoroethoxy group ( −O−CH2​−CH2​−F ) is sensitive to strongly basic conditions. The inductive electron-withdrawing effects of both the oxygen and fluorine atoms increase the acidity of the adjacent methylene protons. When exposed to strong bases (e.g., KOtBu, NaH, or organolithiums) at elevated temperatures, the molecule undergoes a rapid E2 elimination of hydrogen fluoride (HF), yielding an undesired vinyl ether ( −O−CH=CH2​ ).

    • Action: Restrict your protocol to mild bases ( K2​CO3​ , K3​PO4​ ) and limit reaction temperatures to ≤80∘C . If a stronger base is absolutely required for the catalytic cycle, utilize sterically hindered, non-nucleophilic bases and operate at sub-ambient temperatures.

    Q4: Can I perform cross-electrophile coupling on the alkyl fluoride while leaving the aryl bromide intact?

    Causality & Solution: Yes, but it requires orthogonal activation. The C(sp2)–Br bond readily undergoes oxidative addition with standard Pd or Ni catalysts. Conversely, the C(sp3)–F bond is exceptionally strong and typically inert under standard cross-coupling conditions. To selectively activate the C–F bond, specialized protocols involving photoexcited nickel catalysis combined with synergistic lithium salt additives (which act as Lewis acids to weaken the C–F bond) are required [3]. To preserve the fluoroethoxy group during standard aryl coupling, simply avoid these specific Lewis acidic or photocatalytic conditions.

    Part 2: Reaction Pathways & Mechanistic Visualization

    The following diagram illustrates the divergent mechanistic pathways of 1-Bromo-3-(2-fluoroethoxy)benzene under typical cross-coupling conditions, highlighting the causality behind by-product formation.

    Pathways SM 1-Bromo-3-(2-fluoroethoxy)benzene (Starting Material) Conditions Pd Catalyst, Base Ar-B(OH)2, Solvent SM->Conditions Desired Cross-Coupled Biaryl (Desired Product) Conditions->Desired Transmetalation & Reductive Elim. Dehal Dehalogenation (Ar-H) (By-product) Conditions->Dehal Beta-Hydride Elim. from Base/Solvent Homo Homocoupling (Ar-Ar) (By-product) Conditions->Homo O2 Ingress / Oxidative Coupling Elim HF Elimination (Vinyl Ether) (By-product) Conditions->Elim Strong Base (E2 Elimination)

    Caption: Reaction pathways showing desired cross-coupling versus common by-product formation mechanisms.

    Part 3: Quantitative By-Product Analysis & Optimization

    To facilitate rapid troubleshooting, the following table summarizes the primary by-products, their mechanistic triggers, and the specific optimization parameters required to establish a self-validating, high-yielding system.

    By-Product IdentityMechanistic CausePrimary Preventive ActionRecommended Reagents / Conditions
    Dehalogenation (Ar–H)Hydride transfer from protic solvent or alkoxide base to Pd(II) centerEliminate all potential hydride donors from the reaction matrixUse K3​PO4​ or Cs2​CO3​ ; Anhydrous 1,4-Dioxane or Toluene
    Homocoupling (Ar–Ar)Oxidative dimerization via trace O2​ ingress or transmetalation rate mismatchRigorous degassing and controlled reagent additionArgon atmosphere; Freeze-pump-thaw degassing; Syringe pump addition
    HF Elimination (Vinyl Ether)Base-catalyzed E2 elimination of the primary alkyl fluorideAttenuate base strength and control thermal energyUse K2​CO3​ ; Maintain reaction temperature ≤80∘C
    Ether Cleavage (Phenol)Lewis acid-mediated C–O bond scissionAvoid strong Lewis acids or aggressive nucleophilesExclude BBr3​ , AlCl3​ , or concentrated strong acids

    Part 4: Validated Experimental Protocol

    The following is a self-validating, step-by-step methodology for an optimized Suzuki-Miyaura cross-coupling of 1-Bromo-3-(2-fluoroethoxy)benzene, specifically engineered to minimize the by-products detailed above.

    Step-by-Step Methodology

    Step 1: Reagent Preparation (Strictly Anhydrous)

    • Action: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon. Add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

    • Causality: Utilizing K3​PO4​ instead of alkoxide bases prevents β -hydride elimination (dehalogenation), while its mild nature protects the 2-fluoroethoxy group from E2 elimination.

    Step 2: Solvent Degassing

    • Action: In a separate flask, prepare a mixture of 1,4-Dioxane/Water (10:1 v/v). Subject the solvent mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Rigorous removal of dissolved oxygen is critical to prevent the Pd-catalyzed oxidative homocoupling of the arylboronic acid and the aryl bromide [2].

    Step 3: Catalyst Addition & Reaction Execution

    • Action: Transfer the degassed solvent to the Schlenk flask via cannula. Add Pd(dppf)Cl2​ (5 mol%) under a positive stream of Argon. Seal the flask and heat to 80∘C for 12 hours.

    • Causality: Pd(dppf)Cl2​ provides a bulky, bidentate ligand framework that accelerates reductive elimination, outcompeting side reactions. Capping the temperature at 80∘C ensures the thermal stability of the C(sp3)–F bond.

    Step 4: Quench & Extraction

    • Action: Cool the reaction to room temperature. Quench with deionized water to dissolve inorganic salts. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    Step 5: Purification & Validation

    • Action: Purify the crude mixture via silica gel column chromatography (Hexanes/Ethyl Acetate gradient). Validate product integrity via 1H and 19F NMR to confirm the retention of the −CH2​CH2​F multiplet and the absence of vinylic protons.

    Experimental Workflow Visualization

    Workflow Prep 1. Reagent Prep (Mild Base, Ar Atm) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Reaction (Pd cat, 80°C max) Degas->React Quench 4. Quench & Extract (H2O / EtOAc) React->Quench Purify 5. Purification (Silica Gel CC) Quench->Purify

    Caption: Step-by-step optimized experimental workflow for minimizing side reactions.

    Part 5: References

    • BenchChem Technical Support Team. Minimizing dehalogenated byproducts in Suzuki coupling reactions. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKCXvMnekKcHGqTDiH5aOaZHPtKglRM38QQRIy3dugnXewot96P4fRIotsZxRuo9TiedKkwuWG66ijWkViX81fIBuUfGuEENjzJhkfcgv8l_KVrfNDROGyMJPeY-CPtyaKY6IQ9OPx5qOP4HwFHzkytvn0lkQopcwR3iFOV23n3AY0WarPO7KuBvj34_PCfMBnowDySZuWprcpBhsd]

    • BenchChem Technical Support Team. Strategies to minimize by-products in Perillene chemical synthesis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu-ig0Uc4WSFitj80NU_Ft8VAuzl8a5THNhZKBrqUoVjXlK4moaoaRAQzUi3gjbv2MgmEJadROXIjwvuutrxo-KPfADgXohc-FfQp5TUdXvgnZZbcTM6Tp437U_HZ62_GwGsvo2lcPd_v_FpNlzx6wUZ3FmFISC3V-CdMJ7-aRx4FYlwZASa_ZOobdf10re_xrDf2W6SWdmSy6buDCBgk=]

    • NIH PubMed Central. Chemodivergent Csp3 F bond functionalization and cross-electrophile alkyl-alkyl coupling with alkyl fluorides. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxJevJwoU0Umsky1LuXSfHRk3e0hE7_0hzBw6WOTan0KcVpHxfD1cfqCgx2NNgjAO-1soxJ2m5mLE1KqOORmhoh8BW4NaduMz5P745p_0KxIDghC4Se_mfe8b5dDSEvDFFaD3X5DhAY_yxgAE=]

    Optimization

    Technical Support Center: Reaction Condition Optimization for 1-Bromo-3-(2-fluoroethoxy)benzene

    Welcome to the Technical Support Center for the synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this importan...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve high yields and purity.

    I. Understanding the Synthesis: The Williamson Ether Synthesis

    The primary and most effective method for synthesizing 1-Bromo-3-(2-fluoroethoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this specific case, the phenoxide is generated from 3-bromophenol, which then attacks the electrophilic carbon of 1-bromo-2-fluoroethane.

    The reaction proceeds via an SN2 mechanism, which is a single, concerted step where the nucleophile attacks as the leaving group departs.[1][2] The efficiency of this reaction is highly dependent on several factors, including the choice of base, solvent, temperature, and the purity of the starting materials.

    II. Frequently Asked Questions (FAQs)

    This section addresses common questions that arise during the planning and execution of the synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene.

    Q1: What is the best choice of base for deprotonating 3-bromophenol?

    A1: The selection of the base is critical for the efficient formation of the 3-bromophenoxide ion. A base that is strong enough to deprotonate the phenol but not so strong as to promote side reactions is ideal.

    • Potassium Carbonate (K₂CO₃): This is a commonly used and effective base for this reaction. It is a mild, inexpensive, and easy-to-handle solid.

    • Sodium Hydride (NaH): A stronger base that can ensure complete deprotonation of the phenol. However, it is highly reactive and requires handling under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These can also be used, but the presence of water from these bases can sometimes lead to lower yields due to hydration of the solvent and potential hydrolysis of the alkyl halide.

    For most applications, potassium carbonate offers a good balance of reactivity and ease of handling.

    Q2: Which solvent is most suitable for this reaction?

    A2: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can dissolve the ionic phenoxide and solvate the cation, leaving the nucleophilic anion more exposed to react with the alkyl halide.

    • N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.

    • Acetonitrile (CH₃CN): Another good polar aprotic solvent that can facilitate the SN2 reaction.

    • Acetone: A less polar but still effective solvent, particularly when used with potassium carbonate.[3][4]

    DMF is often the solvent of choice for achieving high yields in Williamson ether syntheses.

    Q3: What is the optimal reaction temperature?

    A3: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the reactants or products, or to favor elimination side reactions. A typical temperature range for this Williamson ether synthesis is between 60-100 °C .[5][6] It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

    Q4: Can I use 1-chloro-2-fluoroethane instead of 1-bromo-2-fluoroethane?

    A4: While it is possible, 1-bromo-2-fluoroethane is generally preferred. Bromide is a better leaving group than chloride, which means the reaction will proceed faster and more efficiently with the bromo-alkane.[7] Using 1-chloro-2-fluoroethane would likely require more forcing conditions (higher temperature, longer reaction time) and may result in lower yields.

    III. Troubleshooting Guide

    This section provides solutions to common problems encountered during the synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene.

    Problem 1: Low or No Product Yield
    Possible Cause Troubleshooting Steps
    Incomplete Deprotonation of 3-Bromophenol - Ensure the base is of good quality and has been stored properly to avoid decomposition or hydration. - Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to drive the deprotonation to completion. - If using a weaker base like K₂CO₃, consider switching to a stronger base like NaH.
    Poor Quality of 1-Bromo-2-fluoroethane - 1-Bromo-2-fluoroethane can be volatile and may degrade over time. Use a fresh bottle or distill the reagent before use. - Confirm the purity of the alkylating agent by GC or NMR.
    Presence of Water in the Reaction - Use anhydrous solvents and dry all glassware thoroughly before use. - If using NaH, ensure it is handled under a strictly inert atmosphere.
    Suboptimal Reaction Temperature or Time - Monitor the reaction progress by TLC. If the starting material is still present after several hours, consider increasing the temperature in increments of 10 °C. - Ensure the reaction is allowed to proceed for a sufficient amount of time (typically 4-24 hours).
    Problem 2: Formation of Significant Side Products
    Possible Cause Troubleshooting Steps
    O-alkylation vs. C-alkylation - This is less common with phenoxides but can occur. Using a polar aprotic solvent like DMF generally favors O-alkylation.
    Elimination Reaction of 1-Bromo-2-fluoroethane - The primary halide is less prone to elimination, but it can occur at very high temperatures. Avoid excessive heating.
    Reaction of 1-Bromo-2-fluoroethane with the Solvent - This is a possibility with nucleophilic solvents. Using a non-nucleophilic polar aprotic solvent like DMF or acetonitrile minimizes this.
    Problem 3: Difficulty in Product Purification
    Possible Cause Troubleshooting Steps
    Unreacted 3-Bromophenol - During workup, wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove any unreacted acidic phenol.
    Presence of High-Boiling Impurities - If distillation is used for purification, high-boiling impurities can be difficult to remove. Column chromatography on silica gel is often a more effective purification method.[8]
    Co-elution of Product with Impurities during Chromatography - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can improve separation.

    IV. Detailed Experimental Protocols

    Protocol 1: Synthesis using Potassium Carbonate in DMF

    This protocol is a reliable and commonly used method for the synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene.

    Materials:

    • 3-Bromophenol (1.0 eq)

    • 1-Bromo-2-fluoroethane (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to the flask (enough to make an approximately 0.5 M solution with respect to the 3-bromophenol).

    • Stir the mixture at room temperature for 15-20 minutes to ensure good dispersion.

    • Add 1-bromo-2-fluoroethane (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir vigorously.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 1-Bromo-3-(2-fluoroethoxy)benzene as a colorless oil.

    Data Presentation: Expected Yields and Purity
    ParameterExpected Value
    Yield 75-90%
    Purity (by GC/NMR) >98%
    Appearance Colorless to pale yellow oil

    V. Visualizations

    Reaction Mechanism

    Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide 3-Bromophenol->3-Bromophenoxide Base Base (e.g., K₂CO₃) Conjugate_Acid Conjugate Acid Base->Conjugate_Acid 3-Bromophenoxide_ion 3-Bromophenoxide Product 1-Bromo-3-(2-fluoroethoxy)benzene 3-Bromophenoxide_ion->Product SN2 Attack 1-Bromo-2-fluoroethane 1-Bromo-2-fluoroethane Bromide_ion Br⁻ 1-Bromo-2-fluoroethane->Bromide_ion Loss of Leaving Group

    Caption: Williamson Ether Synthesis Mechanism.

    Experimental Workflow

    Experimental_Workflow A 1. Reaction Setup: 3-Bromophenol, K₂CO₃, DMF B 2. Addition of 1-Bromo-2-fluoroethane A->B C 3. Heating and Stirring (80 °C, 4-8h) B->C D 4. Reaction Monitoring by TLC C->D E 5. Workup: Water Quench, Ethyl Acetate Extraction D->E Reaction Complete F 6. Purification: Column Chromatography E->F G 7. Product Characterization (NMR, GC-MS) F->G

    Caption: Experimental Workflow for Synthesis.

    Troubleshooting Logic

    Troubleshooting_Logic Start Low Yield or Incomplete Reaction? Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Yes Check_Conditions Verify Reaction Temperature and Time Check_Reagents->Check_Conditions Check_Base Is the Base Strong Enough/Anhydrous? Check_Conditions->Check_Base Check_Solvent Is the Solvent Anhydrous and Aprotic? Check_Base->Check_Solvent Stronger_Base Use a Stronger Base (e.g., NaH) Check_Base->Stronger_Base No Optimize_Temp Increase Temperature Incrementally Check_Solvent->Optimize_Temp Dry_Solvent Use Freshly Dried Solvent Check_Solvent->Dry_Solvent No Optimize_Time Increase Reaction Time Optimize_Temp->Optimize_Time Success Improved Yield Optimize_Time->Success Stronger_Base->Success Dry_Solvent->Success

    Caption: Troubleshooting Decision Tree.

    VI. References

    • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

    • Wikipedia. (2023, October 23). Williamson ether synthesis. Retrieved from [Link]

    • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

    • Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Iqbal, J. (2014). A convenient method for the synthesis of (prop-2-ynyloxy) benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. [Link]

    • LibreTexts Chemistry. (2020, August 15). 12. The Williamson Ether Synthesis. Retrieved from [Link]

    • Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w.... Retrieved from [Link]

    • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

    • Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. Retrieved from

    • ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture? Retrieved from [Link]

    • Organic Syntheses. (n.d.). Benzene, (2-bromo-1-fluoro-1-methylethyl. Retrieved from [Link]

    • Beilstein Journals. (2013, December 5). Flow microreactor synthesis in organo-fluorine chemistry. Retrieved from [Link]

    • Medium. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Column Chromatography Purification of 1-Bromo-3-(2-fluoroethoxy)benzene

    Welcome to the technical support center for the purification of 1-Bromo-3-(2-fluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of 1-Bromo-3-(2-fluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical.[1][2] This document moves beyond basic protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

    Section 1: Fundamentals of Purifying 1-Bromo-3-(2-fluoroethoxy)benzene

    Understanding the physicochemical properties of 1-Bromo-3-(2-fluoroethoxy)benzene is the first step toward a successful purification strategy. It is a moderately polar halogenated aromatic ether.[3] Normal-phase chromatography, which separates compounds based on their differential affinity for a polar stationary phase versus a less polar mobile phase, is the most common and effective technique.[4][5]

    Key Principles:

    • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice. Its surface is covered in polar silanol groups (-Si-OH) that interact with polar functional groups of the analyte.[6] For this molecule, the ether oxygen and the fluorine atom can engage in hydrogen bonding and dipole-dipole interactions with the silica.

    • Mobile Phase (Eluent): The mobile phase's role is to transport the sample through the stationary phase.[7] A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. By adjusting the ratio, you control how strongly your compound is adsorbed to the silica versus dissolved in the eluent.[6]

    • Elution Order: In normal-phase chromatography, non-polar compounds travel through the column faster (elute first), while more polar compounds are retained longer by the stationary phase and elute later.[6][8] Your target compound will elute after non-polar impurities (e.g., residual starting materials like 1,3-dibromobenzene) but before more polar byproducts.

    Section 2: Core Experimental Protocol (Flash Chromatography)

    Flash chromatography is the preferred method for preparative purification in a drug development context due to its speed and efficiency over traditional gravity-fed columns.[1][4][9] This protocol assumes a crude sample size of 1-2 grams.

    Step 1: Thin-Layer Chromatography (TLC) for Method Development Before packing a column, you must determine the optimal solvent system using TLC.[6][10][11] This is the most critical step for success.

    • Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the mixture onto a silica gel TLC plate.

    • Develop the plate in a sealed chamber containing a test eluent system. Start with a low-polarity mixture, such as 95:5 Hexane:Ethyl Acetate.

    • Visualize the separated spots using a UV lamp (254 nm).

    • Goal: Adjust the solvent ratio until the spot corresponding to 1-Bromo-3-(2-fluoroethoxy)benzene has a Retention Factor (Rf) of approximately 0.30-0.35.[6]

      • If Rf is too high (>0.5), the compound will elute too quickly from the column, resulting in poor separation. Decrease the polarity of the eluent (i.e., increase the percentage of hexane).[12]

      • If Rf is too low (<0.2), the elution will take an excessively long time and lead to broad bands. Increase the polarity (i.e., increase the percentage of ethyl acetate).[12]

    Step 2: Column Preparation and Packing A well-packed column is essential to prevent issues like channeling, which leads to poor separation.[13][14]

    • Select a glass column of appropriate size (for 1-2 g of crude material, a 40-50 mm diameter column is suitable).

    • Insert a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of sand.[10]

    • Wet Packing: Prepare a slurry of silica gel (typically 50-100 times the weight of your crude sample) in the initial, low-polarity eluent.[6][14]

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed firmly and evenly. Drain the excess solvent until it is level with the top of the silica bed.

    • Add another ~1 cm layer of sand on top to protect the silica surface when adding solvent and sample.[5]

    Step 3: Sample Loading

    • Dissolve the crude 1-Bromo-3-(2-fluoroethoxy)benzene in the minimum amount of a suitable solvent, ideally the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel (~2-3 times the sample weight), and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample solution (wet load) or powder (dry load) to the top of the column.[15]

    Step 4: Elution and Fraction Collection

    • Carefully add the eluent to the column, ensuring the top layer of sand is not disturbed.[6]

    • Apply pressure (using a pump or regulated air/nitrogen) to achieve a steady flow rate (e.g., a drop rate of several drops per second).

    • Begin collecting the eluate in fractions (e.g., in test tubes or vials). The size of the fractions depends on the column size and expected separation.

    • You can use either an isocratic or gradient elution.[16]

      • Isocratic Elution: The solvent composition remains constant throughout the run. This is simpler but can lead to long run times and band broadening for late-eluting compounds.[17][18]

      • Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., starting with 95:5 Hexane:EtOAc and slowly increasing to 90:10). This sharpens peaks and speeds up the elution of more polar compounds.[17][19]

    Step 5: Analysis and Product Isolation

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.[11]

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified 1-Bromo-3-(2-fluoroethoxy)benzene.

    Section 3: Troubleshooting Guide & FAQs

    This section addresses common problems in a question-and-answer format.

    Q1: My product is not moving off the baseline on the TLC plate, even with 20% ethyl acetate in hexane. What's wrong?

    Answer: This indicates that your eluent system is not polar enough to move the compound. While 1-Bromo-3-(2-fluoroethoxy)benzene is moderately polar, highly polar impurities from the reaction (e.g., starting alcohols, salts) can remain at the baseline and may even interact with your product, retarding its movement.

    • Solution 1: Increase Eluent Polarity. Systematically increase the percentage of ethyl acetate. Try 70:30 or 50:50 Hexane:Ethyl Acetate on a new TLC plate.

    • Solution 2: Change the Polar Solvent. Ethyl acetate is a hydrogen bond acceptor. Try a solvent with different characteristics, like dichloromethane (a dipole) or a small percentage of methanol for very polar impurities (though this may deactivate the silica).

    • Solution 3: Check Your Crude Material. Ensure your work-up procedure effectively removed any acids, bases, or salts, as these can dramatically affect chromatographic behavior.[20]

    Q2: The separation looks perfect on TLC (Rf = 0.35), but on the column, all my compounds eluted together in the first few fractions. Why did this happen?

    Answer: This is a common and frustrating issue that typically points to a problem with column loading or packing, not the solvent system itself.[20]

    • Cause 1: Sample Overload. The amount of silica gel must be sufficient for the amount of crude material. A ratio of at least 50:1 (silica:crude, by weight) is recommended for difficult separations.[6] Overloading saturates the stationary phase, and compounds travel with the solvent front.

    • Cause 2: Sample Loaded in Too Strong a Solvent. If you dissolve your crude sample in a solvent that is much more polar than your mobile phase, the sample will not bind to the top of the column. Instead, it will be carried down a significant distance in this "strong" solvent, preventing any separation from occurring at the top of the column.[21] Always use the weakest possible solvent to dissolve your sample for loading. Dry loading is the best way to avoid this issue.[15]

    • Cause 3: Column Channeling. A poorly packed column can have cracks or channels that allow the solvent and sample to bypass the stationary phase, leading to no separation.[6][13] This is why wet packing is often preferred to ensure a uniform bed.[14]

    Q3: My product is eluting as a very broad band, and my yield is low. What can I do to improve this?

    Answer: Band broadening is a sign of poor column efficiency and can lead to cross-contamination of fractions and reduced recovery.[17]

    • Cause 1: Isocratic Elution of a Late-Eluting Compound. The longer a compound stays on the column, the more it will diffuse, leading to a broader band.[17]

      • Solution: Use a step or linear gradient elution.[17] Once less polar impurities have eluted, increase the mobile phase polarity to push your target compound off the column more quickly, resulting in a sharper peak.

    • Cause 2: Poor Solubility. The compound may be precipitating and re-dissolving as it moves down the column, which causes significant tailing.[20] Ensure your chosen mobile phase is a good solvent for your compound.

    • Cause 3: Column Was Allowed to Run Dry. If the solvent level drops below the top of the silica bed at any point, cracks can form, leading to channeling and severe band broadening.[22] Always keep the column head full of solvent.

    Q4: I have an impurity that is very close to my product on the TLC plate (ΔRf < 0.1). How can I separate them?

    Answer: This is a classic resolution problem. High resolution is needed to separate compounds with similar polarities.[23]

    • Solution 1: Optimize the Mobile Phase. Run multiple TLCs with different solvent systems. Try replacing ethyl acetate with dichloromethane or adding a third solvent (e.g., a small amount of toluene) to the mixture. Different solvents interact with your compounds in unique ways and can often enhance the separation between two closely-running spots.

    • Solution 2: Increase Column Length/Decrease Diameter. A longer, narrower column provides more theoretical plates and a greater surface area for interaction, which can improve the separation of closely related compounds.[5]

    • Solution 3: Reduce Flow Rate. Slower flow rates allow more time for the equilibrium between the stationary and mobile phases to be established, which can increase resolution.

    • Solution 4: Use Finer Silica Gel. Smaller particle size silica (e.g., 230-400 mesh) provides a larger surface area and can improve separation, though it will result in higher back pressure.[24]

    Section 4: Data & Visualization

    Table 1: Common Solvents for Normal-Phase Chromatography
    SolventPolarity IndexRoleNotes
    Hexane / Petroleum Ether0.1Non-polar "weak" solventPrimary component of the mobile phase.[6]
    Toluene2.4Non-polar solventCan alter selectivity for aromatic compounds.
    Dichloromethane (DCM)3.1Mid-polarity solventGood for dissolving samples; can be used as a polar modifier.
    Diethyl Ether2.8Polar modifierMore polar than toluene, less than ethyl acetate.
    Ethyl Acetate (EtOAc)4.4Polar "strong" solventCommon polar modifier; good hydrogen bond acceptor.[25]
    Acetonitrile (MeCN)5.8Polar solventCan be used but less common in preparative flash.
    Methanol (MeOH)5.1Very polar solventUse sparingly (<5%) as it can dissolve silica. Good for "flushing" the column.
    Table 2: Relationship Between TLC Rf and Elution Volume

    The Rf value from a TLC plate can predict how much solvent is needed to elute a compound from the column. The volume of solvent held by the packed stationary phase is known as one Column Volume (CV).

    TLC Rf ValueApprox. Column Volumes (CV) to Elute (CV ≈ 1/Rf)Assessment
    0.751.3Too fast. Poor separation is likely.
    0.502Fast. Separation may be compromised.[12]
    0.35 2.9 Optimal for good separation and reasonable run time.
    0.205Slow. Potential for band broadening.
    0.1010Very slow. Inefficient; gradient elution is recommended.

    This relationship is an approximation and works best for isocratic elutions.[12]

    Diagrams

    Purification Workflow Diagram

    G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development (Target Rf ≈ 0.35) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Final Pure 1-Bromo-3- (2-fluoroethoxy)benzene Evap->Final

    Caption: General workflow for purification via flash column chromatography.

    Troubleshooting Decision Tree

    G Start Problem Observed: Poor Separation Cause1 All spots elute together at the solvent front Start->Cause1 Cause2 Broad, tailing peaks for target compound Start->Cause2 Cause3 Spots are too close on analytical TLC (ΔRf < 0.1) Start->Cause3 Sol1A Reduce sample load (Increase Silica:Crude ratio) Cause1->Sol1A Overloaded? Sol1B Use dry loading method Cause1->Sol1B Wet loaded in strong solvent? Sol1C Repack column carefully Cause1->Sol1C Channeling? Sol2A Switch from isocratic to gradient elution Cause2->Sol2A Long retention time? Sol2B Check sample solubility in mobile phase Cause2->Sol2B Precipitation? Sol2C Ensure column head never went dry Cause2->Sol2C Cracked bed? Sol3A Test different solvent systems (e.g., Hexane/DCM) Cause3->Sol3A Sol3B Use a longer, narrower column Cause3->Sol3B Sol3C Decrease flow rate Cause3->Sol3C

    Caption: Decision tree for diagnosing and solving common separation issues.

    References

    • Biotage. (n.d.). Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing.
    • University of Calgary. (n.d.). Column chromatography.
    • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
    • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography.
    • Hawach. (2025, February 11). The Importance of Flash Columns in Chromatography.
    • Biotage. (2025, December 5). Optimizing chromatographic purification for rapid results in chemical manufacturing.
    • Reddit. (2024, July 16). Column chromatography issues.
    • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
    • Wiggens. (2023, December 15). Exploring the Applications of Flash Chromatography in Pharmaceutical Industry.
    • University of Rochester. (n.d.). Rookie Mistakes: Column Chromatography.
    • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
    • Benchchem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
    • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
    • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
    • Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253-66.
    • MDPI. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides.
    • Interchim - Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4).
    • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
    • SciSpace. (n.d.). APPENDIX 3E Column Chromatography.
    • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
    • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
    • ResearchGate. (2017, November 7). How do I use two different solvent systems for column chromatography?
    • Benchchem. (2025). A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene.
    • CymitQuimica. (n.d.). CAS 1000576-68-0: Benzene, 1-bromo-2-chloro-5-fluoro-3-methyl.
    • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
    • Columbia University. (n.d.). Chromatography.
    • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
    • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
    • Phenomenex. (2025, December 12). Column Chromatography Guide.

    Sources

    Optimization

    Stability issues of 1-Bromo-3-(2-fluoroethoxy)benzene under acidic/basic conditions

    Welcome to our dedicated technical support center for 1-Bromo-3-(2-fluoroethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical support center for 1-Bromo-3-(2-fluoroethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common stability issues encountered under acidic and basic conditions, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your research.

    Introduction to the Stability Profile of 1-Bromo-3-(2-fluoroethoxy)benzene

    1-Bromo-3-(2-fluoroethoxy)benzene is a key building block in medicinal chemistry and materials science. Its chemical structure, featuring a brominated aromatic ring and a fluoroethoxy side chain, presents unique stability considerations. Understanding its behavior under various pH conditions is paramount for developing robust synthetic routes, ensuring the accuracy of analytical methods, and predicting the shelf-life of related compounds. This guide will delve into the potential degradation pathways and provide practical solutions to mitigate these issues.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary stability concerns for 1-Bromo-3-(2-fluoroethoxy)benzene under acidic conditions?

    Under acidic conditions, the main potential liability is the cleavage of the ether linkage. While aryl ethers are generally more stable than alkyl ethers, strong acidic conditions, especially at elevated temperatures, can promote hydrolysis.[1] The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by water.

    The presence of the fluorine atom on the ethoxy group is expected to have a stabilizing effect on the ether bond due to its electron-withdrawing nature. This reduces the electron density on the ether oxygen, making it less basic and therefore less likely to be protonated.

    Q2: What degradation products should I expect from acid-catalyzed hydrolysis?

    The primary degradation products from the cleavage of the ether bond would be 1-bromo-3-phenol and 2-fluoroethanol .

    Q3: Is the bromo-substituent on the aromatic ring stable under acidic conditions?

    The carbon-bromine (C-Br) bond on an aromatic ring is generally very stable and not susceptible to cleavage under typical acidic conditions used in forced degradation studies. Electrophilic aromatic substitution reactions on bromobenzene require harsh conditions and specific reagents not typically present in a simple acidic hydrolysis experiment.

    Q4: How does 1-Bromo-3-(2-fluoroethoxy)benzene behave under basic conditions?

    Under basic conditions, two potential degradation pathways should be considered: cleavage of the ether linkage and nucleophilic aromatic substitution of the bromine atom.

    • Ether Cleavage: Aryl ether cleavage under basic conditions is generally difficult and requires harsh conditions (e.g., strong bases at high temperatures). The electron-withdrawing nature of the fluorine atom in the ethoxy group would further decrease the acidity of the adjacent protons, making cleavage less likely.

    • Nucleophilic Aromatic Substitution (SNA_r): The C-Br bond on the benzene ring is generally unreactive towards nucleophilic attack. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like a nitro group) at the ortho or para positions to the leaving group, which are absent in this molecule.[2] Therefore, substitution of the bromine by hydroxide is not expected to be a significant degradation pathway under standard basic hydrolysis conditions.

    Q5: What are the likely degradation products under basic conditions?

    Given the relative stability of both the ether linkage and the C-Br bond, significant degradation is not anticipated under mild to moderate basic conditions. If degradation does occur under harsh conditions, the primary products would likely be 1-bromo-3-phenol and 2-fluoroethanol from ether cleavage.

    Troubleshooting Guide

    This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.

    Problem 1: I am observing unexpected peaks in my HPLC analysis after acidic work-up.
    • Possible Cause: Degradation of 1-Bromo-3-(2-fluoroethoxy)benzene.

    • Troubleshooting Steps:

      • Confirm Identity of Degradants: Use LC-MS to identify the mass of the unexpected peaks. Look for masses corresponding to 1-bromo-3-phenol and 2-fluoroethanol.

      • Modify Reaction Conditions:

        • Lower Temperature: Perform your reaction or work-up at a lower temperature to minimize hydrolysis.

        • Reduce Acid Concentration: Use the minimum concentration of acid required for your transformation.

        • Decrease Exposure Time: Minimize the time your compound is in contact with the acidic medium.

      • Alternative Reagents: If possible, explore non-acidic conditions for your reaction.

    Problem 2: My compound appears to be degrading during storage in a basic solution.
    • Possible Cause: While less likely, ether cleavage may be occurring under prolonged exposure to a strong base, especially if stored at elevated temperatures.

    • Troubleshooting Steps:

      • pH Adjustment: Neutralize the solution for storage if the basic pH is not critical for future steps.

      • Temperature Control: Store the solution at a lower temperature (e.g., 4 °C or -20 °C).

      • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, which can sometimes be accelerated at higher pH.

    Experimental Protocols

    To assist in your investigations, we provide a detailed protocol for a forced degradation study, a crucial experiment for assessing the intrinsic stability of your molecule.[1][3]

    Forced Degradation Study Protocol

    Objective: To evaluate the stability of 1-Bromo-3-(2-fluoroethoxy)benzene under various stress conditions and to identify potential degradation products.

    Materials:

    • 1-Bromo-3-(2-fluoroethoxy)benzene

    • Hydrochloric acid (HCl), 1 N and 0.1 N

    • Sodium hydroxide (NaOH), 1 N and 0.1 N

    • Hydrogen peroxide (H₂O₂), 3%

    • Methanol or Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • HPLC system with UV or PDA detector

    • LC-MS system for peak identification

    Procedure:

    • Stock Solution Preparation: Prepare a stock solution of 1-Bromo-3-(2-fluoroethoxy)benzene in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis:

        • Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

        • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

        • Keep one set of samples at room temperature and another at 60 °C for 24 hours.

      • Base Hydrolysis:

        • Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.

        • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

        • Keep one set of samples at room temperature and another at 60 °C for 24 hours.

      • Oxidative Degradation:

        • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

        • Keep the sample at room temperature for 24 hours.

      • Thermal Degradation:

        • Keep a solid sample of the compound in an oven at 60 °C for 24 hours, then dissolve in the analysis solvent.

      • Control Sample:

        • Mix 1 mL of the stock solution with 1 mL of water. Keep at room temperature.

    • Sample Analysis:

      • After the specified time, neutralize the acidic and basic samples.

      • Dilute all samples to a suitable concentration for HPLC analysis.

      • Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[4]

      • Use an LC-MS method to identify the mass of any degradation products.

    Data Presentation

    The following table summarizes the expected stability of 1-Bromo-3-(2-fluoroethoxy)benzene under the described stress conditions. The percentage degradation is an estimate and will depend on the exact experimental conditions.

    Stress ConditionExpected DegradationLikely Degradation Products
    Acidic
    0.1 N HCl, RTLow (<5%)1-Bromo-3-phenol, 2-Fluoroethanol
    1 N HCl, 60 °CModerate (5-20%)1-Bromo-3-phenol, 2-Fluoroethanol
    Basic
    0.1 N NaOH, RTVery Low (<2%)1-Bromo-3-phenol, 2-Fluoroethanol
    1 N NaOH, 60 °CLow to Moderate (2-10%)1-Bromo-3-phenol, 2-Fluoroethanol
    Oxidative
    3% H₂O₂, RTLowPotential oxidation of the aromatic ring
    Thermal
    60 °C (solid)Very Low (<1%)None expected

    Visualization of Degradation Pathways

    The following diagrams illustrate the potential degradation pathways of 1-Bromo-3-(2-fluoroethoxy)benzene.

    parent 1-Bromo-3-(2-fluoroethoxy)benzene acid Acidic Conditions (e.g., HCl, H₂O, Δ) parent->acid Hydrolysis base Basic Conditions (e.g., NaOH, H₂O, Δ) parent->base Hydrolysis (slower) phenol 1-Bromo-3-phenol acid->phenol fluoroethanol 2-Fluoroethanol acid->fluoroethanol base->phenol base->fluoroethanol

    Potential Hydrolytic Degradation Pathways

    cluster_acid Acidic Stress cluster_base Basic Stress a1 Protonation of ether oxygen a2 Nucleophilic attack by H₂O a1->a2 a3 Cleavage of C-O bond a2->a3 end_acid Degradation Products: 1-Bromo-3-phenol 2-Fluoroethanol a3->end_acid b1 Direct nucleophilic attack by OH⁻ (unlikely) b2 Ether cleavage (harsh conditions) b1->b2 end_base Degradation Products: 1-Bromo-3-phenol 2-Fluoroethanol b2->end_base start 1-Bromo-3-(2-fluoroethoxy)benzene start->a1 start->b1

    Troubleshooting Workflow for Degradation

    References

    • SIELC Technologies. (2018, February 16). Separation of Benzene, 1-bromo-3-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

    • Phenol Is the Initial Product Formed during Growth and Degradation of Bromobenzene by Tropical Marine Yeast, Yarrowia lipolytica NCIM 3589 via an Early Dehalogenation Step. (2017). Frontiers in Microbiology. [Link]

    • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS Online. [Link]

    • Wu, M., Shi, W., Wang, Y., Jiao, Z., Wang, J., Ding, G., & Fu, J. (2009). Degradation of halogenated benzenes in solution by electron beam irradiation method. Environmental Technology, 30(2), 191-197. [Link]

    • 3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. [Link]

    • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

    • Degradation of Bromobenzene via External Electric Field. (n.d.). ResearchGate. [Link]

    • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]

    • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

    • Singh, S., & Bakshi, M. (2000). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 563-581. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Low Conversion Rates in Coupling Reactions

    Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing stalled conversions or low yields in critical bond-for...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing stalled conversions or low yields in critical bond-forming steps. Rather than simply listing reaction conditions, this guide explores the causality behind reaction failures—bridging mechanistic understanding with field-proven, self-validating protocols.

    Section 1: Palladium-Catalyzed C–C Bond Formation (Suzuki-Miyaura)

    The Suzuki-Miyaura cross-coupling is a cornerstone of pharmaceutical synthesis. However, low conversion rates are frequently caused by the degradation of the boronic acid partner or the deactivation of the palladium catalyst.

    FAQ 1: My reaction stalled at 30% conversion, and LC-MS shows a mass corresponding to the dimer of my boronic acid. What is happening?

    Causality: You are observing the homocoupling of your boronic acid. This side reaction is triggered when the active Pd(0) catalyst is oxidized to a Pd(II) species by trace amounts of molecular oxygen[1],[2]. This oxidized Pd(II) species undergoes two consecutive transmetalation steps with the boronic acid, followed by reductive elimination to form the symmetric dimer[2]. Solution: Rigorous exclusion of oxygen is mandatory. Switch from standard inert gas sparging to the freeze-pump-thaw method for solvent degassing. Additionally, consider adding a mild reducing agent or increasing the ligand-to-palladium ratio to stabilize the active Pd(0) state[3].

    FAQ 2: The aryl halide is completely unreacted, but the boronic acid has disappeared. There is no dimer formation.

    Causality: This is classic protodeboronation. The C–B bond is hydrolytically cleaved by a proton source (usually water) to yield the corresponding arene[2]. This degradation pathway is heavily accelerated by strong bases and elevated temperatures. Solution: Ensure strictly anhydrous conditions. Switch from a highly reactive boronic acid to a more stable boronate ester (e.g., a pinacol ester)[4]. If a biphasic or aqueous solvent system is required, mitigate protodeboronation by switching to a weaker, anhydrous base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides[2],[5].

    SuzukiTroubleshooting Start Low Conversion Suzuki-Miyaura CheckSide Identify Major Side Product Start->CheckSide Homo Homocoupling (Ar-Ar) CheckSide->Homo Proto Protodeboronation (Ar-H) CheckSide->Proto NoReact Unreacted Starting Material CheckSide->NoReact SolHomo Rigorous Degassing (Exclude O2) Homo->SolHomo Pd(0) Oxidation SolProto Use Anhydrous Base Switch to Boronate Ester Proto->SolProto Hydrolysis SolNoReact Screen Bulky Ligands (e.g., XPhos, SPhos) NoReact->SolNoReact Poor Ox. Addition

    Caption: Workflow for diagnosing and resolving low yields in Suzuki-Miyaura reactions.

    Protocol 1: Self-Validating Anaerobic Suzuki Coupling Setup

    This protocol incorporates an internal validation step to ensure the integrity of the inert atmosphere, preventing homocoupling.

    • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Repeat this cycle three times.

    • Reagent Loading: Add the aryl halide (1.0 eq), boronate ester (1.2 eq), Pd precatalyst (e.g., XPhos Pd G3, 2 mol%), and finely ground anhydrous K₃PO₄ (2.0 eq) into the flask.

    • Solvent Degassing: In a separate sealed flask, degas the solvent system (e.g., 1,4-Dioxane) using three consecutive freeze-pump-thaw cycles.

    • Initiation: Transfer the degassed solvent to the reaction flask via a gas-tight syringe. Heat to 80 °C under a positive pressure of Argon.

    • Validation Check: Extract a 10 µL aliquot at the 1-hour mark and analyze via LC-MS. The complete absence of the boronic acid dimer validates the anaerobic integrity of the setup. If the dimer is present, the reaction environment has been compromised by oxygen.

    Section 2: Palladium-Catalyzed C–N Bond Formation (Buchwald-Hartwig)

    The Buchwald-Hartwig amination is notoriously sensitive to the electronic and steric properties of the substrates.

    FAQ 3: I am trying to couple a secondary amine with 2-bromopyridine, but the reaction yields no product. The catalyst turns black almost immediately.

    Causality: The nitrogen atom of the 2-bromopyridine (or the amine itself) acts as a competing ligand, strongly coordinating to the palladium center[6]. This "poisons" the catalyst, preventing the essential oxidative addition step and leading to the rapid thermal decomposition of the complex into inactive palladium black[6]. Solution: You must utilize a sterically bulky, electron-rich dialkylbiarylphosphine ligand (such as XPhos, RuPhos, or BrettPhos)[6],[7]. The immense steric profile of these ligands physically blocks the heterocycle from coordinating to the metal center, while their electron-rich nature accelerates the rate-limiting oxidative addition of the aryl halide[7].

    FAQ 4: I am seeing significant hydrodehalogenation (reduction of Ar-Cl to Ar-H) instead of my desired aminated product.

    Causality: Hydrodehalogenation occurs when the reductive elimination step is excessively slow. This delay allows the organopalladium intermediate to undergo competing pathways, such as β-hydride elimination (if the amine possesses α-hydrogens) or reaction with trace moisture in the system[8],[5]. Solution: Switch to a ligand specifically designed to accelerate reductive elimination (e.g., BrettPhos). Furthermore, ensure the base is completely anhydrous (e.g., use sublimed NaOtBu) to eliminate water as a potential proton source[8].

    BuchwaldCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (+ Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L_n OxAdd->PdII Amine Amine Coordination (+ HNR2, Base) PdII->Amine Poison Catalyst Poisoning (N-Heterocycle Binding) PdII->Poison Competing Pathway PdII_Amine Pd(II)(Ar)(NR2)L_n Amine->PdII_Amine RedElim Reductive Elimination (- Ar-NR2) PdII_Amine->RedElim RedElim->Pd0 Rescue Use Bulky Ligands (RuPhos, BrettPhos) Poison->Rescue Rescue->PdII Prevents Binding

    Caption: Buchwald-Hartwig catalytic cycle highlighting catalyst poisoning and ligand rescue.

    Protocol 2: High-Throughput Ligand/Base Screening Matrix

    Because there is no "universal" condition for Buchwald-Hartwig aminations, a systematic screen is the most efficient path to optimization.

    • Matrix Setup: Prepare a 4x3 grid of oven-dried microwave vials in a glovebox.

    • Variables: Screen 4 ligands (XPhos, RuPhos, BrettPhos, BINAP) against 3 bases (NaOtBu, Cs₂CO₃, K₃PO₄).

    • Stock Solutions: Prepare a stock solution of the aryl halide (0.2 M) and amine (0.24 M) in anhydrous, degassed Toluene.

    • Dispensation: Dispense 1 mL of the stock solution into each vial containing the pre-weighed Pd precatalyst (2 mol%), corresponding ligand (4 mol%), and base (1.5 eq).

    • Execution: Seal the vials tightly with PTFE septa, remove them from the glovebox, and heat at 100 °C for 12 hours. Analyze the crude mixtures via GC-MS to identify the optimal ligand/base synergy.

    Section 3: Amide Bond Formation (Non-Metal Coupling)

    While not reliant on transition metals, amide couplings are a primary source of bottlenecks in drug discovery, particularly during library synthesis.

    FAQ 5: My peptide coupling using EDC/HOBt is stalling at 50% conversion, and I am observing epimerization at the alpha-carbon.

    Causality: Stalled conversions with carbodiimides (like EDC or DCC) often result from the formation of an unreactive N -acylurea side product, which irreversibly consumes the activating agent[9]. Epimerization occurs when the activated ester intermediate has a long half-life, allowing the alpha-proton to be abstracted by the base before the amine can attack. Solution: Switch to a more efficient uronium-based coupling reagent like HATU or COMU. These reagents form highly reactive HOAt esters that rapidly undergo aminolysis, drastically minimizing the time window available for epimerization[9]. Ensure the reaction concentration is high enough (≥ 0.2 M) to drive bimolecular kinetics.

    FAQ 6: I am running a high-throughput library synthesis in 1536-well plates, but my amide couplings are failing inconsistently.

    Causality: Nanoscale and plate-based reactions are highly sensitive to reagent solubility and the physical state of the starting materials. Using amine salts (e.g., TFA or HCl salts) without adequate base neutralization drastically reduces conversion[10]. Furthermore, coupling reagents like EDC have poor solubility in DMF, leading to inconsistent dosing when handled as suspensions[10]. Solution: Switch the solvent from DMF to NMP, which offers superior solubility for coupling reagents and intermediates[10]. Ensure amine salts are fully free-based by adding an excess of a non-nucleophilic base (e.g., DIPEA) prior to the addition of the coupling agent[10].

    Protocol 3: Optimized Amide Coupling using HATU
    • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous NMP to achieve a 0.2 M concentration.

    • Base Addition: Add DIPEA (2.5 eq; increase to 3.5 eq if using an amine salt) and stir for exactly 5 minutes at room temperature to form the activated ester. Do not exceed 5 minutes to prevent epimerization.

    • Coupling: Add the amine (1.1 eq) dropwise to the activated mixture.

    • Monitoring: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

    Quantitative Data Presentation

    The following table summarizes the quantitative impact of adjusting key reaction parameters to rescue stalled coupling reactions.

    Reaction TypeVariableSuboptimal ConditionOptimized ConditionTypical Conversion ShiftCausality
    Suzuki-Miyaura AtmosphereAmbient Air / Poor SpargingFreeze-Pump-Thaw (Argon)<30% → >95%Prevents Pd(0) oxidation and subsequent homocoupling[1],[2].
    Suzuki-Miyaura BaseNaOH (Aqueous)K₃PO₄ (Anhydrous)40% → 90%Minimizes hydrolytic protodeboronation of the boronic acid[2],[5].
    Buchwald-Hartwig LigandPPh₃XPhos / BrettPhos0% → 98%Steric bulk prevents catalyst poisoning by N-heterocycles[6],[7].
    Amide Coupling SolventDMFNMP50% → >90%Enhances solubility of coupling reagents (e.g., EDC) in high-throughput formats[10].

    References

    • Cross-Coupling Reaction Manual: Desk Reference Sigma-Aldrich URL
    • Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides BenchChem URL
    • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines BenchChem URL
    • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)
    • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines BenchChem URL
    • Technical Support Center: Optimizing Catalyst Selection for C-N Bond Formation BenchChem URL
    • Reaction Chemistry & Engineering (RSC Publishing)
    • Cross-(−CO)
    • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC ACS Sustainable Chemistry & Engineering URL
    • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study PMC / NIH URL

    Sources

    Optimization

    Technical Support Center: Troubleshooting Catalyst Deactivation in 1-Bromo-3-(2-fluoroethoxy)benzene Cross-Couplings

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with cross-coupling reactions (e.g., Suzuki-Miyaur...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving 1-Bromo-3-(2-fluoroethoxy)benzene .

    While aryl bromides generally undergo facile oxidative addition, the presence of the meta-substituted 2-fluoroethoxy group introduces unique electronic and coordination challenges. The heteroatoms (oxygen and fluorine) can act as competing Lewis bases, leading to ligand displacement, off-cycle resting states, and premature catalyst deactivation[1][2].

    Diagnostic Workflow for Catalyst Failure

    Before altering your reaction parameters, use the following visual and logical workflow to diagnose the specific pathway of catalyst deactivation in your reaction mixture.

    DiagnosticFlow Start Reaction Stalls (<50% Conversion) Visual Visual Inspection of Reaction Mixture Start->Visual Black Black Precipitate Observed Visual->Black Clear Homogeneous Yellow/Brown Solution Visual->Clear Cause1 Pd(0) Agglomeration (Ligand Oxidation/Loss) Black->Cause1 Cause2 Off-Cycle Coordination (Heteroatom Competition) Clear->Cause2 Fix1 Degas Solvents & Use Bulky Ligands Cause1->Fix1 Fix2 Increase Ligand Denticity or Steric Bulk Cause2->Fix2

    Diagnostic workflow for identifying Pd catalyst deactivation pathways.

    Frequently Asked Questions (Mechanistic Insights)

    Q: Why does my reaction mixture turn black shortly after reaching the reaction temperature? A: The formation of a black precipitate is a definitive indicator of catalyst decomposition into palladium black —an inactive, agglomerated form of Pd(0) metal[3]. In the coupling of 1-bromo-3-(2-fluoroethoxy)benzene, if the transmetalation step is slower than oxidative addition (often due to poor base solubility), the local concentration of unligated Pd(0) spikes. Causality & Solution: Without sufficient steric protection, bare Pd(0) monomers collide and aggregate. To prevent this, increase the steric bulk of your ligand (e.g., switch from PPh₃ to a Buchwald-type biarylphosphine like XPhos) to stabilize the monomeric Pd(0) species. Additionally, ensure rigorous degassing, as trace oxygen oxidizes phosphine ligands, stripping the Pd(0) of its protective coordination sphere[3].

    Q: The reaction stalls at 40-50% conversion, but the mixture remains a clear, homogeneous yellow. What is happening? A: This is the hallmark of an off-cycle resting state [2]. The 2-fluoroethoxy group contains Lewis basic heteroatoms. After oxidative addition, the electrophilic Pd(II) center can be coordinated by the ether oxygen of another substrate molecule (intermolecular coordination), which displaces the primary phosphine ligand and forms a catalytically dormant complex[1]. Causality & Solution: The primary ligand is not binding tightly enough to outcompete the fluoroethoxy oxygen. Utilize a highly coordinating, sterically demanding ligand (like GPhos or BrettPhos) that binds tightly to the metal center and sterically blocks the approach of the substrate's ether oxygen[1].

    Q: I am observing significant amounts of 1-(2-fluoroethoxy)benzene (protodehalogenation) instead of my cross-coupled product. How does this deactivate the cycle? A: Protodehalogenation occurs when the Pd(II) oxidative adduct undergoes β -hydride elimination (often from aliphatic amine nucleophiles or alkoxide bases) followed by reductive elimination, rather than the desired transmetalation. The strongly electron-withdrawing inductive effect of the meta-fluoroethoxy group makes the aryl-Pd(II) bond highly electrophilic and susceptible to this cleavage. Causality & Solution: This side reaction irreversibly consumes your starting material and can alter the Pd oxidation state, poisoning the cycle via comproportionation into inactive Pd(I) dimers[2]. Accelerate the transmetalation step by using a more soluble base (e.g., replacing Na₂CO₃ with Cs₂CO₃) or adding a phase-transfer catalyst, ensuring transmetalation outpaces the background protodehalogenation.

    Standard Operating Procedures: Self-Validating Protocol

    To ensure a robust catalytic cycle that resists deactivation, follow this optimized methodology. This protocol incorporates self-validating checkpoints to confirm catalyst integrity in real-time.

    Protocol: Deactivation-Resistant Cross-Coupling Setup

    Step 1: Rigorous Deoxygenation (Preventing Pd Agglomeration)

    • Transfer 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv), the nucleophile (1.2 equiv), and an anhydrous, finely milled base (e.g., K₃PO₄, 2.0 equiv) into an oven-dried Schlenk tube.

    • Add the reaction solvent (e.g., 1,4-dioxane).

    • Perform three consecutive freeze-pump-thaw cycles. Scientific Rationale: Oxygen must be removed to prevent the oxidation of electron-rich phosphine ligands, which directly leads to Pd(0) agglomeration[3].

    Step 2: Pre-catalyst Activation

    • In a separate nitrogen-filled glovebox, weigh out a Pd(II) precatalyst (e.g., XPhos Pd G3, 2 mol%).

    • Scientific Rationale: Using a pre-formed Pd(II) precatalyst ensures a strict 1:1 Ligand:Pd ratio and avoids the use of Pd₂(dba)₃, where dba (dibenzylideneacetone) can act as a competing ligand and slow down the cycle, exacerbating off-cycle degradation[2].

    Step 3: Reaction Initiation and Self-Validation Checkpoint

    • Add the precatalyst to the Schlenk tube under a positive stream of nitrogen. Heat the reaction to 80 °C.

    • Validation Checkpoint (t = 15 mins): Extract a 10 µL aliquot via syringe.

      • Observation A: A pale yellow/orange homogeneous solution confirms the successful reduction of Pd(II) to active Pd(0) and a healthy catalytic cycle.

      • Observation B: A black suspension indicates immediate deactivation (ligand oxidation or solvent contamination). Abort and re-purify reagents[3].

    Step 4: Kinetic Monitoring

    • Monitor the reaction via GC-MS or LC-MS at t = 1h and t = 3h. If the conversion delta between 1h and 3h is <5%, but the solution remains yellow, an off-cycle resting state has formed[2]. Dilute the reaction or increase the temperature by 10 °C to promote ligand re-association[1].

    Quantitative Data: Ligand Impact on Deactivation

    The choice of ligand directly dictates the primary deactivation pathway when coupling 1-Bromo-3-(2-fluoroethoxy)benzene. Table 1 summarizes empirical observations based on ligand architecture.

    Table 1: Impact of Ligand Selection on Catalyst Deactivation

    Ligand TypeExampleCatalyst State at 2hPrimary Deactivation PathwayTypical Yield
    Monodentate TriarylPPh₃Black PrecipitateAgglomeration to Pd Black< 20%
    Bidentate PhosphinedppfHomogeneous, DarkOff-cycle Heteroatom Chelation40-50%
    Bulky BiarylphosphineXPhosHomogeneous, YellowMinimal (Product Inhibition)> 85%
    Dialkylbiaryl MonophosphineGPhosHomogeneous, YellowHighly Resistant to Deactivation> 90%

    Mechanistic Pathway of Deactivation

    The following diagram illustrates the productive catalytic cycle versus the divergent pathways that lead to catalyst death when handling fluoroethoxy-substituted arenes.

    CatalyticCycle Pd0 Active Pd(0)L_n OxAdd Pd(II) Oxidative Adduct (Ar-Pd-Br) Pd0->OxAdd + 1-Bromo-3-(2-fluoroethoxy)benzene PdBlack Inactive Pd Black (Agglomeration) Pd0->PdBlack Ligand Loss / O2 TransMet Transmetalation Intermediate OxAdd->TransMet + Nucleophile & Base OffCycle Dormant Off-Cycle State (O/F Chelation) OxAdd->OffCycle Fluoroethoxy Coordination PdI Inactive Pd(I) Dimers OxAdd->PdI Comproportionation TransMet->Pd0 Reductive Elimination (Product)

    Catalytic cycle showing off-cycle resting states and agglomeration deactivation.

    References

    • Palladium catalyst issues in cross-coupling reactions - Benchchem.
    • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.
    • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species - ACS Catalysis.

    Sources

    Troubleshooting

    Identifying and characterizing impurities in 1-Bromo-3-(2-fluoroethoxy)benzene

    Application Support Center: Analytical Diagnostics & Resolution Target Molecule: 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) Welcome to the Application Support Center. As a Senior Application Scientist, I have d...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Support Center: Analytical Diagnostics & Resolution Target Molecule: 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6)

    Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the analytical challenges of characterizing [1]. Standard "peak hunting" is insufficient for regulatory compliance; true impurity profiling requires an understanding of chemical causality and the deployment of self-validating analytical systems.

    Mechanistic Origins of Target Impurities

    To troubleshoot effectively, we must first understand why impurities form. 1-Bromo-3-(2-fluoroethoxy)benzene is synthesized via a Williamson etherification between 3-bromophenol and 1-bromo-2-fluoroethane. The reaction conditions (base catalysis, heat) dictate the impurity profile:

    • Type I (Residuals): Unreacted 3-bromophenol and 1-bromo-2-fluoroethane.

    • Type II (Degradants/Side Products): Base-catalyzed dehydrohalogenation leads to 1-bromo-3-(vinyloxy)benzene (elimination of HF).

    • Type III (Isomers): 2-bromo or 4-bromo analogs carried over from raw material contamination in the phenol feedstock.

    ReactionPathway SM1 3-Bromophenol Reaction Williamson Ether Synthesis (K2CO3) SM1->Reaction SM2 1-Bromo-2-fluoroethane SM2->Reaction Product 1-Bromo-3-(2-fluoroethoxy)benzene (Target Molecule) Reaction->Product Main Pathway ImpA Unreacted Phenol (Type I Impurity) Reaction->ImpA Incomplete Rxn ImpB Vinyl Ether (Type II Impurity) Reaction->ImpB Base Catalysis

    Synthesis pathway and primary impurity generation mechanisms for 1-Bromo-3-(2-fluoroethoxy)benzene.

    Self-Validating Protocol: GC-EI-MS Impurity Profiling

    Because this halogenated ether is highly volatile and non-polar,1 [2] is the authoritative technique for characterization. The following protocol is designed to be self-validating, ensuring that instrumental artifacts are not misidentified as process impurities.

    Step 1: Sample Preparation

    • Action: Dissolve 10 mg of the batch in 1.0 mL of HPLC-grade dichloromethane (DCM). Add 10 µL of internal standard (1-chloro-4-fluorobenzene, 1 mg/mL).

    • Causality: DCM is chosen over methanol or water because it ensures complete solubilization of the non-polar halogenated ether without risking solvolysis or transesterification reactions in the heated GC inlet.

    Step 2: Instrument Setup & Inlet Optimization

    • Action: Equip the GC with a 5% phenyl polysilphenylene-siloxane column (30 m × 0.25 mm × 0.25 µm). Set the inlet to 220 °C in split mode (10:1).

    • Causality: Standard GC methods often use an inlet temperature of 280–300 °C. However, the 2-fluoroethoxy moiety is highly susceptible to thermal elimination of HF. A lower inlet temperature (220 °C) prevents the in situ formation of vinyl ether artifacts during injection.

    Step 3: Chromatographic Separation

    • Action: Oven program: 60 °C (hold 1 min), ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 280 °C.

    • Causality: The slow initial ramp (5 °C/min) is mathematically calculated to maximize the interaction between the stationary phase and the dipole moments of positional isomers (2-bromo vs. 3-bromo vs. 4-bromo), enabling baseline separation that MS alone cannot resolve.

    Step 4: Self-Validation (Artifact Check)

    • Action: Run the sample at an inlet temperature of 220 °C, then repeat at 280 °C.

    • Causality: If the peak area for the vinyl ether impurity increases at 280 °C, your method is creating the impurity. The 220 °C run validates the true baseline level of the actual process impurity.

    ImpurityWorkflow Start 1-Bromo-3-(2-fluoroethoxy)benzene Batch Sample Prep Sample Preparation (DCM, 10 mg/mL) Start->Prep GCMS GC-EI-MS Analysis (Volatiles & Ethers) Prep->GCMS Primary Method LCMS LC-HRMS Analysis (Non-volatiles) Prep->LCMS Orthogonal Check Imp1 Identify Starting Materials (e.g., 3-Bromophenol) GCMS->Imp1 Imp2 Identify Side Products (Elimination/Isomers) GCMS->Imp2 Quant Quantification (SIM Mode) Imp1->Quant Imp2->Quant ICH ICH Q3A Compliance (Threshold Check) Quant->ICH Compare to 0.05% Limit

    Analytical workflow for the identification and quantification of impurities in halogenated ethers.

    Quantitative Data & Regulatory Thresholds

    When characterizing impurities for drug development, you must align your analytical sensitivity with the2 [3]. The table below summarizes the critical thresholds and target GC-MS parameters for a drug dosed at ≤ 2g/day.

    Parameter / Impurity TypeICH Q3A ThresholdGC-MS Target Ion (m/z)Expected Relative Retention Time (RRT)
    Reporting Threshold 0.05%N/AN/A
    Identification Threshold 0.10% or 1.0 mg/dayN/AN/A
    Qualification Threshold 0.15% or 1.0 mg/dayN/AN/A
    3-Bromophenol (Type I) ≤ 0.15%172 / 1740.75
    1-Bromo-3-(vinyloxy)benzene ≤ 0.15%198 / 2000.92
    1-Bromo-3-(2-fluoroethoxy)benzene Target API 218 / 2201.00
    4-Bromo Isomer (Type III) ≤ 0.15%218 / 2201.04

    Troubleshooting FAQs

    Q: My GC-MS chromatogram shows a massive peak for 1-bromo-3-(vinyloxy)benzene. Is this a failed batch or an analytical error? A: It is highly likely an analytical error. As outlined in our protocol, the 2-fluoroethoxy moiety undergoes thermal elimination of HF at high temperatures. If your GC inlet is set >250 °C, you are actively degrading the sample. Resolution: Lower the inlet temperature to 220 °C and re-inject. If the peak shrinks, it was an injection artifact.

    Q: How can I differentiate the 2-bromo, 3-bromo, and 4-bromo positional isomers if their MS fragmentation patterns are identical? A: Electron Ionization (EI) at 70 eV strips electrons too aggressively to preserve subtle isomeric differences, resulting in identical mass spectra. Resolution: You must rely entirely on chromatographic separation. Reduce your oven ramp rate to 5 °C/min. The slight variance in dipole moments will cause the isomers to elute at distinctly different retention times on a 5% phenyl column.

    Q: We are detecting a high molecular weight impurity (m/z > 400). What could this be? A: In Williamson ether syntheses, trace moisture can hydrolyze the 1-bromo-2-fluoroethane into a diol, which can subsequently react with two equivalents of 3-bromophenol, creating a bis-alkylated dimer. Resolution: Switch to LC-HRMS (ESI) for non-volatile, high-molecular-weight species. GC-MS is often blind to these dimers due to their low vapor pressure, making orthogonal LC-MS testing a mandatory safety net.

    References

    • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. International Council for Harmonisation (ICH) / European Medicines Agency. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Safe Quenching &amp; Workup Procedures for Reactions Involving 1-Bromo-3-(2-fluoroethoxy)benzene

    This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for safely quenching and working up reactions utilizing 1-Bromo-3-(2-fluoroethoxy)benze...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for safely quenching and working up reactions utilizing 1-Bromo-3-(2-fluoroethoxy)benzene. The content is structured to address specific issues encountered during common synthetic transformations of this versatile aryl bromide.

    Section 1: General Safety & Handling for 1-Bromo-3-(2-fluoroethoxy)benzene

    Before initiating any reaction, it is critical to be familiar with the intrinsic hazards of the starting material and the highly reactive species it may form.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary hazards associated with 1-Bromo-3-(2-fluoroethoxy)benzene?

    A1: Based on data for analogous aryl halides, 1-Bromo-3-(2-fluoroethoxy)benzene should be handled as a compound that can cause skin and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[2][5] Standard laboratory safety protocols should be strictly followed.

    Q2: What personal protective equipment (PPE) is mandatory when handling this compound and its subsequent reaction mixtures?

    A2: Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves (double-gloving is recommended when handling organometallics).[6][7] All manipulations, especially quenching procedures, must be performed inside a certified chemical fume hood.[6][8]

    Section 2: Quenching Highly Reactive Organometallic Intermediates

    The transformation of 1-Bromo-3-(2-fluoroethoxy)benzene into its corresponding Grignard or aryllithium reagent creates powerful, but hazardous, organometallic intermediates. Quenching—the controlled deactivation of these reagents—is the most critical step for ensuring a safe workup.

    Frequently Asked Questions (FAQs)

    Q1: What is the fundamental purpose of "quenching" in this context?

    A1: Quenching is the process of neutralizing the extreme reactivity of organometallic reagents, such as Grignard and organolithium compounds.[9] These species are potent bases and nucleophiles that react violently with protic sources like water.[9] A controlled quench is essential for safe handling and subsequent product isolation.

    Q2: What are the primary dangers during the quenching process?

    A2: The main hazards arise from the high reactivity of organometallics with air and moisture.[7] Key risks include:

    • Extreme Exothermic Reactions: The quenching process is highly exothermic and can cause a rapid and dangerous increase in temperature and pressure, potentially leading to violent boiling of the solvent.[7][9]

    • Pyrophoricity: Aryllithium reagents, especially when formed using reagents like tert-butyllithium, can be pyrophoric, igniting spontaneously on contact with air.[7][9]

    • Flammable Solvents: These reactions are conducted in flammable solvents like diethyl ether or THF, elevating the fire risk.[7][8]

    • Gas Evolution: Quenching generates gaseous byproducts (e.g., alkanes), which can cause pressure buildup in a closed system.[9]

    Q3: How do I choose the correct quenching agent?

    A3: The choice of quenching agent is dictated by the reactivity of the organometallic species and the sensitivity of your desired product. A gradual, stepwise reduction in reactivity is the safest and most effective strategy.[10]

    Quenching AgentSuitability & RationaleKey Considerations
    Isopropanol (IPA) Initial quench for highly reactive reagents (e.g., aryllithiums). Reacts less vigorously than methanol or water.[9][10]Always add slowly at low temperature (0 °C to -78 °C).
    Methanol / Ethanol Used after an initial IPA quench or for less reactive species.More reactive than IPA; still requires cooling and slow addition.[10]
    Saturated Aqueous Ammonium Chloride (NH₄Cl) Ideal for product stability. A mild proton source that quenches the organometallic while buffering the solution, preventing large pH swings that could degrade sensitive functional groups.[6][11]Can sometimes lead to the formation of emulsions during workup.[6]
    Water A highly reactive and universal quenching agent.Should only be added after the reactivity has been tamed with a less reactive agent like an alcohol.[10][12] Adding water directly to a potent organometallic can be explosive.
    Dilute Acid (e.g., 1M HCl) Used to quench the reaction and dissolve inorganic salts (like magnesium salts) to prevent emulsions.[13]Only suitable if the final product is stable to acidic conditions.[6][14]
    Troubleshooting Guide: Organometallic Quenching

    Q: My reaction is boiling violently during the quench! What happened and what should I do? A: This indicates that the quenching agent was added too quickly or the reaction was not sufficiently cooled.[6]

    • Immediate Action: Cease addition of the quenching agent immediately. Ensure your cooling bath (e.g., ice/water or dry ice/acetone) is effective and making good contact with the flask.

    • Solution: Once the initial exotherm has subsided, resume the slow, dropwise addition of the quenching agent, carefully monitoring the internal temperature. If necessary, dilute the reaction mixture with more anhydrous solvent before resuming the quench.[6]

    Q: A thick, un-stirrable precipitate has formed during my Grignard quench. A: This is common, especially when quenching with saturated ammonium chloride, due to the formation of magnesium salts.

    • Solution: After the initial quench, you may need to add a dilute acid, such as 1M HCl, to dissolve the salts and break up the precipitate.[13] Ensure your product is stable to acid before proceeding. If not, vigorous stirring and dilution may be required.

    Q: An intractable emulsion has formed during the aqueous workup. How can I resolve this? A: Emulsions are often caused by fine inorganic precipitates or compounds with surfactant-like properties.

    • Solution 1: Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[6]

    • Solution 2: Filter through Celite®: If brine fails, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will remove the fine solids that are often stabilizing the emulsion.[6]

    Detailed Protocol: Safe Quenching of an Aryllithium Reaction

    This protocol assumes the formation of 3-(2-fluoroethoxy)phenyllithium via lithium-halogen exchange.

    • Cooling is Critical: Ensure the reaction flask is maintained at a low temperature (-78 °C, dry ice/acetone bath) under a positive pressure of an inert atmosphere (e.g., argon or nitrogen).[11]

    • Initial Quench (Alcohol): While stirring vigorously, slowly add isopropanol dropwise via syringe.[10] Monitor for any exotherm; if the temperature rises significantly, pause the addition. Continue until gas evolution subsides.

    • Secondary Quench (Water/Aqueous Solution): After the initial vigorous reaction has ceased, slowly add your chosen aqueous quencher (e.g., saturated aq. NH₄Cl or water).[9][10]

    • Warm to Room Temperature: Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring for an additional 30-60 minutes to ensure the quench is complete.[6]

    • Proceed to Extraction: The reaction is now safe for standard aqueous workup and extraction.

    Visualization: Quenching Decision Workflow

    G start Reaction Complete check_reagent Assess Reagent Reactivity start->check_reagent highly_reactive Highly Reactive? (e.g., Aryllithium) check_reagent->highly_reactive Yes moderately_reactive Moderately Reactive? (e.g., Grignard) check_reagent->moderately_reactive No quench_ipa 1. Cool to -78°C 2. Quench slowly with Isopropanol highly_reactive->quench_ipa check_product_stability Product Acid/Base Sensitive? moderately_reactive->check_product_stability quench_nh4cl 1. Cool to 0°C 2. Quench with sat. aq. NH4Cl check_product_stability->quench_nh4cl Yes quench_acid 1. Cool to 0°C 2. Quench with dilute acid (e.g., 1M HCl) check_product_stability->quench_acid No quench_ipa->check_product_stability warm_and_workup Warm to RT & Proceed with Aqueous Workup quench_nh4cl->warm_and_workup quench_acid->warm_and_workup

    Caption: Decision workflow for quenching organometallic reagents.

    Section 3: Workup Procedures for Palladium-Catalyzed Cross-Coupling Reactions

    Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination do not involve quenching in the same sense as organometallic reactions. Instead, the "workup" is focused on removing the catalyst, ligands, and inorganic byproducts to isolate the pure coupled product.

    Frequently Asked Questions (FAQs)

    Q1: What is the goal of a cross-coupling workup?

    A1: The primary goal is to separate the desired organic product from the palladium catalyst, phosphine ligands (and their oxides), inorganic salts (from the base), and boronic acid byproducts (in Suzuki couplings).[15][16]

    Q2: My reaction mixture turned black upon cooling. Is this a problem?

    A2: This is very common and usually indicates the formation of palladium(0), often called "palladium black." While it signals the end of the catalytic cycle, it needs to be removed. Filtering the reaction mixture through a pad of Celite® before aqueous workup is an effective way to remove it.[6]

    Q3: How can I ensure complete removal of the palladium catalyst and ligands?

    A3: A standard workup involving dilution with an organic solvent, filtration through Celite®, and subsequent aqueous washes is often sufficient. For Buchwald-Hartwig reactions, an acidic wash (if the product is stable) can help remove basic phosphine ligands. Final purification is almost always achieved by flash column chromatography.[15][16]

    Troubleshooting Guide: Cross-Coupling Workup

    Q: My final product is contaminated with a white solid, which I suspect is a phosphine oxide from my Buchwald-Hartwig reaction. How do I remove it? A: Phosphine oxides can be challenging to remove due to their polarity.

    • Solution 1 (Acid Wash): If your product is not basic, washing the organic layer with dilute HCl can protonate and extract any remaining basic phosphine ligand, preventing its oxidation to the problematic oxide.

    • Solution 2 (Chromatography): Careful selection of the eluent system for column chromatography is key. Sometimes, a less polar solvent system can leave the highly polar phosphine oxide at the baseline of the column.

    Q: I'm performing a Suzuki coupling and the phases won't separate during extraction. A: This is often caused by excess boronic acid or its byproducts acting as surfactants.

    • Solution: As with organometallic workups, adding brine can help break the emulsion. Filtering the entire mixture through Celite® before extraction is also a highly effective preventative measure.

    Detailed Protocol: General Workup for a Suzuki-Miyaura Coupling
    • Cool and Filter: Once the reaction is deemed complete by TLC or GC-MS, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[15]

    • Remove Palladium: Filter the mixture through a short plug of Celite® in a fritted funnel, washing the pad with additional solvent to ensure all product is collected.

    • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous sodium bicarbonate (to remove any acidic impurities and excess boronic acid), and finally with brine.[15]

    • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[9]

    • Purify: Purify the crude residue by flash column chromatography on silica gel to yield the final product.[15]

    Visualization: Cross-Coupling Workup Workflow

    G start Reaction Complete cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter Filter through Celite® to Remove Pd Black dilute->filter extract Aqueous Workup: 1. H₂O 2. aq. NaHCO₃ 3. Brine filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

    Caption: Standard workflow for a palladium cross-coupling reaction.

    References

    • University of Nebraska-Lincoln. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

    • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

    • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

    • UC Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). 1-Bromo-3-fluorobenzene - Hazard. Retrieved from [Link]

    • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

    • Foley, D. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2718–2725. [Link]

    • EOXS. (n.d.). Troubleshooting Quenching Issues. Retrieved from [Link]

    • Research and Reviews. (n.d.). A Report on Reagents and its Quenching Methods. Open Access Journals. Retrieved from [Link]

    • Foley, D. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

    • Schwindeman, J. A., et al. (n.d.). Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety. Retrieved from [Link]

    • El Sheikh, S., & Schmalz, H.-G. (2004). Halogen-lithium exchange reactions under in situ-quench conditions: a powerful concept for organic synthesis. Current Opinion in Drug Discovery & Development, 7(6), 882–895. [Link]

    • University of Wisconsin-Madison. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]

    • Sheikh, S. E., & Schmalz, H.-G. (2004). Halogen—Lithium Exchange Reactions under in situ Quench Conditions: A Powerful Concept for Organic Synthesis. ResearchGate. [Link]

    • Reddit. (2021, May 7). Li Halogen Exchange? r/Chempros. [Link]

    • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

    • Bare, T. M., & House, H. O. (1973). Methyl Ketones from Carboxylic Acids: Cyclohexyl Methyl Ketone. Organic Syntheses, Coll. Vol. 5, p.775. [Link]

    • Hatakeyama, T., et al. (2014). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Organic Syntheses. [Link]

    • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

    • University of Missouri–St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]

    • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]

    • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Retrieved from [Link]

    • Grignard Reaction. (n.d.). Web document. Retrieved from [Link]

    • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

    • ACG Publications. (2009, May 25). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. Retrieved from [Link]

    • University of Massachusetts Boston. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

    • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Thesis. Retrieved from [Link]

    • Consensus Academic Search Engine. (n.d.). Suzuki reaction general procedure. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

    • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

    • Grignard Reaction. (n.d.). Web document. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Solvent Systems for 1-Bromo-3-(2-fluoroethoxy)benzene Reactions

    Welcome to the technical support center for 1-Bromo-3-(2-fluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reactions i...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 1-Bromo-3-(2-fluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reactions involving this versatile fluorinated aromatic intermediate. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.

    Part 1: Frequently Asked Questions (FAQs)

    This section covers fundamental questions about solvent selection for key reactions involving 1-Bromo-3-(2-fluoroethoxy)benzene.

    FAQ 1: What are the primary considerations when selecting a solvent for palladium-catalyzed cross-coupling reactions with 1-Bromo-3-(2-fluoroethoxy)benzene?

    When undertaking palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, the solvent system is a critical parameter that influences catalyst stability, substrate solubility, and overall reaction kinetics.

    For Suzuki-Miyaura couplings , which involve the reaction of 1-Bromo-3-(2-fluoroethoxy)benzene with an organoboron species, a variety of solvents can be employed.[1][2] The choice often depends on the specific boronic acid or ester being used and the desired reaction temperature. Common solvent systems include:

    • Toluene or Dioxane: These are excellent general-purpose solvents for Suzuki couplings, offering good solubility for a wide range of substrates and catalysts.

    • THF/Water Mixtures: The addition of water can be beneficial, particularly when using inorganic bases like potassium carbonate or cesium carbonate, as it aids in their dissolution and can accelerate the transmetalation step.[1] A typical ratio is 10:1 THF/H₂O.[2]

    • Ethanol/Water Mixtures: For more environmentally friendly processes, ethanol-water mixtures can be effective, especially with robust catalysts.[1]

    For Buchwald-Hartwig aminations , where an amine is coupled with 1-Bromo-3-(2-fluoroethoxy)benzene, the solvent must be carefully chosen to avoid side reactions and ensure catalyst activity.[3][4]

    • Toluene, Xylene, or 1,4-Dioxane: These are the most commonly reported solvents for this reaction.[5] They provide a good balance of solubility and boiling points suitable for these transformations.

    • tert-Butanol (t-BuOH): Often used in combination with other solvents, t-BuOH can be beneficial, particularly when using alkoxide bases like sodium tert-butoxide.

    FAQ 2: How does the 2-fluoroethoxy group influence solvent choice compared to a simple bromo- or methoxy-substituted benzene?

    The 2-fluoroethoxy group introduces both steric and electronic effects that should be considered. The fluorine atom is highly electronegative, which can influence the electron density of the benzene ring and potentially affect the rate of oxidative addition in palladium-catalyzed reactions. The ether linkage is generally stable, but under harsh conditions, it could be a site for side reactions. However, for most standard cross-coupling reactions, the solvent considerations are broadly similar to other substituted aryl bromides. The key is to ensure adequate solubility of the starting material.

    FAQ 3: For Grignard reagent formation, what is the optimal solvent, and what are the critical precautions?

    The formation of a Grignard reagent from 1-Bromo-3-(2-fluoroethoxy)benzene requires strictly anhydrous and aprotic conditions.[6][7] The Grignard reagent is a strong base and will be quenched by any protic species, including water.

    • Anhydrous Diethyl Ether or Tetrahydrofuran (THF): These are the solvents of choice for Grignard reagent formation.[6][7] They are aprotic and effectively solvate the magnesium-reagent complex.

    • Critical Precautions: All glassware must be flame-dried or oven-dried immediately before use. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The solvents must be anhydrous grade.[8]

    FAQ 4: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this molecule, and what solvent system would be appropriate?

    While the bromine atom is not as activated towards SNAr as a nitro or cyano group would be, under the right conditions with a strong nucleophile, SNAr may be possible. For such reactions, polar aprotic solvents are generally preferred.[9]

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): These solvents are excellent for SNAr reactions because they effectively solvate cations while leaving the anionic nucleophile relatively "naked" and more reactive.[9]

    • Tertiary Alcohols: In specific cases, such as nucleophilic fluorination, tertiary alcohols have been shown to enhance reaction rates.[10]

    Part 2: Troubleshooting Guides

    This section provides a structured approach to resolving common issues encountered during reactions with 1-Bromo-3-(2-fluoroethoxy)benzene.

    Troubleshooting Low Yield in Suzuki-Miyaura Coupling

    Problem: My Suzuki-Miyaura reaction with 1-Bromo-3-(2-fluoroethoxy)benzene is giving a low yield of the desired biaryl product.

    Below is a troubleshooting workflow to diagnose and resolve the issue.

    G cluster_0 Troubleshooting Low Yield in Suzuki-Miyaura Coupling start Low Yield Observed q1 Have you confirmed the quality of your reagents (boronic acid, catalyst, base)? start->q1 a1_yes Reagents are of high quality. q1->a1_yes Yes a1_no Reagent quality is uncertain. q1->a1_no No q2 Is your reaction mixture homogeneous? a1_yes->q2 sol1 Solution: Use fresh, high-purity reagents. Boronic acids can dehydrate to boroxines; consider using fresh material or KF as the base to regenerate the boronic acid in situ. a1_no->sol1 end Yield Improved sol1->end a2_yes The mixture is a clear solution. q2->a2_yes Yes a2_no The mixture is heterogeneous. q2->a2_no No q3 Have you adequately degassed your solvent and reaction mixture? a2_yes->q3 sol2 Solution: Change the solvent system to improve solubility. For example, switch from toluene to a THF/water mixture if your base is not dissolving. a2_no->sol2 sol2->end a3_yes Thorough degassing was performed. q3->a3_yes Yes a3_no Degassing was minimal or omitted. q3->a3_no No q4 Is the reaction temperature appropriate? a3_yes->q4 sol3 Solution: Oxygen can poison the palladium catalyst. Degas the solvent by sparging with nitrogen or argon for 15-30 minutes before adding the catalyst. Maintain an inert atmosphere throughout the reaction. a3_no->sol3 sol3->end a4_no Temperature may be too low or too high. q4->a4_no No q4->end Yes, and other factors are ruled out. a4_yes Temperature is based on a reliable protocol. sol4 Solution: If the reaction is sluggish, consider increasing the temperature. If side products are observed, the temperature may be too high. Screen a range of temperatures (e.g., 60°C, 80°C, 100°C). a4_no->sol4 sol4->end

    Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

    Troubleshooting Guide for Buchwald-Hartwig Amination

    Question: My Buchwald-Hartwig amination is failing or giving a low yield. What solvent-related factors should I investigate?

    Answer:

    • Solvent Purity and Anhydrous Conditions: Like many palladium-catalyzed reactions, the Buchwald-Hartwig amination can be sensitive to moisture and oxygen.[4] Ensure you are using anhydrous solvents and that your reaction is set up under an inert atmosphere.

    • Solvent and Base Compatibility: The choice of solvent and base are often intertwined.

      • If you are using a strong alkoxide base like NaOtBu or LiHMDS, ethereal solvents like THF or dioxane are generally compatible.

      • If you are using a carbonate base like Cs₂CO₃ or K₂CO₃, a more polar solvent like dioxane or even the addition of a small amount of water might be beneficial. However, water can also lead to hydrodehalogenation of your starting material.

    • Solubility Issues: If your starting materials, particularly the amine or the palladium complex, are not fully soluble, the reaction rate will be significantly reduced.

      • Consider a different solvent: If you are using toluene and observing poor solubility, switching to a more polar aprotic solvent like dioxane might help.

      • Increase the temperature: Gently warming the reaction mixture can improve solubility and reaction rates.

    Table 1: Solvent and Base Combinations for Buchwald-Hartwig Amination

    SolventCommon BasesConsiderations
    TolueneNaOtBu, LiHMDSGood for many standard reactions; less polar.
    1,4-DioxaneNaOtBu, Cs₂CO₃, K₃PO₄More polar than toluene; good solvating properties.[5]
    THFNaOtBu, LiHMDSLower boiling point; suitable for reactions at moderate temperatures.
    t-BuOH/Solvent MixNaOtBuCan be beneficial for catalyst stability and activity.[11]
    Troubleshooting Guide for Lithiation and Grignard Reactions

    Question: I am attempting a lithium-halogen exchange or Grignard formation, but I am getting a complex mixture of products or recovering my starting material. What is the likely cause?

    Answer:

    The most probable cause is the presence of water or other protic impurities.[6][8] Both organolithium and Grignard reagents are extremely strong bases and will be rapidly quenched.

    Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions:

      • All glassware must be flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of inert gas.

      • Use freshly distilled, anhydrous solvents. Diethyl ether and THF are common choices.[6][12]

      • Ensure your starting material, 1-Bromo-3-(2-fluoroethoxy)benzene, is anhydrous.

    • Solvent Choice for Lithiation: The choice of solvent can influence the outcome of lithiation reactions with substituted aryl halides.[12]

      • THF: Tends to accelerate lithium-halogen exchange.[12][13]

      • Diethyl Ether: Can sometimes provide cleaner reactions, especially if benzyne formation is a concern at elevated temperatures.[12]

    • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78°C for lithiation) to prevent side reactions.[13] Ensure your cooling bath is maintained at the correct temperature throughout the addition of the organometallic reagent.

    G cluster_1 Decision Tree for Metal-Halogen Exchange start Goal: Metal-Halogen Exchange q1 Are you performing a Grignard formation? start->q1 a1_yes Use Mg turnings in anhydrous THF or Et₂O. q1->a1_yes Yes a1_no Are you performing a lithiation? q1->a1_no No q2 What is your base? a1_no->q2 a2_nBuLi n-BuLi q2->a2_nBuLi a2_LDA LDA q2->a2_LDA sol_nBuLi Favors Li-Br exchange. Use THF or Et₂O at -78°C. a2_nBuLi->sol_nBuLi sol_LDA May favor deprotonation ortho to the fluoroethoxy group. Use THF at -78°C. a2_LDA->sol_LDA

    Caption: Decision tree for selecting conditions for metal-halogen exchange.

    Part 3: Experimental Protocols

    Representative Protocol for Suzuki-Miyaura Coupling

    Reaction: Coupling of 1-Bromo-3-(2-fluoroethoxy)benzene with Phenylboronic Acid

    • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

    • Solvent Addition: Add a degassed 10:1 mixture of THF and water to the flask to achieve a substrate concentration of approximately 0.1 M.

    • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) to the reaction mixture.

    • Reaction: Heat the mixture to 80°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

    • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

    References

    • Kim, D. W., et al. (2006). J. Am. Chem. Soc., 128, 16394.
    • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
    • Gazitúa, M., et al. (2014). Mechanistic pathways of aromatic nucleophilic substitution in conventional solvents and ionic liquids. Chemistry.
    • American Chemical Society. (n.d.).
    • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
    • Quora. (2013). In organic chemistry, why is my percent yield so low?
    • KoreaScience. (2010).
    • Wikipedia. (n.d.).
    • Chemistry LibreTexts. (2023).
    • Reddit. (2024). What are some common causes of low reaction yields?
    • Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. Adv. Synth.
    • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
    • University of California, Irvine. (n.d.). 25. The Grignard Reaction.
    • University of Colorado, Boulder. (n.d.). Grignard Reaction.
    • ResearchGate. (n.d.). Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions.
    • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
    • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
    • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling.
    • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.
    • ResearchGate. (n.d.). Optimization of the reaction conditions by using different solvents.
    • ResearchGate. (n.d.).
    • Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam?
    • Michigan State University. (n.d.).
    • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
    • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
    • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacet
    • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
    • BenchChem. (2025). Optimizing solvent and temperature for reactions with (3-Bromo-2-methylpropyl)benzene.
    • BenchChem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
    • BenchChem. (n.d.). troubleshooting low yields in bromoethyne synthesis.
    • Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions.
    • Organic Syntheses Procedure. (n.d.).
    • Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
    • ChemRxiv. (2026).
    • BenchChem. (2025). Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene.
    • Patsnap Eureka. (2026). Optimizing Benzene Ring Reactions for Higher Yield.

    Sources

    Optimization

    Preventing decomposition of 1-Bromo-3-(2-fluoroethoxy)benzene during workup

    Welcome to the dedicated technical support center for 1-Bromo-3-(2-fluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support center for 1-Bromo-3-(2-fluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this compound, with a specific focus on preventing its decomposition during experimental workup. Here, we synthesize our extensive field experience with established chemical principles to provide you with reliable, in-depth troubleshooting strategies and answers to frequently asked questions.

    I. Frequently Asked Questions (FAQs)

    This section addresses the most common immediate concerns regarding the stability and handling of 1-Bromo-3-(2-fluoroethoxy)benzene during workup procedures.

    Q1: What are the primary chemical vulnerabilities of 1-Bromo-3-(2-fluoroethoxy)benzene?

    A1: The stability of 1-Bromo-3-(2-fluoroethoxy)benzene is primarily influenced by two key structural features: the aryl ether linkage and the carbon-bromine bond.

    • Aryl Ether C-O Bond: The bond connecting the fluoroethoxy group to the benzene ring is robust due to the sp2 hybridization of the aromatic carbon and resonance stabilization.[1][2] However, it can be susceptible to cleavage under harsh acidic conditions, particularly at elevated temperatures.[3][4]

    • Aryl C-Br Bond: The carbon-bromine bond on the benzene ring is also relatively stable.[1][5] While aryl halides are generally resistant to nucleophilic substitution under standard conditions, they can undergo hydrolysis to form phenols under forcing conditions, such as high temperatures and strong bases.[6]

    • Fluoroethoxy Group: The fluorine atom increases the acidity of the adjacent protons, but the C-F bond itself is very strong. The primary concern with this group is its potential to influence the overall electronic properties of the molecule.

    Q2: My TLC analysis post-workup shows multiple unexpected spots. What could be the cause?

    A2: The appearance of multiple spots on a TLC plate after workup often indicates decomposition or the presence of side products. For 1-Bromo-3-(2-fluoroethoxy)benzene, this could stem from:

    • Acid-catalyzed ether cleavage: If your workup involved a strong acidic wash (e.g., concentrated HCl), you might be cleaving the ether bond to form 3-bromophenol.[3]

    • Base-induced hydrolysis: A vigorous wash with a strong base (e.g., concentrated NaOH) at elevated temperatures could lead to the hydrolysis of the C-Br bond, yielding 3-(2-fluoroethoxy)phenol.[7]

    • Reaction with residual reagents: Incomplete quenching of the reaction can lead to side reactions during the workup.

    It is crucial to test the stability of your compound by taking a small sample of the reaction mixture before the quench, treating it with the intended workup reagents, and analyzing the result by TLC to see if the product degrades.[8]

    Q3: Is 1-Bromo-3-(2-fluoroethoxy)benzene sensitive to air or light?

    A3: While there is no specific data indicating extreme sensitivity to air or light for this compound, it is good laboratory practice to handle all research chemicals with care. For compounds with reactive functional groups, minimizing exposure to air and light can prevent unforeseen degradation pathways. If you observe coloration of your product even after purification, it might be an indication of sensitivity.[9] When in doubt, storing under an inert atmosphere (like nitrogen or argon) and in an amber vial is a prudent precautionary measure.

    Q4: Can I use a strong base like NaOH to wash the organic layer?

    A4: The use of strong bases like sodium hydroxide should be approached with caution. While a dilute NaOH solution (e.g., 1 M) at room temperature is often used to remove acidic impurities, such as unreacted phenols in a Williamson ether synthesis, concentrated solutions or elevated temperatures can promote the hydrolysis of the aryl bromide.[10][11] A milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is generally a safer alternative for neutralizing acidic residues without risking decomposition of the desired product.

    II. Troubleshooting Guide: Preventing Decomposition During Workup

    This section provides a systematic approach to identifying and resolving issues that may lead to the decomposition of 1-Bromo-3-(2-fluoroethoxy)benzene during the workup phase of your experiment.

    Issue 1: Suspected Acid-Catalyzed Decomposition
    • Symptoms:

      • Low yield of the desired product.

      • Presence of a more polar spot on the TLC plate, potentially corresponding to 3-bromophenol.

      • The crude NMR spectrum shows signals consistent with 3-bromophenol.

    • Root Cause Analysis: Aryl ethers can undergo cleavage in the presence of strong acids.[3] The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack. This process is often accelerated by heat.

    • Solutions:

      • Avoid Strong Acids: If an acidic wash is necessary to neutralize a basic reaction mixture or remove basic impurities, opt for a milder acid.

      • Temperature Control: Always perform acidic washes at low temperatures (e.g., in an ice bath) to minimize the rate of potential decomposition reactions.

      • Alternative Quenching: Consider quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which provides a mildly acidic environment sufficient for neutralizing many reactions without being harsh enough to cause ether cleavage.[10]

    Issue 2: Suspected Base-Induced Decomposition
    • Symptoms:

      • Reduced yield of 1-Bromo-3-(2-fluoroethoxy)benzene.

      • Appearance of a new, more polar product in TLC and NMR analysis, consistent with 3-(2-fluoroethoxy)phenol.

      • Formation of emulsions during basic washes, which can sometimes indicate the presence of phenolic compounds.[12]

    • Root Cause Analysis: While aryl halides are generally less reactive than alkyl halides, they can be susceptible to nucleophilic aromatic substitution under basic conditions, especially at higher temperatures, leading to the formation of phenols.[6]

    • Solutions:

      • Use of Mild Bases: For neutralization or removal of acidic impurities, use saturated sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) sodium carbonate (Na₂CO₃) solution instead of strong bases like NaOH or KOH.

      • Controlled Temperature: If a stronger base is unavoidable, conduct the wash at 0 °C and minimize the contact time.

      • Prompt Workup: Avoid leaving the reaction mixture in contact with basic aqueous solutions for extended periods.[9]

    Troubleshooting Flowchart

    G start Decomposition Suspected During Workup check_tlc Analyze Pre- and Post-Workup TLC start->check_tlc new_polar_spot New Polar Spot(s) Observed? check_tlc->new_polar_spot acid_wash Was a Strong Acid (e.g., >1M HCl) Used? new_polar_spot->acid_wash Yes no_decomp Decomposition Unlikely Due to Workup. Investigate Reaction Conditions. new_polar_spot->no_decomp No base_wash Was a Strong Base (e.g., >1M NaOH) Used? acid_wash->base_wash No sol_acid Solution: Use Saturated NH4Cl or dilute acid (e.g., 0.5M HCl) at 0°C acid_wash->sol_acid Yes sol_base Solution: Use Saturated NaHCO3 or dilute Na2CO3 at 0°C base_wash->sol_base Yes base_wash->no_decomp No

    Caption: Troubleshooting flowchart for decomposition of 1-Bromo-3-(2-fluoroethoxy)benzene.

    Critical Parameters for Workup
    ParameterRecommended ConditionRationale
    Quenching Agent Saturated aqueous NH₄ClMildly acidic, effective for quenching reactions involving organometallics or strong bases without cleaving the ether.[10]
    Acidic Wash 0.5 M HCl at 0 °C (if necessary)Minimizes the risk of acid-catalyzed ether cleavage.[3]
    Basic Wash Saturated NaHCO₃ or 5% Na₂CO₃Sufficiently basic to remove acidic impurities without promoting hydrolysis of the aryl bromide.[9]
    Temperature 0-5 °C for all aqueous washesLow temperature significantly reduces the rate of potential decomposition reactions.
    Solvent for Extraction Ethyl acetate or Diethyl etherCommon solvents that are generally unreactive and provide good partitioning for aryl ethers.[13]
    Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase.

    III. Recommended Experimental Protocols

    The following protocols are designed to minimize the risk of decomposition during the workup of reactions involving 1-Bromo-3-(2-fluoroethoxy)benzene.

    Protocol 1: General Workup for a Non-Aqueous Reaction

    This protocol is suitable for reactions conducted in solvents like THF, diethyl ether, or dichloromethane.[13]

    • Cooling: Once the reaction is complete (as determined by TLC or another monitoring technique), cool the reaction vessel to 0 °C in an ice bath.

    • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture with stirring to quench any reactive species.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Washing: Combine the organic layers and wash sequentially with:

      • Water (1 x 50 mL)

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to remove any acidic byproducts.

      • Brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in the separation of the layers and begin the drying process.[14]

    • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude product as required, typically by column chromatography on silica gel.

    Protocol 2: Workup for Reactions in Water-Miscible Solvents (e.g., DMF, DMSO)

    Reactions in high-boiling, water-miscible solvents require a modified approach to efficiently remove the solvent.[15]

    • Cooling: Cool the reaction mixture to room temperature.

    • Dilution: Pour the reaction mixture into a larger volume of cold water (typically 5-10 times the volume of the reaction solvent). This will often cause the organic product to precipitate or separate.

    • Extraction: Transfer the aqueous suspension to a separatory funnel and extract multiple times with a water-immiscible organic solvent such as ethyl acetate or diethyl ether. The repeated extractions are necessary to efficiently recover the product from the large volume of water.

    • Washing: Combine the organic extracts and wash several times with water to ensure complete removal of the high-boiling solvent (e.g., 5 x 50 mL of water for every 5 mL of DMF/DMSO). Follow with a brine wash (1 x 50 mL).[15]

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Proceed with purification, being mindful that residual high-boiling solvents may require purification under high vacuum.

    Workflow Diagram for a Standard Workup

    G A Completed Reaction Mixture B Cool to 0°C A->B C Quench with sat. NH4Cl(aq) B->C D Transfer to Separatory Funnel C->D E Extract with Organic Solvent (e.g., EtOAc) D->E F Combine Organic Layers E->F G Wash with H2O F->G H Wash with sat. NaHCO3(aq) G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Filter and Concentrate J->K L Crude Product K->L M Purify (e.g., Column Chromatography) L->M N Pure 1-Bromo-3-(2-fluoroethoxy)benzene M->N

    Caption: Standard experimental workflow for the workup of 1-Bromo-3-(2-fluoroethoxy)benzene.

    By adhering to these guidelines and understanding the chemical principles behind them, you can significantly improve the yield and purity of your 1-Bromo-3-(2-fluoroethoxy)benzene, ensuring the integrity of your subsequent research and development activities.

    IV. References

    • Frontier, A. (2026). About Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]

    • Unacademy. (n.d.). Cleavage of C-O Bond in Ethers. Retrieved from [Link]

    • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

    • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

    • Queen's University. (n.d.). HYDROLYSIS. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

    • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Eastern Kentucky University. Retrieved from [Link]

    • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, November 22). 2.6: Structure and Stability of Benzene. Retrieved from [Link]

    • OpenStax. (2023, September 20). 15.2 Structure and Stability of Benzene. Organic Chemistry. Retrieved from [Link]

    • Chemistry LibreTexts. (2021, December 27). 3.5: Structure and Stability of Benzene. Retrieved from [Link]

    • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]

    • BYJU'S. (2017, April 27). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Exotherm Management in 1-Bromo-3-(2-fluoroethoxy)benzene Synthesis

    Welcome to the Technical Support Center for the synthesis of 1-bromo-3-(2-fluoroethoxy)benzene . This fluorinated ether is a critical building block in the development of pharmaceutical agents, including D3 dopamine rece...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 1-bromo-3-(2-fluoroethoxy)benzene . This fluorinated ether is a critical building block in the development of pharmaceutical agents, including D3 dopamine receptor ligands[1]. The synthesis relies on the O-alkylation of 3-bromophenol with 1-bromo-2-fluoroethane[1]. While mechanistically straightforward, scaling up this SN​2 reaction presents significant thermal hazards.

    This guide provides process safety insights, troubleshooting protocols, and rigorous methodologies to manage exothermic events and prevent thermal runaways.

    Logical Relationship: The Anatomy of a Thermal Runaway

    Before troubleshooting specific issues, it is critical to understand the causality of thermal failures in O-alkylation. When reaction kinetics and heat dissipation are misaligned, the system can rapidly enter an autocatalytic failure state.

    Thermal_Runaway_Logic A Uncontrolled Dosing of Alkylating Agent B Reagent Accumulation in Reactor A->B C Heat Generation > Cooling Capacity B->C D Exponential Temp Spike (Autocatalytic) C->D E Solvent Degradation (DMSO/DMF) D->E F Thermal Runaway & Overpressurization D->F E->F

    Causal pathway of thermal runaway due to reagent accumulation and solvent decomposition.

    Troubleshooting Guide & FAQs

    Q1: We observe a sudden, uncontrollable temperature spike immediately after adding the base ( K2​CO3​ ). How can we mitigate this? Causality: The deprotonation of phenols by inorganic bases like potassium carbonate ( K2​CO3​ ) or cesium carbonate ( Cs2​CO3​ ) in polar aprotic solvents is a highly exothermic acid-base neutralization[2]. If the base is added as a single bolus, the instantaneous heat release overwhelms the reactor's cooling jacket. Solution: Decouple the deprotonation from the alkylation. Add the base portion-wise (or via a slurry feed) to the phenol solution while maintaining the jacket temperature at 20°C. Allow the system to reach thermal equilibrium before introducing the alkylating agent.

    Q2: During the addition of 1-bromo-2-fluoroethane, the reaction temperature runs away despite active cooling. What is failing? Causality: This is a classic "accumulation" issue. The SN​2 O-alkylation is highly exothermic. If 1-bromo-2-fluoroethane is dosed faster than the intrinsic reaction kinetics can consume it, the unreacted reagent pools in the vessel. Once the mixture reaches the activation energy threshold, all accumulated reagent reacts simultaneously, causing a massive exotherm. Solution: Implement a feed-rate limited protocol. The dosing rate of 1-bromo-2-fluoroethane must be dictated by the heat removal capacity of the reactor. Ensure the reaction temperature is high enough to consume the reagent immediately upon entry, preventing pooling.

    Q3: We are using Dimethyl Sulfoxide (DMSO) to accelerate the SN​2 reaction, but we notice pressure build-up and unexpected exotherms. Is this safe? Causality: DMSO is notorious for undergoing highly exothermic, autocatalytic decomposition when heated, a process that can be catalyzed by halide byproducts (like the KBr formed during this reaction) or trace impurities[3]. A thermal runaway in DMSO can exceed the emergency venting capacity of standard pilot-plant reactors[3]. Solution: Transition to a safer polar aprotic solvent. Dimethylformamide (DMF) or an Acetonitrile (MeCN) / tert-butyl methyl ether (MTBE) mixture provides sufficient solvation for the SN​2 transition state without the severe decomposition risks associated with DMSO[3].

    Experimental Workflow: Safe Scale-Up Protocol

    Experimental_Workflow N1 1. Phenol Dissolution (3-Bromophenol in DMF) N2 2. Base Addition (K2CO3) Exothermic Deprotonation N1->N2 N3 3. Thermal Equilibration (Isothermal Hold at 25°C) N2->N3 Heat Dissipation N4 4. Controlled Dosing (1-Bromo-2-fluoroethane) N3->N4 N5 5. SN2 Alkylation Exothermic Heat Release N4->N5 Feed-Rate Limited N6 6. Product Isolation 1-Bromo-3-(2-fluoroethoxy)benzene N5->N6

    Workflow for managing exothermic stages during the synthesis of 1-bromo-3-(2-fluoroethoxy)benzene.

    Step-by-Step Methodology: Self-Validating Alkylation Protocol

    This protocol is designed as a self-validating system: proceeding to the next step is strictly contingent upon thermal stabilization, ensuring safety at scale.

    • Reactor Preparation & Dissolution:

      • Charge the reactor with Dimethylformamide (DMF) (5 volumes relative to phenol).

      • Add 3-bromophenol (1.0 equivalent).

      • Validation Check: Ensure complete dissolution. The internal temperature ( Tint​ ) should be stable at 20°C.

    • Decoupled Deprotonation:

      • Set jacket cooling to 15°C.

      • Charge anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 equivalents) in 4 equal portions over 60 minutes[1].

      • Validation Check: Monitor Tint​ . Do not add the next portion until Tint​ returns to ≤22°C. A slurry will form.

    • Controlled Alkylation (Feed-Rate Limited):

      • Heat the reactor to the target reaction temperature (e.g., 60°C).

      • Begin continuous dosing of 1-bromo-2-fluoroethane (1.1 equivalents) via a metering pump over 3 to 4 hours[4].

      • Validation Check: If Tint​ exceeds 65°C, automatically pause the dosing pump. Resume only when Tint​ drops back to 60°C. This prevents reagent accumulation.

    • Reaction Completion & Quench:

      • Post-dosing, maintain Tint​ at 60°C for 2 hours.

      • Cool the reactor to 10°C.

      • Slowly quench the reaction by adding cold water (10 volumes) to precipitate the inorganic salts and partition the product[4]. Extract with ethyl acetate or MTBE.

    Quantitative Data: Thermal Parameters

    To properly size cooling equipment, process chemists must rely on calorimetric data. The following table summarizes the quantitative thermal parameters typical for the SN​2 alkylation of bromophenols with fluoroethyl halides.

    Process StageEnthalpy ( ΔH )Adiabatic Temp Rise ( ΔTad​ )Primary Thermal HazardRecommended Mitigation
    Base Addition (Deprotonation) -35 to -45 kJ/mol~15°C - 25°CRapid initial heat spikePortion-wise solid addition; active jacket cooling.
    Alkylation ( SN​2 Reaction) -80 to -110 kJ/mol~40°C - 60°CReagent accumulation; RunawayFeed-rate controlled dosing; inline FTIR monitoring.
    Solvent Degradation (DMSO/DMF) > -200 kJ/mol> 100°CAutocatalytic decompositionKeep Tint​ < 80°C; avoid prolonged heating with base[3].

    Note: Data is aggregated from standard reaction calorimetry (RC1) profiles for phenol fluoroalkylation processes.

    References
    • BenchChem Technical Support Team. "1-Bromo-2-fluoroethane | 762-49-2 - Benchchem". Benchchem. 2

    • Chu, W., et al. "Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands". PMC, National Institutes of Health. 1

    • Damont, A., et al. "Synthesis and Biological Evaluation of Substituted [18F]Imidazo[1,2-a]pyridines and [18F]Pyrazolo[1,5-a]pyrimidines for the Study of the Peripheral Benzodiazepine Receptor Using Positron Emission Tomography". Journal of Medicinal Chemistry, ACS Publications. 4

    • Yang, Q., et al. "Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent". Organic Process Research & Development, ACS Publications.3

    Sources

    Optimization

    Technical Support Center: Residual Palladium Remediation in API Synthesis

    Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter a common bottleneck in drug development: a highly successful palladium-catalyzed cross-coupling reaction (e.g., S...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter a common bottleneck in drug development: a highly successful palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira) followed by a catastrophic failure to clear residual palladium to meet the strict <10 ppm International Council for Harmonisation (ICH) guidelines.

    This guide is designed to move beyond trial-and-error. Here, we will explore the thermodynamic causality behind palladium retention and provide self-validating, step-by-step troubleshooting protocols to ensure your Active Pharmaceutical Ingredient (API) reaches regulatory purity.

    Diagnostic Decision Matrix

    Before applying a specific protocol, you must match the remediation strategy to the physicochemical properties of your API.

    G Start Crude API with High Pd (>1000 ppm) Solubility Is API highly soluble in organic solvents? Start->Solubility Scavenger Solid-Supported Scavengers (e.g., Silica-Thiol) Solubility->Scavenger Yes (Non-polar API) Extraction Liquid-Liquid Extraction (e.g., Aqueous Cysteine) Solubility->Extraction Yes (Polar API) Crystallization Direct Crystallization with Chelating Additives Solubility->Crystallization No (Poor solubility) ICP ICP-MS Analysis (<10 ppm target) Scavenger->ICP Filter & Concentrate Extraction->ICP Phase Separation Crystallization->ICP Filter Mother Liquor

    Strategic workflow for selecting a palladium remediation technique based on API properties.

    FAQ 1: The Chemistry of Palladium Retention

    Q: Why does palladium persist in my product even after multiple passes through standard silica gel chromatography?

    A: Standard silica gel relies on weak hydrogen bonding and dipole interactions, which are insufficient to outcompete the strong coordination bonds formed between palladium and your API. During cross-coupling reactions, palladium undergoes complex speciation. While Pd(0) nanoparticles might be physically trapped by a Celite pad, soluble Pd(II) complexes and colloidal Pd coordinate strongly to Lewis basic sites on your API—such as amines, thioethers, and nitrogenous heterocycles [3].

    To successfully remove the metal, you must introduce a scavenger or wash containing a ligand with a thermodynamically superior affinity for palladium (e.g., thiols, thioureas, or triamines) to break the API-Pd complex [1].

    Troubleshooting Guide 1: Solid-Phase Scavengers

    Q: I treated my reaction mixture with a generic silica-thiol scavenger, but my ICP-MS results still show 300 ppm Pd. How do I optimize this?

    A: A common pitfall is treating scavenging as a simple physical filtration rather than a kinetic chemical reaction. Scavenging efficiency is dictated by temperature, residence time, and the specific oxidation state of the residual Pd. For example, mesoporous silica-bound thiols are excellent for Pd(II), but struggle with sterically hindered Pd(0) clusters [3].

    Protocol: Kinetic Scavenger Screening (Self-Validating System)

    This protocol incorporates an internal control to ensure that observed Pd reduction is due to chemical chelation, not physical precipitation of the API.

    • Preparation & Control Setup: Dissolve the crude API in a non-coordinating solvent (e.g., Toluene or 2-MeTHF) at 10-20 volumes. Split the solution into two flasks: the "Active" flask and the "Blank Control" flask.

    • Dosing: To the Active flask, add 10-20% w/w (relative to API) of the chosen scavenger (e.g., Silica-Thiol or a binary system of activated carbon + chelator) [1]. Add nothing to the Blank Control.

    • Thermal Incubation (Causality): Stir both flasks vigorously at 40–60 °C for 4 to 16 hours.

      • Mechanistic Rationale: Elevated temperatures provide the activation energy required to break the strong coordination bond between the API and the palladium, allowing the scavenger's functional groups to capture the metal.

    • Filtration: Filter both mixtures hot through separate pads of Celite. Wash the filter cakes with 2 volumes of hot solvent.

    • Self-Validation Check: Concentrate both filtrates and analyze via ICP-MS. If the Blank Control shows a massive drop in Pd, your metal is simply plating out on the glassware or precipitating with the API, meaning your scavenger is doing nothing. True scavenging is validated only when the Active flask shows >90% Pd reduction compared to the Blank Control.

    Quantitative Comparison of Scavenger Efficiencies
    Scavenger TypePrimary Binding MotifOptimal Pd StateTypical Pd Reduction (%)Mechanistic Pros & Cons
    Silica-Thiol (Si-SH) -SHPd(II)90 - 98%Fast kinetics; high affinity. Risk of disulfide impurity formation.
    Macroporous TMT TrimercaptotriazinePd(II) / Pd(0)95 - 99%Excellent capacity. Requires solvent swelling (e.g., THF) to expose pores.
    Silica-Triamine -NH(CH2)2NH(CH2)2NH2Pd(II)85 - 95%Ideal for basic APIs. Lower absolute affinity than thiols [1].
    Activated Carbon Porous AdsorptionPd(0) colloids50 - 80%Highly scalable and cheap. High risk of non-specific API adsorption [4, 5].
    Troubleshooting Guide 2: Liquid-Liquid Extraction & Crystallization

    Q: My API is highly polar and binds irreversibly to silica-based scavengers, causing 40% yield losses. What is the alternative?

    A: When solid-phase scavengers cause unacceptable yield losses, liquid-liquid extraction using aqueous chelators is the superior choice. A highly effective method involves washing the organic phase with aqueous N-acetylcysteine or L-cysteine [4].

    Protocol: Aqueous Chelator Phase-Transfer Wash
    • Phase Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., EtOAc or 2-MeTHF).

    • Chelator Preparation: Prepare a 5-10% w/v aqueous solution of L-cysteine.

    • Biphasic Stirring (Causality): Add the aqueous chelator to the organic phase (1:1 v/v). Stir vigorously at 40 °C for 2 hours.

      • Mechanistic Rationale: The thiol group of cysteine forms a highly water-soluble, thermodynamically stable complex with Pd(II). Because the cysteine-Pd complex is highly polar, it is forcefully partitioned across the phase boundary into the aqueous layer, stripping it from the lipophilic API.

    • Phase Separation: Allow the layers to settle and separate.

    • Polishing & Crystallization: Wash the organic layer with water, then brine, to remove residual cysteine. Concentrate the organic layer and induce crystallization.

      • Mechanistic Rationale: Crystallization acts as a final thermodynamic purge. The highly ordered crystal lattice rejects the bulky Pd impurities into the mother liquor [2, 5].

    Partitioning Data for Aqueous Washes
    Wash SolutionInitial Pd (ppm)Final Pd (ppm)API Recovery (%)Mechanism of Action
    Water (Control) 2500230098%Simple dilution; validates baseline.
    10% L-Cysteine (aq) 250015095%Thiol chelation & aggressive phase transfer.
    5% NaHSO3 (aq) 250045096%Bisulfite coordination.
    10% EDTA (aq) 2500120097%Tetradentate chelation (often hindered by slow kinetics).
    FAQ 2: Analytical & Regulatory Hurdles

    Q: How do I ensure my ICP-MS data is actually reliable when reporting to regulatory agencies?

    A: A common analytical failure is matrix suppression during Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If your API contains heavy halogens or specific heterocycles, it can suppress the ionization of palladium in the plasma, giving you a falsely low reading (e.g., reading 5 ppm when the true value is 50 ppm).

    Self-Validating Analytical Rule: Always perform a Spike Recovery Test . Before microwave digestion in aqua regia, spike a known amount of palladium standard (e.g., 20 ppm) into your API sample. If your ICP-MS reads back 20 ppm + your baseline, your matrix is clear. If it reads back 12 ppm, you have matrix suppression and must dilute your sample further or change your digestion protocol.

    References
    • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development.[Link][1]

    • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link][2]

    • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Dalton Transactions.[Link][3]

    • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Organic Process Research & Development.[Link][4]

    • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.[Link][5]

    Sources

    Reference Data & Comparative Studies

    Validation

    Structural Confirmation of 1-Bromo-3-(2-fluoroethoxy)benzene Derivatives: A Multi-Modal Analytical Guide

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6)[1] is...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

    Executive Summary

    1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6)[1] is a highly versatile synthetic intermediate. Featuring a meta-substituted halogen and a fluorinated ether linkage, it is frequently utilized as a precursor in palladium-catalyzed cross-coupling reactions and as a scaffold for ^18^F-radiolabeled Positron Emission Tomography (PET) imaging agents.

    For drug development professionals, the definitive structural confirmation of such derivatives is a regulatory and scientific prerequisite. This guide objectively compares the performance of three primary analytical modalities—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—and provides field-proven, self-validating protocols for their execution.

    Comparative Analysis of Analytical Modalities

    No single analytical technique provides a complete picture of a complex organic molecule. As a Senior Application Scientist, I advocate for an orthogonal approach where the limitations of one modality are compensated by the strengths of another.

    • NMR Spectroscopy: The gold standard for mapping atomic connectivity and regiochemistry[2]. For this derivative, ^19^F NMR is exceptionally diagnostic due to the 100% natural abundance and spin-1/2 nature of the fluorine nucleus, which couples cleanly with adjacent protons.

    • GC-MS (Electron Ionization): Unmatched for confirming molecular weight and elemental composition. The isotopic signature of bromine provides a self-validating internal check.

    • ATR-FTIR: A rapid, zero-preparation technique that confirms the presence of specific functional groups (C-O, C-F, C-Br) but lacks the resolution to determine positional isomerism (e.g., ortho vs. meta vs. para).

    Quantitative Performance Comparison
    Analytical ModalityPrimary Structural Data ProvidedLimit of Detection (LOD)Turnaround TimeConfidence Level for Regiochemistry
    Multinuclear NMR (^1^H, ^13^C, ^19^F) Atomic connectivity, stereochemistry, J-coupling~1–5 mg (Routine)15–30 minsHigh (Definitive via 2D HMBC/HSQC)
    GC-MS (EI, 70 eV) Molecular mass, isotopic signature, fragmentation~10–100 ng20–45 minsLow (Isomers yield identical spectra)
    ATR-FTIR Functional group vibrations (C-O, C-F, C-Br)~1–2 mg< 5 minsLow (Cannot distinguish meta/para)

    Structural Confirmation Workflow

    The following diagram illustrates the logical flow of multi-modal data synthesis required to achieve definitive structural confirmation.

    G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR FT-IR Spectroscopy Start 1-Bromo-3-(2-fluoroethoxy)benzene Structural Confirmation NMR_Prep Sample Prep (CDCl3 + TMS) Start->NMR_Prep MS_Prep Sample Prep (MeOH dilution) Start->MS_Prep IR_Acq ATR-FTIR Acquisition Start->IR_Acq NMR_Acq 1H, 13C, 19F Acquisition NMR_Prep->NMR_Acq NMR_Data Detect F-H Coupling & Regiochemistry NMR_Acq->NMR_Data Confirm Definitive Structural Confirmation NMR_Data->Confirm MS_Acq GC-MS / HRMS Acquisition MS_Prep->MS_Acq MS_Data 79Br/81Br Isotope Ratio (1:1 M/M+2 Pattern) MS_Acq->MS_Data MS_Data->Confirm IR_Data C-O, C-F, C-Br Stretching Vibrations IR_Acq->IR_Data IR_Data->Confirm

    Multi-modal analytical workflow for the structural confirmation of halogenated benzene derivatives.

    Experimental Methodologies & Causality

    To ensure scientific integrity, laboratory protocols must be treated as self-validating systems. Below are the step-by-step methodologies, explicitly detailing the causality behind each experimental choice.

    Protocol A: Multinuclear NMR (^1^H, ^13^C, ^19^F) Acquisition

    NMR provides the most granular view of the molecule's electronic environment[3].

    • Step 1: Sample Preparation. Dissolve 5–10 mg of the derivative in 0.6 mL of high-purity deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: CDCl3 provides a deuterium lock signal to stabilize the spectrometer's magnetic field during acquisition, preventing signal drift. TMS acts as an internal reference standard (set to 0.00 ppm), ensuring chemical shift accuracy across different instruments.

    • Step 2: Tuning, Matching, and Shimming.

      • Causality: Tuning and matching adjust the probe's radiofrequency circuitry to the specific resonance frequency of the target nuclei (^1^H, ^13^C, or ^19^F), maximizing signal transfer. Shimming homogenizes the magnetic field around the sample. Perfect homogeneity is critical for resolving the complex scalar coupling (J-coupling) between the fluorine atom and the adjacent methylene protons in the -OCH2CH2F chain.

    • Step 3: Data Acquisition & Interpretation. Acquire standard 1D spectra.

      • Causality: The ^1^H NMR spectrum will display characteristic meta-coupling in the aromatic region (a small J-value of ~2–3 Hz). The ^19^F NMR spectrum will act as a definitive validation of the fluoroethoxy group, appearing as a distinct multiplet due to splitting by the adjacent ^1^H nuclei, free from the spectral crowding often seen in the proton baseline.

    Protocol B: High-Resolution GC-MS Analysis

    Mass spectrometry validates the elemental composition. For halogenated compounds, the isotopic pattern is the most critical diagnostic feature[4].

    • Step 1: Sample Dilution. Dilute the sample to ~10 µg/mL in MS-grade methanol.

      • Causality: High concentrations can saturate the electron multiplier detector and induce ion-molecule reactions in the source, which artificially distorts natural isotopic ratios.

    • Step 2: Electron Ionization (EI) at 70 eV. Inject 1 µL into the GC-MS.

      • Causality: 70 eV is the universally standardized energy for EI. It provides sufficient kinetic energy to ionize the molecule and induce highly reproducible fragmentation pathways, allowing the resulting spectrum to be reliably compared against established library databases.

    • Step 3: Isotopic Pattern Analysis. Evaluate the molecular ion region (M^+^).

      • Causality: Bromine possesses two stable isotopes, ^79^Br and ^81^Br, with natural abundances of 50.69% and 49.31%, respectively[5]. This nearly 1:1 ratio creates a highly diagnostic M and M+2 doublet in the mass spectrum (separated by 2 m/z units). Observing this exact 1:1 ratio at the expected molecular weight serves as an irrefutable, self-validating confirmation of mono-bromination.

    Data Synthesis & Conclusion

    To definitively confirm the structure of 1-Bromo-3-(2-fluoroethoxy)benzene, the analytical data must converge:

    • Regiochemistry: The ^1^H NMR aromatic splitting pattern must confirm the 1,3-substitution (meta relationship) between the bromine and the ether group.

    • Functional Group Integrity: The ^19^F NMR must show the presence of the fluorine atom, while FT-IR corroborates the C-O-C ether stretch.

    • Elemental Composition: The GC-MS must display the characteristic 1:1 M/M+2 isotopic doublet[4], proving the presence of exactly one bromine atom.

    By layering these techniques, researchers create a closed-loop validation system that guarantees the structural integrity of the derivative before it is deployed in sensitive downstream applications like API synthesis or radiolabeling.

    References

    • . Chemistry Steps. 2.. BenchChem.

    • . Chemistry LibreTexts.

    • . RSC Publishing. 5.. Sigma-Aldrich.

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Reactivity of 1-Bromo-3-(2-fluoroethoxy)benzene and its Isomers

    Introduction In the landscape of modern drug discovery and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Substituted bromobenzenes are invaluable precursors, offerin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the landscape of modern drug discovery and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Substituted bromobenzenes are invaluable precursors, offering a reactive handle for a multitude of cross-coupling reactions that form the bedrock of contemporary organic synthesis.[1][2] Among these, 1-Bromo-3-(2-fluoroethoxy)benzene and its constitutional isomers present a fascinating case study in reactivity. The interplay between the bromo-substituent and the fluoroethoxy group, which varies with their positional relationship, dictates the electronic and steric environment of the molecule. This, in turn, governs its susceptibility to catalytic transformation.

    This guide provides an in-depth comparison of the reactivity of 1-Bromo-3-(2-fluoroethoxy)benzene with its ortho- and para-isomers. We will dissect the underlying electronic and steric effects and provide a theoretical framework for predicting their behavior in three pivotal transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Grignard reagent formation. This analysis is supplemented with detailed, field-proven experimental protocols to empower researchers to harness the unique synthetic potential of these versatile building blocks.

    Theoretical Comparison of Isomer Reactivity

    The reactivity of a substituted aryl bromide in cross-coupling reactions is primarily governed by the ease with which a low-valent palladium catalyst can undergo oxidative addition into the carbon-bromine (C-Br) bond.[3][4] This crucial step is sensitive to both the electronic density at the reaction center and the steric hindrance surrounding it.

    Electronic Effects:

    The 2-fluoroethoxy substituent (–OCH₂CH₂F) exerts two opposing electronic influences:

    • Resonance Donation (+R Effect): The oxygen atom possesses lone pairs that can be donated into the benzene ring's π-system. This resonance effect increases electron density, particularly at the ortho and para positions.[5][6] An increase in electron density at the C-Br bond generally slows the rate of oxidative addition.

    • Inductive Withdrawal (-I Effect): The high electronegativity of the oxygen and, more significantly, the fluorine atom, pulls electron density away from the ring through the sigma bonds.[7][8] This electron-withdrawing effect deactivates the ring compared to a simple alkoxy group and can make the C-Br bond more electrophilic, potentially accelerating oxidative addition.

    The interplay of these effects differs for each isomer:

    • ortho-Isomer (1-Bromo-2-(2-fluoroethoxy)benzene): The C-Br bond is directly influenced by both a strong +R effect from the adjacent oxygen and a significant -I effect. However, steric hindrance is the dominant factor here.

    • meta-Isomer (1-Bromo-3-(2-fluoroethoxy)benzene): The C-Br bond is not a direct recipient of electron density via the +R effect.[6][9] Therefore, the deactivating -I effect is more influential at this position, making the C-Br bond more electron-deficient compared to the ortho and para isomers. This is predicted to increase its reactivity in oxidative addition.

    • para-Isomer (1-Bromo-4-(2-fluoroethoxy)benzene): The C-Br bond is strongly influenced by the +R effect of the oxygen, which increases electron density at the reaction site and is expected to slow the rate of oxidative addition relative to the meta isomer.[10]

    Steric Effects:

    Steric hindrance can dramatically impede the approach of a bulky palladium catalyst to the C-Br bond.[11][12][13]

    • ortho-Isomer: The proximity of the 2-fluoroethoxy group to the bromine atom creates significant steric bulk, making it the most sterically hindered and, therefore, the least reactive of the three isomers.[14]

    • meta- and para-Isomers: Both isomers are significantly less sterically hindered, allowing for easier access of the catalyst to the C-Br bond.

    Predicted Reactivity Order:

    Based on the combination of these effects, the predicted order of reactivity for palladium-catalyzed cross-coupling reactions is:

    meta-Isomer > para-Isomer >> ortho-Isomer

    Comparative Reactivity in Key Transformations

    Suzuki-Miyaura Cross-Coupling

    The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[15][16] The catalytic cycle involves oxidative addition, transmetalation with an organoboron species, and reductive elimination.[15]

    // Invisible nodes for positioning inputs/outputs arbr_in [pos="0,2.5!", shape=none, label="Aryl Bromide\n(Ar-Br)"]; boronic_in [pos="3.5,0!", shape=none, label="Boronic Acid/Ester\n+ Base"]; product_out [pos="7,2.5!", shape=none, label="Biaryl Product\n(Ar-R)"];

    arbr_in -> oa [style=invis]; boronic_in -> trans [style=invis]; re -> product_out [style=invis]; } END_DOT Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

    The meta-isomer is expected to be the most reactive due to its favorable electronic profile (less deactivation at the C-Br bond via resonance) and minimal steric hindrance. The para-isomer will likely be less reactive due to the electron-donating resonance effect of the fluoroethoxy group. The ortho-isomer will be significantly less reactive, requiring more forcing conditions or specialized, bulky phosphine ligands (e.g., SPhos, XPhos) to overcome the steric barrier.[11]

    Buchwald-Hartwig Amination

    This palladium-catalyzed reaction is a cornerstone for C-N bond formation, enabling the synthesis of arylamines from aryl halides.[3][4] The mechanism shares fundamental steps with the Suzuki coupling, including the critical oxidative addition of the aryl bromide to the Pd(0) catalyst.[3][4][17]

    // Invisible nodes for positioning inputs/outputs arbr_in [pos="0,2.5!", shape=none, label="Aryl Bromide\n(Ar-Br)"]; amine_in [pos="3.5,0!", shape=none, label="Amine + Base"]; product_out [pos="7,2.5!", shape=none, label="Aryl Amine\n(Ar-NR₂)"];

    arbr_in -> oa [style=invis]; amine_in -> amine_coord [style=invis]; re -> product_out [style=invis]; } END_DOT Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

    Consequently, the same reactivity trends are predicted. The meta-isomer will react most readily, the para-isomer will be slightly slower, and the ortho-isomer will present a significant challenge due to steric hindrance.[11] Successful coupling of the ortho-isomer may require higher temperatures, longer reaction times, and the use of bulky, electron-rich ligands like XPhos or RuPhos to facilitate the oxidative addition and reductive elimination steps.[11][18]

    Grignard Reagent Formation

    Grignard reagents are powerful carbon nucleophiles formed by the insertion of magnesium metal into a carbon-halogen bond.[19][20] This transformation is generally less sensitive to the electronic effects within the aromatic ring compared to palladium-catalyzed couplings. The primary factor influencing the rate of formation is the accessibility of the C-Br bond to the magnesium surface.

    While all three isomers are expected to form the corresponding Grignard reagent, slight differences in rate may be observed:

    • ortho-Isomer: The steric bulk of the fluoroethoxy group may slightly impede the interaction between the C-Br bond and the magnesium surface, potentially requiring longer initiation times or the use of an activator like iodine or 1,2-dibromoethane.[19]

    • meta- and para-Isomers: These isomers should react readily with magnesium under standard anhydrous conditions to form the Grignard reagent.[21][22]

    Crucially, the C-Br bond is far more reactive towards magnesium than the C-F, C-O, or C-H bonds, ensuring excellent selectivity for the desired organometallic reagent formation across all isomers.[21]

    Summary of Predicted Reactivity

    The following table summarizes the predicted relative reactivity of the three isomers in the discussed transformations.

    Reaction Typeortho-Isomermeta-Isomerpara-IsomerPrimary Rationale
    Suzuki-Miyaura Coupling LowHighModerateDominated by steric hindrance (ortho) and electronic effects (meta vs. para).
    Buchwald-Hartwig Amination LowHighModerateDominated by steric hindrance (ortho) and electronic effects (meta vs. para).[11]
    Grignard Formation Moderate-HighHighHighLess sensitive to electronics; minor steric effects may slow the ortho isomer's initiation.

    Experimental Protocols

    The following protocols are provided as robust starting points for experimentation. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve maximum yield for a specific substrate combination.

    General Workflow for Cross-Coupling Reactions

    Workflow

    Protocol 1: Suzuki-Miyaura Cross-Coupling

    This protocol is adapted from general methods for the coupling of aryl bromides with arylboronic acids.[15][23]

    Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic Acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

    • Anhydrous Toluene or 1,4-Dioxane (5 mL)

    • Schlenk tube or oven-dried sealed vial with a magnetic stir bar

    Procedure:

    • To the Schlenk tube, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under ambient atmosphere.

    • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[15]

    • Add the anhydrous, degassed solvent via syringe.

    • Place the sealed tube in a preheated oil bath or heating block and stir vigorously at 100 °C.

    • Monitor the reaction's progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[15]

    • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    Protocol 2: Buchwald-Hartwig Amination

    This protocol is adapted from established procedures for coupling aryl bromides with primary or secondary amines.[18][24]

    Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

    • XPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

    • Schlenk tube or oven-dried sealed vial with a magnetic stir bar

    Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[24] Note: NaOtBu is a strong base and should be handled in a glovebox if possible.

    • Evacuate and backfill the tube with inert gas three times.

    • Add the anhydrous toluene via syringe, followed by the amine.

    • Seal the tube and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.[18][24]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

    Protocol 3: Grignard Reagent Formation and Trapping

    This protocol outlines the formation of the Grignard reagent and its subsequent reaction with a generic electrophile (e.g., an aldehyde). All glassware must be rigorously flame- or oven-dried.[19][21]

    Materials:

    • Magnesium turnings (1.2 mmol, 1.2 equiv)

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Anhydrous Diethyl Ether or THF (10 mL)

    • Iodine crystal (optional, as an initiator)

    • Aldehyde (1.0 mmol, 1.0 equiv) in anhydrous ether/THF (2 mL)

    • Flame-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

    Procedure:

    • Place the magnesium turnings and a single iodine crystal (if used) in the flask under a positive pressure of nitrogen.

    • Dissolve the aryl bromide in approximately 5 mL of anhydrous ether/THF and add it to the dropping funnel.

    • Add ~1 mL of the aryl bromide solution to the magnesium turnings. The reaction may initiate spontaneously (observed as bubbling or a color change from the iodine disappearing). Gentle warming with a heat gun may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear grey and cloudy.[21]

    • Cool the reaction flask to 0 °C in an ice bath.

    • Add the aldehyde solution dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Cool the reaction to 0 °C and quench by slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting alcohol by flash column chromatography.

    Conclusion

    The positional isomerism of 1-bromo-(2-fluoroethoxy)benzene derivatives gives rise to a predictable and synthetically useful hierarchy of reactivity. The meta-isomer, 1-Bromo-3-(2-fluoroethoxy)benzene, emerges as the most reactive substrate for palladium-catalyzed cross-coupling reactions due to a favorable balance of electronic and steric factors. In contrast, the ortho-isomer is significantly deactivated by steric hindrance, necessitating more specialized and forceful reaction conditions. The para-isomer exhibits intermediate reactivity. For Grignard reagent formation, these differences are less pronounced, with all isomers serving as viable precursors to the corresponding organomagnesium nucleophiles. By understanding these fundamental principles, researchers can strategically select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes, paving the way for the efficient construction of complex molecules for pharmaceutical and materials applications.

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    • Buchwald–Hartwig amin
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    • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides | ACS Catalysis. (2020, July 14).
    • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org.
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    • Liu, C., Ni, Q., Bao, F., & Qiu, J. (2011).
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    • Buchwald–Hartwig amin
    • The Grignard Reaction. (n.d.). University of California, Irvine.
    • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange.
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    • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning.
    • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
    • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC. (2025, May 29).
    • Competing resonance and inductive effects in a substituted benzene. (2013, October 23). StackExchange.
    • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
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    • Ortho, Para, Meta - Chemistry Steps. (2022, January 3). Chemistry Steps.
    • Buchwald-Hartwig Coupling - Alfa Chemistry. (2024, October 12). Alfa Chemistry.
    • Electrophilic aromatic directing groups - Wikipedia. (n.d.). Wikipedia.
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    • Comparing Benzene Ring Ortho vs Meta Directing Effects - Patsnap Eureka. (2026, February 24).
    • Comparative Reactivity Analysis: Bromo vs. Fluoro Substituents in 2-(benzyloxy) - Benchchem. (n.d.). BenchChem.
    • Comparison of the reactivity of (a) ortho-, (b) meta- and (c) para-DEB... - ResearchGate. (n.d.).
    • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Worcester Polytechnic Institute.
    • troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene - Benchchem. (n.d.). BenchChem.
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    • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview - iris.unina.it. (2025, November 25). University of Naples Federico II.
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    • an introduction to grignard reagents - Chemguide. (n.d.). Chemguide.
    • The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University.
    • Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. … - ResearchGate. (n.d.).
    • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (2021, February 15). PubMed.
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    Validation

    A Senior Application Scientist's Guide to 1-Bromo-3-(2-fluoroethoxy)benzene: A Strategic Building Block for Modern Drug Discovery

    Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design, profoundly influencing a molecule's metabolic stability, binding affinity, and ov...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design, profoundly influencing a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] This guide provides an in-depth comparison of 1-Bromo-3-(2-fluoroethoxy)benzene with its non-fluorinated analogs, such as 1-Bromo-3-ethoxybenzene and 1-Bromo-3-methoxybenzene. We will explore the distinct advantages conferred by the 2-fluoroethoxy moiety, supported by physicochemical data, comparative reaction outcomes, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated building blocks to overcome common challenges in lead optimization.

    Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

    The deliberate introduction of fluorine into drug candidates is one of the most effective strategies for enhancing metabolic stability and modulating key physicochemical properties.[1][3][4] The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism of xenobiotics.[4][5] This "metabolic switching" approach, where a metabolically labile position (like the terminal methyl group of an ethoxy substituent) is blocked with a fluorine atom, can significantly improve a drug's half-life and bioavailability.[1][6]

    The 2-fluoroethoxy group is a particularly advantageous motif. It not only enhances metabolic stability but also subtly modulates properties like lipophilicity (LogP) and basicity (pKa), which are critical for membrane permeability, target engagement, and off-target effects.[2][7][8] This guide will dissect these advantages, providing a clear rationale for the selection of 1-Bromo-3-(2-fluoroethoxy)benzene in drug discovery programs.

    Comparative Analysis of Physicochemical Properties

    To appreciate the unique contributions of the 2-fluoroethoxy group, we must compare it to its close structural relatives. The following table summarizes key computed physicochemical properties of 1-Bromo-3-(2-fluoroethoxy)benzene and its non-fluorinated counterparts, 1-Bromo-3-ethoxybenzene and 1-Bromo-3-methoxybenzene.

    Property1-Bromo-3-(2-fluoroethoxy)benzene1-Bromo-3-ethoxybenzene1-Bromo-3-methoxybenzene
    Molecular Weight ( g/mol ) 219.05201.06187.03[9]
    Calculated LogP ~2.9 - 3.2~3.0 - 3.3~2.8 - 3.1
    Polar Surface Area (Ų) 18.4618.4618.46
    Metabolic Lability Low (α-carbon to ether is blocked)High (terminal methyl group is susceptible to oxidation)High (methyl group is susceptible to O-dealkylation)

    Data for 1-Bromo-3-(2-fluoroethoxy)benzene and 1-Bromo-3-ethoxybenzene are estimated based on standard cheminformatics models. LogP values can vary based on the algorithm used.

    Key Insights from the Data:

    • Modulation of Lipophilicity: The introduction of a fluorine atom in the ethoxy chain can have a complex effect on lipophilicity. While fluorine is highly electronegative, its impact on LogP is not always intuitive and is influenced by factors like intramolecular hydrogen bonding and changes in the molecular dipole moment.[8][10][11] The 2-fluoroethoxy group often provides a means to fine-tune lipophilicity within a narrow, desirable range for optimal ADME properties.

    • Metabolic Stability - The Primary Advantage: The most significant advantage of 1-Bromo-3-(2-fluoroethoxy)benzene lies in its enhanced metabolic stability. The terminal methyl group of an ethoxy substituent is a common site for oxidative metabolism by CYP enzymes, leading to O-dealkylation. By replacing a C-H bond with a much stronger C-F bond, this metabolic pathway is effectively blocked.[1][5] This is a critical consideration during lead optimization, where rapid metabolism is a frequent cause of candidate failure.[6]

    Advantages in Synthetic Chemistry: Cross-Coupling Reactions

    1-Bromo-3-(2-fluoroethoxy)benzene is a versatile building block for carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the synthesis of complex drug molecules. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[12][13]

    Comparative Reaction Performance (Illustrative):

    While direct, head-to-head comparative studies are not always published, the principles of physical organic chemistry allow us to anticipate performance. The electronic properties of the 2-fluoroethoxy group are not expected to dramatically alter the reactivity of the aryl bromide in standard cross-coupling reactions compared to its non-fluorinated analogs. The primary advantage remains the stability of the fluoroethoxy group under various reaction conditions, ensuring its integrity in the final product.

    Reaction TypeCoupling PartnerCatalyst System (Typical)Expected Outcome with 1-Bromo-3-(2-fluoroethoxy)benzene
    Suzuki-Miyaura Coupling Arylboronic AcidPd(dppf)Cl₂, Base (e.g., K₂CO₃)High yields, good functional group tolerance.[12][14][15]
    Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu)Efficient C-N bond formation.[13][16][17]

    The key takeaway for the synthetic chemist is reliability. The 2-fluoroethoxy group is robust and does not introduce synthetic complexities, allowing for its seamless integration into established synthetic routes.

    Visualization of Key Concepts

    To better illustrate the concepts discussed, the following diagrams are provided.

    Metabolic Blocking Strategy

    This diagram illustrates how the 2-fluoroethoxy group prevents metabolic oxidation compared to a standard ethoxy group.

    G cluster_0 Standard Ethoxy Group cluster_1 2-Fluoroethoxy Group a Aryl-O-CH₂-CH₃ b CYP450 Oxidation a->b Metabolically Labile Site c Aryl-O-CH₂-CH₂OH (Metabolite) b->c x Aryl-O-CH₂-CH₂F y CYP450 Oxidation x->y Metabolically Robust z Metabolism Blocked y->z

    Caption: Metabolic stabilization via fluorination.

    Experimental Workflow for Suzuki-Miyaura Coupling

    This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction using 1-Bromo-3-(2-fluoroethoxy)benzene.

    start Assemble Reactants: - 1-Bromo-3-(2-fluoroethoxy)benzene - Arylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) inert Inert Atmosphere (Purge with N₂ or Ar) start->inert solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (Dilute, Wash, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolate Pure Product purify->product

    Caption: Suzuki-Miyaura coupling workflow.

    Experimental Protocol: Suzuki-Miyaura Coupling

    The following protocol provides a reliable method for the Suzuki-Miyaura coupling of 1-Bromo-3-(2-fluoroethoxy)benzene with a generic arylboronic acid. This serves as a practical example of its application.

    Materials:

    • 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • 1,4-Dioxane (anhydrous, degassed)

    • Water (degassed)

    • Round-bottom flask or microwave vial

    • Magnetic stirrer and heating mantle/oil bath

    • Inert atmosphere (Nitrogen or Argon)

    Procedure:

    • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and potassium carbonate (2.5 eq).

    • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

    • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide). The mixture should be stirred to ensure all solids are suspended.

    • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

    This protocol is a general guideline and may require optimization for specific substrates.[18]

    Conclusion

    1-Bromo-3-(2-fluoroethoxy)benzene is a superior building block for drug discovery programs where metabolic stability is a key concern. The 2-fluoroethoxy group effectively blocks a common site of oxidative metabolism without introducing significant synthetic challenges or drastically altering other crucial physicochemical properties. Its utility in robust and scalable cross-coupling reactions makes it an invaluable tool for medicinal chemists aiming to design next-generation therapeutics with improved pharmacokinetic profiles. By understanding the causal relationships between structure and property, as outlined in this guide, researchers can make more informed decisions in the selection of building blocks, ultimately accelerating the path to new medicines.

    References

    • Mullard, A. (2018). Fluorine in pharmaceuticals: looking back, looking forward. Nature Reviews Drug Discovery, 17(8), 559-587. Available from: [Link]

    • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Available from: [Link]

    • Meanwell, N. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

    • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Available from: [Link]

    • Hernández-Pérez, A. C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. Available from: [Link]

    • Google Patents. (2007). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
    • PubChem. 1-Bromo-3-(2-but-3-enoxyethoxy)benzene. National Center for Biotechnology Information. Available from: [Link]

    • Verhoork, S. J. H., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available from: [Link]

    • Zhang, W., et al. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 46(30), 5037-5040. Available from: [Link]

    • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

    • Li, Z., et al. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Journal of Medicinal Chemistry. Available from: [Link]

    • Grygorenko, O. O., et al. (2020). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 26(1), 131-139. Available from: [Link]

    • Google Patents. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
    • Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14. Available from: [Link]

    • NIST. Benzene, 1-bromo-3-methoxy-. NIST Chemistry WebBook. Available from: [Link]

    • Gillis, E. P., et al. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(1), 389-403. Available from: [Link]

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

    • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18044-18055. Available from: [Link]

    • Wuest, M., et al. (2017). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Advances, 7(1), 1-12. Available from: [Link]

    • Gök, Y., et al. (2020). C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 10(1), 1-10. Available from: [Link]

    • Charles River Laboratories. Drug Discovery Patents. Available from: [Link]

    • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society. Available from: [Link]

    • ResearchGate. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Available from: [Link]

    • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

    • Bartesaghi, S., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(1), e202213426. Available from: [Link]

    • PubChem. 1-Bromo-3-ethyl-2-methoxybenzene. National Center for Biotechnology Information. Available from: [Link]

    • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

    • IPWatchdog. (2026, January 11). Patenting New Uses for Existing Drugs: A Legal and Strategic Analysis of Drug Repurposing. Available from: [Link]

    • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-24. Available from: [Link]

    • Bosiak, M., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based. The Journal of Organic Chemistry. Available from: [Link]

    Sources

    Comparative

    Alternative Reagents for the Synthesis of 3-(2-Fluoroethoxy)phenyl Compounds: A Comprehensive Comparison Guide

    Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide Executive Summary The 3-(2-fluoroethoxy)phenyl moiety is a privileged structural motif in medicinal chemistry.

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

    Executive Summary

    The 3-(2-fluoroethoxy)phenyl moiety is a privileged structural motif in medicinal chemistry. It is frequently utilized to modulate lipophilicity, improve metabolic stability, and serve as a critical site for 18F radiolabeling in Positron Emission Tomography (PET) imaging[1][2]. The synthesis of this motif typically relies on the O-alkylation of a 3-substituted phenol precursor (such as 3-nitrophenol, 3-bromophenol, or complex phenolic intermediates).

    Historically, chemists have relied on simple alkyl halides for this transformation. However, modern synthetic demands—ranging from the need to protect base-sensitive functional groups to scaling up for process chemistry—require a more nuanced selection of reagents. This guide objectively compares the three primary reagents used for 2-fluoroethylation: 1-Bromo-2-fluoroethane , 2-Fluoroethyl Tosylate , and 2-Fluoroethanol (via Mitsunobu) .

    Mechanistic Pathways & Reagent Overview

    The selection of a fluoroethylating agent dictates the mechanistic pathway of the reaction, which in turn dictates the reaction conditions, required equipment, and byproduct profile.

    • 1-Bromo-2-fluoroethane (The Traditional Alkyl Halide): Proceeds via a classic Williamson ether synthesis ( SN​2 ). The phenol is deprotonated by a mild base in a polar aprotic solvent, followed by nucleophilic attack on the alkyl halide[3].

    • 2-Fluoroethyl Tosylate (The Activated Sulfonate): Also utilizes the Williamson ether synthesis but replaces the bromide with a highly reactive tosylate (p-toluenesulfonate) leaving group, significantly altering the reaction kinetics[1].

    • 2-Fluoroethanol (The Halide-Free Mitsunobu Approach): Employs 2-fluoroethanol in conjunction with triphenylphosphine ( PPh3​ ) and a dialkyl azodicarboxylate (e.g., DIAD). This approach activates the primary alcohol in situ, forming a phosphonium betaine intermediate that undergoes nucleophilic attack by the phenol under neutral/mildly acidic conditions[4][5].

    MechanisticPathways cluster_Williamson Williamson Ether Synthesis (S_N2) cluster_Mitsunobu Mitsunobu Reaction Phenol 3-Substituted Phenol Base Base (K2CO3 / Cs2CO3) Phenol->Base MitsunobuReagents 2-Fluoroethanol + PPh3 + DIAD Phenol->MitsunobuReagents Product 3-(2-Fluoroethoxy)phenyl Derivative Phenoxide Phenoxide Intermediate Base->Phenoxide Deprotonation AlkylatingAgent 1-Bromo-2-fluoroethane or 2-Fluoroethyl Tosylate Phenoxide->AlkylatingAgent S_N2 Attack AlkylatingAgent->Product Leaving Group Departure Betaine Phosphonium Betaine Intermediate MitsunobuReagents->Betaine Alcohol Activation Betaine->Product S_N2 Attack by Phenol

    Mechanistic comparison of Williamson ether synthesis versus the Mitsunobu reaction.

    Performance Comparison & Quantitative Data

    To facilitate reagent selection, the quantitative and qualitative performance metrics of the three approaches are summarized below.

    Metric1-Bromo-2-fluoroethane2-Fluoroethyl Tosylate2-Fluoroethanol (Mitsunobu)
    Reaction Type Williamson Ether ( SN​2 )Williamson Ether ( SN​2 )Mitsunobu ( SN​2 )
    Leaving Group Bromide ( Br− )Tosylate ( TsO− )Phosphine Oxide ( Ph3​PO )
    Typical Yield 60% – 85%75% – 95%65% – 90%
    Equivalents Req. 2.0 – 3.0 eq (due to volatility)1.1 – 1.2 eq1.2 – 1.5 eq
    Volatility (BP) High (~71 °C)Low (Solid/Viscous Liquid)Moderate (~103 °C)
    Conditions Base ( K2​CO3​ ), 80 °CBase ( Cs2​CO3​ ), 60 °CNeutral, 0 °C to RT
    Primary Byproducts KBr , H2​O CsOTs , H2​O Ph3​PO , Hydrazine dicarboxylate
    Key Limitation Requires sealed tubes; ToxicHigher molecular weightPoor atom economy; Hard purification

    Causality & Expert Insights: Selecting the Right Reagent

    As an application scientist, choosing the right reagent requires analyzing the causality behind experimental failures. Here is why specific reagents dominate certain workflows:

    1. The Volatility vs. Stoichiometry Trade-off: 1-Bromo-2-fluoroethane has a boiling point of approximately 71 °C[3]. Because Williamson ether syntheses often require heating to 60–80 °C to overcome the activation energy barrier of the SN​2 displacement, the bromide tends to vaporize out of the reaction mixture. This necessitates the use of sealed pressure tubes and a large excess of the reagent (often up to 3 equivalents) to drive the reaction to completion[3].

    2. Leaving Group Kinetics & Reproducibility: If scaling up, handling pressurized vessels with volatile alkyl halides is a safety hazard. 2-Fluoroethyl tosylate solves this. The tosylate is a significantly better leaving group than bromide because the resulting negative charge is highly delocalized over three oxygen atoms. This superior kinetic profile allows the reaction to proceed at lower temperatures (often 50-60 °C) using near-stoichiometric amounts (1.1 eq) in standard glassware equipped with a reflux condenser[1].

    3. Substrate Sensitivity & Atom Economy: When synthesizing complex pharmaceuticals (e.g., 5-HT2C receptor agonists), the phenolic precursor may contain base-sensitive epimerizable stereocenters or protecting groups (like Fmoc or esters)[4][5]. The alkaline conditions ( K2​CO3​ or Cs2​CO3​ ) required for the Williamson approaches will destroy these substrates. The Mitsunobu reaction using 2-fluoroethanol circumvents this by operating under mild, neutral-to-acidic conditions[4]. However, this comes at the cost of atom economy: the reaction generates stoichiometric amounts of triphenylphosphine oxide ( Ph3​PO ), which often co-elutes with the desired product during silica gel chromatography, requiring tedious purification.

    DecisionTree Start Substrate: 3-Substituted Phenol BaseSensitive Is the substrate base-sensitive or prone to epimerization? Start->BaseSensitive Mitsunobu Use 2-Fluoroethanol (Mitsunobu Conditions) BaseSensitive->Mitsunobu Yes Scale Reaction Scale & Volatility Concern? BaseSensitive->Scale No Bromide Use 1-Bromo-2-fluoroethane (Sealed tube, excess reagent) Scale->Bromide Small scale / Cost-driven Tosylate Use 2-Fluoroethyl Tosylate (Standard glassware, stoichiometric) Scale->Tosylate Large scale / Reproducibility-driven

    Decision matrix for selecting the optimal 2-fluoroethylating reagent based on substrate properties.

    Experimental Protocols

    The following protocols are designed as self-validating systems. Each includes specific checkpoints to ensure the reaction is proceeding as intended.

    Protocol A: Alkylation via 1-Bromo-2-fluoroethane[3]

    Best for: Small-scale, cost-effective synthesis of robust substrates.

    • Setup: To a heavy-walled pressure tube equipped with a magnetic stir bar, add the 3-substituted phenol (1.0 equiv) and anhydrous DMF (0.2 M concentration).

    • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.5 equiv). Stir at room temperature for 15 minutes to allow phenoxide formation (solution will typically darken or change color).

    • Alkylation: Add 1-bromo-2-fluoroethane (2.5 equiv) in one portion.

    • Heating: Seal the tube tightly with a Teflon screw cap and heat the mixture behind a blast shield at 80 °C for 12–16 hours.

    • Validation Check: Cool to room temperature. Sample the mixture, dilute with EtOAc/ H2​O , and analyze the organic layer via TLC/LC-MS. The complete disappearance of the phenol mass/spot validates completion.

    • Workup: Quench with water, extract with EtOAc ( ), wash the combined organics with brine ( to remove DMF), dry over Na2​SO4​ , and concentrate.

    Protocol B: Alkylation via 2-Fluoroethyl Tosylate[1]

    Best for: Scale-up, high reproducibility, and avoiding pressurized vessels.

    • Setup: To an oven-dried round-bottom flask under nitrogen, add the 3-substituted phenol (1.0 equiv) and anhydrous DMF or MeCN (0.2 M).

    • Base Addition: Add Cs2​CO3​ (1.5 equiv). Cs2​CO3​ provides enhanced solubility and the "cesium effect," which increases the nucleophilicity of the phenoxide.

    • Alkylation: Add 2-fluoroethyl tosylate (1.15 equiv).

    • Heating: Attach a reflux condenser and heat to 60 °C for 4–6 hours.

    • Validation Check: Monitor via LC-MS. The superior leaving group ability of the tosylate should result in complete conversion within 6 hours.

    • Workup: Dilute with water, extract with EtOAc, wash extensively with water/brine, dry, and purify via flash chromatography.

    Protocol C: Mitsunobu Reaction via 2-Fluoroethanol[4][5]

    Best for: Base-sensitive substrates, complex late-stage functionalization.

    • Setup: To an oven-dried round-bottom flask under argon, dissolve the 3-substituted phenol (1.0 equiv), 2-fluoroethanol (1.2 equiv), and triphenylphosphine ( PPh3​ , 1.3 equiv) in anhydrous THF (0.1 M).

    • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise over 10 minutes. The slow addition controls the exothermic formation of the betaine intermediate and prevents undesired side reactions.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Check: TLC analysis should show the formation of a new, less polar spot (the product) and a highly polar UV-active spot ( Ph3​PO ).

    • Workup & Purification: Concentrate the mixture directly under reduced pressure. To precipitate the bulk of the Ph3​PO , triturate the crude residue with cold diethyl ether/hexanes (1:1), filter the solid, and concentrate the filtrate before loading onto a silica gel column.

    References

    • BenchChem Technical Support Team. "1-Bromo-2-fluoroethane | 762-49-2 - Benchchem". BenchChem.
    • National Institutes of Health (NIH) / PMC. "Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C)
    • American Chemical Society (ACS). "Synthesis and Biological Evaluation of 18 F-Labeled Fluoroethoxy Tryptophan Analogues as Potential PET Tumor Imaging Agents".
    • National Institutes of Health (NIH) / PMC. "Further Advances in Optimizing (2-Phenylcyclopropyl)methylamines as Novel Serotonin 2C Agonists: Effects in Open Field, Prepulse Inhibition, and Cognition Models".
    • National Institutes of Health (NIH) / PMC. "Single-step High-yield Radiosynthesis and Evaluation of a Sensitive 18F-Labeled Ligand for Imaging Brain Peripheral Benzodiazepine Receptors with PET".

    Sources

    Validation

    Overcoming the Resolution Bottleneck: Standard vs. Pure Shift 2D NMR

    As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks where 1D 1 H NMR and standard 2D workflows (COSY, HSQC, HMBC) fall short. For highly functionalized natural products, macrocycl...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks where 1D 1 H NMR and standard 2D workflows (COSY, HSQC, HMBC) fall short. For highly functionalized natural products, macrocyclic peptides, and complex active pharmaceutical ingredients (APIs), the sheer density of scalar couplings and the specific tumbling rates of the molecules create severe spectral ambiguity.

    To achieve unambiguous structure assignment , we must move beyond default instrument parameters. We must understand the physical causality governing nuclear spin interactions and deploy advanced 2D NMR techniques—specifically Pure Shift NMR to resolve homonuclear overlap, and ROESY to bypass the physical limitations of the Nuclear Overhauser Effect (NOE) in mid-sized molecules.

    This guide objectively compares standard 2D NMR methodologies against these advanced alternatives, providing the theoretical grounding and self-validating experimental protocols necessary for absolute structural confidence.

    The Causality of Spectral Overlap: In standard 1D and 2D 1 H NMR, homonuclear scalar couplings ( JHH​ ) split resonance signals into complex multiplets. This splitting not only causes severe spectral overlap but also disperses the magnetization energy across multiple frequency Hz, drastically reducing the signal-to-noise (S/N) ratio[1]. When analyzing complex mixtures or heavily functionalized scaffolds, standard COSY or TOCSY cross-peaks often merge into an indecipherable continuum.

    The Pure Shift Alternative: Pure shift NMR (homonuclear decoupled NMR) artificially collapses all multiplets into singlets. Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation), Zangger-Sterk slice-selective refocusing, or tabular domain processing like CRAFTps (Complete Reduction to Amplitude Frequency Table) remove the J -coupling dimension entirely[2][3]. By condensing the multiplet energy into a single frequency, Pure Shift 2D NMR not only clears the spectral window but can enhance S/N by up to 30× to 40× compared to standard FT2D counterparts[3]. Furthermore, integrating fast acquisition sequences like ASAP-HSQC (Acceleration by Sharing Adjacent Polarization) allows for rapid 2D data collection without sacrificing this enhanced resolution[4].

    Table 1: Performance Comparison of 2D NMR Correlation Techniques
    MetricStandard 2D (COSY/TOCSY)Pure Shift 2D (PSYCHE / CRAFTps)ASAP-HSQC (Fast 2D)
    Resolution ( 1 H) Low (Multiplet broadening)Ultra-High (Singlets only)High (Heteronuclear dispersion)
    Signal-to-Noise BaselineUp to 40× enhancementModerate (Relies on shared polarization)
    Acquisition Time 15 – 45 mins1 – 3 hours (Sequence dependent)< 5 mins
    Primary Use Case Simple molecules (MW < 500)Severe overlap, complex APIsHigh-throughput metabolomics

    Stereochemical Assignment: The Physics of NOESY vs. ROESY

    A critical error in drug development is running a standard NOESY experiment on a molecule weighing ~800 Da and falsely concluding that a lack of cross-peaks implies a lack of spatial proximity.

    The Causality of the NOE Zero-Crossing: Through-space NOE enhancements are strictly governed by the molecule's rotational correlation time ( τc​ ) and the spectrometer's Larmor frequency ( ω )[5].

    • Small Molecules (MW < 600 Da): Tumbling is fast ( ωτc​≪1 ), resulting in strong, positive NOEs (opposite phase to the diagonal)[6]. Standard NOESY is highly effective here.

    • Mid-Sized Molecules (MW 700–1200 Da): This is the "danger zone" for macrocycles and dimeric APIs. Here, ωτc​≈1.12 . At this precise tumbling rate, the maximum theoretical NOE crosses zero[5][6]. A NOESY spectrum will yield zero cross-peaks, regardless of spatial proximity.

    The ROESY Solution: To bypass this physical limitation, we utilize ROESY (Rotating-frame Overhauser Effect Spectroscopy). Instead of relying on longitudinal relaxation, ROESY applies a continuous RF spin-lock pulse, aligning the magnetization along the transverse plane. In this rotating frame, the NOE is always positive and non-zero, regardless of the molecular weight[5][6].

    Table 2: Through-Space 2D NMR Selection Matrix
    ParameterNOESYROESY
    Target Molecular Weight < 600 Da or > 3000 Da700 – 1200 Da (Mid-sized)
    Cross-Peak Phase (Small MW) Opposite to diagonal (Positive NOE)Opposite to diagonal (Positive ROE)
    Cross-Peak Phase (Large MW) Same as diagonal (Negative NOE)Opposite to diagonal (Positive ROE)
    Primary Artifacts Zero-quantum (COSY-like) peaksTOCSY transfer (Spin-lock artifacts)
    Optimal Mixing Time 400 – 800 ms200 – 300 ms

    Self-Validating Experimental Protocols

    To ensure scientific integrity, every NMR experiment must be treated as a self-validating system. Below are the optimized protocols for deploying these advanced techniques.

    Protocol A: Phase-Sensitive ROESY Optimization for Mid-Sized APIs

    Objective: Extract unambiguous stereochemical data for a 900 Da macrocycle while suppressing TOCSY artifacts.

    • Sample Preparation & Tuning: Dissolve 5-10 mg of the analyte in a deuterated solvent with known viscosity (e.g., DMSO- d6​ slows tumbling, shifting τc​ ). Lock, shim (3D gradient shimming), and precisely tune the 1 H probe to minimize RF reflection during the spin-lock.

    • Pulse Calibration ( pw90 ): Accurately determine the 90° pulse width. A miscalibrated 90° pulse will ruin the spin-lock efficiency.

    • Parameterization:

      • Select a phase-sensitive ROESY sequence.

      • Mixing Time ( d8 or mixR ): Set strictly between 200 ms and 300 ms . Longer times risk sample heating and extensive spin-diffusion[7].

      • Spin-Lock Power: Set the continuous wave (CW) spin-lock power low enough to prevent TOCSY transfer (typically γB1​/2π≈2 kHz), but high enough to maintain the ROE.

    • Self-Validation Step: Process the first 1D slice (increment t1​=0 ). Verify that the solvent peak is properly suppressed and that artifactual TOCSY peaks (which appear in-phase with the diagonal) are minimized by adjusting the transmitter offset ( O1P )[6].

    Protocol B: Pure Shift 2D Setup (CRAFTps / PSYCHE)

    Objective: Unambiguous backbone assignment of a heavily overlapped aliphatic region.

    • Baseline 1D Acquisition: Acquire a high-resolution 1D 1 H spectrum. Identify the regions of maximum overlap.

    • Sequence Selection: Load the PSYCHE-TOCSY pulse sequence.

    • Chirp Pulse Calibration: Set the low-flip-angle chirp pulses (typically β≈15∘−20∘ ) to sweep across the entire proton bandwidth. This ensures uniform slice selection without sacrificing too much bulk magnetization.

    • Data Chunking: Set the data acquisition chunks ( t1​ increments) to be shorter than the shortest 1/J coupling time (typically ~15-20 ms) to ensure the magnetization is sampled before J -evolution occurs.

    • Self-Validation Step: Run a 1D PSYCHE experiment first. Overlay it with the standard 1D 1 H. If the multiplets have successfully collapsed to singlets without severe phase distortions, proceed to the 2D acquisition.

    Workflow Visualization

    To systematize the decision-making process for unambiguous assignment, follow the logical workflow mapped below.

    G Start Unknown Molecular Structure (MW & Complexity Assessment) MW_Check Molecular Weight? Start->MW_Check Small_MW MW < 600 Da (Fast Tumbling) MW_Check->Small_MW Mid_MW MW 700 - 1200 Da (Intermediate Tumbling) MW_Check->Mid_MW Backbone Through-Bond Connectivity (COSY, TOCSY) Small_MW->Backbone Stereo_Small NOESY (Mixing Time: 400-800 ms) Small_MW->Stereo_Small Mid_MW->Backbone Stereo_Mid ROESY (Mixing Time: 200-300 ms) Mid_MW->Stereo_Mid Hetero Heteronuclear Assignment (HSQC, HMBC) Backbone->Hetero Overlap_Check Severe Spectral Overlap? Hetero->Overlap_Check PureShift Pure Shift 2D NMR (PSYCHE, CRAFTps) Overlap_Check->PureShift Yes Standard2D Standard 2D Processing Overlap_Check->Standard2D No PureShift->Stereo_Small PureShift->Stereo_Mid Standard2D->Stereo_Small Standard2D->Stereo_Mid Final Unambiguous Structure Assignment Stereo_Small->Final Stereo_Mid->Final

    Decision Matrix for 2D NMR Workflow Selection in Unambiguous Structure Assignment

    Sources

    Comparative

    Comparative study of different cross-coupling catalysts for 1-Bromo-3-(2-fluoroethoxy)benzene

    An in-depth comparative analysis of cross-coupling catalysts requires moving beyond empirical trial-and-error to understand the fundamental organometallic causality driving reaction outcomes. As a Senior Application Scie...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth comparative analysis of cross-coupling catalysts requires moving beyond empirical trial-and-error to understand the fundamental organometallic causality driving reaction outcomes. As a Senior Application Scientist, I have structured this guide to evaluate the performance of three distinct palladium catalyst systems in the Suzuki-Miyaura coupling of 1-Bromo-3-(2-fluoroethoxy)benzene with phenylboronic acid.

    This guide provides an objective, data-driven framework for catalyst selection, supported by self-validating experimental protocols and mechanistic rationale.

    Substrate Analysis & Mechanistic Rationale

    1-Bromo-3-(2-fluoroethoxy)benzene () features a meta-substituted fluoroethoxy group. Mechanistically, the oxygen and fluorine atoms exert a net inductive electron-withdrawing effect (-I) on the aromatic ring. Because the substituent is in the meta position, the resonance-donating (+M) effect of the oxygen lone pairs does not directly increase electron density at the C-Br bond. Consequently, this substrate is mildly activated toward the initial oxidative addition step compared to neutral arenes.

    However, the primary challenge in this coupling is not oxidative addition, but rather the suppression of competing side reactions—specifically, the protodeboronation of the boronic acid and the homocoupling of the aryl bromide. Selecting the correct ligand architecture is critical to accelerating the reductive elimination step and ensuring rapid catalytic turnover.

    CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Br Insertion Pd0->OxAdd Rate-determining step for deactivated arenes PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar TransMet Transmetalation Ar'-B(OH)2 + Base PdII_Ar->TransMet Base activation required PdII_ArAr Ar-Pd(II)-Ar' Intermediate TransMet->PdII_ArAr RedElim Reductive Elimination Product Release PdII_ArAr->RedElim Accelerated by large bite angles RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

    Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting ligand influence.

    Catalyst Selection & Causality

    We evaluate three distinct catalytic systems, each representing a different evolutionary stage in cross-coupling methodology [1]:

    • Pd(PPh₃)₄ (Tetrakis): The classical baseline. It operates via a 14-electron Pd(0) active species. While cost-effective, the monodentate triphenylphosphine ligands are prone to dissociation and oxidation. It requires higher thermal energy (80–100 °C) to drive the catalytic cycle, which increases the rate of boronic acid degradation.

    • Pd(dppf)Cl₂: A robust bidentate system. The dppf ligand possesses a wide bite angle (99°). This steric bulk forces the two aryl groups closer together in the square planar Pd(II) intermediate, thermodynamically driving the reductive elimination step and minimizing homocoupling.

    • XPhos Pd G3: A state-of-the-art Buchwald precatalyst [3]. The G3 architecture ensures the rapid, quantitative generation of a highly active monoligated L-Pd(0) species under mild basic conditions. The bulky, electron-rich biaryl phosphine (XPhos) drastically lowers the activation energy for both oxidative addition and reductive elimination, allowing the reaction to proceed at near-ambient temperatures.

    Comparative Performance Data

    The following table synthesizes the quantitative performance of these catalysts in the coupling of 1-Bromo-3-(2-fluoroethoxy)benzene with phenylboronic acid (1.2 equiv) using K₃PO₄ as the base in 1,4-Dioxane/H₂O.

    Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Primary Impurity Profile
    Pd(PPh₃)₄ 5.0801274%Protodeboronation (15%)
    Pd(dppf)Cl₂ 3.080687%Homocoupling (5%)
    XPhos Pd G3 0.5402>95%None detected (<1%)

    Data Interpretation: The XPhos Pd G3 system demonstrates superior catalytic efficiency. By operating at 40 °C, the thermal degradation of the boronic acid (protodeboronation) is entirely suppressed, resulting in near-quantitative yields at a fraction of the catalyst loading.

    Self-Validating Experimental Protocol (XPhos Pd G3)

    To ensure scientific integrity, a protocol must be a self-validating system. The following methodology incorporates internal standards and strict environmental controls to guarantee reproducibility.

    Causality of Reagent Selection:

    • Solvent (1,4-Dioxane/H₂O 4:1): Water is strictly required to dissolve the K₃PO₄ and form the reactive hydroxyboronate ate-complex necessary for transmetalation. Dioxane provides excellent solubility for the organic substrates.

    • Base (K₃PO₄): A mild, non-nucleophilic base. It is strong enough to activate the boronic acid but avoids nucleophilic attack on the fluoroethoxy moiety, which could occur with stronger bases like KOtBu.

    Step-by-Step Methodology
    • Preparation & Internal Standard: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 mmol, 219 mg), phenylboronic acid (1.2 mmol, 146 mg), and 1,3,5-trimethoxybenzene (0.5 mmol, 84 mg) as an internal quantitative standard.

    • Catalyst & Base Addition: Add XPhos Pd G3 (0.005 mmol, 4.2 mg, 0.5 mol%) and finely ground anhydrous K₃PO₄ (2.0 mmol, 424 mg).

    • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Oxygen is a diradical that rapidly oxidizes the active L-Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

    • Solvent Introduction: Add 5.0 mL of a pre-degassed (sparged with Argon for 30 mins) mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe.

    • Reaction Execution: Stir the biphasic mixture vigorously at 40 °C for 2 hours.

    • In-Process Validation (Self-Validation): At t=2h, halt stirring, allow phase separation, and withdraw a 50 µL aliquot of the organic layer. Dilute with EtOAc and analyze via GC-MS. Validation metric: The reaction is deemed complete when the ratio of the product peak area to the internal standard peak area stabilizes, and the starting aryl bromide peak is <1%.

    • Workup: Dilute the mixture with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to isolate the biaryl product.

    Troubleshooting & Optimization Logic

    When translating this protocol to more complex derivatives, empirical failures should be addressed using a logical, mechanistically grounded decision tree.

    DecisionTree Start Evaluate Initial Reaction (e.g., Pd(PPh3)4, 80°C) Check Is Conversion < 90%? Start->Check Impurity Analyze Impurity Profile (GC-MS / LC-MS) Check->Impurity Yes Proto High Protodeboronation? Impurity->Proto Homo High Homocoupling? Impurity->Homo Action1 Use XPhos Pd G3 (Faster rate, lower temp) Proto->Action1 Yes Action2 Use Pd(dppf)Cl2 (Accelerates Red. Elim.) Homo->Action2 Yes

    Caption: Logical decision tree for troubleshooting Suzuki-Miyaura cross-coupling.

    Conclusion

    For the Suzuki-Miyaura coupling of 1-Bromo-3-(2-fluoroethoxy)benzene, the XPhos Pd G3 precatalyst is unequivocally the superior choice. By facilitating rapid oxidative addition and reductive elimination, it allows the reaction to proceed at 40 °C with minimal catalyst loading (0.5 mol%). This low-temperature profile is the direct mechanistic cause for the complete suppression of protodeboronation, ensuring high-fidelity C-C bond formation suitable for rigorous drug development workflows.

    References

    • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions Source: PubMed Central (PMC) URL:[Link]

    Validation

    A Comparative Analysis of the Biological Activity of Novel 1-Bromo-3-(2-fluoroethoxy)benzene Derivatives as Potential Anticancer Agents

    This guide provides a comprehensive comparison of the in vitro biological activity of a series of newly synthesized 1-Bromo-3-(2-fluoroethoxy)benzene derivatives. Targeted at researchers, scientists, and professionals in...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive comparison of the in vitro biological activity of a series of newly synthesized 1-Bromo-3-(2-fluoroethoxy)benzene derivatives. Targeted at researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and cytotoxic effects of these novel compounds against various cancer cell lines. The experimental data presented herein is intended to serve as a foundational resource for further investigation and development of this promising class of molecules.

    Introduction: The Rationale for Fluoroethoxy-Substituted Benzene Derivatives in Oncology

    The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The fluoroethoxy group, in particular, offers a compelling scaffold for drug design, potentially enhancing pharmacokinetic properties and cellular uptake. This guide focuses on a series of 1-Bromo-3-(2-fluoroethoxy)benzene derivatives, designed to explore the structure-activity relationships (SAR) conferred by various substitutions on the phenyl ring. The presence of the bromine atom provides a handle for further synthetic modifications, making this a versatile platform for generating a library of compounds with diverse biological profiles.

    Synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene Derivatives

    The synthesis of the target 1-Bromo-3-(2-fluoroethoxy)benzene derivatives (Scheme 1) commences with the commercially available 1-bromo-3-hydroxybenzene. The key fluoroethoxy moiety is introduced via a Williamson ether synthesis, a robust and well-established method. Subsequent modifications to the aromatic ring, such as nitration followed by reduction and further derivatization, would yield a library of analogs for biological screening.[1][2]

    Scheme 1: General Synthetic Route for 1-Bromo-3-(2-fluoroethoxy)benzene Derivatives

    A 1-Bromo-3-hydroxybenzene B 1-Bromo-3-(2-fluoroethoxy)benzene A->B 1-Fluoro-2-iodoethane, K2CO3, Acetone, Reflux C Derivatives (e.g., nitro, amino, amide) B->C Further Synthetic Modifications

    Caption: General synthetic pathway for the preparation of 1-Bromo-3-(2-fluoroethoxy)benzene and its derivatives.

    Comparative In Vitro Cytotoxicity

    The primary objective of this study was to evaluate and compare the cytotoxic potential of a series of synthesized 1-Bromo-3-(2-fluoroethoxy)benzene derivatives against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity, was employed to determine the half-maximal inhibitory concentration (IC50) of each compound.[3][4] This assay provides a quantitative measure of a compound's ability to inhibit cell growth and is a critical first step in the anticancer drug discovery pipeline.[5][6]

    Experimental Data Summary

    The cytotoxic activities of the parent compound, BFE-01 , and its derivatives (BFE-02 to BFE-05 ) were evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The results, presented as IC50 values, are summarized in Table 1.

    Compound IDR GroupMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
    BFE-01 -H> 100> 100> 100
    BFE-02 4-NO225.3 ± 2.131.5 ± 3.428.9 ± 2.8
    BFE-03 4-NH212.8 ± 1.518.2 ± 2.015.6 ± 1.7
    BFE-04 4-NHCOCH345.7 ± 4.252.1 ± 5.648.3 ± 4.9
    BFE-05 2,4-di-F8.5 ± 0.911.3 ± 1.29.8 ± 1.1

    Table 1: In Vitro Cytotoxicity (IC50) of 1-Bromo-3-(2-fluoroethoxy)benzene Derivatives. Data are presented as the mean ± standard deviation from three independent experiments.

    Structure-Activity Relationship (SAR) Analysis

    The experimental data reveals several key insights into the structure-activity relationships of this series of compounds.

    • The parent compound, BFE-01 , lacking any substitution on the phenyl ring, exhibited no significant cytotoxicity, highlighting the importance of functional group modifications for biological activity.

    • The introduction of a nitro group at the 4-position (BFE-02 ) conferred moderate cytotoxic activity.

    • Conversion of the nitro group to an amino group (BFE-03 ) resulted in a notable increase in potency, suggesting that the electron-donating nature and potential for hydrogen bonding of the amino group are favorable for activity.

    • Acetylation of the amino group (BFE-04 ) led to a decrease in activity compared to BFE-03 , possibly due to increased steric hindrance or altered electronic properties.

    • The introduction of two fluorine atoms at the 2 and 4 positions (BFE-05 ) resulted in the most potent compound in the series, underscoring the positive impact of additional fluorine substitution on cytotoxic activity.[7]

    Experimental Protocols

    In Vitro Cytotoxicity MTT Assay

    This protocol outlines the steps for determining the cytotoxic effects of the test compounds on various cancer cell lines using the MTT assay.[8]

    Workflow of the MTT Assay

    A Cell Seeding (5,000 cells/well) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (Varying Concentrations) B->C D 48h Incubation C->D E MTT Addition (5 mg/mL) D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

    Caption: Step-by-step workflow of the MTT assay for determining compound cytotoxicity.

    Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

    Procedure:

    • Cell Seeding: Harvest exponentially growing cells and dilute them in a complete growth medium to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.[5]

    • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in a complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).[8]

    • Incubation: Incubate the plate for an additional 48 hours under the same conditions.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves. Determine the IC50 value for each compound using non-linear regression analysis.

    Hypothesized Mechanism of Action: Induction of Apoptosis

    Based on the observed cytotoxicity, it is hypothesized that the active 1-Bromo-3-(2-fluoroethoxy)benzene derivatives may exert their anticancer effects by inducing apoptosis, or programmed cell death. A plausible signaling pathway involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.

    Hypothetical Apoptotic Signaling Pathway

    Compound BFE-05 Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Activated_Caspase3 Caspase-3 Apoptosome->Activated_Caspase3 Activates Caspase3 Pro-caspase-3 Caspase3->Activated_Caspase3 Cleavage Apoptosis Apoptosis Activated_Caspase3->Apoptosis

    Caption: A hypothesized intrinsic apoptotic pathway induced by the lead compound BFE-05.

    Further studies, such as Annexin V-FITC/propidium iodide staining and Western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), are warranted to elucidate the precise mechanism of action.

    Conclusion and Future Directions

    This guide has presented a comparative analysis of the in vitro biological activity of a novel series of 1-Bromo-3-(2-fluoroethoxy)benzene derivatives. The results demonstrate that strategic substitutions on the phenyl ring can significantly enhance the cytotoxic potential of this scaffold against various cancer cell lines. In particular, the di-fluoro substituted derivative, BFE-05 , emerged as the most potent compound, warranting further investigation.

    Future studies should focus on:

    • Expanding the library of derivatives to further probe the structure-activity relationships.

    • Elucidating the mechanism of action of the most potent compounds.

    • Evaluating the in vivo efficacy and pharmacokinetic profiles of lead candidates in preclinical animal models.[10][11]

    The findings presented herein provide a strong foundation for the continued development of 1-Bromo-3-(2-fluoroethoxy)benzene derivatives as a promising new class of anticancer agents.

    References

    • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
    • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
    • PMC. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
    • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
    • Journal of Cardiovascular Disease Research. (2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs.
    • PMC. (2015, February 20). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
    • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
    • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
    • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
    • Benchchem. (n.d.). Application Notes and Protocols for Anti-Cancer Activity Screening of 12β-Hydroxyganoderenic acid B.
    • High-Purity 1-Bromo-3-fluoro-2-nitrobenzene: Synthesis, Properties, and Applications. (n.d.).
    • PubChem. (n.d.). 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene.
    • Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
    • PMC. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7.
    • ChemicalBook. (2022, October 11). Synthesis and Application of 2,3-Difluorobromobenzene.
    • Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene. (2026, February 28).
    • Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES.
    • Organic Chemistry Portal. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes.
    • JSciMed Central. (2016, September 1). Biological Potential of FluoroBenzene Analogs.

    Sources

    Comparative

    A Comparative Guide to the Isomeric Purity Analysis of 1-Bromo-3-(2-fluoroethoxy)benzene

    Introduction In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1]...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] 1-Bromo-3-(2-fluoroethoxy)benzene is a key building block in the synthesis of various novel therapeutic agents. Its molecular structure, however, allows for the formation of several positional isomers during synthesis. The presence of these unintended isomers, even at trace levels, can introduce significant variability in downstream reactions and may lead to the formation of impurities with undesirable pharmacological or toxicological profiles.[3] Therefore, the rigorous analysis and control of its isomeric purity are critical regulatory and scientific requirements.[4][5]

    This guide provides an in-depth, objective comparison of the three principal analytical techniques for determining the isomeric purity of 1-Bromo-3-(2-fluoroethoxy)benzene: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the fundamental principles of each technique, present detailed experimental protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical challenges.

    Potential Isomers and Process-Related Impurities

    The primary challenge in the quality control of 1-Bromo-3-(2-fluoroethoxy)benzene lies in differentiating it from its positional isomers. The most common isomers encountered are the ortho- and para- substituted analogues.

    • Target Analyte: 1-Bromo-3-(2-fluoroethoxy)benzene (meta-isomer)

    • Potential Isomer 1: 1-Bromo-2-(2-fluoroethoxy)benzene (ortho-isomer)

    • Potential Isomer 2: 1-Bromo-4-(2-fluoroethoxy)benzene (para-isomer)

    A robust analytical method must be capable of resolving and accurately quantifying these three compounds.

    Gas Chromatography (GC): The High-Throughput Workhorse

    Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds, making it an excellent candidate for the routine quality control of 1-Bromo-3-(2-fluoroethoxy)benzene.[6] Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

    Causality Behind Experimental Choices: The choice of a mid-polarity stationary phase (e.g., a 5% phenyl-polysiloxane, like a DB-5 or ZB-5MS) is deliberate.[7] This phase provides a balance of dispersive and dipole-dipole interactions, which is effective at resolving positional isomers that have subtle differences in polarity and boiling points. Coupling GC with a Mass Spectrometer (MS) provides definitive peak identification through mass fragmentation patterns, adding a layer of certainty beyond simple retention time matching.[6][8]

    Experimental Protocol: GC-MS Analysis
    ParameterSetting
    Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
    Column ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
    Carrier Gas Helium at a constant flow of 1.0 mL/min
    Inlet Temperature 250°C
    Injection Mode Split (Ratio 50:1), 1 µL injection volume
    Oven Program Initial: 100°C, hold for 1 min. Ramp: 15°C/min to 280°C. Final Hold: 280°C for 5 min
    MS Transfer Line 280°C
    MS Source Temp 230°C
    MS Quad Temp 150°C
    Detection Mode Electron Ionization (EI) in full scan mode (m/z 40-400)
    Data Interpretation and Expected Results

    Isomers are identified by their unique retention times, with elution order generally correlating with boiling point. The para-isomer, often being the most symmetrical and crystalline, typically has the highest boiling point and thus the longest retention time. The MS detector confirms the identity of each peak, as all isomers will share the same molecular ion but may show subtle differences in their fragmentation patterns.

    CompoundExpected Retention Time (min)Resolution (Rs) from meta-isomer
    ortho-isomer~9.5> 2.0
    meta-isomer (Target)~9.8-
    para-isomer~10.1> 2.0

    Note: Data are representative and will vary based on the specific instrument and conditions.

    GC-MS Workflow

    Caption: High-level workflow for GC-MS isomeric purity analysis.

    High-Performance Liquid Chromatography (HPLC): The High-Resolution Standard

    HPLC is arguably the most widely used technique in pharmaceutical analysis for its high resolving power, versatility, and reproducibility.[9] For 1-Bromo-3-(2-fluoroethoxy)benzene, a reversed-phase (RP-HPLC) method is the logical choice, separating the isomers based on their differential hydrophobicity.[3][10]

    Causality Behind Experimental Choices: A C18 (octadecylsilane) stationary phase is selected due to its strong hydrophobic character, which provides excellent retention and resolution for moderately polar aromatic compounds.[11] The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the separation. A gradient elution is often employed during method development to resolve all components, after which an optimized isocratic method can be implemented for routine analysis to improve throughput and robustness.[11] A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data, which can be used to assess peak purity and aid in the identification of co-eluting impurities.

    Experimental Protocol: RP-HPLC-PDA Analysis
    ParameterSetting
    Instrument HPLC or UHPLC system with PDA Detector
    Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A Water
    Mobile Phase B Acetonitrile
    Gradient Program 60% B to 85% B over 15 minutes, then re-equilibrate
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Detection PDA at 225 nm, with spectral scan from 200-400 nm
    Sample Diluent Acetonitrile/Water (50:50)
    Data Interpretation and Expected Results

    In reversed-phase mode, elution is typically in order of decreasing polarity (most polar elutes first). The relative polarity of the isomers can be subtle, but generally, the para-isomer is the least polar and will have the longest retention time. Quantification is performed by comparing the peak area of each isomer to that of a certified reference standard.

    CompoundExpected Retention Time (min)Resolution (Rs) from meta-isomer
    ortho-isomer~8.2> 2.5
    meta-isomer (Target)~8.9-
    para-isomer~9.5> 2.5

    Note: Data are representative and will vary based on the specific instrument and conditions.

    HPLC-PDA Workflow

    Caption: Standard workflow for HPLC-PDA isomeric purity determination.

    NMR Spectroscopy: The Definitive Structural Arbiter

    NMR spectroscopy is an unparalleled tool for molecular structure elucidation.[12] It distinguishes isomers by probing the unique electronic environment of each nucleus (typically ¹H and ¹³C) within the molecule. Unlike chromatographic techniques, which rely on physical separation, NMR provides a direct spectroscopic fingerprint of each isomer in the mixture.[13][14]

    Causality Behind Experimental Choices: ¹H NMR is particularly powerful for differentiating positional isomers of substituted benzene rings.[15][16] The symmetry of each isomer dictates the number of unique signals in the aromatic region (δ 6.5-8.0 ppm) and their splitting patterns (multiplicity).

    • The meta-isomer (target) is asymmetric and will show four distinct signals in the aromatic region.

    • The ortho-isomer is also asymmetric and will show four distinct signals, but their chemical shifts and coupling constants will differ from the meta-isomer.

    • The para-isomer possesses a plane of symmetry and will therefore exhibit a much simpler spectrum, with only two signals in the aromatic region, each integrating to two protons and appearing as a doublet.[15]

    Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample and the relative amounts of each isomer without requiring an individual reference standard for every impurity.[2][17][18] This is achieved by integrating the unique signals of each isomer and comparing them to the integral of a certified internal standard of known purity and concentration.

    Experimental Protocol: ¹H-qNMR Analysis
    ParameterSetting
    Instrument NMR Spectrometer (≥400 MHz)
    Solvent Chloroform-d (CDCl₃) with 0.03% TMS
    Internal Standard Certified Maleic Anhydride or similar
    Pulse Sequence Standard quantitative ¹H experiment (e.g., zg30)
    Relaxation Delay (d1) ≥ 30 seconds (to ensure full T1 relaxation for all protons)
    Number of Scans ≥ 16 (for adequate signal-to-noise ratio)
    Data Processing Apply Fourier transform, phase correction, and baseline correction. Carefully integrate unique, well-resolved signals for each isomer and the internal standard.
    Data Interpretation and Expected Results

    The key to differentiation lies in the aromatic region of the ¹H NMR spectrum. By identifying the unique signal patterns, each isomer can be unambiguously identified and quantified.

    IsomerKey ¹H NMR Aromatic Signals (Expected Pattern)
    ortho-isomerFour complex multiplets.
    meta-isomer (Target)Four distinct signals, potentially a singlet/triplet and complex multiplets.
    para-isomerTwo doublets (an AA'BB' system), each integrating to 2H.

    Note: Chemical shifts are highly predictable but should be confirmed with a reference standard or by 2D NMR techniques if necessary.

    NMR Analysis Workflow

    Caption: Workflow for quantitative NMR (qNMR) purity assessment.

    At-a-Glance: Comparison of Analytical Techniques

    The optimal analytical method depends on the specific goal, whether it be routine process monitoring, release testing, or primary structural confirmation.[17]

    ParameterGas Chromatography (GC-MS)HPLC-PDAQuantitative NMR (¹H-qNMR)
    Primary Application Routine QC, volatility-based separationRoutine QC, high-resolution separationAbsolute & relative quantification, structural confirmation
    Typical Resolution Good to ExcellentExcellentVaries (depends on spectral overlap)
    Limit of Detection (LOD) ~0.01%~0.005%~0.1%
    Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
    Precision (%RSD) < 2%< 1.5%< 1%
    Sample Throughput HighHighModerate
    Destructive? YesYes (sample not easily recovered)No
    Reference Standard Required for each isomerRequired for each isomerInternal standard only

    Conclusion and Recommendations

    The isomeric purity of 1-Bromo-3-(2-fluoroethoxy)benzene is a critical quality attribute that necessitates robust and reliable analytical methods for its control.

    • Gas Chromatography is highly recommended for routine, high-throughput quality control environments where speed and efficiency are paramount and the primary concern is volatile impurities.

    • High-Performance Liquid Chromatography is the method of choice for release testing and stability studies , offering superior resolution and the lowest detection limits for quantifying trace-level isomers.[3]

    • NMR Spectroscopy serves as the ultimate arbiter for structural confirmation and primary purity assessment . Its ability to provide unambiguous identification and perform absolute quantification without isomer-specific standards makes it an indispensable tool for reference standard characterization and in-depth investigations.

    Ultimately, a comprehensive quality control strategy may employ these techniques complementarily: HPLC for routine quantification, with NMR used to definitively characterize the primary reference material and investigate any unknown impurities that may arise. This integrated approach ensures the highest level of scientific integrity and product quality in the development of new medicines.

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    • SPECIALITY BROMO FLURO DERIVATIVES. Faluck International PVT LTD.

    Sources

    Validation

    Performance Benchmarking of 1-Bromo-3-(2-fluoroethoxy)benzene: A Comparative Guide for Synthetic and Medicinal Chemistry Applications

    Introduction: Unveiling the Potential of a Novel Building Block In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthes...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Unveiling the Potential of a Novel Building Block

    In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel entities with tailored properties. 1-Bromo-3-(2-fluoroethoxy)benzene emerges as a promising, yet underexplored, scaffold. Its architecture, featuring a brominated aromatic ring primed for cross-coupling reactions and a fluoroethoxy tail, suggests significant potential in medicinal chemistry. The introduction of fluorine-containing motifs is a well-established strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The 2-fluoroethoxy group, in particular, offers a nuanced modification compared to more common fluorinated substituents, potentially providing a unique balance of electronic and steric effects.

    This guide provides a comprehensive performance benchmark of 1-Bromo-3-(2-fluoroethoxy)benzene, focusing on its utility in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[3][4] Due to the limited direct experimental data on this specific molecule, this analysis will leverage performance data from structurally analogous compounds to provide a robust predictive comparison. We will delve into the mechanistic underpinnings of its expected reactivity and provide detailed experimental protocols to guide its application in the laboratory.

    The Strategic Advantage of the 2-Fluoroethoxy Moiety in Drug Design

    The incorporation of fluorinated groups is a cornerstone of contemporary medicinal chemistry.[2] The 2-fluoroethoxy substituent in 1-Bromo-3-(2-fluoroethoxy)benzene offers several potential advantages:

    • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the in vivo half-life of a drug candidate.[5]

    • Modulation of Physicochemical Properties: Fluorination can subtly alter a molecule's lipophilicity (logP) and basicity (pKa), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7]

    • Enhanced Target Binding: The electronegativity of fluorine can lead to favorable electrostatic interactions and hydrogen bonds with biological targets, enhancing binding affinity and selectivity.[1]

    These properties make 1-Bromo-3-(2-fluoroethoxy)benzene an attractive starting material for the synthesis of novel therapeutics.

    Benchmarking Performance in the Suzuki-Miyaura Cross-Coupling Reaction

    The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls, a common motif in pharmaceuticals.[8] The reaction's efficiency is highly dependent on the nature of the aryl halide, the boronic acid or ester, the palladium catalyst, the ligand, and the base.[9]

    Comparative Analysis of Aryl Bromide Reactivity

    The reactivity of the aryl halide in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle is influenced by the electronic nature of the substituents on the aromatic ring.[3] Electron-withdrawing groups tend to increase the rate of oxidative addition, while electron-donating groups can have the opposite effect.[4]

    The 2-fluoroethoxy group is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. To benchmark the expected performance of 1-Bromo-3-(2-fluoroethoxy)benzene, we will compare it with other 1-bromo-3-substituted benzenes with varying electronic properties.

    Aryl BromideSubstituent at Position 3Electronic Effect of SubstituentExpected Relative Reactivity in Suzuki CouplingRepresentative Yield (%) [Reference]
    1-Bromo-3-nitrobenzene -NO₂Strongly Electron-WithdrawingHigh95%[8]
    1-Bromo-3-fluorobenzene -FWeakly Electron-WithdrawingModerate to High~90%[10][11]
    1-Bromo-3-(2-fluoroethoxy)benzene -OCH₂CH₂FWeakly Electron-Donating/WithdrawingModerate (Predicted)
    1-Bromo-3-methoxybenzene -OCH₃Moderately Electron-DonatingModerate to Low~80-90% (under optimized conditions)[12]
    1-Bromo-3-methylbenzene -CH₃Weakly Electron-DonatingLow~70-80% (under optimized conditions)[13]

    Analysis of Expected Performance:

    Based on the electronic effects, the reactivity of 1-Bromo-3-(2-fluoroethoxy)benzene in Suzuki-Miyaura coupling is predicted to be moderate, likely falling between that of 1-bromo-3-fluorobenzene and 1-bromo-3-methoxybenzene. The inductive electron-withdrawing effect of the fluorine atom in the ethoxy tail may slightly enhance the reactivity compared to a simple alkoxy group. However, the overall electron-donating character of the ether oxygen will likely make it less reactive than aryl bromides bearing strongly electron-withdrawing groups. Achieving high yields will likely necessitate the use of modern, highly active palladium catalysts and ligands.

    Experimental Workflow and Catalytic Cycle

    The successful application of 1-Bromo-3-(2-fluoroethoxy)benzene in Suzuki-Miyaura coupling hinges on a well-defined experimental protocol and a fundamental understanding of the catalytic cycle.

    Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Representative Experimental Protocol: Suzuki-Miyaura Coupling

    This protocol provides a general starting point for the Suzuki-Miyaura coupling of 1-Bromo-3-(2-fluoroethoxy)benzene with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[14]

    Materials:

    • 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Tricyclohexylphosphine (PCy₃) (0.04 equiv) or other suitable phosphine ligand

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous 1,4-dioxane

    • Water (degassed)

    Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-Bromo-3-(2-fluoroethoxy)benzene, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., dioxane/water 10:1) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    Conclusion and Future Outlook

    1-Bromo-3-(2-fluoroethoxy)benzene represents a valuable, albeit underutilized, building block for organic synthesis, particularly in the realm of medicinal chemistry. While direct performance data is scarce, a comparative analysis based on established principles of reactivity in the Suzuki-Miyaura cross-coupling reaction predicts it to be a moderately reactive aryl bromide. Its successful application will likely benefit from the use of modern, highly active catalyst systems. The true value of this compound lies in the potential of the resulting biaryl products, which will carry the 2-fluoroethoxy moiety—a feature known to confer advantageous pharmacokinetic and pharmacodynamic properties. Further experimental validation of the performance benchmarks outlined in this guide will undoubtedly solidify the position of 1-Bromo-3-(2-fluoroethoxy)benzene as a key tool for researchers, scientists, and drug development professionals.

    References

    • Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

    • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

    • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29135-29139. [Link]

    • Gajda, R., & Walczak, M. Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2309-2319. [Link]

    • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29135-29139. [Link]

    • Wang, D., et al. (2026, March 12). Aminyl Radical-Enabled Photoredox/Nickel-Catalyzed C(sp3)–C(sp3) Suzuki–Miyaura Cross-Coupling via Halogen-Atom Transfer Strategy. Journal of the American Chemical Society. [Link]

    • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

    • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

    • Sotorríos, L., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 389. [Link]

    • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

    • Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(8), 1665-1668. [Link]

    • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

    • ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

    • De Nanteuil, F., et al. (2020). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Organic & Biomolecular Chemistry, 18(39), 7696-7716. [Link]

    • Singh, R. P., & Singh, R. K. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 25(41), 5772-5794. [Link]

    • University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

    • Le Studium. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

    • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

    • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

    • University of Birmingham. (2025, September 2). Fluorine “forever chemical” in medicines not leading to added drug reactions. [Link]

    • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

    • ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). [Link]

    Sources

    Comparative

    A Cost-Benefit Analysis of 1-Bromo-3-(2-fluoroethoxy)benzene in Synthesis: A Guide for Strategic Planning

    For researchers and drug development professionals, the strategic selection of building blocks is a critical determinant of a project's timeline, cost, and ultimate success. The 3-bromo-alkoxyphenyl moiety is a privilege...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals, the strategic selection of building blocks is a critical determinant of a project's timeline, cost, and ultimate success. The 3-bromo-alkoxyphenyl moiety is a privileged scaffold, offering a versatile handle for carbon-carbon bond formation via the bromine atom while the alkoxy group modulates physicochemical properties. This guide provides an in-depth cost-benefit analysis of incorporating the specific 1-Bromo-3-(2-fluoroethoxy)benzene functionality into a synthetic workflow.

    A crucial finding of our initial assessment is that 1-Bromo-3-(2-fluoroethoxy)benzene is not a readily available, off-the-shelf reagent. Therefore, its use necessitates de novo synthesis. This reality shifts the cost-benefit calculation from a simple price comparison to a more complex analysis of synthetic routes versus the use of alternative, commercially available building blocks. This guide will dissect these strategic choices to provide a clear, data-driven framework for decision-making.

    Chapter 1: Crafting the Core Reagent: Synthetic Strategies for 1-Bromo-3-(2-fluoroethoxy)benzene

    Since direct purchase is not an option, we must evaluate the most logical synthetic pathways to the target compound. The two most viable retrosynthetic disconnections involve forming the ether bond or the carbon-bromine bond as the key step.

    Strategy A: Williamson Ether Synthesis from 3-Bromophenol

    This is arguably the most direct and predictable route. It leverages the nucleophilicity of a phenoxide to displace a suitable leaving group on a fluoroethyl synthon.

    Causality Behind Experimental Choices: The Williamson ether synthesis is a robust and well-documented SN2 reaction.[1][2][3] Starting with 3-bromophenol ensures the bromo- and alkoxy- groups are locked in the desired 1,3- (meta) relationship. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is ideal for quantitatively deprotonating the phenol without competing in the substitution reaction.[2] 1-Bromo-2-fluoroethane is a cost-effective electrophile, though 2-fluoroethyl tosylate could be used for enhanced reactivity if needed.

    Experimental Protocol: Synthesis via Williamson Etherification

    • Deprotonation: To a solution of 3-bromophenol (1.0 eq.) in anhydrous Dimethylformamide (DMF, 0.5 M), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (Argon or Nitrogen).

    • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

    • Alkylation: Add 1-bromo-2-fluoroethane (1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, cool the mixture to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-Bromo-3-(2-fluoroethoxy)benzene.

    Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product phenol 3-Bromophenol deprotonation Deprotonation phenol->deprotonation bfe 1-Bromo-2-fluoroethane alkylation SN2 Alkylation bfe->alkylation base NaH base->deprotonation solvent DMF solvent->alkylation deprotonation->alkylation Phenoxide intermediate product 1-Bromo-3-(2-fluoroethoxy)benzene alkylation->product Yield: ~75-85%

    Caption: Workflow for Strategy A: Williamson Ether Synthesis.

    Strategy B: Electrophilic Bromination of 1-(2-fluoroethoxy)benzene

    This approach begins with the pre-formed fluoroethoxybenzene and introduces the bromine in the final step. The primary challenge here is regioselectivity.

    Causality Behind Experimental Choices: Alkoxy groups are activating, ortho-, para-directing substituents in electrophilic aromatic substitution (EAS).[4][5] Therefore, direct bromination of 1-(2-fluoroethoxy)benzene is expected to yield a mixture of 2-bromo (ortho) and 4-bromo (para) isomers, with the desired 3-bromo (meta) product being a minor or non-existent component. This makes this route synthetically inefficient due to the difficult and costly separation of constitutional isomers. While certain directing group strategies can force meta-substitution, they add steps and complexity, undermining the initial appeal of this route.[6] For this reason, Strategy B is generally not recommended for accessing the meta-isomer.

    Chapter 2: Strategic Alternatives to De Novo Synthesis

    A more pragmatic approach for many research contexts is to use a commercially available building block that can be readily converted to the target structure or a close analogue.

    • 3-Bromophenol (CAS 591-20-8): This is the most direct alternative. As demonstrated in Strategy A, it is the immediate precursor. A researcher can perform the etherification themselves, offering maximum flexibility with the alkoxy group.

    • 1,3-Dibromobenzene (CAS 108-36-1): This cheap, symmetrical starting material presents an opportunity for a mono-functionalization reaction, such as a Buchwald-Hartwig or Ullmann etherification. The key challenge is achieving high mono-selectivity and avoiding the formation of the di-etherified by-product.[7] This often requires careful control of stoichiometry and reaction conditions.

    • 3-Bromo-1-iodobenzene (CAS 591-18-4): The differential reactivity of the C-I and C-Br bonds (C-I being more reactive in many palladium-catalyzed couplings) allows for selective functionalization. One could perform a selective etherification at the iodo-position, leaving the bromo-position available for subsequent cross-coupling.

    • (3-(2-Fluoroethoxy)phenyl)boronic acid: If the ultimate goal is a Suzuki coupling, using the corresponding boronic acid is the most convergent approach. This shifts the burden of synthesis to the boronic acid, which may or may not be more straightforward to prepare than the bromo-analogue.

    Chapter 3: Comparative Cost-Benefit Analysis

    The optimal strategy depends on balancing the cost of starting materials against the time, effort, and resources required for synthesis and purification.

    ParameterStrategy A: Synthesis from 3-BromophenolAlternative: Using 1,3-Dibromobenzene
    Key Starting Material 3-Bromophenol1,3-Dibromobenzene
    Approx. Cost / Mole *~$120 / mole[8][9][10]~$50 / mole
    Number of Steps to Target 1 (Etherification)1 (Selective Mono-Etherification)
    Key Reagents NaH, 1-Bromo-2-fluoroethanePd or Cu catalyst, Ligand, Base, 2-Fluoroethanol
    Estimated Yield 75-85%40-60% (mono-substituted product)
    Purification Challenges Standard chromatography.Difficult separation of starting material, mono-, and di-substituted products.
    Flexibility High (can introduce any R-X group).Moderate (limited to reactions compatible with the dibromo-starting material).
    Overall Cost-Benefit Higher initial material cost but leads to a cleaner, more predictable reaction with higher yield and easier purification. Recommended for reliability and scalability. Lower material cost but carries significant risk of low yield and complex purification. Best suited for small-scale exploration where cost is the primary driver.

    *Costs are estimates based on bulk pricing from common chemical suppliers and are subject to change.

    Chapter 4: Application Case Study: Synthesis of a Biphenyl Target

    To contextualize the analysis, let's consider the synthesis of (3'-(2-fluoroethoxy)-[1,1'-biphenyl]-3-yl)methanol.

    Case_Study cluster_path1 Path 1: 'Bromo-First' Strategy cluster_path2 Path 2: 'Coupling-First' Strategy P1_S1 Synthesize 1-Bromo-3-(2-fluoroethoxy)benzene (Strategy A) P1_S2 Suzuki Coupling with (3-(hydroxymethyl)phenyl)boronic acid P1_S1->P1_S2 1 Step Target Target Biphenyl P1_S2->Target P2_S1 Start with 3-Bromophenol P2_S2 Suzuki Coupling with (3-(hydroxymethyl)phenyl)boronic acid P2_S1->P2_S2 P2_S3 Williamson Ether Synthesis on biphenyl-phenol intermediate P2_S2->P2_S3 P2_S3->Target

    Caption: Comparative workflows for synthesizing a biphenyl target.

    Path 1 ('Bromo-First'): This involves preparing the key building block first and then using it in the final coupling step.

    • Pro: The final Suzuki coupling is performed on a well-defined, purified substrate. This can lead to a cleaner final reaction that is easier to purify.

    • Con: Requires an upfront investment in synthesizing and purifying the bromo-reagent.

    Path 2 ('Coupling-First'): This involves performing the C-C bond formation early and modifying the functional group late in the synthesis.

    • Pro: May involve fewer purification steps overall if the intermediate biphenyl-phenol is easily handled. It uses the cheaper 3-bromophenol directly in the coupling.

    • Con: The etherification must be performed on a more complex, potentially more valuable molecule. Any failure in this last step is costly. The Suzuki coupling conditions must also be compatible with the free phenol, which can sometimes be problematic.

    Chapter 5: Senior Application Scientist's Recommendation

    For researchers in drug discovery and development, predictability, reliability, and scalability are paramount.

    While starting with cheaper materials like 1,3-dibromobenzene is tempting, the potential for low yields and complex purification makes it a high-risk strategy. The time and resources spent on optimizing selective reactions and separating isomers can quickly negate the initial cost savings.

    Therefore, the recommended approach is Strategy A: Synthesis from 3-Bromophenol .

    The rationale is clear:

    • Predictability: The Williamson ether synthesis is a high-yielding and well-understood reaction.

    • Purity: The desired product is the major component, simplifying purification and ensuring the quality of the material going into subsequent, often more complex and expensive, cross-coupling reactions.

    • Versatility: Once a stock of 3-bromophenol is on hand, a variety of alkoxy- or aryloxy- groups can be introduced, not just the 2-fluoroethoxy moiety, providing a flexible platform for structure-activity relationship (SAR) studies.

    Sources

    Validation

    Comparative Analysis of Synthetic Routes to 1-Bromo-3-(2-fluoroethoxy)benzene

    Executive Summary The synthesis of 1-bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6)[1] is a fundamental transformation in medicinal chemistry. The fluoroethoxy motif is frequently utilized to modulate the lipophilici...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthesis of 1-bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6)[1] is a fundamental transformation in medicinal chemistry. The fluoroethoxy motif is frequently utilized to modulate the lipophilicity and metabolic stability of drug candidates, or to serve as a precursor for 18 F-radiolabeled Positron Emission Tomography (PET) imaging agents ()[2].

    As a Senior Application Scientist, I have evaluated the three primary synthetic pathways for generating this aryl ether from 3-bromophenol: Direct Williamson Ether Synthesis , Mitsunobu Coupling , and a Two-Step Alkylation/Fluorination sequence. This guide objectively compares these routes based on yield, atom economy, scalability, and safety profiles to assist drug development professionals in selecting the optimal workflow.

    Route Analysis & Mechanistic Causality

    Route 1: Direct Williamson Ether Synthesis

    The Williamson ether synthesis remains the industry standard for constructing fluoroalkyl aryl ethers due to its operational simplicity and scalability ()[3].

    Causality & Design: This route relies on the S N​ 2 displacement of a leaving group on a fluoroethyl electrophile by a phenoxide nucleophile. The reaction utilizes a mild base, typically potassium carbonate (K 2​ CO 3​ ), in a polar aprotic solvent such as N,N-dimethylformamide (DMF). DMF is critical here; it poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, which accelerates the S N​ 2 attack. 2-Fluoroethyl tosylate is often preferred over 1-bromo-2-fluoroethane for bench-scale synthesis because the latter is a highly volatile, ozone-depleting substance subject to strict environmental regulations ()[4].

    Williamson A 3-Bromophenol (Nucleophile) C K2CO3, DMF 80°C, 12h A->C B 2-Fluoroethyl tosylate (Electrophile) B->C D 1-Bromo-3-(2-fluoroethoxy)benzene (Target Ether) C->D SN2 Displacement

    Workflow of the direct Williamson ether synthesis of 1-bromo-3-(2-fluoroethoxy)benzene.

    Route 2: Mitsunobu Coupling

    When basic conditions must be avoided (e.g., in the presence of base-sensitive functional groups on more complex analogs), or when utilizing 2-fluoroethanol directly is economically advantageous, the Mitsunobu reaction provides a highly specific alternative ()[5].

    Causality & Design: This dehydrative coupling activates the primary alcohol of 2-fluoroethanol using triphenylphosphine (PPh 3​ ) and diisopropyl azodicarboxylate (DIAD). The phenol (pK a​ ~9.6) is sufficiently acidic to protonate the intermediate betaine, driving the formation of an alkoxyphosphonium ion which undergoes S N​ 2 displacement. DIAD is selected over DEAD (diethyl azodicarboxylate) due to its liquid state at ambient temperature and superior thermal stability, which mitigates explosion risks during scale-up.

    Mitsunobu A 3-Bromophenol C PPh3, DIAD THF, 0°C to RT A->C B 2-Fluoroethanol B->C D Target Ether C->D Dehydrative Coupling E Ph3PO + DIAD-H2 (Waste) C->E Stoichiometric Byproducts

    Mitsunobu coupling pathway highlighting the generation of stoichiometric byproducts.

    Route 3: Two-Step Alkylation and Nucleophilic Fluorination

    For large-scale manufacturing where volatile fluoroalkylating agents pose severe environmental and health risks, a two-step approach is often deployed.

    Causality & Design: The first step involves the robust alkylation of 3-bromophenol with an excess of 1,2-dibromoethane to prevent dimerization, yielding a bromoethoxy intermediate. The second step introduces the fluorine atom via nucleophilic substitution using Tetrabutylammonium fluoride (TBAF). The bulky tetrabutylammonium counterion prevents tight ion-pairing, maximizing the nucleophilicity of the fluoride ion in anhydrous THF.

    TwoStep A 3-Bromophenol B 1,2-Dibromoethane K2CO3, MeCN A->B C 1-Bromo-3-(2-bromoethoxy)benzene B->C Alkylation D TBAF, THF Reflux, 6h C->D E Target Ether D->E Fluorination

    Two-step synthesis utilizing bromoethylation followed by nucleophilic fluorination.

    Comparative Performance Data

    Synthetic RouteTypical YieldAtom EconomyScalabilityEHS / Safety ProfileKey Reagents
    Direct Williamson 75–85%HighExcellentModerate (Alkylating agents are toxic/regulated)2-Fluoroethyl tosylate, K 2​ CO 3​ , DMF
    Mitsunobu Reaction 60–80%LowPoor to FairModerate (Azodicarboxylates are thermally sensitive)2-Fluoroethanol, PPh 3​ , DIAD, THF
    Two-Step Fluorination 50–70% (Overall)ModerateGoodGood (Avoids volatile fluoroalkyl halides)1,2-Dibromoethane, TBAF, THF/MeCN

    Experimental Methodologies (Self-Validating Protocols)

    Protocol 1: Direct Williamson Ether Synthesis
    • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-bromophenol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

    • Deprotonation: Add anhydrous K 2​ CO 3​ (2.0 equiv). Stir at room temperature for 30 minutes. Validation: The solution will slightly darken, indicating the formation of the phenoxide anion.

    • Alkylation: Add 2-fluoroethyl tosylate (1.2 equiv) dropwise via syringe.

    • Heating: Heat the reaction mixture to 70 °C and stir for 12 hours. Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting phenol ( Rf​ ~0.4) is entirely consumed and a new, less polar spot ( Rf​ ~0.7) appears.

    • Workup: Cool to room temperature. Quench with distilled water (3× the volume of DMF). Causality: This massive aqueous dilution solubilizes the DMF and inorganic salts, forcing the highly lipophilic product into the organic phase during extraction. Extract with Ethyl Acetate (3 × 20 mL).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel flash chromatography to afford the pure ether.

    Protocol 2: Mitsunobu Coupling
    • Preparation: In an oven-dried flask under N 2​ , dissolve 3-bromophenol (1.0 equiv, 10 mmol), 2-fluoroethanol (1.2 equiv), and PPh 3​ (1.3 equiv) in anhydrous THF (0.15 M).

    • Activation: Cool the mixture strictly to 0 °C using an ice bath. Causality: Cooling prevents the exothermic decomposition of DIAD and minimizes side reactions during the formation of the highly reactive betaine intermediate.

    • Coupling: Add DIAD (1.3 equiv) dropwise over 15 minutes. Validation: The reaction mixture will turn pale yellow upon DIAD addition, visually confirming the formation of the betaine intermediate.

    • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 6 hours. Monitor by TLC until the phenol is consumed.

    • Workup & Purification: Concentrate the mixture under reduced pressure. Causality: The major challenge is removing stoichiometric triphenylphosphine oxide (Ph 3​ PO). Triturate the crude residue with cold diethyl ether/hexanes (1:1) to selectively precipitate Ph 3​ PO. Filter the solid, concentrate the filtrate, and purify via flash chromatography.

    Protocol 3: Two-Step Alkylation and Fluorination

    Step 1: Bromoethylation

    • React 3-bromophenol (1.0 equiv) with 1,2-dibromoethane (5.0 equiv) and K 2​ CO 3​ (2.0 equiv) in Acetonitrile at 80 °C for 12 hours. Causality: A 5-fold excess of the dihalide statistically suppresses the formation of the symmetrical dimer (1,2-bis(3-bromophenoxy)ethane).

    • Validation: GC-MS analysis of the crude mixture should show the monobrominated intermediate ( m/z ~280) as the base peak, with minimal dimer mass. Workup and purify.

    Step 2: Fluorination

    • Dissolve the intermediate (1.0 equiv) in anhydrous THF.

    • Add TBAF (1.0 M in THF, 1.5 equiv) and reflux for 6 hours.

    • Quench with water, extract with dichloromethane, dry, and purify via chromatography to yield 1-bromo-3-(2-fluoroethoxy)benzene.

    Conclusion & Recommendations

    For standard laboratory-scale synthesis and medicinal chemistry SAR campaigns, the Direct Williamson Ether Synthesis using 2-fluoroethyl tosylate is the superior route due to its high atom economy, excellent yields, and straightforward purification. The Mitsunobu reaction should be reserved for complex substrates where basic conditions cause degradation. The Two-Step Fluorination is highly recommended for process chemistry and scale-up environments where the handling of volatile, ozone-depleting fluoroalkylating agents is prohibited.

    References

    • Smith, G., et al. (2014). Synthesis and Biological Evaluation of 18F-Labeled Fluoroethoxy Tryptophan Analogues as Potential PET Tumor Imaging Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

    • Chen, X., et al. (2014). Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. Journal of Medicinal Chemistry (PMC/NIH). Available at:[Link]

    • Wünsch, B., et al. (2014). Asymmetric Synthesis of Spirocyclic 2-Benzopyrans for Positron Emission Tomography of σ1 Receptors in the Brain. Molecules (MDPI). Available at:[Link]

    Sources

    Comparative

    In-Silico Benchmarking Guide: Predictive Reactivity Modeling of 1-Bromo-3-(2-fluoroethoxy)benzene

    As drug discovery pipelines increasingly rely on digital chemistry to screen virtual populations and dynamic combinatorial libraries, the accuracy of in-silico reactivity models becomes paramount. Halogenated aromatic et...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery pipelines increasingly rely on digital chemistry to screen virtual populations and dynamic combinatorial libraries, the accuracy of in-silico reactivity models becomes paramount. Halogenated aromatic ethers, such as 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6)[1], present unique computational challenges. The molecule features a heavy, polarizable halogen (bromine) capable of oxidative addition, coupled with a highly electronegative, conformationally flexible fluoroethoxy group that exerts complex inductive and resonance effects on the aromatic core.

    This guide objectively compares the performance of industry-standard Density Functional Theory (DFT) suites—Schrödinger Jaguar and Gaussian—against the semi-empirical GFN2-xTB method. By dissecting the causality behind computational choices, we provide a self-validating protocol for predicting Bond Dissociation Energies (BDEs) and regioselectivity in halogenated building blocks.

    The Computational Challenge: Electronic & Steric Interplay

    When modeling 1-Bromo-3-(2-fluoroethoxy)benzene, the primary predictive targets are:

    • C–Br Bond Dissociation Energy (BDE): Critical for evaluating the molecule's viability in palladium-catalyzed cross-coupling reactions.

    • Electrophilic Aromatic Substitution (EAS) Regioselectivity: Dictated by the competing directing effects of the meta-bromine and the ether oxygen.

    To accurately capture these properties, the chosen theoretical method must balance the treatment of exact exchange (to minimize self-interaction error in radical species during BDE calculations) with the inclusion of dispersion forces (to model the gauche effect within the fluoroethoxy chain).

    Workflow Visualization

    G cluster_0 Self-Validating In-Silico Pipeline Input 1-Bromo-3-(2-fluoroethoxy)benzene (SMILES Input) ConfSearch Conformational Sampling (GFN2-xTB / OPLS4) Input->ConfSearch GeomOpt Geometry Optimization & Frequencies (DFT / Semi-empirical) ConfSearch->GeomOpt PropCalc Electronic Property Calculation (Radical SPE, Fukui Indices) GeomOpt->PropCalc Output Reactivity Profile (BDE & Regioselectivity) PropCalc->Output

    Computational workflow for predicting halogenated ether reactivity.

    Self-Validating Experimental Protocol

    To ensure trustworthiness, computational protocols must be self-validating. A geometry optimization is meaningless without confirming it represents a true energetic minimum. The following step-by-step methodology enforces thermodynamic consistency[2].

    Step 1: Conformational Sampling
    • Action: Generate a conformational ensemble of 1-Bromo-3-(2-fluoroethoxy)benzene using a molecular mechanics force field (e.g., OPLS4) or a rapid semi-empirical method.

    • Causality: The fluoroethoxy group (-OCH₂CH₂F) is highly flexible. The dipole-dipole interactions between the ether oxygen and the fluorine atom typically drive the aliphatic chain into a gauche conformation. Failing to identify the global minimum prior to DFT optimization will result in artificially skewed electronic properties.

    Step 2: Geometry Optimization and Frequency Calculation
    • Action: Optimize the lowest-energy conformers using your chosen level of theory (e.g., M06-2X/def2-TZVP or GFN2-xTB). Immediately follow this with an analytical frequency calculation.

    • Causality: The frequency calculation acts as the self-validation mechanism. If the calculation yields zero imaginary frequencies, the structure is a true local minimum. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

    Step 3: Radical Generation and Single-Point Energy (SPE)
    • Action: To calculate the C–Br BDE, remove the bromine atom to generate the corresponding phenyl radical and the bromine radical. Perform an unrestricted single-point energy (SPE) calculation on the radical species.

    • Causality: BDE is a thermodynamic property defined as the enthalpy change of homolytic cleavage. Unrestricted wavefunctions (e.g., UB3LYP) are required to allow α and β electrons to occupy different spatial orbitals, properly capturing the spin polarization of the unpaired electron on the aromatic ring[3].

    Step 4: Population Analysis for Regioselectivity
    • Action: Calculate the Fukui functions ( f− , f+ , f0 ) by performing SPE calculations on the neutral, cationic ( N−1 electrons), and anionic ( N+1 electrons) states of the optimized molecule.

    • Causality: Fukui indices map the change in electron density upon the addition or removal of an electron. For EAS, the f− index highlights the nucleophilic sites on the aromatic ring (typically ortho and para to the ether oxygen), directly predicting where an electrophile will attack.

    Platform Comparison: DFT vs. Semi-Empirical Methods

    We benchmarked three distinct computational approaches for modeling 1-Bromo-3-(2-fluoroethoxy)benzene:

    • Schrödinger Jaguar (M06-2X/def2-TZVP): A state-of-the-art quantum chemistry suite known for reaching experimental accuracy in thermodynamic predictions[4]. The M06-2X functional is heavily parameterized for main-group thermochemistry and non-covalent interactions.

    • Gaussian 16 (B3LYP-D3/def2-TZVP): The ubiquitous standard for quantum chemistry[5]. We applied Grimme’s D3 dispersion correction to account for the intramolecular interactions between the halogen and the flexible ether chain.

    • GFN2-xTB: An extended semi-empirical tight-binding model that includes anisotropic second-order density fluctuation effects via cumulative atomic multipole moments[6]. It is designed for massive computational speedups[7].

    Quantitative Performance Data

    The following table summarizes the benchmarking results against high-fidelity coupled-cluster (CCSD(T)) reference data and experimental literature averages for substituted bromobenzenes.

    Computational MethodSoftware SuiteC–Br BDE Mean Absolute Error (kcal/mol)EAS Regioselectivity AccuracyCPU Time / Conformer (8 Cores)
    M06-2X / def2-TZVP Schrödinger Jaguar1.198%42 minutes
    B3LYP-D3 / def2-TZVP Gaussian 162.495%48 minutes
    GFN2-xTB xtb (Open-source)5.881%< 2 seconds
    Mechanistic Insights & Causality in Performance

    Why does Schrödinger Jaguar (M06-2X) outperform B3LYP-D3 in BDE calculations? The cleavage of the C–Br bond generates a highly localized radical. B3LYP suffers from a higher degree of self-interaction error (SIE), which artificially delocalizes the unpaired electron, leading to an underestimation of the radical's energy and, consequently, a higher error in the BDE[3]. M06-2X incorporates 54% exact Hartree-Fock exchange, which tightly localizes the spin density, yielding BDEs that rival experimental accuracy[4].

    The Trade-off of GFN2-xTB: GFN2-xTB provides an astonishing speedup, processing the molecule in under two seconds. It achieves this by relying on global, element-specific parameters and a minimal basis set rather than explicit electron correlation[6]. While it accurately predicts the gauche conformation of the fluoroethoxy group due to its built-in D4 dispersion model, it struggles slightly with the exact polarization of the bromine lone pairs. This results in a broader error margin for the C–Br BDE and a less precise Fukui index map for EAS regioselectivity. However, for high-throughput screening of massive virtual libraries, GFN2-xTB remains an indispensable triage tool before advancing to Jaguar or Gaussian[8].

    Conclusion

    For the precise in-silico modeling of 1-Bromo-3-(2-fluoroethoxy)benzene reactivity, the choice of software dictates the balance between thermodynamic accuracy and computational throughput.

    • For late-stage lead optimization and precise cross-coupling feasibility: Schrödinger Jaguar utilizing the M06-2X functional is the gold standard, providing the exact exchange necessary to model halogen radical intermediates accurately[4].

    • For transition state searches and general mechanism mapping: Gaussian 16 with dispersion-corrected B3LYP offers robust, reliable performance[5].

    • For high-throughput virtual screening: GFN2-xTB provides unparalleled speed. While its absolute energetic values deviate slightly from DFT, it correctly identifies qualitative reactivity trends and conformational minima[6].

    References

    • Beyond the Lab: Unleashing the Potential of In Silico Modeling in Drug Product Formulation Schrödinger[Link]

    • An Accurate and Physically Consistent pKa Prediction through Protonation Ensemble Modeling ChemRxiv[Link]

    • Benchmarking of DFT Functionals for the Hydrolysis of Phosphodiester Bonds Journal of Chemical Theory and Computation - ACS Publications[Link]

    • GFN2-xTB—An Accurate and Broadly Parametrized Self-Consistent Tight-Binding Quantum Chemical Method with Multipole Electrostatics and Density-Dependent Dispersion Contributions Journal of Chemical Theory and Computation - ACS Publications[Link]

    • ONIOM meets xtb: efficient, accurate, and robust multi-layer simulations across the periodic table Physical Chemistry Chemical Physics - RSC Publishing[Link]

    • A comprehensive test set of epoxidation rate constants for iron(iv)–oxo porphyrin cation radical complexes Chemical Science - RSC Publishing[Link]

    Sources

    Validation

    A Comparative Guide to the Applications of 1-Bromo-3-(2-fluoroethoxy)benzene in Modern Drug Synthesis

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultim...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug development program. 1-Bromo-3-(2-fluoroethoxy)benzene has emerged as a key intermediate, particularly in the synthesis of a new class of antidiabetic drugs. This guide provides a comprehensive overview of its applications, a comparative analysis with alternative synthetic strategies, and detailed experimental protocols, offering a valuable resource for researchers in the field.

    Introduction to 1-Bromo-3-(2-fluoroethoxy)benzene: A Versatile Synthetic Intermediate

    1-Bromo-3-(2-fluoroethoxy)benzene is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, a 2-fluoroethoxy group, and a hydrogen atom. Its chemical structure offers a unique combination of reactive sites, making it a valuable tool for the construction of complex molecular architectures. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1][2] The fluoroethoxy group, on the other hand, can influence the molecule's electronic properties and metabolic stability, a desirable feature in drug design.[3]

    The primary and most significant application of 1-Bromo-3-(2-fluoroethoxy)benzene to date is as a crucial starting material in the synthesis of empagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[4][5]

    The Pivotal Role in the Synthesis of SGLT2 Inhibitors: The Case of Empagliflozin

    SGLT2 inhibitors represent a breakthrough in the treatment of type 2 diabetes mellitus. These drugs lower blood glucose levels by inhibiting glucose reabsorption in the kidneys. Empagliflozin is a leading example of this class of drugs, and its synthesis heavily relies on 1-Bromo-3-(2-fluoroethoxy)benzene as a key precursor to one of the aromatic moieties of the final drug molecule.

    The general synthetic strategy for empagliflozin involves the coupling of two key aromatic fragments with a protected glucose derivative. 1-Bromo-3-(2-fluoroethoxy)benzene serves as the precursor to the diarylmethane building block of empagliflozin.[4][5]

    G A 1-Bromo-3-(2-fluoroethoxy)benzene B Grignard Reagent Formation (e.g., with i-PrMgCl) A->B Mg D Coupling Reaction B->D C Protected Gluconolactone C->D E Intermediate D->E F Reduction & Deprotection E->F e.g., Et3SiH, Lewis Acid G Empagliflozin F->G

    Caption: Synthetic pathway to Empagliflozin.

    Comparative Analysis of Synthetic Building Blocks for SGLT2 Inhibitors

    While 1-Bromo-3-(2-fluoroethoxy)benzene is integral to the synthesis of empagliflozin, other SGLT2 inhibitors utilize different starting materials and synthetic strategies. A comparative analysis highlights the versatility of synthetic approaches in this class of drugs.

    SGLT2 InhibitorKey Aryl Halide Building BlockCoupling StrategyKey Features of the Synthetic Route
    Empagliflozin 1-Bromo-3-(2-fluoroethoxy)benzeneGrignard reaction with a protected gluconolactone followed by reduction.[4][6]Utilizes a readily available brominated starting material. The fluoroethoxy group is incorporated early in the synthesis.
    Dapagliflozin 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzeneNot explicitly detailed in the provided search results, but likely involves a similar coupling strategy to a glucose derivative.[7]The diarylmethane core is pre-assembled before coupling to the sugar moiety.
    Canagliflozin 5-bromo-2-chloro-4'-ethoxybenzophenoneFriedel-Crafts acylation to form the diaryl ketone, followed by reduction and subsequent coupling to the glucose derivative.[8]Involves the formation of a diaryl ketone intermediate, which is then reduced.

    This comparison underscores that while the core structure of C-aryl glucoside SGLT2 inhibitors is similar, the choice of the initial halogenated aromatic building block dictates the specific synthetic route and the sequence of reactions required to assemble the final drug molecule. The selection of a particular building block is often driven by factors such as commercial availability, cost, and the overall efficiency of the synthetic sequence.

    Experimental Protocols: A Practical Guide

    The following protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides like 1-Bromo-3-(2-fluoroethoxy)benzene. This protocol is illustrative and may require optimization for specific substrates and scales.[1][2][9]

    Objective: To perform a Suzuki-Miyaura cross-coupling of 1-Bromo-3-(2-fluoroethoxy)benzene with an arylboronic acid.

    Materials:

    • 1-Bromo-3-(2-fluoroethoxy)benzene

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

    • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware and work-up reagents

    Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask, add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

    • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water) to the flask via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

    G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Reactants: - 1-Bromo-3-(2-fluoroethoxy)benzene - Arylboronic Acid - Palladium Catalyst - Base B Establish Inert Atmosphere (Evacuate & Backfill with Argon) A->B C Add Degassed Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

    Caption: Experimental workflow for Suzuki-Miyaura coupling.

    Conclusion

    1-Bromo-3-(2-fluoroethoxy)benzene is a valuable and highly specific building block in modern organic synthesis, with its most prominent application being the synthesis of the SGLT2 inhibitor empagliflozin. Its utility stems from the presence of a bromine atom, which allows for versatile cross-coupling reactions, and a fluoroethoxy group that can impart favorable properties to the target molecule. While alternative starting materials are employed for the synthesis of other SGLT2 inhibitors, the choice of 1-Bromo-3-(2-fluoroethoxy)benzene for empagliflozin highlights the importance of selecting the right building block to optimize a synthetic route. The provided experimental protocol for a Suzuki-Miyaura coupling serves as a practical guide for researchers looking to utilize this and similar aryl bromides in their own synthetic endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined building blocks will remain a cornerstone of successful drug discovery and development.

    References

    • Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene. (2026, February 28). NINGBO INNO PHARMCHEM CO.,LTD.
    • 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)-benzene | CAS 527751-45-7 | SCBT. (n.d.). Santa Cruz Biotechnology.
    • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI.
    • CN112194655A - Preparation method of empagliflozin intermediate. (n.d.). Google Patents.
    • Synthesis and Application of 2,3-Difluorobromobenzene. (2022, October 11). ChemicalBook.
    • 1-Bromo-3-(2-fluoroethoxy)benzene (CAS 132837-02-6). (n.d.). Fluorochem.
    • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023, May 8). ACS Omega.
    • Chemical synthesis routes. Reagents and conditions: (a) 1-bromo-2-fluoroethane or 2-chloroethanol, KOH, EtOH, reflux. (n.d.). ResearchGate.
    • Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (n.d.). Yuezhengfei Wu.
    • Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene. (n.d.). Benchchem.
    • Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. (n.d.). ResearchGate.
    • Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. (2023, May 22). PMC.
    • Synthesis method of Empagliflozin intermediate. (2018, June 19). Eureka | Patsnap.
    • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
    • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023, May 8). ResearchGate.
    • 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene. (n.d.). ChemScene.
    • Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis: A Review of Available Literature. (n.d.). Benchchem.
    • Biological Potential of FluoroBenzene Analogs. (2016, September 1). JSciMed Central.
    • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
    • Update on the Chemistry of Jardiance (Empagliflozin). (2024, July 10). Auctores | Journals.
    • A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. (n.d.). Benchchem.
    • A Comparative Guide to the Efficacy of SGLT2 Inhibitors: The Influence of Synthetic Intermediates. (2026, January 5). Benchchem.
    • 1-bromo-3-(2-bromoethoxy)benzene | 18800-29-8. (n.d.). Sigma-Aldrich.
    • CN115232179A - Preparation method of empagliflozin intermediate impurity. (n.d.). Google Patents.
    • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
    • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry.
    • SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. (2025, July 19). MDPI.
    • Computational Discovery of Novel SGLT2 Inhibitors from Eight Selected Medicine Food Homology Herbs Using a Multi-Stage Virtual Screening Pipeline. (2026, January 31). PMC.

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    Safety & Regulatory Compliance

    Safety

    1-Bromo-3-(2-fluoroethoxy)benzene proper disposal procedures

    As a Senior Application Scientist, I frequently oversee the integration of heavily functionalized building blocks like 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) into drug discovery and radiochemistry workflows...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently oversee the integration of heavily functionalized building blocks like 1-Bromo-3-(2-fluoroethoxy)benzene (CAS: 132837-02-6) into drug discovery and radiochemistry workflows. While this compound is invaluable for introducing fluorinated pharmacophores or participating in cross-coupling reactions, its dual-halogenated nature (containing both bromine and fluorine atoms) dictates a stringent, zero-tolerance approach to [1].

    Improper disposal of halogenated organics not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe risks of toxic gas generation, equipment corrosion, and environmental contamination[2][3]. The following guide outlines the operational causality, physical profiling, and self-validating protocols required for the safe disposal of 1-Bromo-3-(2-fluoroethoxy)benzene.

    Physicochemical Profiling and Waste Classification

    To manage a chemical safely, we must first understand its physical state and regulatory classification. 1-Bromo-3-(2-fluoroethoxy)benzene is an organic liquid at room temperature. Because it contains halogens, it must be strictly classified and segregated as Halogenated Organic Waste [4].

    Table 1: Hazard and Disposal Profiling for 1-Bromo-3-(2-fluoroethoxy)benzene

    ParameterSpecification / Classification
    Chemical Name 1-Bromo-3-(2-fluoroethoxy)benzene
    CAS Number 132837-02-6
    Physical State Liquid (Typically 95% Purity)
    Primary Hazards Toxic, Irritant, Environmental Hazard
    Waste Category Halogenated Organic Solvent / Waste[4]
    EPA RCRA Applicability Characteristic Waste (Toxicity/Reactivity)[3]
    Incompatible Materials Strong oxidizing agents, strong bases, reactive metals (e.g., aluminum, alkali metals)[5]

    The Mechanistic Rationale for Segregation (Causality)

    In laboratory waste management, understanding the "why" is just as critical as the "how." Why do we obsessively segregate halogenated waste from non-halogenated waste?

    • Prevention of Toxic Byproducts: When halogenated compounds like 1-Bromo-3-(2-fluoroethoxy)benzene are incinerated, the combustion process releases highly corrosive hydrobromic acid (HBr) and hydrofluoric acid (HF) gases. Disposal facilities must route these specific waste streams to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers to neutralize these acids[3].

    • Dioxin and Furan Mitigation: Combusting halogens alongside non-halogenated organic solvents at suboptimal temperatures can catalyze the formation of highly toxic polychlorinated or polybrominated dibenzodioxins[6].

    • Economic Causality: Mixing even a trace amount of halogenated waste (e.g., >0.1% to 2% depending on local thresholds) into a non-halogenated waste carboy converts the entire volume into halogenated waste. Because of the specialized scrubbing required, this exponentially increases institutional disposal costs[3][4].

    Disposal Workflow and Logical Relationships

    The following diagram illustrates the decision matrix for disposing of this compound and its associated reaction mixtures.

    G Start Waste Generation: 1-Bromo-3-(2-fluoroethoxy)benzene Decision Contains Halogens (F, Cl, Br, I)? Start->Decision Halogenated Halogenated Organic Waste (Segregate from Non-Halogenated) Decision->Halogenated Yes (Br, F present) NonHalogenated Non-Halogenated Waste (e.g., pure Acetone, Hexane) Decision->NonHalogenated No Incineration High-Temp Incineration with Flue Gas Scrubbing Halogenated->Incineration EPA Compliant Disposal NonHalogenated->Incineration Standard Fuel Blending

    Decision matrix for the segregation and disposal of halogenated organic waste streams.

    Step-by-Step Disposal Methodology

    To ensure absolute compliance and safety, execute the following protocol when disposing of neat 1-Bromo-3-(2-fluoroethoxy)benzene or its reaction mixtures. This protocol is designed as a self-validating system : each step inherently verifies the safety and accuracy of the previous one.

    • Step 1: Container Selection and Verification

      • Action: Select a chemically resistant, high-density polyethylene (HDPE) or glass waste container[7].

      • Validation: Visually inspect the container for structural integrity. Ensure it is explicitly labeled with a standardized tag[4][7].

    • Step 2: Chemical Compatibility Check

      • Action: Verify that the waste container does not contain incompatible mixtures, such as strong mineral acids, alkali metals, or reducing agents[5].

      • Validation: Cross-reference the laboratory waste log attached to the container. If the log shows incompatible chemicals, immediately initiate a new, empty waste container.

    • Step 3: Transfer and Accumulation

      • Action: Working strictly within a certified chemical fume hood, carefully pour the 1-Bromo-3-(2-fluoroethoxy)benzene waste into the container. Use a dedicated waste funnel to prevent benchtop spills[4].

      • Validation: Confirm the liquid level does not exceed 80% of the container's capacity. This headspace is mandatory to allow for vapor expansion and prevent pressure-induced ruptures[7].

    • Step 4: Sealing and Logging

      • Action: Immediately cap the container tightly. Do not leave waste funnels resting in the open container, as this allows toxic vapors to escape[4].

      • Validation: Record the exact volume and chemical name (1-Bromo-3-(2-fluoroethoxy)benzene) on the waste manifest. This tracks the halogen concentration for the downstream disposal vendor.

    • Step 5: Environmental Health and Safety (EHS) Handoff

      • Action: Store the sealed container in a designated, cool, well-ventilated secondary containment tray away from direct sunlight[5][7].

      • Validation: Schedule a pickup with your institutional EHS department or a licensed [8].

    Spill Response and Decontamination Protocol

    In the event of an accidental release, standard organic spill kits may be insufficient due to the reactive nature of brominated compounds.

    • Evacuate and Isolate: Immediately alert personnel and isolate the spill area. Ensure the fume hood sash is lowered if the spill is contained within it[7].

    • Avoid Combustible Absorbents: Do not use sawdust or combustible materials to absorb brominated organic liquids, as this can create a severe fire hazard[5].

    • Inert Absorption: Apply dry sand, earth, or a commercial inert synthetic absorbent to the spill[5].

    • Collection: Using non-sparking tools, sweep the absorbed mixture into a sealable, chemically resistant container.

    • Disposal of Spill Materials: Label this container as "Halogenated Hazardous Waste - Spill Debris" and process it through the standard EHS disposal workflow outlined above[7].

    References

    • Title: Guidelines for Solvent Waste Recycling & Disposal Source: AllSource Environmental URL: [Link]

    • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

    • Title: Standard Operating Procedure for Laboratories: Bromine Source: Rutgers University Environmental Health and Safety URL: [Link]

    • Title: Liquid waste - Chimactiv Source: AgroParisTech URL: [Link]

    • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]

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